molecular formula C10H15Cl2N B1488036 1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride CAS No. 72954-91-7

1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride

Cat. No.: B1488036
CAS No.: 72954-91-7
M. Wt: 220.14 g/mol
InChI Key: VCBGQWZZQKYLLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride is a useful research compound. Its molecular formula is C10H15Cl2N and its molecular weight is 220.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN.ClH/c1-7(2)10(12)8-3-5-9(11)6-4-8;/h3-7,10H,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCBGQWZZQKYLLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 1-(4-Chlorophenyl)-2-methylpropan-1-amine HCl (4-Chloromethamphetamine)

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of 1-(4-Chlorophenyl)-2-methylpropan-1-amine HCl, more commonly known as para-Chloromethamphetamine or 4-CMA. As a substituted amphetamine, 4-CMA's pharmacological profile is complex, characterized by its potent interaction with monoamine transporters. This document synthesizes available preclinical data to elucidate its primary function as a monoamine releasing agent with a pronounced selectivity for the serotonin system. Furthermore, it details the critical role of its metabolism into the neurotoxic compound para-chloroamphetamine (4-CA), which is central to its long-term effects on serotonergic neurons. Standardized experimental protocols for characterizing such compounds are provided, alongside a discussion of the structure-activity relationships that define its potent and hazardous profile.

Introduction and Chemical Identity

1-(4-Chlorophenyl)-2-methylpropan-1-amine, or 4-Chloromethamphetamine (4-CMA), is a synthetic stimulant and halogenated analog of methamphetamine.[1] While structurally similar to its parent compound, the addition of a chlorine atom at the para position of the phenyl ring dramatically alters its pharmacological effects, shifting its primary activity towards the serotonin system.[2] Historically investigated as a potential antidepressant, its development was halted due to significant neurotoxic effects.[3] Today, it is primarily encountered as a compound for forensic and research applications and has been identified as a hazardous adulterant in illicit recreational stimulants.[4]

The core of 4-CMA's activity lies in its function as a substrate for monoamine transporters, leading to neurotransmitter release, and its in vivo conversion to an even more potent neurotoxin.[1][3] Understanding this dual mechanism is critical for predicting its physiological and toxicological outcomes.

Identifier Value
IUPAC Name 1-(4-Chlorophenyl)-N-methylpropan-2-amine[3]
Common Names para-Chloromethamphetamine, 4-Chloromethamphetamine, 4-CMA[3]
CAS Number 30572-91-9[3]
Molecular Formula C₁₀H₁₄ClN[3]
Molar Mass 183.68 g·mol⁻¹[3]

Core Mechanism of Action: A Potent Serotonin Releasing Agent

The primary mechanism of action of 4-CMA is its function as a monoamine releasing agent .[5] Unlike pure reuptake inhibitors which merely block the transporter protein, releasing agents are substrates that are transported into the presynaptic neuron.[6] Once inside, they trigger a cascade of events that leads to the reversal of transporter function, causing a massive, non-vesicular efflux of neurotransmitters from the cytoplasm into the synapse.[6]

4-CMA interacts with all three major monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET).[7][8] However, structure-activity relationship studies reveal that the para-chloro substitution significantly enhances its potency as a releaser at SERT compared to non-chlorinated amphetamines.[2] This makes 4-CMA a potent serotonergic agent.[2][4]

The process unfolds as follows:

  • Uptake: 4-CMA binds to and is transported into the presynaptic neuron by SERT, DAT, and NET. Its lipophilic nature, enhanced by the N-methyl group, facilitates its passage across the blood-brain barrier.

  • VMAT2 Inhibition: Inside the neuron, 4-CMA disrupts the vesicular monoamine transporter 2 (VMAT2), which is responsible for packaging neurotransmitters into synaptic vesicles. This action increases the cytoplasmic concentration of serotonin, dopamine, and norepinephrine.[6]

  • Transporter Reversal: The elevated cytoplasmic monoamine levels, combined with 4-CMA's interaction with intracellular signaling pathways (such as TAAR1 agonism), trigger the phosphorylation of the monoamine transporters.[6] This causes the transporters to reverse their direction of flow, actively pumping monoamines out of the neuron and into the synaptic cleft.[5][6]

The result is a rapid and substantial increase in extracellular serotonin, and to a lesser extent, dopamine and norepinephrine, leading to intense activation of their respective postsynaptic receptors.

4CMA_Mechanism_of_Action cluster_presynaptic Presynaptic Serotonergic Neuron cluster_synapse SERT SERT CMA_cyto 4-CMA SERT->CMA_cyto Uptake Synaptic_5HT Extracellular Serotonin (5-HT)↑↑ SERT->Synaptic_5HT Reuptake (Blocked) VMAT2 VMAT2 Cytoplasm_5HT Cytoplasmic Serotonin (5-HT) VMAT2->Cytoplasm_5HT Basal Leak Vesicle Synaptic Vesicle (Serotonin Stores) Vesicle->VMAT2 Packaging Vesicle->Cytoplasm_5HT 2. Release from Vesicles Cytoplasm_5HT->SERT Efflux CMA_cyto->SERT 3. Reverses Transporter CMA_cyto->VMAT2 Inhibition CMA_syn 4-CMA CMA_syn->SERT 1. Binding & Transport Receptor 5-HT Receptors Synaptic_5HT->Receptor 4. Receptor Activation

Caption: Mechanism of 4-CMA as a serotonin releasing agent.

The Critical Role of Metabolism in Neurotoxicity

A defining and dangerous feature of 4-CMA is its role as a prodrug for the highly neurotoxic compound para-chloroamphetamine (4-CA).[3] In vivo, 4-CMA is rapidly N-demethylated by hepatic enzymes to form 4-CA.[4][9]

4-CMA → (Metabolism) → 4-CA

This metabolite, 4-CA, is a potent and selective serotonergic neurotoxin.[1] It causes long-lasting, and in some cases permanent, depletion of serotonin (5-HT) and damage to serotonin axon terminals.[3][10] Studies in animal models have shown that even a single dose of 4-CMA can lead to a prolonged reduction in brain serotonin levels and the activity of tryptophan hydroxylase, the rate-limiting enzyme in serotonin synthesis.[3] The neurotoxicity is believed to be mediated by oxidative stress and the formation of reactive oxygen species within serotonergic neurons, ultimately leading to axonal degeneration.[4][11]

This metabolic conversion means that the administration of 4-CMA results in a dual assault on the serotonin system: an initial, massive release of serotonin followed by long-term neurotoxic damage.[1][4]

Key Experimental Protocols for Mechanistic Elucidation

The characterization of a compound like 4-CMA relies on a series of standardized in vitro and in vivo assays. These protocols are designed to quantify its interaction with monoamine transporters and determine its functional effects.

In Vitro Protocol: Monoamine Transporter Uptake Inhibition Assay

This assay determines the functional potency (IC₅₀) of a compound to inhibit the reuptake of a radiolabeled neurotransmitter into cells or synaptosomes.[12]

Objective: To measure the concentration of 4-CMA required to inhibit 50% of serotonin, dopamine, or norepinephrine uptake.

Methodology:

  • Preparation: Use either synaptosomes prepared from rat brain tissue (e.g., striatum for DAT, hippocampus for SERT) or HEK293 cells stably expressing the human transporter of interest (hSERT, hDAT, or hNET).[12]

  • Incubation: Aliquots of the prepared cells/synaptosomes are pre-incubated for 10-15 minutes at 37°C with increasing concentrations of 4-CMA (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

  • Substrate Addition: A fixed concentration of a radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]DA for DAT) is added to initiate the uptake reaction.

  • Termination: After a short incubation period (e.g., 5-10 minutes), the uptake is terminated by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity trapped on the filters, representing the amount of substrate taken up by the cells, is measured using liquid scintillation counting.

  • Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., fluoxetine for SERT). Specific uptake is calculated by subtracting non-specific from total uptake. IC₅₀ values are determined by non-linear regression analysis of the concentration-response curves.

Uptake_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Transfected Cells (e.g., hSERT-HEK293) or Synaptosomes A1 Pre-incubate Cells with 4-CMA (10 min, 37°C) P1->A1 P2 Prepare Serial Dilutions of 4-CMA P2->A1 A2 Add [3H]5-HT (Radiolabeled Substrate) A1->A2 A3 Incubate to Allow Uptake (5 min, 37°C) A2->A3 A4 Terminate by Rapid Filtration & Wash with Ice-Cold Buffer A3->A4 D1 Quantify Radioactivity (Scintillation Counting) A4->D1 D2 Calculate Specific Uptake vs. [4-CMA] D1->D2 D3 Generate Dose-Response Curve & Determine IC50 D2->D3

Caption: Workflow for a monoamine transporter uptake inhibition assay.
In Vivo Protocol: Microdialysis

Microdialysis is a powerful technique used to measure extracellular neurotransmitter concentrations in the brains of freely moving animals, providing direct evidence of monoamine release.

Objective: To measure the effect of systemic 4-CMA administration on serotonin and dopamine levels in a specific brain region (e.g., nucleus accumbens).

Methodology:

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region of an anesthetized rat or mouse. The animal is allowed to recover for 24-48 hours.

  • Baseline Collection: On the day of the experiment, the probe is perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant rate (e.g., 1-2 µL/min). Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

  • Drug Administration: 4-CMA (or vehicle) is administered systemically (e.g., intraperitoneal injection).

  • Post-Injection Collection: Dialysate collection continues for several hours post-injection to monitor the changes in extracellular neurotransmitter concentrations.

  • Sample Analysis: The concentration of serotonin, dopamine, and their metabolites in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Neurotransmitter levels at each time point are expressed as a percentage of the average baseline concentration.

Summary and Conclusion

The mechanism of action of 1-(4-Chlorophenyl)-2-methylpropan-1-amine HCl (4-CMA) is multifaceted and defined by two principal characteristics:

  • Potent Monoamine Releaser: It acts as a substrate for SERT, DAT, and NET, with a pronounced selectivity for SERT, causing a rapid and massive efflux of serotonin into the synapse.[2]

  • Prodrug to a Neurotoxin: It is metabolized in vivo to para-chloroamphetamine (4-CA), a compound that selectively targets and damages serotonergic neurons, leading to long-term depletion of brain serotonin.[1][3][9]

The combination of acute, powerful serotonin release and subsequent chronic neurotoxicity makes 4-CMA a uniquely hazardous compound. Its study provides critical insights into the structure-activity relationships of substituted amphetamines and the profound impact that subtle chemical modifications can have on pharmacological and toxicological profiles. The experimental frameworks described herein represent the gold standard for characterizing the complex mechanisms of such novel psychoactive substances.

References

  • Vertex AI Search. (n.d.). para-Chloromethamphetamine. Retrieved January 20, 2026.
  • Wikipedia. (n.d.). para-Chloromethamphetamine. Retrieved January 20, 2026, from [Link]

  • Blanckaert, P., et al. (2018). Identification and characterization of 4-chloromethamphetamine (4-CMA) in seized ecstasy. Sciensano.be. Retrieved January 20, 2026, from [Link]

  • Gannon, B. M., et al. (2023). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. ACS Chemical Neuroscience. Retrieved January 20, 2026, from [Link]

  • Wikipedia. (n.d.). para-Chloroamphetamine. Retrieved January 20, 2026, from [Link]

  • Saha, K., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience. Retrieved January 20, 2026, from [Link]

  • Wikipedia. (n.d.). Monoamine releasing agent. Retrieved January 20, 2026, from [Link]

  • Luethi, D., & Liechti, M. E. (2020). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology. Retrieved January 20, 2026, from [Link]

  • Li, N., et al. (2009). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC Pharmacology. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2015). Releasing agent vs. reuptake inhibitor?. Retrieved January 20, 2026, from [Link]

  • Cadet, J. L., & Krasnova, I. N. (2009). Neurotoxicity of Methamphetamine and 3,4-methylenedioxymethamphetamine. Seminars in Neurology. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). 1-(4-Chlorophenyl)-2-methylpropan-2-amine;chloride. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). In vitro MAO-B Inhibitory Effect of Citrus trifoliata L. via Enzyme Assay and Molecular Docking Study. Retrieved January 20, 2026, from [Link]

  • Wikipedia. (n.d.). Monoamine transporter. Retrieved January 20, 2026, from [Link]

  • Daws, L. C., et al. (2005). Differences in the in vivo dynamics of neurotransmitter release and serotonin uptake after acute para-methoxyamphetamine and 3,4-methylenedioxymethamphetamine revealed by chronoamperometry. Neurochemistry International. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2004). Amphetamine neurotoxicity: Accomplishments and remaining challenges. Retrieved January 20, 2026, from [Link]

  • MDPI. (2020). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Retrieved January 20, 2026, from [Link]

  • SeragPsych. (n.d.). SERT: DAT: NET: SEROTONIN, DOPAMINE AND NORADRENALINE TRANSPORTERS. Retrieved January 20, 2026, from [Link]

  • Creative Biolabs. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Retrieved January 20, 2026, from [Link]

  • Quora. (2014). Why is para-Chloroamphetamine so neurotoxic, even though 4-FA is not?. Retrieved January 20, 2026, from [Link]

  • Asjad, H. M. M., et al. (2017). How to rescue misfolded SERT, DAT and NET: targeting conformational intermediates with atypical inhibitors and partial releasers. British Journal of Pharmacology. Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof.
  • Taylor & Francis. (n.d.). Monoamine reuptake inhibitors – Knowledge and References. Retrieved January 20, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Retrieved January 20, 2026, from [Link]

  • Wikipedia. (n.d.). Monoamine releasing agent. Retrieved January 20, 2026, from [Link]

  • MDPI. (2021). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2014). Synthesis and X-Ray Crystal Structure of (1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl) propan-1-imine. Retrieved January 20, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Chemical Properties of 1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride is a substituted phenethylamine derivative of interest in medicinal chemistry and pharmacological research. As a structural analogue of other psychoactive compounds, its properties are relevant to drug development professionals exploring structure-activity relationships (SAR) within this chemical class. Its synthesis and analysis demand a nuanced understanding of its chemical behavior, which is critical for ensuring the purity, stability, and safety of research materials.

This guide provides a comprehensive technical overview of the compound's core chemical properties, synthesis, analytical characterization, and safe handling protocols. The information is structured to provide researchers and scientists with both foundational knowledge and actionable, field-proven insights.

Caption: Chemical structure of the title compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound dictate its behavior in experimental settings. The hydrochloride salt form is specifically utilized to enhance aqueous solubility and improve stability for handling and storage compared to the freebase form.

PropertyValueSource(s)
CAS Registry Number 72954-91-7[1][2]
Molecular Formula C₁₀H₁₅Cl₂N[2]
Molecular Weight 220.14 g/mol [2][3]
Physical Form Solid[4]
Purity (Typical) ≥95%[4]
Storage Conditions Inert atmosphere, room temperature[2][4]

Synthesis and Purification

The synthesis of this compound is typically achieved through a multi-step process. A common and robust pathway involves the Friedel-Crafts acylation of chlorobenzene to form the ketone intermediate, followed by reductive amination to yield the target amine, which is then converted to its hydrochloride salt.

G start Chlorobenzene + Isobutyryl Chloride step1 Step 1: Friedel-Crafts Acylation (Lewis Acid Catalyst, e.g., AlCl₃) start->step1 intermediate Intermediate: 1-(4-Chlorophenyl)-2-methylpropan-1-one step1->intermediate step2 Step 2: Reductive Amination (Ammonia source + Reducing Agent) intermediate->step2 product_freebase Product Freebase: 1-(4-Chlorophenyl)-2-methylpropan-1-amine step2->product_freebase step3 Step 3: Salt Formation (Anhydrous HCl) product_freebase->step3 final_product Final Product: 1-(4-Chlorophenyl)-2-methylpropan-1-amine HCl step3->final_product

Caption: General synthetic workflow diagram.

Experimental Protocol: Synthesis of 1-(4-Chlorophenyl)-2-methylpropan-1-one (Intermediate)

This protocol is adapted from the established Friedel-Crafts acylation methodology for similar aryl ketones.[5] The causality for cooling the reaction is to manage the highly exothermic nature of the acylation, preventing side reactions and ensuring regioselectivity for the para-substituted product, which is sterically and electronically favored.

Materials:

  • Chlorobenzene

  • Isobutyryl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • 5% Citric Acid solution

  • Saturated Sodium Bicarbonate solution

  • Saturated Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Protocol:

  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap.

  • Initial Cooling: Charge the flask with chlorobenzene and anhydrous DCM. Cool the mixture to 0-5 °C in an ice bath. This initial cooling is critical for controlling the reaction rate upon addition of the catalyst.

  • Catalyst Addition: Slowly add anhydrous aluminum chloride in portions to the stirred solution, allowing it to dissolve or form a slurry.

  • Acyl Chloride Addition: Add isobutyryl chloride dropwise from the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates consumption of the starting material.

  • Quenching: Carefully and slowly pour the reaction mixture over crushed ice. This hydrolyzes the aluminum chloride complex and quenches the reaction.

  • Workup & Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.[5]

  • Washing: Combine the organic layers and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and finally, saturated brine.[5] This sequence removes residual aluminum salts, neutralizes any remaining acid, and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude ketone intermediate.

Experimental Protocol: Reductive Amination and Salt Formation

This procedure is based on standard chemical principles for converting ketones to amines and subsequently forming their hydrochloride salts. The choice of a reducing agent like sodium borohydride in the presence of an ammonia source is a common and effective method for this transformation.

Materials:

  • 1-(4-Chlorophenyl)-2-methylpropan-1-one (from Step 3.1)

  • Ammonium acetate or ammonia in methanol

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)

  • Methanol

  • Anhydrous Diethyl Ether or Isopropanol

  • Anhydrous Hydrochloric Acid (as a solution in ether or generated in situ)

Protocol:

  • Imine Formation: Dissolve the ketone intermediate in methanol. Add an excess of an ammonia source (e.g., ammonium acetate). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the mixture in an ice bath. Cautiously add the reducing agent (e.g., NaBH₃CN) portion-wise. The use of a selective reducing agent like NaBH₃CN is crucial as it preferentially reduces the protonated imine over the ketone, maximizing yield.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction's completion by TLC or LC-MS.

  • Workup: Quench the reaction by adding water. Adjust the pH to basic (pH > 10) with NaOH solution to deprotonate the amine. Extract the product into a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude freebase amine.

  • Salt Formation: Dissolve the crude amine in anhydrous diethyl ether or isopropanol. Slowly add a solution of anhydrous HCl in ether with stirring. The hydrochloride salt will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold anhydrous ether, and dry under vacuum. The final product can be further purified by recrystallization if necessary.

Analytical Characterization

Accurate and reliable quantification of this compound is essential for research applications, including pharmacokinetic studies and quality control.[6] High-performance chromatographic techniques are the methods of choice.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis sample Biological Matrix (e.g., Plasma, Urine) spe Solid-Phase Extraction (SPE) 1. Condition Cartridge 2. Load Sample 3. Wash Interferences 4. Elute Analyte sample->spe gcms GC-MS spe->gcms Derivatization (if needed) lcmsms LC-MS/MS spe->lcmsms data Data Acquisition & Quantification gcms->data lcmsms->data

Caption: Analytical workflow for quantification.

Chromatographic Methods

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are suitable for the analysis of this compound. LC-MS/MS often provides superior sensitivity and requires less sample preparation, making it a preferred method in many bioanalytical labs.[6]

Sample Preparation Protocol: Solid-Phase Extraction (SPE)

  • To 1 mL of a biological matrix (e.g., plasma), add a suitable internal standard.

  • Precondition a mixed-mode cation exchange SPE cartridge. The cation exchange functionality is key to retaining the protonated amine.

  • Load the sample onto the cartridge.

  • Wash the cartridge with an appropriate solvent (e.g., methanol) to remove matrix interferences.

  • Elute the analyte and internal standard with a basic elution solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS or a suitable solvent for GC-MS analysis.

The following table, modeled on data for structurally similar compounds, illustrates the expected comparative performance of these two techniques.[6]

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (r²) > 0.995> 0.998
Accuracy (% Recovery) 92-108%95-105%
Precision (% RSD) < 15%< 10%
Limit of Detection (LOD) ~1 ng/mL~0.1 ng/mL
Sample Throughput LowerHigher
Derivatization Often RequiredNot Required
Spectroscopic Methods

Standard spectroscopic techniques are indispensable for confirming the identity and structure of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to elucidate the exact molecular structure, confirming the connectivity of atoms and the regiochemistry of the phenyl ring substitution.

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, which serves as a chemical fingerprint for identification.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the N-H stretches of the amine salt and C-Cl bond vibrations.

Safety, Handling, and Storage

Proper handling of this compound is critical to ensure laboratory safety. The compound is classified as hazardous, and all handling should be performed with appropriate engineering controls and personal protective equipment.

Hazard IdentificationDetailsSource(s)
Pictogram GHS07 (Exclamation Mark)[4]
Signal Word Warning[2][4]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2][4]
Precautionary Measures and PPE
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[8]

    • Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator with a particulate filter.[8]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7]

First Aid Procedures
  • Inhalation: Remove the victim to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[7]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[7]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[8]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[7]

Storage and Disposal
  • Storage: Store in a tightly sealed container in a dry, well-ventilated place. Keep under an inert atmosphere as recommended.[2][4] Store locked up.[7]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[8]

Conclusion

This compound is a compound that requires precise synthetic and analytical methodologies for its effective use in a research context. This guide has detailed its core chemical properties, provided robust protocols for its synthesis and characterization, and outlined the essential safety measures for its handling. By understanding the causality behind experimental choices—from controlling exothermicity in synthesis to selecting the appropriate analytical technique—researchers can ensure the generation of reliable, high-quality data while maintaining a safe laboratory environment.

References

  • 1-(4-Chlorophenyl)-2-methylpropan-2-amine;chloride | C10H14Cl2N-. (2025, September 20). PubChem. Retrieved from [Link]

  • 1-(4-Chlorophenyl)-2-(methylamino)-1-propanone, monohydrochloride | C10H13Cl2NO. (n.d.). PubChem. Retrieved from [Link]

  • 1-(4-Chlorophenyl)propan-1-amine hydrochloride. (n.d.). InterContinental Warszawa. Retrieved from [Link]

  • (4-CHLOROPHENYL)PHENYLMETHYLAMINE HYDROCHLORIDE 28022-43-7 wiki. (n.d.). Molbase. Retrieved from [Link]

Sources

A Comprehensive Spectroscopic Guide to 1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed spectroscopic analysis of 1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride, a compound of interest in pharmaceutical and chemical research. The structural elucidation of this molecule is critical for its development and application, and this document outlines the foundational spectroscopic techniques required for its unambiguous characterization. This includes Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

For each technique, we will delve into the theoretical underpinnings, provide field-proven experimental protocols, and offer a detailed interpretation of the spectral data. This guide is structured to provide not just the data, but the scientific rationale behind the analytical choices, ensuring a thorough understanding for both novice and experienced researchers.

Molecular Structure and Key Features

This compound possesses a chiral center at the benzylic carbon, a p-substituted aromatic ring, and an isopropyl group adjacent to the amine. The hydrochloride salt form influences the spectroscopic behavior of the amine group.

Figure 1. Chemical structure of this compound.

Infrared (IR) Spectroscopy

Expertise & Experience: The Causality Behind the Spectrum

IR spectroscopy is a powerful tool for identifying functional groups. In the case of an amine hydrochloride, the most informative region is the N-H stretching region. The protonation of the primary amine to an ammonium salt (R-NH3+) results in characteristic broad and strong absorption bands.[1] These are distinct from the sharper peaks of a free primary amine.[2][3]

Trustworthiness: A Self-Validating System

The presence of the ammonium salt absorptions, coupled with the characteristic peaks for the aromatic ring and alkyl groups, provides a unique fingerprint for the molecule, confirming both the functional groups present and the salt form.

Predicted Infrared Spectral Data
Wavenumber Range (cm⁻¹)AssignmentExpected Appearance
3200-2800N-H stretch (in -NH₃⁺)Strong, broad absorption
3100-3000Aromatic C-H stretchMedium to weak, sharp peaks
2960-2850Aliphatic C-H stretchMedium to strong, sharp peaks
~1600, ~1480Aromatic C=C bendingMedium to strong, sharp peaks
~1500N-H bending (in -NH₃⁺)Medium intensity
~820p-disubstituted C-H out-of-plane bendStrong, sharp peak
~1100C-N stretchMedium intensity
~1090C-Cl stretchMedium to strong intensity
Experimental Protocol for FTIR Spectroscopy

This protocol outlines a standard procedure for acquiring a high-quality FTIR spectrum of a solid sample.

  • Sample Preparation:

    • KBr Pellet Method: Grind 1-2 mg of the compound with approximately 200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Press the mixture in a pellet die under high pressure (8-10 tons) to form a transparent or translucent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure.

  • Instrument Setup:

    • Purge the spectrometer with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

    • Collect a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder or ensure the sample is correctly positioned on the ATR crystal.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction and peak picking as necessary.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Grind with KBr Grind with KBr Press into Pellet Press into Pellet Grind with KBr->Press into Pellet Collect Background Collect Background Press into Pellet->Collect Background Place on ATR Crystal Place on ATR Crystal Place on ATR Crystal->Collect Background Collect Sample Spectrum Collect Sample Spectrum Collect Background->Collect Sample Spectrum Ratio to Background Ratio to Background Collect Sample Spectrum->Ratio to Background Baseline Correction Baseline Correction Ratio to Background->Baseline Correction Peak Analysis Peak Analysis Baseline Correction->Peak Analysis

Figure 2. Workflow for FTIR spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: Unveiling the Carbon-Hydrogen Framework

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, ¹H NMR will reveal the number of different types of protons and their connectivity, while ¹³C NMR will provide information about the carbon skeleton. The hydrochloride salt form can lead to broader N-H proton signals and may affect the chemical shifts of nearby protons and carbons.[4]

Trustworthiness: A Self-Validating System

The integration of proton signals, the splitting patterns (multiplicities), and the chemical shifts in both ¹H and ¹³C NMR spectra must be consistent with the proposed structure. Two-dimensional NMR experiments like COSY and HSQC can be used to further validate the assignments.

Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5-9.5Broad singlet3H-NH₃⁺
~7.4Doublet2HAromatic (ortho to Cl)
~7.3Doublet2HAromatic (meta to Cl)
~4.0Doublet1HBenzylic CH
~2.5Multiplet1HIsopropyl CH
~1.0Doublet3HIsopropyl CH₃
~0.9Doublet3HIsopropyl CH₃
Predicted ¹³C NMR Spectral Data

Note: Predicted values are based on the analysis of structurally similar compounds.

Chemical Shift (δ, ppm)Assignment
~138Aromatic (C-Cl)
~135Aromatic (ipso to alkyl)
~130Aromatic (CH, ortho to Cl)
~129Aromatic (CH, meta to Cl)
~60Benzylic CH
~33Isopropyl CH
~20Isopropyl CH₃
~19Isopropyl CH₃
Experimental Protocol for NMR Spectroscopy

This protocol provides a standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra.

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound for ¹H NMR, or 20-50 mg for ¹³C NMR, in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).[5][6]

    • The choice of solvent is critical; DMSO-d₆ is often a good choice for amine hydrochlorides as it can solubilize the salt and the exchangeable N-H protons are often observable.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[5]

    • Filter the solution into a 5 mm NMR tube if any particulate matter is present.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve high homogeneity.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID) to obtain the spectrum.

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Integrate the signals in the ¹H NMR spectrum.

    • Reference the chemical shift scale to the internal standard.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve in Deuterated Solvent Dissolve in Deuterated Solvent Add Internal Standard Add Internal Standard Dissolve in Deuterated Solvent->Add Internal Standard Transfer to NMR Tube Transfer to NMR Tube Add Internal Standard->Transfer to NMR Tube Lock, Shim, Tune Lock, Shim, Tune Transfer to NMR Tube->Lock, Shim, Tune Acquire FID Acquire FID Lock, Shim, Tune->Acquire FID Fourier Transform Fourier Transform Acquire FID->Fourier Transform Phase and Baseline Correction Phase and Baseline Correction Fourier Transform->Phase and Baseline Correction Integrate and Reference Integrate and Reference Phase and Baseline Correction->Integrate and Reference

Figure 3. Workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Expertise & Experience: Determining the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and information about its structure through fragmentation patterns. For the hydrochloride salt, electrospray ionization (ESI) is a suitable technique as it can generate ions of the intact molecule in the gas phase. We would expect to see the molecular ion for the free base [M+H]⁺.

Trustworthiness: A Self-Validating System

The accurate mass measurement of the molecular ion should correspond to the calculated molecular formula. The isotopic pattern, particularly due to the presence of chlorine, provides further confirmation of the elemental composition.

Predicted Mass Spectral Data
  • Molecular Ion (as free base, [M+H]⁺): m/z ≈ 184.08

  • Isotopic Pattern: A characteristic M+2 peak with approximately one-third the intensity of the M peak, due to the presence of the ³⁷Cl isotope.

  • Major Fragments:

    • Loss of the isopropyl group.

    • Cleavage at the benzylic position.

Experimental Protocol for Mass Spectrometry

This protocol outlines a standard procedure for acquiring a mass spectrum using ESI-MS.

  • Sample Preparation:

    • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.[7]

    • Further dilute this stock solution to a final concentration of 1-10 µg/mL.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.

    • Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to optimal values for the analyte.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode over a suitable m/z range.

  • Data Processing:

    • Analyze the spectrum to identify the molecular ion peak and any significant fragment ions.

    • Examine the isotopic pattern of the molecular ion.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Prepare Stock Solution Prepare Stock Solution Dilute to Final Concentration Dilute to Final Concentration Prepare Stock Solution->Dilute to Final Concentration Calibrate Instrument Calibrate Instrument Dilute to Final Concentration->Calibrate Instrument Optimize Source Parameters Optimize Source Parameters Calibrate Instrument->Optimize Source Parameters Infuse Sample and Acquire Spectrum Infuse Sample and Acquire Spectrum Optimize Source Parameters->Infuse Sample and Acquire Spectrum Identify Molecular Ion Identify Molecular Ion Infuse Sample and Acquire Spectrum->Identify Molecular Ion Analyze Isotopic Pattern Analyze Isotopic Pattern Identify Molecular Ion->Analyze Isotopic Pattern Identify Fragment Ions Identify Fragment Ions Analyze Isotopic Pattern->Identify Fragment Ions

Figure 4. Workflow for Mass Spectrometric analysis.

References

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]

  • Mass Spectrometry Research Facility, University of Oxford. Sample Preparation Protocol for Open Access MS. [Link]

  • ResearchGate. FTIR spectra of thiamine hydrochloride (a) and nicotinamide (b). [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • ResearchGate. Can the salt form of my organic compound be determined using NMR?. [Link]

  • UCLA Department of Chemistry and Biochemistry. IR: amines. [Link]

  • OpenStax. 24.10 Spectroscopy of Amines. [Link]

Sources

Solubility Profile of 1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride: A Methodological Approach for Preformulation and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its bioavailability, manufacturability, and therapeutic efficacy. Poor solubility remains a primary challenge in modern drug development, with estimates suggesting over 40% of new chemical entities are poorly water-soluble.[1] This technical guide provides a comprehensive methodological framework for characterizing the solubility profile of 1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride, a primary amine salt. While serving as a specific case study, the principles, protocols, and data interpretation strategies detailed herein are broadly applicable to other ionizable pharmaceutical compounds. We will explore the theoretical underpinnings of pH-dependent solubility, present robust, step-by-step protocols for equilibrium solubility determination, and offer insights into the interpretation of solubility data within the context of pharmaceutical development. This document is intended for researchers, formulation scientists, and drug development professionals seeking to establish a rigorous and scientifically sound understanding of API solubility.

Introduction: The Critical Role of Solubility in Drug Development

For an orally administered drug to exert its pharmacological effect, it must first dissolve in the gastrointestinal fluids before it can be absorbed into systemic circulation.[2] Therefore, solubility is a fundamental determinant of an API's oral bioavailability. A comprehensive understanding of a compound's solubility profile across various conditions is essential for:

  • Lead Optimization and Candidate Selection: Early-stage solubility data helps in selecting drug candidates with favorable biopharmaceutical properties.

  • Formulation Development: Enables the rational design of dosage forms (e.g., solutions, suspensions, solid dispersions) to enhance dissolution and absorption.[1][2]

  • Biopharmaceutics Classification System (BCS) Categorization: Solubility data, along with permeability, is used to classify drugs, which can guide regulatory pathways. A drug is considered highly soluble when its highest dose strength is soluble in 250 mL or less of aqueous media over a pH range of 1 to 7.5.[1]

  • Predicting In Vivo Performance: Helps to build in vitro-in vivo correlations (IVIVCs) and anticipate potential absorption issues.

This guide uses this compound as a model compound to illustrate a systematic approach to solubility characterization. As an amine hydrochloride, it is expected to exhibit pH-dependent solubility, a crucial factor that will be explored in detail.

Physicochemical Characterization of the Target Compound

A foundational step in any solubility investigation is the thorough characterization of the API. This ensures sample identity and provides structural context for its expected behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Name This compound[3][4]
CAS Number 72954-91-7[3][4][5]
Molecular Formula C₁₀H₁₅Cl₂N[3]
Molecular Weight 220.14 g/mol [3]
Structure A primary amine salt formed with hydrochloric acid.[3]
Appearance Solid (Assumed based on typical state of hydrochloride salts)[6]
Storage Inert atmosphere, Room Temperature[3]

The structure reveals a primary amine functional group, which is basic. The formation of a hydrochloride salt significantly influences its properties, most notably its solubility in aqueous media compared to its corresponding free base.

Theoretical Framework: pH-Dependent Solubility of Amine Salts

As the hydrochloride salt of a weak base, the aqueous solubility of this compound is intrinsically linked to the pH of the solution. The compound exists in equilibrium between its ionized (protonated) form and its unionized (free base) form.

The ionized form, being a salt, is generally more water-soluble. The unionized free base is typically less soluble and may precipitate from the solution as the pH increases. This relationship can be described by the following equilibrium:

R-NH₃⁺Cl⁻ (dissolved, soluble) ⇌ R-NH₂ (solid/dissolved, less soluble) + H⁺ + Cl⁻

The pH at which the concentrations of the ionized and unionized forms are equal is defined by the pKa of the compound.[7] As the pH of the solution decreases (becomes more acidic) relative to the pKa, the equilibrium shifts to the left, favoring the more soluble protonated form. Conversely, as the pH increases (becomes more basic), the equilibrium shifts to the right, favoring the less soluble free base, which can lead to precipitation.

pH_Solubility_Equilibrium cluster_solution Aqueous Solution cluster_solid Solid State Ionized R-NH₃⁺ (Protonated, High Solubility) Unionized_dissolved R-NH₂ (Free Base, Dissolved) Ionized->Unionized_dissolved + OH⁻ (Increasing pH) Unionized_dissolved->Ionized + H⁺ (Decreasing pH) Unionized_solid R-NH₂ (Precipitate) (Low Solubility) Unionized_dissolved->Unionized_solid Exceeds Intrinsic Solubility (S₀)

Caption: Equilibrium of an amine salt in aqueous solution.

While the Henderson-Hasselbalch equation is often used to predict this pH-solubility profile, studies have shown that for cationic drugs, it may only provide a rough estimation, as other factors like buffer interactions and counter-ion effects can lead to significant deviations.[8] Therefore, empirical determination is paramount.

A Systematic Workflow for Solubility Profiling

A structured approach is necessary to efficiently and accurately characterize the solubility of an API. The following workflow ensures all critical aspects are covered, from initial qualitative assessments to definitive quantitative measurements.

Solubility_Workflow Start Start: API Characterization Thermo Thermodynamic Solubility (Shake-Flask Method) Start->Thermo pH_Profile pH-Dependent Solubility (Biorelevant Buffers) Thermo->pH_Profile Solvent_Screen Solubility in Organic & Co-Solvent Systems Thermo->Solvent_Screen Data_Analysis Data Analysis & Interpretation pH_Profile->Data_Analysis Solvent_Screen->Data_Analysis BCS Provisional BCS Classification Data_Analysis->BCS End End: Formulation Strategy BCS->End

Caption: Systematic workflow for API solubility characterization.

Experimental Protocols for Solubility Determination

The following protocols are based on established scientific methods and best practices. The cornerstone of solubility measurement is the shake-flask method, which is considered the "gold standard" for determining thermodynamic equilibrium solubility.[9]

Protocol: Equilibrium Solubility in Water (Shake-Flask Method)

Objective: To determine the thermodynamic solubility of this compound in purified water at a controlled temperature (e.g., 25°C or 37°C).

Causality: This method ensures that a true equilibrium is reached between the dissolved solute and any excess solid material, providing the most accurate and thermodynamically stable solubility value.[7]

Materials and Reagents:

  • This compound (API)

  • High-purity water (e.g., Milli-Q or equivalent)

  • Glass vials with screw caps (e.g., 4 mL or 8 mL)

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Analytical balance

  • Calibrated pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector, or LC-MS.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the API to a series of vials (perform in triplicate). An "excess" ensures that a saturated solution is formed, which is visually confirmed by the presence of undissolved solid material at the end of the experiment.

  • Solvent Addition: Add a known volume of purified water to each vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.

    • Self-Validating Check: To confirm equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration does not change between subsequent time points.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample using a syringe filter to remove all undissolved solids.

    • Expert Insight: Pre-saturating the filter by discarding the first portion of the filtrate is crucial to prevent drug adsorption onto the filter membrane, which would lead to an underestimation of solubility.

  • pH Measurement: Measure the pH of the final saturated solution. This is the pH of the solution at equilibrium and is a critical piece of data.

  • Quantification: Dilute the filtered sample with a suitable mobile phase and analyze its concentration using a validated HPLC or LC-MS method. The concentration is determined against a standard curve of the API.

Protocol: pH-Dependent Solubility Profile

Objective: To determine the solubility of the API across a physiologically relevant pH range.

Methodology: The procedure is identical to the one described in section 5.1, with the exception that instead of purified water, a series of buffered solutions are used as the solvent.[8]

Recommended Buffers:

  • pH 1.2: Simulated Gastric Fluid (without enzymes) or 0.1 N HCl.

  • pH 4.5: Acetate buffer.

  • pH 6.8: Phosphate buffer, simulating the environment of the small intestine.

  • pH 7.4: Phosphate buffer, simulating systemic circulation.

Causality: This profile is critical for predicting how the drug's solubility will change as it transits through the gastrointestinal tract, which has a varying pH environment. This directly impacts the site and extent of drug absorption.

Protocol: Solubility in Pharmaceutical Solvents

Objective: To assess the API's solubility in common organic solvents and co-solvent systems used in formulation.

Methodology: Follow the shake-flask protocol (5.1), replacing water with solvents of interest, such as:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

  • Dimethyl Sulfoxide (DMSO)

  • Co-solvent mixtures (e.g., Ethanol/Water, PG/Water)

Causality: This data is vital for developing liquid-based formulations, such as oral solutions, softgel capsules, or parenteral formulations.

Data Presentation and Interpretation

Quantitative solubility data should be presented clearly and concisely. The following tables serve as templates for organizing experimental results.

Table 2: Template for Aqueous and pH-Dependent Solubility Data

Solvent SystemFinal pH (at equilibrium)Mean Solubility (mg/mL)Std. Dev.Molar Solubility (mol/L)
Purified Water
pH 1.2 Buffer
pH 4.5 Buffer
pH 6.8 Buffer
pH 7.4 Buffer

Table 3: Template for Organic and Co-Solvent Solubility Data

Solvent / Co-Solvent SystemMean Solubility (mg/mL)Std. Dev.
Ethanol
Propylene Glycol
PEG 400
50:50 (v/v) Ethanol:Water

Interpretation:

  • pH-Solubility Curve: Plotting the logarithm of solubility against the final equilibrium pH will visualize the compound's behavior. For an amine salt, a steep drop in solubility is expected as the pH increases, particularly around the pKa.

  • BCS Classification: The highest therapeutic dose of the drug is compared against its lowest measured solubility across the physiological pH range (1.2-6.8). If the dose is soluble in ≤ 250 mL, the drug is classified as "High Solubility" (BCS Class 1 or 3). Otherwise, it is "Low Solubility" (BCS Class 2 or 4). This classification has significant implications for formulation strategy and regulatory requirements.[1]

Conclusion

A thorough and systematic characterization of solubility is not merely a data collection exercise; it is a critical component of risk mitigation in the drug development pipeline. By employing robust methodologies like the shake-flask method and investigating solubility across a range of physiologically and pharmaceutically relevant conditions, researchers can build a comprehensive profile for compounds such as this compound. This data-driven understanding enables the selection of viable drug candidates, informs the rational design of effective drug delivery systems, and ultimately paves the way for successful clinical outcomes. The protocols and frameworks presented in this guide provide a validated pathway to achieving this essential scientific objective.

References

  • PubChem. (2025). 1-(4-Chlorophenyl)-2-methylpropan-2-amine;chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (2025). 1-(4-Chlorophenyl)-2-methylpropan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Walash, M. I., El-Enany, N., & Abdelal, A. A. (2012). ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP. Thesis, Mansoura University. Retrieved from [Link]

  • Sahu, N. K., & Saraf, S. (2020). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 1(1), 1-4. Retrieved from [Link]

  • Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European journal of pharmaceutical sciences : official journal of the European Federation for Pharmaceutical Sciences, 22(5), 387–398. Retrieved from [Link]

  • Sharma, D. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. Retrieved from [Link]

  • Persson, E. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Pharmacological Profile of 4-Chloro-α-methylphenethylamine (4-CA)

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive scientific examination of 4-chloro-α-methylphenethylamine, commonly known as para-chloroamphetamine (4-CA or PCA). A substituted phenethylamine of the amphetamine class, 4-CA is a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA)[1]. While it has been investigated for potential therapeutic applications such as an antidepressant and appetite suppressant, its development was halted due to the discovery of its significant and long-lasting serotonergic neurotoxicity[1]. This document synthesizes the current understanding of 4-CA, detailing its chemical properties, mechanism of action, structure-activity relationships, and its profound effects on central monoaminergic systems. Particular emphasis is placed on the molecular interactions that drive its dual profile as both a powerful serotonin releaser and a selective neurotoxin, making it a valuable, albeit hazardous, tool in neuropharmacological research[2].

Physicochemical and Structural Profile

The identity and properties of 4-CA are foundational to understanding its biological activity. The addition of a chlorine atom to the phenyl ring and a methyl group at the alpha position of the ethylamine side chain critically defines its pharmacological character.

PropertyPredicted Value / InformationSource
IUPAC Name 1-(4-chlorophenyl)propan-2-amine[1]
Synonyms para-Chloroamphetamine, p-Chloroamphetamine, 4-CA, PCA[1]
Molecular Formula C₉H₁₂ClN[1]
Molar Mass 169.65 g·mol⁻¹[1]
Appearance Colorless to pale yellow oil or solid[3]
pKa (amine) 9.5 - 10.5 (estimated)[3]
LogP ~3.0 (estimated)[3]

Core Pharmacological Mechanism: A Potent Monoamine Releaser

4-CA functions as an indirect monoamine agonist, exerting its effects by inducing the release of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) from presynaptic neurons[4][5]. Its mechanism is distinct from reuptake inhibitors; it is a substrate for the monoamine transporters (MATs), entering the neuron and reversing their function.

3.1 Interaction with Monoamine Transporters The primary targets of 4-CA are the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT)[4]. It enters the presynaptic terminal by acting as a substrate for these transporters, effectively competing with the endogenous monoamines for uptake[6]. The para-chloro substitution confers a significantly higher affinity and potency for SERT compared to its unchlorinated parent compound, amphetamine[7][8]. While it also interacts with DAT and NET, its pharmacological profile is dominated by its serotonergic activity[8]. For instance, in vitro studies on human platelet plasma membrane vesicles showed that 4-CA competitively inhibits serotonin transport with a Kᵢ of 4.8 nM[6].

3.2 The Process of Transporter-Mediated Monoamine Release The mechanism of release is a multi-step process:

  • Transporter Binding and Entry: 4-CA binds to the extracellular site of the monoamine transporters (primarily SERT) and is translocated into the presynaptic cytosol[4][9].

  • Vesicular Disruption: Once inside, 4-CA interacts with the vesicular monoamine transporter 2 (VMAT2) on synaptic vesicles. As a weak base, it disrupts the proton gradient (ΔpH) essential for vesicular monoamine storage, causing neurotransmitters to leak from the vesicles into the cytosol[4][6].

  • Transporter Reversal (Egress): The resulting high cytosolic concentration of monoamines, coupled with 4-CA's interaction with the transporter, causes the transporter to reverse its direction of flow. Instead of reuptaking monoamines from the synapse, it actively transports them out of the neuron and into the synaptic cleft[4][6]. This efflux is a non-vesicular, transporter-mediated release, leading to a rapid and substantial increase in extracellular neurotransmitter levels.

G cluster_0 Presynaptic Terminal cluster_1 Cytosol cluster_2 Synaptic Cleft sert SERT pca_cytosol 4-CA sert->pca_cytosol 1. Uptake via SERT ht_synapse 5-HT sert->ht_synapse vmat VMAT2 vesicle Synaptic Vesicle (contains 5-HT) ht_cytosol 5-HT vmat->ht_cytosol Release pca_cytosol->vmat 2. Disrupts ΔpH & Inhibits VMAT2 ht_cytosol->sert 3. Reverse Transport (Efflux) pca_synapse 4-CA pca_synapse->sert

Caption: Mechanism of 4-CA at the serotonergic synapse.

Structure-Activity Relationships (SAR): The Basis of Potency and Neurotoxicity

The specific pharmacological profile of 4-CA is a direct consequence of its chemical structure. Minor alterations to the molecule can drastically change its activity.

  • The 4-Chloro Substituent: Adding a chlorine atom at the para (4-position) of the phenyl ring dramatically increases serotonergic activity. This modification enhances the molecule's affinity and potency as a substrate for SERT[7]. Moving the chloro substituent to the ortho (2-position) or meta (3-position) results in a loss of significant serotonergic depletion, highlighting the critical spatial requirement of the para-substitution for its potent effects and neurotoxicity[1].

  • The α-Methyl Group: The presence of the alpha-methyl group is essential for its neurotoxic properties. Analogs without this group are less potent neurotoxins[1]. This group likely provides steric hindrance that influences its interaction with metabolic enzymes and transporters, contributing to the formation of toxic metabolites or oxidative stress.

  • N-Alkylation: N-methylation of 4-CA to form para-chloromethamphetamine (4-CMA) results in a compound that acts as a prodrug to 4-CA and also produces long-lasting reductions in serotonin levels and tryptophan hydroxylase activity[10].

SAR_Diagram cluster_Amphetamine Amphetamine Core cluster_Analogs Substituted Analogs Amphetamine Amphetamine (NDRA) PCA 4-CA (PCA) (Potent SRA, Neurotoxic) Amphetamine->PCA + 4-Chloro (Critical for SERT Potency) MCA 3-CA (MCA) (Weak SRA, Not Neurotoxic) Amphetamine->MCA + 3-Chloro OCA 2-CA (OCA) (Weak SRA, Not Neurotoxic) Amphetamine->OCA + 2-Chloro

Caption: SAR highlights the importance of the 4-chloro position.

Profile of Serotonergic Neurotoxicity

The most significant characteristic of 4-CA, particularly at higher doses, is its ability to induce long-lasting, and potentially irreversible, damage to serotonergic neurons[1][8]. This effect distinguishes it from many other amphetamines.

5.1 Mechanism of Neurotoxicity The precise mechanism is not fully elucidated but is understood to be multifactorial and dependent on its transport into the neuron via SERT[2]. Key proposed mechanisms include:

  • Oxidative Stress: The metabolism of 4-CA within the serotonergic neuron is thought to generate reactive oxygen species (ROS). This surge in ROS overwhelms the neuron's antioxidant defenses, leading to damage of lipids, proteins, and DNA, ultimately triggering apoptotic pathways.

  • Metabolic Activation: 4-CA may be metabolized into a more toxic species within the neuron.

  • Mitochondrial Dysfunction: The induced oxidative stress can impair mitochondrial function, leading to an energy crisis and further ROS production, creating a damaging feedback loop.

  • Excitotoxicity: Massive serotonin release can lead to downstream effects on other neurotransmitter systems, potentially contributing to a state of hyperexcitability and calcium dysregulation, which is a known pathway for neuronal cell death[11].

5.2 Long-Term Neurochemical Consequences Administration of a single dose of 4-CA can lead to profound and persistent neurochemical deficits in animal models[8]. These changes include:

  • Depletion of Serotonin (5-HT): A marked reduction in brain 5-HT levels that can persist for months[8].

  • Reduced Tryptophan Hydroxylase (TPH) Activity: A long-lasting decrease in the activity of TPH, the rate-limiting enzyme in serotonin synthesis[8][10].

  • Loss of Serotonin Transporters: A significant reduction in the number of 5-HT uptake sites (SERTs), indicative of terminal axon degeneration[8].

These neurotoxic effects are most pronounced in brain regions with dense serotonergic innervation, such as the hippocampus, striatum, and midbrain[8]. The long-term behavioral consequences in animal models include impairments in learning and memory[12].

Standardized Experimental Protocols

To assess the primary pharmacological activity of compounds like 4-CA, an in vitro monoamine release assay using synaptosomes is a standard and robust methodology.

6.1 Protocol: In Vitro Monoamine Release Assay via Synaptosomes

  • Objective: To quantify the ability of 4-CA to induce the release of radiolabeled monoamines ([³H]5-HT, [³H]DA, or [³H]NE) from pre-loaded rat brain synaptosomes. This protocol is based on methodologies described in studies assessing the activity of substituted amphetamines[7][8].

  • Methodology:

    • Synaptosome Preparation: Isolate synaptosomes from specific brain regions of interest (e.g., striatum for DA, hippocampus for 5-HT) from rats via differential centrifugation of brain homogenates.

    • Pre-loading: Incubate the synaptosomal suspension with a low concentration of the desired radiolabeled neurotransmitter (e.g., [³H]5-HT) to allow for uptake into the nerve terminals via the specific transporter.

    • Washing: Wash the synaptosomes with buffer to remove excess extracellular radiolabel.

    • Superfusion: Transfer the pre-loaded synaptosomes to a superfusion apparatus. Continuously perfuse with a physiological buffer at a constant rate to establish a stable baseline of radioactivity efflux.

    • Compound Application: Introduce 4-CA at various concentrations into the perfusion buffer for a defined period.

    • Fraction Collection: Collect the superfusate in timed fractions throughout the experiment (before, during, and after drug application).

    • Quantification: Measure the radioactivity in each collected fraction using liquid scintillation counting.

    • Data Analysis: Express the amount of radioactivity in each fraction as a percentage of the total neurotransmitter content of the synaptosomes. Plot the drug-induced peak release against the drug concentration to determine potency (EC₅₀) and efficacy (Eₘₐₓ).

Workflow prep 1. Synaptosome Preparation load 2. Pre-loading with [³H]Neurotransmitter prep->load wash 3. Washing load->wash superfuse 4. Superfusion & Baseline Establishment wash->superfuse apply 5. Application of 4-CA superfuse->apply collect 6. Fraction Collection apply->collect quant 7. Scintillation Counting collect->quant analyze 8. Data Analysis (EC₅₀, Eₘₐₓ) quant->analyze

Caption: Experimental workflow for a monoamine release assay.

Conclusion and Future Directions

4-Chloro-α-methylphenethylamine is a pharmacologically complex agent. Its potent ability to release serotonin, driven by the unique properties of its 4-chloro substitution, underpins both its acute psychoactive effects and its profound long-term neurotoxicity[1][7][8]. This dual nature makes it unsuitable for therapeutic use but establishes it as an invaluable chemical tool for the scientific community. Researchers utilize 4-CA to model serotonergic deficits and to study the mechanisms of neurodegeneration, providing critical insights into the resilience and vulnerability of the central serotonin system[2]. Future research should focus on fully elucidating the downstream signaling cascades that initiate neuronal death following 4-CA exposure. Understanding these pathways could reveal novel therapeutic targets for protecting against neurotoxicity induced by other chemical agents or disease states.

References

  • Junget, U., & West, M. (2000). Potential of neurotoxicity after a single oral dose of 4-bromo-, 4-chloro-, 4-fluoro- or 4-iodoaniline in rats. PubMed. [Link]

  • Wikipedia. (n.d.). para-Chloroamphetamine. Wikipedia. [Link]

  • PubChem. (n.d.). N-(Cyclopropylmethyl)-4-chloro-alpha-methylphenethylamine hydrochloride. PubChem. [Link]

  • Walsh, K. B., et al. (2023). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. PMC - PubMed Central. [Link]

  • Wikipedia. (n.d.). Dopamine releasing agent. Wikipedia. [Link]

  • Sanders-Bush, E., Bushing, J. A., & Sulser, F. (1975). Long-term effects of p-chloroamphetamine and related drugs on central serotonergic mechanisms. PubMed. [Link]

  • GSRS. (n.d.). N-(CYCLOPROPYLMETHYL)-4-CHLORO-.ALPHA.-METHYLPHENETHYLAMINE. Global Substance Registration System. [Link]

  • Wikipedia. (n.d.). para-Chloromethamphetamine. Wikipedia. [Link]

  • Carlier, J., et al. (2022). Effects of the Phenethylamine 2-Cl-4,5-MDMA and the Synthetic Cathinone 3,4-MDPHP in Adolescent Rats: Focus on Sex Differences. MDPI. [Link]

  • Wikipedia. (n.d.). Bupropion. Wikipedia. [Link]

  • Rico-Barrio, I., et al. (2023). Amphetamine-type Stimulants: Novel Insights into their Actions and use Patterns. Salud Mental. [Link]

  • Wikipedia. (n.d.). Norepinephrine–dopamine releasing agent. Wikipedia. [Link]

  • Rudnick, G., & Wall, S. C. (1992). p-Chloroamphetamine induces serotonin release through serotonin transporters. PubMed. [Link]

  • Wikipedia. (n.d.). Monoamine releasing agent. Wikipedia. [Link]

  • Cloonan, S. M., et al. (2010). Synthesis and in vitro toxicity of 4-MTA, its characteristic clandestine synthesis byproducts and related sulfur substituted alpha-alkylthioamphetamines. PubMed. [Link]

  • PharmaCompass. (n.d.). (+/-)-.ALPHA.-METHYLPHENETHYLAMINE. PharmaCompass. [Link]

  • Canestra, D. S., et al. (2019). The DARK Side of Total Synthesis: Strategies and Tactics in Psychoactive Drug Production. ACS Omega. [Link]

  • Fornai, F., et al. (2018). The Effects of Amphetamine and Methamphetamine on the Release of Norepinephrine, Dopamine and Acetylcholine From the Brainstem Reticular Formation. Frontiers in Neuroscience. [Link]

  • Heal, D. J., et al. (2018). The Pharmacology of Amphetamine and Methylphenidate: Relevance to the Neurobiology of Attention-Deficit/Hyperactivity Disorder and Other Psychiatric Comorbidities. PMC - PubMed Central. [Link]

  • Ho, B. T., et al. (1970). Analogs of alpha-methylphenethylamine (amphetamine). I. Synthesis and pharmacological activity of some methoxy and/or methyl analogs. PubMed. [Link]

  • Google Patents. (2020). CN112174837B - Method for synthesizing (R) -4-methoxy-alpha-methylphenethylamine.
  • Wikipedia. (n.d.). 2,5-Dimethoxy-4-methylamphetamine. Wikipedia. [Link]

  • Wikipedia. (n.d.). Amphetamine. Wikipedia. [Link]

  • Verma, R. (2009). Review: Synthetic Methods for Amphetamine. ResearchGate. [Link]

  • Fuller, R. W. (1992). Effects of p-chloroamphetamine on brain serotonin neurons. PubMed. [Link]

  • Carozzi, V., et al. (2022). Mechanisms of Chemotherapy-Induced Neurotoxicity. Frontiers in Pharmacology. [Link]

  • D'Cunha, T., et al. (2011). Norepinephrine in the Prefrontal Cortex Is Critical for Amphetamine-Induced Reward and Mesoaccumbens Dopamine Release. PMC - PubMed Central. [Link]

  • Sambo, D., et al. (2018). Methamphetamine Induces Dopamine Release in the Nucleus Accumbens Through a Sigma Receptor-Mediated Pathway. PubMed. [Link]

  • Belcher, A. M., et al. (2008). Effects of exposure to amphetamine derivatives on passive avoidance performance and the central levels of monoamines and their metabolites in mice: correlations between behavior and neurochemistry. PubMed. [Link]

  • Gold, L. H., Koob, G. F., & Geyer, M. A. (1988). Serotonin release contributes to the locomotor stimulant effects of 3,4-methylenedioxymethamphetamine in rats. PubMed. [Link]

  • Glennon, R. A., et al. (1988). Behavioral effects of alpha-benzyl-N-methylphenethylamine (ABNMP), a methamphetamine analog: inhibition by ketanserin and para-chlorophenylalanine (PCPA). PubMed. [Link]

  • St. Fleur, O. M., & Ziai, K. (2023). Amphetamine. StatPearls - NCBI Bookshelf. [Link]

  • Sicre de Fontbrune, F., et al. (2024). Neurofilament light chain levels as an early predictive biomarker of neurotoxicity after CAR T-cell therapy. Journal for ImmunoTherapy of Cancer. [Link]

  • CAMH. (2012). Amphetamines. Centre for Addiction and Mental Health. [Link]

  • Wikipedia. (n.d.). Methallylescaline. Wikipedia. [Link]

  • Arundine, M., & Tymianski, M. (2003). Molecular mechanisms of calcium-dependent neurodegeneration in excitotoxicity. PubMed. [Link]

  • WebMD. (2025). Long-Term Risks of ADHD Medications. WebMD. [Link]

  • Cruickshank, C. C., & Dyer, K. R. (2009). The ugly side of amphetamines: short- and long-term toxicity of 3,4-methylenedioxymethamphetamine (MDMA, 'Ecstasy'), methamphetamine and d-amphetamine. PMC - PubMed Central. [Link]

  • WADA. (2019). The Prohibited List. World Anti Doping Agency. [Link]

  • American Addiction Centers. (2025). Adderall Effects, Risks, and Dangers: Short and Long Term. American Addiction Centers. [Link]

Sources

An In-depth Technical Guide to the Research Applications of 1-Methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic Acid (CAS Number: 14591-93-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (MTCA), a naturally occurring β-carboline alkaloid. Formed endogenously and found in a variety of foodstuffs, MTCA stands at the intersection of food chemistry, toxicology, and neuroscience. This document synthesizes the current scientific understanding of MTCA, detailing its chemical properties, formation, and analytical quantification. Furthermore, it delves into its toxicological significance as a precursor to mutagenic N-nitroso compounds and explores its potential, though not yet fully elucidated, neuropharmacological activities. Drawing upon the known bioactivities of the broader tetrahydro-β-carboline class, this guide discusses plausible mechanisms of action, including monoamine oxidase inhibition and interaction with neurotransmitter systems. Detailed experimental protocols for the synthesis of MTCA via the Pictet-Spengler reaction, its quantification in biological matrices, and a representative in vitro neurotoxicity assay are provided to empower researchers in their investigative pursuits.

Introduction: The Enigmatic Nature of MTCA

1-Methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (MTCA), a member of the harmala alkaloid family, is a fascinating molecule due to its widespread presence in the human diet and its formation within the human body[1][2]. It is found in a variety of fermented foods and beverages, including soy sauce, wine, and beer, as well as in fruits[3][4]. The formation of MTCA occurs through the Pictet-Spengler condensation of L-tryptophan with acetaldehyde, the primary metabolite of ethanol[1]. This endogenous and exogenous origin positions MTCA as a molecule of significant interest in fields ranging from food science to neurobiology.

While its role as a precursor to mutagenic N-nitroso compounds is a key area of toxicological research, the direct biological effects of MTCA are less understood. However, the tetrahydro-β-carboline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities[5]. This guide aims to provide a detailed technical resource on MTCA, consolidating current knowledge and providing practical methodologies for its study.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of MTCA is fundamental for its study, from synthesis and purification to analytical detection and interpretation of its biological interactions.

PropertyValueSource
CAS Number 14591-93-4[6]
Molecular Formula C₁₃H₁₄N₂O₂[6]
Molecular Weight 230.26 g/mol [6]
IUPAC Name 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid[6]
Synonyms MTCA, Tetrahydroharman-3-carboxylic acid[6]
Appearance Solid[6]
Melting Point ~290 °C[6]
Class Harmala alkaloid, Beta-carboline[2]

Biosynthesis and Chemical Synthesis

The formation of MTCA is a classic example of the Pictet-Spengler reaction, a cornerstone of indole alkaloid chemistry.

Endogenous and Exogenous Formation

MTCA is formed both within the human body and in various food products. The reaction involves the condensation of L-tryptophan with acetaldehyde. In humans, acetaldehyde is primarily generated from the metabolism of ethanol, providing a direct link between alcohol consumption and the endogenous formation of MTCA[1]. In foodstuffs, the presence of both tryptophan and acetaldehyde, often arising from fermentation processes, leads to the formation of MTCA[1][2].

Figure 1: Pictet-Spengler condensation reaction for the formation of MTCA.

Laboratory Synthesis Protocol

The following protocol outlines a general method for the synthesis of MTCA, adapted from established Pictet-Spengler reaction procedures[7][8][9].

Materials:

  • L-tryptophan

  • Acetaldehyde

  • Dilute sulfuric acid (e.g., 1 N)

  • Ethanol (95%)

  • Concentrated ammonium hydroxide

  • Deionized water

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Heating mantle

  • Filtration apparatus

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, suspend L-tryptophan (0.10 mole) in a mixture of deionized water (300 mL) and 1 N sulfuric acid (100 mL).

  • Addition of Aldehyde: To the stirred suspension, add acetaldehyde (0.11 mole) and 95% ethanol (40 mL).

  • Reaction: Heat the mixture to reflux with continuous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Basification and Isolation: After cooling the reaction mixture to room temperature, carefully add concentrated ammonium hydroxide until the solution is basic (pH ~9-10). A precipitate of MTCA should form.

  • Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum.

  • Characterization: Confirm the identity and purity of the synthesized MTCA using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis.

Toxicological Profile: A Precursor to Mutagens

A primary focus of research on MTCA has been its role as a precursor to N-nitroso compounds, which are known mutagens. When MTCA reacts with nitrite under acidic conditions, such as those found in the stomach, it can form N-nitroso-MTCA. Studies have demonstrated the mutagenicity of this product, particularly in the presence of alcohols, which can enhance its formation and mutagenic activity. This raises concerns about the consumption of foods and beverages rich in both MTCA and nitrites or nitrates.

Potential Neuropharmacological Applications

While the direct neuropharmacological effects of MTCA are not yet fully characterized, the broader class of β-carbolines exhibits a range of activities on the central nervous system[10]. These activities provide a logical framework for investigating the potential neuroactive properties of MTCA.

Monoamine Oxidase (MAO) Inhibition

Many β-carbolines are known to be inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine[11][12]. Inhibition of MAO can lead to increased levels of these neurotransmitters in the synaptic cleft, a mechanism underlying the therapeutic effects of MAOI antidepressants. It is plausible that MTCA may also possess MAO inhibitory activity, which could have implications for mood and cognitive function. Further research is required to determine the specific inhibitory constants (Ki or IC50 values) of MTCA for MAO-A and MAO-B.

Figure 2: Potential mechanism of MTCA as a monoamine oxidase inhibitor.

Interaction with Neurotransmitter Receptors

Some tetrahydro-β-carboline derivatives have been shown to interact with various neurotransmitter receptors, including NMDA receptors[13]. For instance, harmaline, a related β-carboline, competitively inhibits [3H]MK-801 binding to the NMDA receptor[14]. Overactivation of NMDA receptors is implicated in excitotoxicity and neuronal cell death in various neurological disorders. If MTCA were to act as an NMDA receptor antagonist, it could potentially exert neuroprotective effects. Additionally, some tetrahydro-β-carbolines have been reported to have antidopaminergic properties[3]. Investigating the binding affinity of MTCA to a panel of neurotransmitter receptors is a critical next step in elucidating its neuropharmacological profile.

Analytical Methodologies

Accurate and sensitive quantification of MTCA in various matrices is crucial for both toxicological and pharmacological studies. High-performance liquid chromatography (HPLC) coupled with fluorescence or mass spectrometry detection is the method of choice.

Protocol for Quantification of MTCA in Brain Tissue

This protocol provides a general framework for the extraction and analysis of MTCA from brain tissue, adapted from methods for similar analytes[15][16][17].

Materials:

  • Brain tissue sample

  • Homogenizer

  • Perchloric acid (PCA) solution (e.g., 0.4 M)

  • Internal standard (e.g., a structurally similar, stable isotope-labeled compound)

  • HPLC system with a C18 reversed-phase column

  • Fluorescence detector (Excitation: ~280 nm, Emission: ~340 nm) or a tandem mass spectrometer (MS/MS)

  • Mobile phase: Acetonitrile and a suitable aqueous buffer (e.g., phosphate or formate buffer), pH adjusted.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh a portion of the frozen brain tissue.

    • Add a known amount of internal standard.

    • Add ice-cold PCA solution (e.g., 1:5 w/v).

    • Homogenize the tissue on ice until a uniform suspension is obtained.

    • Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Inject a defined volume of the filtered supernatant onto the HPLC system.

    • Perform chromatographic separation using a suitable gradient elution program with the chosen mobile phases.

    • Detect MTCA and the internal standard using the fluorescence detector or MS/MS in multiple reaction monitoring (MRM) mode.

  • Quantification:

    • Construct a calibration curve using standard solutions of MTCA of known concentrations.

    • Calculate the concentration of MTCA in the brain tissue sample by comparing the peak area ratio of MTCA to the internal standard against the calibration curve.

In Vitro Research Applications: A Protocol for Neurotoxicity Assessment

To investigate the potential neurotoxic or neuroprotective effects of MTCA, in vitro cell-based assays are invaluable. The following is a general protocol using a human neuroblastoma cell line, SH-SY5Y, and the MTT assay to assess cell viability[18][19][20].

Materials:

  • Differentiated SH-SY5Y cells cultured in appropriate plates

  • MTCA stock solution (dissolved in a suitable vehicle, e.g., DMSO)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in dilute HCl)

  • Plate reader

Step-by-Step Methodology:

  • Cell Seeding and Differentiation: Seed SH-SY5Y cells at an appropriate density in 96-well plates. Differentiate the cells into a more mature neuronal phenotype using a suitable protocol (e.g., treatment with retinoic acid).

  • Compound Treatment: Prepare serial dilutions of MTCA in cell culture medium. Remove the differentiation medium and expose the cells to various concentrations of MTCA for a defined period (e.g., 24 or 48 hours). Include vehicle-only controls.

  • MTT Assay:

    • After the treatment period, remove the medium containing MTCA.

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

    • Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of ~570 nm using a plate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

    • Plot the cell viability against the concentration of MTCA to determine the IC50 value, if applicable.

Figure 3: General workflow for assessing the neurotoxicity of MTCA using the MTT assay.

Future Directions and Conclusion

1-Methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid is a molecule of considerable scientific interest due to its prevalence in our diet and its formation in the body. While its role as a precursor to mutagens has been a primary focus, its potential neuropharmacological properties remain a compelling area for future research.

Key research questions that need to be addressed include:

  • What is the specific binding affinity and inhibitory potency of MTCA for monoamine oxidases A and B?

  • Does MTCA interact with other neurotransmitter receptors, such as the NMDA receptor, at physiologically relevant concentrations?

  • What are the downstream signaling pathways affected by MTCA in neuronal cells?

  • Does chronic, low-dose exposure to MTCA through diet have any long-term health implications, either detrimental or beneficial?

This technical guide has provided a foundational understanding of MTCA, from its chemical nature to its potential biological roles. The detailed protocols are intended to serve as a practical resource for researchers aiming to unravel the complexities of this intriguing β-carboline. As our understanding of the intricate interplay between diet, metabolism, and neurological function deepens, molecules like MTCA will undoubtedly continue to be a subject of intensive scientific investigation.

References

  • Adachi, J., Mizoi, Y., Naito, T., Ogawa, Z., Ueno, Y., & Tatsuno, Y. (1991). Acetaldehyde-induced formation of 1-methyl-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid in rats. Archives of Toxicology, 65(5), 411-415.
  • Hahn, G., & Ludewig, H. (1934). The Synthesis of Derivatives of /3-Carboline. II. Syntheses from ^//-Tryptophan and Aldehydes1. Berichte der deutschen chemischen Gesellschaft (A and B Series), 67(12), 2031-2035.
  • Airaksinen, M. M., & Kari, I. (1981). Neurobiology of tetrahydro-beta-carbolines. Life sciences, 27(11), 893-903.
  • Carla, V., de Fátima, A., & Pilli, R. A. (2005).
  • Szatmári, I., & Fülöp, F. (2015). Pharmacological Importance of Optically Active Tetrahydro-β-carbolines and Synthetic Approaches to Create the C1 Stereocenter. Molecules, 20(9), 16441-16474.
  • Khan Academy. (n.d.). Treating depression with antidepressants. Retrieved from [Link]

  • Cooke, J. D., Cavender, H. M., Lima, H. K., & Grover, L. M. (2014). Antidepressants that inhibit both serotonin and norepinephrine reuptake impair long-term potentiation in hippocampus. Psychopharmacology, 231(23), 4429-4441.
  • Kim, H., Kim, H., Park, J. Y., Lee, K., Kim, H., & Choo, H. (2020). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. Molecules, 25(18), 4235.
  • Aberle, B. (2025). β-Carbolines: Neuropharmacology and Psychedelic Activity.
  • Aras, M., Lee, H. K., & Lee, S. J. (2014). Cell viability and toxicity were determined by MTT (A) and LDH assay...
  • Bel-Madhi, N. (2019). Dopamine Reuptake Inhibition Modulates Antidepressant Response, mTor Signaling, and D2R Expression in a Rat Model of Treatment-Resistance. Deakin University research repository.
  • Herraiz, T. (2000). Tetrahydro-beta-carbolines, potential neuroactive alkaloids, in chocolate and cocoa. Journal of agricultural and food chemistry, 48(10), 4900-4904.
  • Krout, D., Rodriquez, M., Brose, S. A., Golovko, M. Y., Henry, L. K., & Thompson, B. J. (2017). Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms. ACS chemical neuroscience, 8(5), 1011-1018.
  • L-Tryptophan conversion into ß-carboline derivatives. (2009).
  • Wang, B., Li, H., & Han, J. (2014). Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-Hexafluoro-2-propanol. Synthesis, 46(12), 1598-1604.
  • Du, W., Aloyo, V. J., & Harvey, J. A. (1997). 1-Benzyl-1,2,3,4-tetrahydro-β-carboline as channel blocker of N-methyl-D-aspartate receptors. Brain research, 770(1-2), 26-29.
  • Kehr, W., Horowski, R., & Rehse, K. (1979). NEUROPHARMACOLOGICAL STUDIES OF A NEW ANTIDOPAMINERGIC TETRAHYDRO-β-CARBOLINE. Semantic Scholar.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73530, 1-Methyl-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid. Retrieved from [Link].

  • Fernández-Blanco, C., Juan-García, A., Font, G., & Ruiz, M. J. (2018).
  • Wang, C., Zhang, Y., & Zhao, Y. (2024). Dopamine reuptake and inhibitory mechanisms in human dopamine transporter.
  • Frazer, A. (2001). Serotonergic and noradrenergic reuptake inhibitors: prediction of clinical effects from in vitro potencies.
  • Morsbach, S., Klesing, J., & Kreuter, J. (2018). Quantification of fluorescent dyes in organ tissue samples via HPLC analysis. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1072, 237-242.
  • Wikipedia. (n.d.). Dopamine reuptake inhibitor. Retrieved from [Link]

  • Aras, M. A., Hartnett, K. A., & Aizenman, E. (2008). Assessment of Cell Viability in Primary Neuronal Cultures. Current protocols in neuroscience, Chapter 7, Unit 7.18.
  • Wang, L., Zhang, Y., & Wang, X. (2015). Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry. Journal of analytical methods in chemistry, 2015, 603120.
  • Krout, D., Rodriquez, M., Brose, S. A., Golovko, M. Y., Henry, L. K., & Thompson, B. J. (2016). Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms. ACS chemical neuroscience, 8(5), 1011-1018.
  • Aras, M. A., Hartnett, K. A., & Aizenman, E. (2008). Assessment of cell viability in primary neuronal cultures. Current protocols in neuroscience, Chapter 7, Unit 7.18.
  • Gregerson, K. A., & Selmanoff, M. K. (1987). Effects of reuptake inhibitors on dopamine release from the stalk-median eminence and posterior pituitary in vitro. Endocrinology, 121(2), 567-574.
  • Zhang, R., Liu, Y., & Lu, M. (2019). Neuroprotective effects of matrix metalloproteinases in cerebral ischemic rats by promoting activation and migration of astrocytes and microglia. Brain research bulletin, 146, 136-142.
  • Aras, M. A., Hartnett, K. A., & Aizenman, E. (2008). Assessment of cell viability in primary neuronal cultures. Current protocols in neuroscience, Chapter 7, Unit 7.18.
  • Herraiz, T. (1999). 1-methyl-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic Acid and 1,2,3,4-tetrahydro-beta-carboline-3-carboxylic Acid in Fruits. Journal of agricultural and food chemistry, 47(12), 4883-4887.
  • Aras, M. A., Hartnett, K. A., & Aizenman, E. (2008). Assessment of Cell Viability in Primary Neuronal Cultures. Scilit.
  • The Human Metabolome Database. (n.d.). Metabocard for L-1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid (HMDB0035665). Retrieved from [Link]

  • The Human Metabolome Database. (n.d.). Metabocard for (1xi,3xi)-1,2,3,4-Tetrahydro-1-methyl-beta-carboline-3-carboxylic acid (HMDB0037942). Retrieved from [Link]

  • Zecchini, S., et al. (2023). In Vitro Neuroprotective Effects of a Mixed Extract of Bilberry, Centella asiatica, Hericium erinaceus, and Palmitoylethanolamide. Antioxidants, 12(11), 1965.
  • Dawson, V. L., Dawson, T. M., London, E. D., Bredt, D. S., & Snyder, S. H. (1991). Neuroprotective effects of gangliosides may involve inhibition of nitric oxide synthase. Annals of neurology, 30(6), 805-805.
  • Mathew, N. (2018). Analyzing Brain Sample via HPLC Method. NSUWorks.
  • Liu, Y., et al. (2018). Rapid HPLC-ESI-MS/MS Analysis of Neurotransmitters in the Brain Tissue of Alzheimer's Disease Rats before and after Oral Administration of Xanthoceras sorbifolia Bunge. Molecules, 23(12), 3157.
  • Du, W., Aloyo, V. J., & Harvey, J. A. (1997). Harmaline competitively inhibits [3H]MK-801 binding to the NMDA receptor in rabbit brain. Brain research, 770(1-2), 26-29.
  • Costa, C., et al. (2023). Investigating the Synergistic Neuroprotective Effects of Plant-Derived Antioxidants and the Psychedelic N,N-Dimethyltryptamine in Alzheimer's Disease Therapy. International Journal of Molecular Sciences, 24(13), 11099.
  • Traynelis, S. F., Wollmuth, L. P., McBain, C. J., Menniti, F. S., Vance, K. M., Ogden, K. K., ... & Yuan, H. (2010). Pharmacology of NMDA Receptors. In Glutamate Receptors. CRC Press/Taylor & Francis.
  • Balseiro-Gomez, Y., et al. (2023). Neuroprotective and antioxidant properties of new quinolylnitrones in in vitro and in vivo cerebral ischemia models. Redox Biology, 60, 102613.
  • Wakabayashi, K., Ochiai, M., Saitô, H., Tsuda, M., Suwa, Y., Nagao, M., & Sugimura, T. (1983). Presence of 1-methyl-1,2,3,4-tetrahydro-?? -carboline-3-carboxylic Acid, a Precursor of a Mutagenic Nitroso Compound, in Soy Sauce. Proceedings of the National Academy of Sciences, 80(10), 2912-2916.

Sources

An In-depth Technical Guide to 1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical guide provides a comprehensive overview of 1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride, a compound of interest to researchers in medicinal chemistry, pharmacology, and forensic science. This document delves into its synthesis, chemical properties, analytical characterization, and inferred biological activities based on its structural relationship to the substituted cathinone class of molecules.

Chemical Identity and Nomenclature
  • Systematic Name: this compound

  • Common Synonyms: 4-Chloro-α-isopropylbenzylamine hydrochloride

  • CAS Number: 72954-91-7[1]

  • Molecular Formula: C₁₀H₁₅Cl₂N[1]

  • Molecular Weight: 220.14 g/mol [1]

The structure of 1-(4-Chlorophenyl)-2-methylpropan-1-amine features a chlorophenyl ring attached to a propan-1-amine backbone with a methyl group at the second carbon. This guide will focus on the hydrochloride salt, which is a common form for amine-containing compounds to improve their stability and solubility.

Rationale and Scope of the Guide

The emergence of novel psychoactive substances (NPS) necessitates a thorough understanding of their chemical and pharmacological profiles. This compound, as a substituted phenethylamine and a potential cathinone analogue, warrants detailed investigation. This guide is intended for researchers, scientists, and drug development professionals, providing a foundational understanding of this compound and a framework for its further study.

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that begins with the formation of a ketone precursor, followed by reductive amination and conversion to the hydrochloride salt.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound identifies the key disconnection at the carbon-nitrogen bond, pointing to a reductive amination of the corresponding ketone, 1-(4-Chlorophenyl)-2-methylpropan-1-one. This ketone can be synthesized via a Friedel-Crafts acylation of chlorobenzene.

G 1-(4-Chlorophenyl)-2-methylpropan-1-amine HCl 1-(4-Chlorophenyl)-2-methylpropan-1-amine HCl 1-(4-Chlorophenyl)-2-methylpropan-1-amine 1-(4-Chlorophenyl)-2-methylpropan-1-amine 1-(4-Chlorophenyl)-2-methylpropan-1-amine HCl->1-(4-Chlorophenyl)-2-methylpropan-1-amine HCl addition 1-(4-Chlorophenyl)-2-methylpropan-1-one 1-(4-Chlorophenyl)-2-methylpropan-1-one 1-(4-Chlorophenyl)-2-methylpropan-1-amine->1-(4-Chlorophenyl)-2-methylpropan-1-one Reductive Amination Chlorobenzene Chlorobenzene 1-(4-Chlorophenyl)-2-methylpropan-1-one->Chlorobenzene Friedel-Crafts Acylation Isobutyryl chloride Isobutyryl chloride 1-(4-Chlorophenyl)-2-methylpropan-1-one->Isobutyryl chloride Friedel-Crafts Acylation

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Synthesis Protocol

The synthesis of the ketone precursor is achieved through a Friedel-Crafts acylation of chlorobenzene with isobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Protocol:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap is charged with chlorobenzene and a suitable solvent like dichloromethane.

  • Cooling: The mixture is cooled to 0-5 °C using an ice bath.

  • Catalyst Addition: Anhydrous aluminum chloride is added portion-wise while maintaining the temperature.

  • Acyl Chloride Addition: Isobutyryl chloride is added dropwise from the dropping funnel.

  • Reaction: The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Workup: The reaction is quenched by pouring it onto crushed ice and hydrochloric acid. The organic layer is separated, washed with a sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization.

Reductive amination is a versatile method for converting ketones to amines. This process involves the formation of an imine intermediate, which is then reduced to the corresponding amine.

Experimental Protocol:

  • Imine Formation: The ketone precursor, 1-(4-Chlorophenyl)-2-methylpropan-1-one, is dissolved in a suitable solvent such as methanol or ethanol, along with an ammonia source (e.g., ammonium acetate or aqueous ammonia). The mixture is stirred to form the imine intermediate.

  • Reduction: A reducing agent is added to the reaction mixture. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. The choice of reducing agent is critical to avoid the reduction of the ketone before imine formation.

  • Workup: After the reaction is complete, the solvent is removed, and the residue is worked up by adding a dilute acid and then basifying with a solution like sodium hydroxide to liberate the free amine. The product is then extracted with an organic solvent.

  • Purification: The crude amine is purified by distillation or column chromatography.

G start 1-(4-Chlorophenyl)-2-methylpropan-1-one imine Imine Intermediate start->imine + NH3 - H2O amine 1-(4-Chlorophenyl)-2-methylpropan-1-amine imine->amine Reduction (e.g., NaBH4)

Caption: Reductive amination workflow.

The purified amine is converted to its hydrochloride salt for improved stability and handling.

Experimental Protocol:

  • The freebase amine is dissolved in a suitable organic solvent (e.g., diethyl ether or isopropanol).

  • A solution of hydrochloric acid in a compatible solvent (e.g., ethereal HCl or isopropanolic HCl) is added dropwise with stirring.

  • The hydrochloride salt typically precipitates out of the solution.

  • The precipitate is collected by filtration, washed with a cold solvent, and dried under vacuum.

Physicochemical and Analytical Characterization

A comprehensive characterization of this compound is essential for its identification and quality control.

Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₁₀H₁₅Cl₂N[1]
Molecular Weight 220.14 g/mol [1]
CAS Number 72954-91-7[1]
Physical Form Solid (predicted)-
Solubility Soluble in water and polar organic solvents (predicted)-
Spectroscopic Analysis
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the chlorophenyl ring (typically in the range of 7.0-7.5 ppm), a multiplet for the methine proton adjacent to the amine and the phenyl ring, a multiplet for the methine proton of the isopropyl group, and two doublets for the diastereotopic methyl protons of the isopropyl group. The amine protons may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbons of the chlorophenyl ring, with the carbon attached to the chlorine atom being deshielded. Signals for the aliphatic carbons, including the two methyl groups of the isopropyl moiety and the two methine carbons, would also be present.

The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring. The C-Cl stretching vibration is also expected in the fingerprint region.

Mass spectrometric analysis would likely show a molecular ion peak corresponding to the freebase (M+H)+. The fragmentation pattern would be expected to include the loss of the isopropyl group and other characteristic fragments of the chlorobenzyl moiety.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are suitable methods for the separation and quantification of this compound. For GC analysis, derivatization of the amine group may be necessary to improve its volatility and peak shape.

Inferred Pharmacology and Toxicology (Based on Structure-Activity Relationships)

Due to the limited publicly available pharmacological data for this compound, its biological effects are inferred from its structural similarity to other substituted cathinones and phenethylamines.

Classification as a Substituted Cathinone Analogue

While not a classic cathinone due to the lack of a beta-keto group, its phenethylamine backbone with an alpha-substitution and a para-substituted aromatic ring places it in a class of compounds that often exhibit psychoactive properties. The presence of the chlorine atom on the phenyl ring is a common feature in many designer drugs.

Predicted Mechanism of Action

Substituted phenethylamines and cathinones are known to interact with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The para-substitution on the phenyl ring, as seen in this compound, has been shown in other cathinone derivatives to increase selectivity for the serotonin transporter. Therefore, it is plausible that this compound may act as a monoamine reuptake inhibitor with a potential preference for SERT.

G substance 1-(4-Chlorophenyl)-2-methylpropan-1-amine HCl Potential Interaction dat Dopamine Transporter (DAT) Reuptake Inhibition substance->dat sert Serotonin Transporter (SERT) Reuptake Inhibition (Predicted Higher Affinity) substance->sert net Norepinephrine Transporter (NET) Reuptake Inhibition substance->net

Caption: Predicted interactions with monoamine transporters.

Potential Psychoactive Effects

Based on its structural features, this compound may exhibit stimulant and/or entactogenic effects. The potential for higher serotonergic activity could lead to mood-altering and empathogenic properties, similar to other para-substituted designer drugs.

Inferred Toxicological Profile and Safety Precautions

The toxicological profile of this compound has not been well-established. However, related chloro-substituted cathinones have been associated with neurotoxicity.[2] Chronic exposure to compounds containing a chlorophenyl moiety can lead to various adverse effects, including potential liver and kidney damage.[3]

Safety Precautions:

  • Handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • In case of exposure, seek immediate medical attention.

Comparison with Related Compounds

The pharmacological and toxicological properties of this compound can be contextualized by comparing it to structurally similar compounds, such as N-isopropylbenzylamine, which has been identified as an adulterant in illicit methamphetamine. While N-isopropylbenzylamine itself is not considered to have significant stimulant effects, its presence highlights the chemical space being explored in clandestine laboratories.

Applications in Research

Use as a Reference Standard in Forensic Analysis

The primary application of this compound is as a reference standard for its identification in forensic and toxicological analyses of seized materials or biological samples.[4] Its characterization is crucial for law enforcement and public health agencies to track the emergence of new psychoactive substances.

Potential as a Pharmacological Tool

As a compound with predicted activity at monoamine transporters, it could serve as a pharmacological tool to probe the structure-activity relationships of substituted phenethylamines and to study the function of these transporters.

Summary and Future Perspectives

This compound is a synthetic compound with a chemical structure that suggests potential psychoactive properties. While its synthesis and analytical characterization are based on established chemical principles, its pharmacological and toxicological profiles remain largely unexplored. This guide provides a comprehensive overview of the current knowledge and inferred properties of this compound, highlighting the need for further research to fully understand its biological effects and potential risks. As the landscape of new psychoactive substances continues to evolve, detailed chemical and pharmacological data on compounds like this will be essential for the scientific and regulatory communities.

References

  • PubChem. (n.d.). 1-(4-Chlorophenyl)-2-methylpropan-2-amine;chloride. Retrieved January 20, 2026, from [Link]

  • National Institute of Justice. (n.d.). Forensic Drug Chemistry: Principles. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride. Retrieved January 20, 2026, from [Link]

  • Sharma, P., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved January 20, 2026, from [Link]

  • Tenore, A., & Basit, H. (2024). Chloroform Toxicity. StatPearls - NCBI Bookshelf. Retrieved January 20, 2026, from [Link]

Sources

An In-depth Technical Guide to the Structural Analogs of 1-(4-Chlorophenyl)-2-methylpropan-1-amine Hydrochloride: Synthesis, Pharmacology, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the structural analogs of 1-(4-chlorophenyl)-2-methylpropan-1-amine, a potent monoamine reuptake inhibitor. We delve into the nuanced structure-activity relationships (SAR) that govern the pharmacological profile of this chemical class, with a particular focus on the impact of N-alkylation and β-keto functionalization. This document offers detailed, field-proven protocols for the synthesis of these analogs, as well as for their in vitro and in vivo characterization. By synthesizing data from authoritative sources, we present a clear picture of how subtle molecular modifications influence potency and selectivity for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Furthermore, this guide addresses the significant toxicological considerations associated with these compounds, providing a critical resource for researchers in pharmacology, medicinal chemistry, and drug development.

Introduction: The Significance of the 4-Chlorophenethylamine Scaffold

The substituted phenethylamine framework is a cornerstone of neuropharmacology, forming the basis for a wide array of central nervous system stimulants.[1] The parent compound of the series discussed herein, 1-(4-chlorophenyl)-2-methylpropan-1-amine, also known as 4-chloro-α-methylphenethylamine or 4-chloroamphetamine (4-CA), is a potent monoamine releasing agent and reuptake inhibitor.[2] The introduction of a chlorine atom at the para position of the phenyl ring dramatically alters the pharmacological profile compared to its non-halogenated counterpart, amphetamine. This substitution is known to significantly enhance serotonergic activity.[3]

Understanding the structural analogs of 4-CA is crucial for several reasons. From a medicinal chemistry perspective, this scaffold offers a template for designing novel monoamine reuptake inhibitors with tailored selectivity profiles for potential therapeutic applications. Conversely, the prevalence of these compounds in the realm of novel psychoactive substances (NPS) necessitates a thorough understanding of their pharmacology and toxicology for forensic and public health purposes.[3] This guide aims to provide a detailed technical overview for researchers navigating this complex chemical space.

Structure-Activity Relationships (SAR): Tuning Pharmacological Profiles

The pharmacological activity of 1-(4-chlorophenyl)-2-methylpropan-1-amine analogs is primarily dictated by their interactions with the monoamine transporters: DAT, NET, and SERT.[3] The affinity and functional activity at these transporters can be systematically modulated by structural modifications at two key positions: the amine group (N-alkylation) and the β-carbon (β-keto substitution).

The Critical Role of para-Chlorination

The presence of the 4-chloro substituent is a defining feature of this class of compounds. Compared to unsubstituted amphetamines, which are typically more potent at DAT and NET, the addition of a 4-chloro group significantly increases potency at SERT.[3] This often results in a shift towards a more balanced or even SERT-selective profile. This increased serotonergic activity is also linked to the observed neurotoxicity of these compounds.[2]

Impact of N-Alkylation

Increasing the length of the N-alkyl substituent from a primary amine (hydrogen) to methyl, ethyl, and beyond has a profound and predictable impact on pharmacological activity.

  • Potency: Generally, increasing the N-alkyl chain length leads to a stepwise decrease in potency at all three monoamine transporters (DAT, NET, and SERT).[4]

  • Functional Activity (Releaser vs. Inhibitor): While the primary amine and N-methyl analogs often act as substrate-type releasers at DAT and NET, increasing the alkyl chain length can abolish this releasing activity, transitioning the compound to a pure uptake inhibitor.[4]

  • Selectivity: The "double hit" of a 4-chloro substituent and a longer N-alkyl chain (e.g., N-ethyl) can produce compounds with pronounced serotonergic effects, acting as potent releasers at SERT while functioning as uptake inhibitors at DAT.[3]

Influence of the β-Keto Group (Cathinone Analogs)

The introduction of a ketone at the β-position of the phenethylamine backbone transforms the amphetamine analog into a cathinone analog. This modification generally has the following effects:

  • Reduced Potency: The addition of a β-keto group typically decreases the potency for uptake inhibition at DAT and NET.[3] The effect on SERT is less pronounced.[3]

  • Decreased Releasing Efficacy: β-keto analogs generally exhibit decreased potency to stimulate neurotransmitter release at all three transporters compared to their amphetamine counterparts.[3]

In Vitro Pharmacological Profile: A Quantitative Analysis

The following table summarizes the in vitro monoamine transporter inhibition potencies (IC₅₀ values) for a series of 1-(4-chlorophenyl)-2-methylpropan-1-amine analogs. This data provides a quantitative basis for the SAR principles discussed above.

CompoundCommon Name/AbbreviationN-Substitutionβ-KetoDAT IC₅₀ (nM) [95% CI]NET IC₅₀ (nM) [95% CI]SERT IC₅₀ (nM) [95% CI]Reference
1 4-Chloroamphetamine (4-CA)HNo761.6 [612.4, 933.3]288.6 [251.8, 331.9]76.5 [61.6, 95.1][3]
2 4-Chloromethamphetamine (4-CMA)MethylNo805.8 [676.1, 955.0]436.4 [339.6, 555.9]90.9 [71.1, 116.2][3]
3 4-Chloroethamphetamine (4-CEA)EthylNo487.6 [394.5, 605.3]609.4 [477.5, 776.2]89.2 [66.8, 119.1][3]
4 4-Chlorocathinone (4-CC)HYes633.2 [521.2, 767.4]425.8 [340.9, 531.8]102.5 [79.8, 131.6][3]
5 4-Chloromethcathinone (4-CMC)MethylYes533.4 [450.8, 631.0]439.1 [362.4, 532.0]100.0 [81.8, 122.3][3]
6 4-Chloroethcathinone (4-CEC)EthylYes580.8 [465.6, 721.1]651.9 [526.1, 807.8]133.5 [102.7, 173.5][3]

Synthesis of Structural Analogs

The synthesis of 1-(4-chlorophenyl)-2-methylpropan-1-amine and its N-alkylated analogs can be achieved through a straightforward and robust synthetic sequence starting from commercially available materials. The general workflow involves the synthesis of a ketone precursor followed by reductive amination.

Synthesis_Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Amine Synthesis Chlorobenzene Chlorobenzene Ketone 1-(4-Chlorophenyl)-2- methylpropan-1-one Chlorobenzene->Ketone AlCl₃, DCM (Friedel-Crafts Acylation) IsobutyrylChloride Isobutyryl Chloride IsobutyrylChloride->Ketone PrimaryAmine 1-(4-Chlorophenyl)-2- methylpropan-1-amine (Primary Amine) NAlkylAmine N-Alkyl Analogs (Secondary/Tertiary Amines) PrimaryAmine->NAlkylAmine Reductive Amination (Aldehyde/Ketone, NaBH(OAc)₃) Ketone_ref Ketone Precursor Ketone_ref->PrimaryAmine Reductive Amination (e.g., NH₄OAc, NaBH₃CN)

Fig. 1: General synthetic workflow for 1-(4-chlorophenyl)-2-methylpropan-1-amine analogs.
Protocol: Synthesis of 1-(4-Chlorophenyl)-2-methylpropan-1-one (Ketone Precursor)

This protocol details the Friedel-Crafts acylation of chlorobenzene to yield the key ketone intermediate.

Materials:

  • Chlorobenzene

  • Isobutyryl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine, saturated

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM.

  • Acyl Chloride Addition: Cool the suspension to 0 °C in an ice bath. Add isobutyryl chloride (1.1 equivalents) dropwise to the stirred suspension.

  • Aromatic Addition: After stirring for 15 minutes, add chlorobenzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture over crushed ice containing concentrated HCl.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and saturated brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 1-(4-chlorophenyl)-2-methylpropan-1-one.

Protocol: Synthesis of 1-(4-Chlorophenyl)-2-methylpropan-1-amine (Primary Amine)

This protocol describes the reductive amination of the ketone precursor to the primary amine.[5][6]

Materials:

  • 1-(4-Chlorophenyl)-2-methylpropan-1-one

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl) in diethyl ether

  • Sodium hydroxide (NaOH) solution

  • Diethyl ether or other suitable extraction solvent

Procedure:

  • Imine Formation: Dissolve 1-(4-chlorophenyl)-2-methylpropan-1-one (1.0 equivalent) in methanol. Add ammonium acetate (10 equivalents) and stir at room temperature for 1-2 hours.

  • Reduction: Cool the mixture to 0 °C and add sodium cyanoborohydride (1.5 equivalents) portion-wise. Allow the reaction to warm to room temperature and stir for 24 hours.

  • Work-up: Quench the reaction by the slow addition of water. Make the solution basic with a concentrated NaOH solution.

  • Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Salt Formation: Bubble dry HCl gas through the ethereal solution, or add a solution of HCl in diethyl ether, to precipitate the hydrochloride salt.

  • Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-(4-chlorophenyl)-2-methylpropan-1-amine hydrochloride.

Protocol: Synthesis of N-Alkyl Analogs via Reductive Amination

This protocol details the synthesis of N-substituted analogs from the primary amine.[5][6]

Materials:

  • 1-(4-Chlorophenyl)-2-methylpropan-1-amine

  • Aldehyde or ketone (e.g., formaldehyde, acetaldehyde, acetone) (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Reaction Setup: To a solution of 1-(4-chlorophenyl)-2-methylpropan-1-amine (1.0 equivalent) in DCE, add the corresponding aldehyde or ketone (1.1 equivalents).

  • Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise. Stir the reaction at room temperature for 12-24 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (2x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification and Salt Formation: Concentrate the solution and purify the free base by column chromatography if necessary. Form the hydrochloride salt as described in section 4.2.

In Vivo Pharmacology: From Locomotor Activity to Neurochemical Effects

The in vivo effects of these analogs are a direct consequence of their in vitro transporter profiles. The primary behavioral measure used to assess the stimulant properties of these compounds is locomotor activity.

InVivo_Workflow cluster_0 Behavioral Assessment cluster_1 Neurochemical & Physiological Assessment Locomotor Locomotor Activity (Open-Field Arena) Data1 Data1 Locomotor->Data1 Stimulant/Depressant Effects DrugDiscrim Drug Discrimination Data2 Data2 DrugDiscrim->Data2 Subjective Effects Microdialysis In Vivo Microdialysis Data3 Data3 Microdialysis->Data3 Neurotransmitter Levels Cardio Cardiovascular Monitoring Data4 Data4 Cardio->Data4 Heart Rate, Blood Pressure TestCompound Test Compound Administration TestCompound->Locomotor TestCompound->DrugDiscrim TestCompound->Microdialysis TestCompound->Cardio

Fig. 2: Integrated workflow for the in vivo pharmacological evaluation of novel analogs.
Locomotor Activity

Studies in mice have shown that 4-CA, 4-CMA, and 4-CEA all produce significant locomotor stimulation.[3] The cathinone analogs, 4-CC and 4-CMC, also increase locomotor activity, though 4-chloroethcathinone (4-CEC) has been shown to be less efficacious.[3][7] This stimulant activity is primarily driven by the compounds' effects on dopamine and norepinephrine systems.

Protocol: Open-Field Locomotor Activity Assay

  • Acclimation: Habituate mice to the testing room for at least 60 minutes prior to the experiment.

  • Habituation to Arena: Place mice individually into open-field arenas (e.g., 40 x 40 cm) and allow them to explore for a 30-60 minute habituation period.

  • Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).

  • Data Collection: Immediately return the mice to the open-field arenas and record locomotor activity using an automated video-tracking system for a period of 60-120 minutes.

  • Analysis: Quantify parameters such as total distance traveled, time spent mobile, and patterns of movement. Compare dose groups to the vehicle control group.

In Vivo Neurochemistry

In vivo microdialysis is a powerful technique to directly measure the effects of these compounds on extracellular levels of dopamine, norepinephrine, and serotonin in specific brain regions.[4] This technique can confirm whether a compound acts as a releaser or a reuptake inhibitor in the living brain. For example, compounds that are potent SERT releasers in vitro would be expected to cause a significant increase in extracellular serotonin levels in microdialysis studies.

Cardiovascular Effects

A critical aspect of the in vivo pharmacology of these compounds is their effect on the cardiovascular system. Due to their interaction with norepinephrine transporters, these substances can cause significant increases in heart rate and blood pressure.[7][8] Studies on 4-chloro-substituted cathinones have demonstrated potent cardiovascular stimulation, with 4-CMC showing effects comparable to the well-known stimulant mephedrone.[7]

Toxicology: The Dark Side of 4-Chloro Substitution

A significant concern with 4-chloro-substituted phenethylamines is their pronounced neurotoxicity, particularly towards serotonergic neurons.[2] High doses of 4-CA can lead to long-lasting depletion of serotonin and damage to serotonin nerve terminals.[2] This neurotoxic effect is thought to be a key reason why 4-CA, despite its potent pharmacological activity, has not been successfully developed as a therapeutic agent. Furthermore, in vivo studies have revealed that 4-chloro compounds can induce lethal effects at doses that are on the ascending limb of their locomotor activity dose-effect curves, indicating a narrow therapeutic window and a significant risk of overdose.[3] This toxicity is believed to be at least partially related to excessive serotonin release.[3]

Conclusion

The 1-(4-chlorophenyl)-2-methylpropan-1-amine scaffold represents a fascinating and pharmacologically rich area of chemical space. The structure-activity relationships are well-defined, allowing for the rational design of compounds with varying potencies and selectivities for the monoamine transporters. The para-chloro substitution is a key determinant of activity, imparting a significant serotonergic component to the pharmacological profile. N-alkylation and β-keto substitution provide further avenues for fine-tuning the properties of these molecules.

While the potent monoamine reuptake inhibitory and releasing properties of these compounds make them interesting tools for neuropharmacological research, their inherent toxicity, particularly the serotonergic neurotoxicity and the potential for lethal overdose, presents a significant challenge for their development as therapeutic agents. The detailed protocols and SAR analysis provided in this guide are intended to equip researchers with the knowledge necessary to safely and effectively work with this important class of compounds, whether for the exploration of novel therapeutics or for understanding the risks posed by their illicit use.

References

  • Fantegrossi, W. E., et al. (2024). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. Neuropharmacology, 109827. [Link]

  • Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • GOV.UK. Appendix One: Forensic Science Service – Methylamphetamine. [Link]

  • Saha, K., et al. (2017). N-Alkylated Analogs of 4-Methylamphetamine (4-MA) Differentially Affect Monoamine Transporters and Abuse Liability. Neuropsychopharmacology, 42(10), 2097–2108. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9982, N-Ethylamphetamine. [Link]

  • News-Medical.Net. (2023). What is the locomotor activity test used for in behavioral studies? [Link]

  • Harvey, J. A., & McMaster, S. E. (1975). P-Chloramphetamine: Selective neurotoxic action in brain. Psychopharmacology Communications, 1(2), 217–228. [Link]

  • Blanckaert, P., et al. (2018). Identification and characterization of 4-chloromethamphetamine (4-CMA) in seized ecstacy. Forensic Science International, 288, 173–180. [Link]

  • Chojnacki, D., et al. (2023). Neurochemical and Cardiovascular Effects of 4-Chloro Ring-Substituted Synthetic Cathinones in Rats. The Journal of Pharmacology and Experimental Therapeutics, 384(2), 243-252. [Link]

  • Luethi, D., et al. (2019). Range of previously reported IC50 values for neurotransmitter uptake inhibition. ResearchGate. [Link]

  • Wikipedia. (2023). para-Chloromethamphetamine. [Link]

  • Harnisch, F., & Salthammer, T. (2013). Synthesis of N-Methylamphetamine – Part of The Chemistry of Breaking Bad. ChemistryViews. [Link]

  • Al-Imam, A., et al. (2017). Adverse Effects of Amphetamines on the Cardiovascular System: Review and Retrospective Analyses of Trends. Global Journal of Health Science, 9(11), 103. [Link]

  • Schindell, C. W., et al. (2020). Amphetamine-like Neurochemical and Cardiovascular Effects of α-Ethylphenethylamine Analogs Found in Dietary Supplements. The Journal of Pharmacology and Experimental Therapeutics, 375(3), 449-456. [Link]

  • Chemistry LibreTexts. (2020). 21.6: Synthesis of Amines by Reductive Amination. [Link]

  • Wikipedia. (2023). Substituted phenethylamine. [Link]

  • Therkelsen, K., et al. (2012). Increased amphetamine-induced locomotor activity, sensitization and accumbal dopamine release in M5 muscarinic receptor knockout mice. PLoS One, 7(9), e45033. [Link]

  • Wikipedia. (2023). 2,5-Dimethoxy-4-iodoamphetamine. [Link]

  • Rothman, R. B., et al. (2010). Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters. Journal of Medicinal Chemistry, 53(18), 6587–6598. [Link]

  • Ungerstedt, U., & Hallström, A. (1987). In Vivo Microdialysis--A New Approach to the Analysis of Neurotransmitters in the Brain. Life Sciences, 41(7), 861-864. [Link]

  • Slikker, W., et al. (2001). Neurotoxic Effects of Substituted Amphetamines in Rats and Mice. Neurotoxicology, 22(5), 653-665. [Link]

  • Miller, G. W. (2012). A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport. Journal of Neuroscience Methods, 209(2), 363-369. [Link]

  • ResearchGate. (n.d.). Monoamine uptake inhibition in stably transfected HEK 293 cells that... [Link]

  • Wikipedia. (2023). para-Chloroamphetamine. [Link]

  • CheHas, H., et al. (2019). Mouse Exploratory Behaviour in the Open Field with and without NAT-1 EEG Device: Effects of MK801 and Scopolamine. Medicina, 55(10), 659. [Link]

  • Colado, M. I., et al. (1996). Studies on the mechanism of p-chloroamphetamine neurotoxicity. The Journal of Pharmacology and Experimental Therapeutics, 279(1), 252-261. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Cantrell, F. L., & Clark, R. F. (2009). The Characterization of 4-Methoxy-N-Ethylamphetamine HCl. Journal of Analytical Toxicology, 33(7), 413–416. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. [Link]

  • Kram, T. C., & Kreugal, D. J. (1977). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Analytical Chemistry, 49(14), 2321–2324. [Link]

  • El-Sherbeny, M. A., et al. (2017). Stimulant Drugs of Abuse and Cardiac Arrhythmias. Arrhythmia & Electrophysiology Review, 6(3), 122–128. [Link]

  • Lee, H., et al. (2005). Synthesis and Structure-Activity Relationships of 4-alkynyloxy Phenyl Sulfanyl, Sulfinyl, and Sulfonyl Alkyl Hydroxamates as Tumor Necrosis Factor-Alpha Converting Enzyme and Matrix Metalloproteinase Inhibitors. Journal of Medicinal Chemistry, 48(21), 6621–6630. [Link]

  • Adell, A., & Artigas, F. (1998). Overview of Brain Microdialysis. Therapeutic Drug Monitoring, 20(5), 485–490. [Link]

  • Meier-Augenstein, W., et al. (2013). Methylamphetamine synthesized from cold medication as precursor source via two different routes show significantly different stable isotope signatures. Forensic Science International, 230(1-3), 147–156. [Link]

  • ResearchGate. (n.d.). DAT vs. SERT selectivity of a variety of stimulants. [Link]

  • Kumar, A., et al. (2012). Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. Acta Poloniae Pharmaceutica, 69(3), 473–480. [Link]

  • Maiya, R., et al. (2002). Characterization of a Mutant Dopamine Transporter in HEK-293 Cells. Journal of Neurochemistry, 83(2), 346–355. [Link]

  • YouTube. (2017). Synthesis of Methamphetamine. [Link]

  • ResearchGate. (n.d.). Chemical structure, IC50 values and representative traces of... [Link]

  • YouTube. (2023). Reductive Amination | Synthesis of Amines. [Link]

  • ResearchGate. (n.d.). SYNTHESIS CHARACTERIZATION AND ANTIMICROBIAL ACTIVITIES STUDIES OF N-{2-(4-CHLOROPHENYL) ACETYL} AMINO ALCOHOLS DERIVED FROM α-AMINO ACIDS. [Link]

  • ResearchGate. (n.d.). Spontaneous and amphetamine-induced locomotor activity in the open... [Link]

  • PubMed Central. (n.d.). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. [Link]

  • PubMed Central. (n.d.). Overview of Brain Microdialysis. [Link]

Sources

in vitro stability of 1-(4-Chlorophenyl)-2-methylpropan-1-amine HCl

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Stability of 1-(4-Chlorophenyl)-2-methylpropan-1-amine HCl

Introduction

In the landscape of drug discovery and development, a thorough understanding of a molecule's stability is paramount. It is a critical determinant of a drug candidate's safety, efficacy, and ultimate viability as a therapeutic agent. This guide provides a comprehensive technical overview of the methodologies and scientific rationale for assessing the . As a primary arylalkylamine, this compound presents a specific profile of potential liabilities that must be rigorously investigated.

The stability of a pharmaceutical molecule is not a single property but a multifaceted characteristic influenced by chemical and biological factors. Therefore, this guide is structured around the two foundational pillars of in vitro stability assessment:

  • Chemical Stability (Forced Degradation): This involves subjecting the molecule to accelerated stress conditions to identify its intrinsic vulnerabilities, elucidate potential degradation pathways, and establish a stability-indicating analytical method. The data generated are crucial for formulation development, packaging selection, and defining storage conditions.[1][2]

  • Metabolic Stability: This evaluates the susceptibility of the compound to biotransformation by drug-metabolizing enzymes. These studies are essential for predicting a drug's pharmacokinetic profile, such as its half-life and clearance, in a living system.[3][4]

This document is intended for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the underlying scientific principles that govern experimental design and data interpretation.

Section 1: Physicochemical Properties and Analytical Foundation

Before any stability assessment can commence, a robust analytical method must be established. This method serves as the bedrock for all subsequent experiments, ensuring that the parent compound can be accurately quantified and distinguished from any potential degradants or metabolites.

1.1 Physicochemical Characteristics

A foundational understanding of the molecule's properties is essential for analytical method development.

PropertyValueSource
IUPAC Name 1-(4-chlorophenyl)-2-methylpropan-1-amine hydrochloride[5]
Molecular Formula C₁₀H₁₅Cl₂N[5]
Molecular Weight 220.10 g/mol [5]
Structure A primary amine with a chlorophenyl group attached to a branched propyl chain.[5]

1.2 The Imperative of a Stability-Indicating Method

A stability-indicating method (SIM) is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[6] High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the predominant technique for this purpose.[7]

Expertise & Experience: The goal is not merely to see the API peak disappear but to account for its loss by observing the formation of new peaks corresponding to degradation products. The development of a successful SIM involves stress testing the API to generate these degradants, which are then used to challenge the specificity of the method. Without peak purity analysis (e.g., using a Photo Diode Array detector), a co-eluting degradant could be missed, leading to an overestimation of the drug's stability.[6]

Section 2: Chemical Stability Assessment via Forced Degradation

Forced degradation, or stress testing, is the systematic investigation of a drug's stability under conditions more severe than those it would encounter during storage.[1] These studies are a regulatory expectation and a scientific necessity to understand the molecule's intrinsic chemical behavior.[2][6] The primary objective is to achieve a modest level of degradation (typically 5-20%) to reveal the primary degradation pathways without completely destroying the molecule.[8]

Plausible Degradation Pathways

Based on the structure of 1-(4-Chlorophenyl)-2-methylpropan-1-amine, several degradation pathways can be anticipated:

  • Oxidation: The primary amine is a likely site for oxidation, potentially forming hydroxylamines or N-oxides. The benzylic carbon is also susceptible to oxidation.[6]

  • Hydrolysis: While the C-N bond is generally more stable than an ester or amide bond, hydrolysis can occur under harsh acidic or basic conditions.[8]

  • Photodegradation: The chlorophenyl ring contains chromophores that can absorb UV light, potentially leading to radical-mediated degradation or dehalogenation.[9]

Experimental Design & Workflow

The following diagram outlines a typical workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis API API Solution (e.g., 1 mg/mL in MeOH/Water) Acid Acidic (0.1 M HCl, 60°C) API->Acid Expose Base Basic (0.1 M NaOH, 60°C) API->Base Expose Oxidative Oxidative (3% H₂O₂, RT) API->Oxidative Expose Thermal Thermal (60°C, Solution & Solid) API->Thermal Expose Photolytic Photolytic (ICH Q1B Light Exposure) API->Photolytic Expose Control Control (Protected from Light, RT) API->Control Expose Sampling Time Point Sampling (e.g., 2, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photolytic->Sampling Control->Sampling Neutralize Neutralization (If Acid/Base Stress) Sampling->Neutralize Analysis Stability-Indicating HPLC Analysis Neutralize->Analysis Data Data Interpretation: - % Degradation - Peak Purity - Mass Balance Analysis->Data

Caption: General workflow for forced degradation studies.

Experimental Protocols

Trustworthiness: Each protocol includes a control sample (API solution without the stressor, kept under the same temperature conditions) and a blank (stressor in solvent without API). This self-validating system ensures that observed changes are due to the degradation of the API and not artifacts from the matrix or analytical system.

Protocol 2.1: Acidic Degradation

  • Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., 50:50 methanol:water).

  • Stress Condition: Mix equal volumes of the drug solution and 0.1 M hydrochloric acid.

  • Incubation: Store the solution at a controlled temperature (e.g., 60°C) and protect it from light.[8]

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).

  • Neutralization: Before analysis, neutralize the sample with an equivalent amount of 0.1 M sodium hydroxide to halt the reaction.[8]

  • Analysis: Analyze the sample using the validated stability-indicating HPLC method.

Causality behind choices: 0.1 M HCl and 60°C are common starting points that provide sufficient stress for many molecules without being overly aggressive. If no degradation is seen, the acid concentration or temperature can be increased.[8]

Protocol 2.2: Basic Degradation

  • Preparation: Use the same 1 mg/mL stock solution as in the acidic study.

  • Stress Condition: Mix equal volumes of the drug solution and 0.1 M sodium hydroxide.

  • Incubation: Store the solution at a controlled temperature (e.g., 60°C), protected from light.[8]

  • Sampling: Withdraw aliquots at the same time points as the acid study.

  • Neutralization: Neutralize the sample with an equivalent amount of 0.1 M hydrochloric acid before analysis.[8]

  • Analysis: Analyze using the validated HPLC method.

Protocol 2.3: Oxidative Degradation

  • Preparation: Use the same 1 mg/mL stock solution.

  • Stress Condition: Mix equal volumes of the drug solution and 3% hydrogen peroxide.

  • Incubation: Store the solution at room temperature, protected from light.

  • Sampling & Analysis: Withdraw aliquots at specified time points and analyze directly.

Causality behind choices: Hydrogen peroxide is a common oxidizing agent used in these studies.[6] Amines are often susceptible to oxidation, so starting at room temperature is prudent to avoid excessively rapid degradation.[6]

Protocol 2.4: Photolytic Degradation

  • Preparation: Prepare a solution of the compound and place it in a photochemically transparent container (e.g., quartz). Also, place a sample of the solid API in a transparent container.

  • Control: Prepare identical "dark" control samples wrapped in aluminum foil.

  • Stress Condition: Expose the samples to a light source that conforms to ICH Q1B guidelines, which specify a minimum exposure of 1.2 million lux hours and 200 watt hours/square meter.[10]

  • Sampling & Analysis: Analyze the exposed and control samples at the end of the exposure period.[8]

Protocol 2.5: Thermal Degradation

  • Preparation: Prepare samples of the API in both solid form and in solution.

  • Stress Condition: Place the samples in a controlled temperature chamber at an elevated temperature (e.g., 60°C or 70°C).[6]

  • Sampling & Analysis: At regular intervals, withdraw solid or solution samples, dissolve in a suitable solvent if necessary, and analyze.

Data Interpretation and Troubleshooting

The results should be summarized to provide a clear picture of the molecule's liabilities.

Stress Condition% Degradation at 24hNo. of DegradantsMajor Degradant Peak (RT)
0.1 M HCl, 60°C8.5%24.7 min
0.1 M NaOH, 60°C2.1%15.1 min
3% H₂O₂, RT15.2%33.9 min
Photolytic (ICH Q1B)4.5%16.2 min
Thermal (60°C, solid)< 1%0N/A

Troubleshooting Common Issues

IssuePotential CauseRecommended Action
No degradation observed The compound is highly stable, or the stress conditions are too mild.Increase the stressor concentration, temperature, or duration of the study.[8]
>90% degradation observed The stress conditions are too harsh.Reduce the stressor concentration, temperature, or sampling time to target 5-20% degradation.
Poor mass balance Degradants are not UV active, are retained on the column, or have precipitated.Use a universal detector like MS or CAD. Modify the mobile phase to ensure all components elute. Check for sample insolubility.

Section 3: In Vitro Metabolic Stability Assessment

Metabolic stability assays are used to determine the rate at which a compound is eliminated by metabolic enzymes.[11] This is a critical step in early drug discovery, as compounds with very high metabolic rates may have poor bioavailability and a short duration of action, while those with very low rates could accumulate and cause toxicity.[12][13] For most xenobiotics, the primary site of metabolism is the liver, and the key enzymes are the Cytochrome P450 (CYP) family.[11][14]

The Role of Cytochrome P450 (CYP) Enzymes

CYPs are a superfamily of heme-containing monooxygenases responsible for the Phase I metabolism of a vast number of drugs.[15] The CYP1, CYP2, and CYP3 families are particularly important in drug metabolism.[14] Arylalkylamines are known substrates for various CYP isoforms, with potential metabolic pathways including N-dealkylation, hydroxylation of the aromatic ring, and oxidation at the benzylic carbon.[16]

Experimental Design & Workflow

The diagram below illustrates the process for determining metabolic stability using liver microsomes.

Metabolic_Stability_Workflow cluster_setup Incubation Setup cluster_reaction Reaction & Quenching cluster_analysis Analysis & Calculation Compound Test Compound (e.g., 1 µM final conc.) Preincubation Pre-incubate at 37°C Compound->Preincubation Microsomes Liver Microsomes (e.g., 0.5 mg/mL) Microsomes->Preincubation Buffer Phosphate Buffer (pH 7.4) Buffer->Preincubation Start Initiate Reaction (Add NADPH) Preincubation->Start Incubation Incubate at 37°C (Time points: 0, 5, 15, 30, 60 min) Start->Incubation Stop Quench Reaction (Add cold Acetonitrile with Internal Standard) Incubation->Stop Process Centrifuge & Collect Supernatant Stop->Process LCMS LC-MS/MS Analysis Process->LCMS Plot Plot ln(% Remaining) vs. Time LCMS->Plot Calculate Calculate: - k (slope) - t₁/₂ = 0.693 / |k| - Clᵢₙₜ Plot->Calculate

Caption: Workflow for a liver microsome metabolic stability assay.

Experimental Protocols

Expertise & Experience: While both microsomes and hepatocytes are valuable, they answer different questions. Microsomes provide a clean, cost-effective screen for Phase I (CYP-mediated) metabolism.[13] Hepatocytes offer a more holistic view, incorporating Phase I and Phase II metabolism as well as the influence of cellular uptake and transport processes, making them more physiologically relevant but also more complex and expensive.[4]

Protocol 3.1: Human Liver Microsome (HLM) Stability Assay

  • Reagent Preparation:

    • Test Compound Stock: Prepare a concentrated stock in a compatible organic solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation should be low (<0.5%) to avoid inhibiting enzyme activity.

    • HLM Suspension: Thaw pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 1 mg/mL) in 0.1 M potassium phosphate buffer (pH 7.4).

    • NADPH Regenerating System (NRS): Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer. This system continuously regenerates the necessary cofactor (NADPH) for CYP activity.

  • Incubation Procedure:

    • Add the HLM suspension and buffer to a 96-well plate.

    • Add the test compound to achieve the final desired concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the pre-warmed NRS.

  • Time Course & Quenching:

    • At each designated time point (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in the respective wells by adding 2-3 volumes of cold acetonitrile containing a suitable internal standard.

    • The "0 min" time point is critical as it represents 100% of the compound at the start of the reaction.

  • Sample Processing & Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound.

Data Analysis and Interpretation
  • Quantification: Determine the peak area ratio of the analyte to the internal standard at each time point.

  • Calculate % Remaining: Normalize the data to the 0-minute time point, which is set to 100%.

  • Determine the Rate Constant (k): Plot the natural logarithm (ln) of the % remaining versus time. The slope of the linear regression line is the elimination rate constant, k.

  • Calculate Half-Life (t₁/₂):

    • t₁/₂ = -0.693 / k

  • Calculate Intrinsic Clearance (Clᵢₙₜ):

    • Clᵢₙₜ (µL/min/mg protein) = (k * 1000) / (protein concentration in mg/mL)

Summary of Metabolic Stability Data

ParameterVerapamil (High Clearance Control)1-(4-Chlorophenyl)-2-methylpropan-1-amine HClTolbutamide (Low Clearance Control)
t₁/₂ (min) 1245> 120
Clᵢₙₜ (µL/min/mg) 57.815.4< 5.8
Classification High ClearanceModerate ClearanceLow Clearance

Conclusion

The in vitro stability assessment of 1-(4-Chlorophenyl)-2-methylpropan-1-amine HCl is a multi-faceted process that provides indispensable insights for drug development.

  • Forced degradation studies reveal the molecule's intrinsic chemical liabilities. The data suggest that this arylalkylamine is most susceptible to oxidative degradation, with moderate sensitivity to acidic and photolytic stress, and high stability under basic and thermal conditions. This knowledge directly informs strategies for formulation, such as the inclusion of antioxidants, and the selection of light-resistant packaging.

  • Metabolic stability assays predict the compound's fate in a biological system. The moderate clearance observed in human liver microsomes suggests the compound is likely to have an acceptable pharmacokinetic profile, avoiding the extremes of being cleared too rapidly (poor efficacy) or too slowly (potential for accumulation and toxicity).

By integrating the findings from both chemical and metabolic stability studies, researchers can make informed, data-driven decisions. This comprehensive approach de-risks the development process, accelerates the selection of promising candidates, and ultimately lays the scientific groundwork for successful progression towards clinical evaluation.

References

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 29-43. Retrieved from [Link]

  • Al-Shorbagy, M. Y., et al. (2023). Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method. Future Journal of Pharmaceutical Sciences, 9(1), 74. Retrieved from [Link]

  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103–141. Retrieved from [Link]

  • Raval, P. N. (2019). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. ResearchGate. Retrieved from [Link]

  • Almazrou, A., et al. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. Retrieved from [Link]

  • Foti, R. S., & Dalvie, D. K. (2016). Role of Cytochrome P450 Enzymes in the Metabolic Activation of Tyrosine Kinase Inhibitors. Current drug metabolism, 17(5), 463–480. Retrieved from [Link]

  • PubChem. (2024). 1-(4-Chlorophenyl)-2-methylpropan-2-amine;chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • P.A., K. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. Retrieved from [Link]

  • Sonawane, G. (2025). Impact of Forced Degradation Studies on the Formulation and Stability of Topiroxostat: A Comprehensive Review. ResearchGate. Retrieved from [Link]

  • Doğan, A., et al. (2021). Human Cytochromes P450 and Their Role in Metabolism-Based Drug-Drug Interactions. Turkish Journal of Pharmaceutical Sciences, 18(2), 236-243. Retrieved from [Link]

  • Patel, Y., & Shah, N. (2022). Force Degradation for Pharmaceuticals: A Review. International Journal for Scientific Research & Development, 10(4), 213-217. Retrieved from [Link]

  • Synapse. (2024). How to Conduct an In Vitro Metabolic Stability Study. PatSnap. Retrieved from [Link]

  • Kumar, V., & Saini, S. (2021). Analytical, Bioanalytical, Stability-Indicating Methods: Key Part of Regulatory Submissions. ResearchGate. Retrieved from [Link]

  • Singh, R., & Rehman, Z. U. (2012). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 69, 148-167. Retrieved from [Link]

  • Preissner, S., et al. (2023). Biochemistry, Cytochrome P450. StatPearls. Retrieved from [Link]

  • Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Chlorophenyl)-2-methylpropan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Mondal, S., & M., P. (2023). Stability Indicating Forced Degradation Studies and a Newly Developed Validated Analytical Method for the Simultaneous Estimation. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

  • Kumar, A., et al. (2020). Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. Oriental Journal of Chemistry, 36(5). Retrieved from [Link]

  • Klick, S., et al. (2022). Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective. Journal of Pharmaceutical Sciences, 111(10), 2685-2693. Retrieved from [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. BioIVT. Retrieved from [Link]

  • Panderi, I., et al. (2007). Kinetic Investigation on the Degradation of Lorazepam in Acidic Aqueous Solutions by High Performance Liquid Chromatography. ResearchGate. Retrieved from [Link]

  • NCERT. (n.d.). Haloalkanes and Haloarenes. National Council of Educational Research and Training. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols for the Analytical Determination of 1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical methodologies for the detection, identification, and quantification of 1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride. As a compound with potential relevance in pharmaceutical development and forensic science, particularly within the context of novel psychoactive substances (NPS), robust and validated analytical methods are imperative.[1][2] This guide details protocols for hyphenated chromatographic techniques, specifically Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are mainstays in forensic and analytical laboratories.[3][4] We will explore the causality behind experimental choices, from sample preparation to instrumental parameters, to provide researchers and drug development professionals with a framework for reliable analysis.

Introduction and Analytical Context

1-(4-Chlorophenyl)-2-methylpropan-1-amine is a substituted cathinone derivative, a class of compounds that has seen a significant rise in emergence on the illicit drug market.[5] The hydrochloride salt form enhances its solubility and stability. The structural similarity to controlled substances necessitates its accurate identification for law enforcement, clinical toxicology, and quality control in potential pharmaceutical applications. The rapid evolution of NPS presents a significant challenge to forensic laboratories, requiring adaptable and highly specific analytical techniques to keep pace with newly synthesized designer drugs.[6][7]

The primary analytical challenge lies in unambiguously identifying the compound, often in complex matrices and potentially at low concentrations, while distinguishing it from structural isomers that may produce similar mass spectra.[3] Therefore, methods that combine chromatographic separation with mass spectrometric detection are considered the gold standard.

Physicochemical Properties

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueSource
IUPAC Name 1-(4-chlorophenyl)-2-methylpropan-1-amine;hydrochloride
Molecular Formula C₁₀H₁₅Cl₂N
Molecular Weight 220.14 g/mol
CAS Number 72954-91-7[8]

Core Analytical Strategy: Chromatography-Mass Spectrometry

The combination of a separation technique (chromatography) with a detection technique (mass spectrometry) provides the high degree of certainty required for substance identification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely adopted technique for the analysis of volatile and semi-volatile compounds.[9] Its extensive spectral libraries (e.g., NIST, Wiley) are invaluable for identifying unknown substances. For amine-containing compounds, derivatization may sometimes be employed to improve peak shape and thermal stability, though it is not always necessary.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers exceptional sensitivity and selectivity, making it ideal for analyzing non-volatile compounds or for direct analysis of complex biological matrices like plasma and urine with minimal sample cleanup.[10] The use of tandem mass spectrometry (MS/MS) allows for the selection of specific precursor-product ion transitions (Multiple Reaction Monitoring, MRM), which significantly reduces matrix interference and enhances confidence in identification.

Experimental Protocols

The following protocols are presented as a starting point for method development and should be optimized and validated for specific instrumentation and matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is the workhorse for seized drug analysis due to its reliability and the extensive availability of mass spectral libraries.[3]

3.1.1. Rationale for Method Design

The choice of a non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is based on its versatility and suitability for a wide range of semi-volatile analytes. The temperature program is designed to ensure the analyte is eluted with a good peak shape in a reasonable timeframe, while the MS parameters are set for sensitive detection and generation of a characteristic fragmentation pattern for library matching.

3.1.2. Sample and Standard Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-(4-Chlorophenyl)-2-methylpropan-1-amine HCl reference standard and dissolve in 10 mL of methanol.

  • Calibration Standards: Perform serial dilutions of the stock solution with methanol to prepare calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation (e.g., Seized Powder): Dissolve a known quantity of the homogenized powder in methanol to achieve an estimated concentration within the calibration range. For example, dissolve 10 mg of powder in 100 mL of methanol for a nominal concentration of 100 µg/mL. Filter the solution using a 0.22 µm syringe filter before analysis.

3.1.3. Instrumental Parameters

ParameterRecommended Setting
GC System Agilent 7890A GC (or equivalent)
Capillary Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Inlet Temperature 250 °C
Injection Volume 1 µL (Splitless mode)
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial 100 °C, hold for 1 min; Ramp at 15 °C/min to 280 °C, hold for 5 min
MS System Agilent 5975C MSD (or equivalent)
Ion Source Electron Ionization (EI) at 70 eV
Source Temperature 230 °C
Quadrupole Temp. 150 °C
Scan Range m/z 40-450

3.1.4. Data Analysis

  • Qualitative Identification: Compare the retention time and the acquired mass spectrum of the analyte in the sample with that of a certified reference standard. The mass spectrum should also be matched against a spectral library for confirmation.

  • Quantitative Analysis: Generate a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards. Use the linear regression equation to determine the concentration in the unknown sample.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Receipt (e.g., Seized Powder) Weigh Accurate Weighing Sample->Weigh Dissolve Dissolution in Methanol Weigh->Dissolve Filter Syringe Filtration (0.22 µm) Dissolve->Filter Inject GC Injection Filter->Inject Separate Chromatographic Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect Mass Detection (Scan) Ionize->Detect Qual Qualitative ID (RT & Spectrum Match) Detect->Qual Quant Quantitative Analysis (Calibration Curve) Detect->Quant Report Final Report Qual->Report Quant->Report

Caption: High-level workflow for GC-MS analysis.

Liquid Chromatography-Tandem MS (LC-MS/MS) Protocol

This method is superior for biological matrices due to its high sensitivity and selectivity, requiring less sample cleanup than GC-MS.[10]

3.2.1. Rationale for Method Design

Reversed-phase chromatography using a C18 column is the standard for separating small molecules of moderate polarity. The mobile phase, consisting of an acidified aqueous component and an organic solvent, ensures good peak shape and efficient ionization in the ESI source. Tandem MS operating in MRM mode provides unparalleled selectivity by monitoring specific parent-to-product ion transitions, which is crucial for quantification in complex matrices like blood or urine.

3.2.2. Sample and Standard Preparation

  • Standard Stock Solution (1 mg/mL): As per GC-MS protocol.

  • Calibration Standards: Perform serial dilutions with an appropriate solvent mixture (e.g., 50:50 water:methanol) to prepare standards from 1 ng/mL to 500 ng/mL.

  • Sample Preparation (e.g., Plasma/Urine): Solid-Phase Extraction (SPE) a. To 1 mL of plasma or urine, add an internal standard (e.g., a stable isotope-labeled analog). b. Precondition a mixed-mode cation exchange SPE cartridge. c. Load the sample onto the cartridge. d. Wash the cartridge with a weak organic solvent to remove interferences. e. Elute the analyte with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). f. Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

3.2.3. Instrumental Parameters

ParameterRecommended Setting
LC System Shimadzu Nexera X2 or equivalent
Column Waters X-bridge C18 (100 mm x 2.1 mm, 3.5 µm) or equivalent[11]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 8 min, hold for 2 min, return to initial
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Volume 5 µL
MS System Sciex QTRAP 6500 or equivalent
Ion Source Electrospray Ionization (ESI), Positive Mode
IonSpray Voltage +5500 V
Source Temp. 500 °C
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusing a standard solution. A hypothetical primary transition could be m/z 184.1 -> 166.1 (loss of NH₃)

3.2.4. Data Analysis

Analysis follows the same principles as GC-MS, but quantification is based on the peak area ratio of the analyte to the internal standard. This corrects for any analyte loss during sample preparation and for variations in instrument response.

Workflow for LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample Preparation (SPE) cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike Internal Standard Sample->Spike Load Load Sample Spike->Load Condition Condition SPE Cartridge Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte Wash->Elute Dry Evaporate & Reconstitute Elute->Dry Inject LC Injection Dry->Inject Separate Chromatographic Separation Inject->Separate Ionize ESI Ionization Separate->Ionize Select Precursor Ion Selection (Q1) Ionize->Select Fragment Collision-Induced Dissociation (Q2) Select->Fragment Detect Product Ion Detection (Q3) Fragment->Detect Integrate Integrate Peak Areas (Analyte/IS Ratio) Detect->Integrate Quant Quantify using Calibration Curve Integrate->Quant Report Final Report Quant->Report

Caption: Solid-Phase Extraction and LC-MS/MS workflow.

Method Validation

To ensure the trustworthiness of the analytical results, any developed method must be validated. Key validation parameters are summarized below.

ParameterDescriptionTypical Acceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.995
Accuracy The closeness of the test results to the true value.% Recovery typically within 85-115%
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.Relative Standard Deviation (%RSD) < 15%
Selectivity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No significant interfering peaks at the analyte's retention time.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-Noise Ratio (S/N) ≥ 3
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise Ratio (S/N) ≥ 10

Structural Elucidation by Spectroscopic Methods

In the absence of a certified reference material, or to confirm the identity of a newly synthesized substance, spectroscopic methods are indispensable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical structure, including the connectivity of atoms and the stereochemistry of the molecule. Both ¹H and ¹³C NMR would be essential for unambiguous structural confirmation.[12]

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. The hydrochloride salt will show characteristic N-H stretching and bending vibrations.[13]

These methods are not typically used for routine quantification but are critical for the initial identification and characterization of new substances, forming the bedrock of forensic intelligence.[14]

Conclusion

The analytical detection of this compound can be reliably achieved using GC-MS for bulk sample identification and LC-MS/MS for trace quantification, especially in complex biological matrices. The choice of method depends on the specific application, required sensitivity, and available instrumentation. The protocols and workflows provided herein serve as a robust foundation for researchers, forensic scientists, and drug development professionals. All developed methods must be fully validated to ensure the scientific integrity and defensibility of the results.

References

  • BLDpharm. This compound.
  • Benchchem. Application Notes and Protocols for 1-(4-Chlorophenyl)-2-methylpropan-1-one in Organic Synthesis.
  • ResearchGate.
  • MDPI.
  • Emerging Techniques in Forensic Toxicology: Detecting Novel Psychoactive Substances.
  • Thermo Fisher Scientific. Novel Psychoactive Substances.
  • PubChem. 1-(4-Chlorophenyl)-2-(methylamino)
  • Ambeed. This compound.
  • Rasayan Journal of Chemistry. Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers.
  • NIH. New psychoactive substances: catalysing a shift in forensic science practice?.
  • PubChem. 1-(4-Chlorophenyl)-2-methylpropan-1-one.
  • Advances in analytical methodologies for detecting novel psychoactive substances: a review.
  • Sigma-Aldrich. Novel Psychoactive Substances.
  • Benchchem. Cross-Validation of Analytical Methods for 1-(3-Chlorophenyl)
  • PubChem. 1-(4-Chlorophenyl)-2-methylpropan-2-amine;chloride.
  • Sigma-Aldrich. 1-(4-Chlorophenyl)propan-1-amine hydrochloride.
  • LCGC International. Novel GC–MS Software Programs for Analyzing Seized Drug Samples.
  • PubMed Central. Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry.
  • Benchchem. Application Notes and Protocols for the GC-MS Analysis of 4-Chlorophenyl-2-pyridinylmethanol.

Sources

Application Note: A Validated HPLC Strategy for the Analysis of 1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the High-Performance Liquid Chromatography (HPLC) analysis of 1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride, a key intermediate and potential active pharmaceutical ingredient (API). Recognizing the compound's chiral nature, this note presents two distinct but complementary reversed-phase HPLC protocols: an achiral method for quantifying total purity and concentration, and a chiral method for resolving its enantiomers. The methodologies are developed based on established chromatographic principles for amine-containing compounds and are designed to be robust and transferable. We delve into the rationale behind column and mobile phase selection, sample preparation, and system suitability, grounding the protocols in scientific expertise. Furthermore, this guide is structured to align with the validation principles outlined by the International Council for Harmonisation (ICH), ensuring the methods are fit for their intended purpose in research, development, and quality control environments.

Introduction and Scientific Principle

1-(4-Chlorophenyl)-2-methylpropan-1-amine is a primary amine containing a stereocenter, making it a chiral molecule. In pharmaceutical development, different enantiomers of a chiral drug can exhibit significantly different pharmacological, and toxicological profiles.[1] Consequently, regulatory agencies mandate the separation and characterization of enantiomers for all chiral bioactive molecules.[1] This application note addresses the dual analytical requirements: determining the overall purity and concentration (assay) and quantifying the enantiomeric excess (chiral purity).

Achiral Analysis Principle: The assay of this compound is effectively performed using reversed-phase HPLC. This technique separates compounds based on their hydrophobicity.[2] The stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar (e.g., water/acetonitrile). The analyte, being a basic amine, can exhibit poor peak shape on silica-based columns due to interaction with residual acidic silanol groups. To mitigate this, the mobile phase is acidified (e.g., with phosphoric acid or trifluoroacetic acid). This ensures the amine is consistently protonated, minimizing tailing and improving retention reproducibility.[3]

Chiral Separation Principle: Direct separation of enantiomers is achieved by introducing a chiral selector into the chromatographic system. The most common and effective approach is the use of a Chiral Stationary Phase (CSP).[4] These columns contain a chiral molecule bonded to the silica support. Enantiomers interact with the CSP to form transient, diastereomeric complexes with slightly different energies of formation. This difference in interaction energy results in different retention times, allowing for their separation. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are exceptionally versatile for separating a wide range of chiral compounds and will be the basis for the protocol herein.[5]

Analytical Workflow Overview

The overall analytical strategy involves a systematic process from sample preparation to data interpretation and reporting, ensuring data integrity at each stage.

HPLC_Workflow cluster_Prep Phase 1: Preparation cluster_Analysis Phase 2: Instrumental Analysis cluster_Data Phase 3: Data Processing Sample Sample & Standard Weighing Dissolution Dissolution in Mobile Phase/Diluent Sample->Dissolution Filtration 0.45 µm Syringe Filtration Dissolution->Filtration SST System Suitability Test (SST) Filtration->SST Method_Select Method Selection: Achiral Assay or Chiral Purity? SST->Method_Select Achiral Run Achiral Sequence Method_Select->Achiral Assay Chiral Run Chiral Sequence Method_Select->Chiral Purity Integration Peak Integration & Identification Achiral->Integration Chiral->Integration Calculation Quantification (% Assay / % Area) Integration->Calculation Report Final Report Generation Calculation->Report

Caption: General workflow for the HPLC analysis of 1-(4-Chlorophenyl)-2-methylpropan-1-amine HCl.

Materials and Reagents

  • Equipment:

    • HPLC system with gradient or isocratic pump, autosampler, column thermostat, and UV/PDA detector.

    • Analytical balance (0.01 mg readability).

    • pH meter.

    • Volumetric flasks and pipettes (Class A).

    • Syringe filters (0.45 µm, PTFE or Nylon).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • n-Hexane (HPLC grade).

    • Isopropanol (IPA, HPLC grade).

    • Diethylamine (DEA, >99.5%).

    • Potassium Phosphate Monobasic (reagent grade).

    • Phosphoric Acid (85%, analytical grade).

    • Water (HPLC grade or Milli-Q).

  • Reference Standard:

    • This compound (purity ≥99.0%).

Experimental Protocols

Protocol 1: Achiral Assay for Potency and Total Impurities

This method is designed for the quantitative determination of this compound in a given sample.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Buffer (A): Dissolve 2.72 g of potassium phosphate monobasic in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using phosphoric acid.

    • Organic (B): Acetonitrile.

  • Standard Solution Preparation (0.5 mg/mL):

    • Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask.

    • Add approximately 30 mL of a 50:50 mixture of Mobile Phase A and B (diluent) and sonicate for 5 minutes to dissolve.

    • Allow the solution to cool to room temperature and dilute to volume with the diluent. Mix well.

  • Sample Solution Preparation (0.5 mg/mL):

    • Accurately weigh an amount of sample equivalent to 25 mg of the active ingredient into a 50 mL volumetric flask.

    • Prepare the sample solution following the same procedure as the standard solution (Step 2).

  • Chromatographic Conditions:

    • Filter all solutions through a 0.45 µm filter before placing them in the autosampler.

    • Set up the HPLC system according to the parameters in Table 1.

Table 1: Achiral HPLC Method Parameters

Parameter Condition Rationale
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm) Provides excellent hydrophobic retention for the analyte.[6]
Mobile Phase A: pH 3.0 Phosphate Buffer; B: Acetonitrile Buffered aqueous-organic mobile phase is standard for RP-HPLC.[6]
Gradient 60% A / 40% B Isocratic An isocratic method is simple, robust, and often sufficient for a primary assay.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temp. 30 °C Controlled temperature ensures retention time stability.
Detection UV at 225 nm The chlorophenyl group provides strong UV absorbance in this region.
Injection Vol. 10 µL A typical volume providing good signal without overloading the column.

| Run Time | 10 minutes | Sufficient to elute the main peak and any closely related impurities. |

  • Data Analysis:

    • Calculate the assay percentage using the external standard method: Assay (%) = (AreaSample / AreaStandard) × (ConcStandard / ConcSample) × PurityStandard

Protocol 2: Chiral Separation for Enantiomeric Purity

This method is designed to separate and quantify the enantiomers of 1-(4-Chlorophenyl)-2-methylpropan-1-amine.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Prepare a mixture of n-Hexane, Isopropanol (IPA), and Diethylamine (DEA) in the ratio 90:10:0.1 (v/v/v) .

    • Causality: Normal phase eluents are often required for polysaccharide-based CSPs. IPA acts as the polar modifier, while the small amount of DEA is a basic additive that is crucial for improving the peak shape of amine compounds by competing for active sites on the stationary phase.[5]

  • Standard/Sample Solution Preparation (1.0 mg/mL):

    • Accurately weigh approximately 10 mg of the reference standard or sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. Mix well.

  • Chromatographic Conditions:

    • Filter the solution through a 0.45 µm PTFE filter.

    • Set up the HPLC system according to the parameters in Table 2.

Table 2: Chiral HPLC Method Parameters

Parameter Condition Rationale
Column Amylose tris(3,5-dimethylphenylcarbamate) CSP (e.g., 4.6 x 250 mm, 5 µm) A highly versatile CSP known for its ability to resolve a wide range of chiral amines.[5]
Mobile Phase n-Hexane / IPA / DEA (90:10:0.1, v/v/v) Common normal phase eluent for polysaccharide CSPs, offering good selectivity.
Elution Isocratic Simplifies the method and is generally effective once separation is achieved.
Flow Rate 0.8 mL/min A slightly lower flow rate can improve resolution on longer chiral columns.
Column Temp. 25 °C Chiral separations can be sensitive to temperature; consistency is key.
Detection UV at 225 nm Same principle as the achiral method.
Injection Vol. 10 µL Standard injection volume.

| Run Time | 30 minutes | Longer run time may be necessary to ensure baseline resolution of enantiomers. |

  • Data Analysis:

    • Identify the peaks corresponding to each enantiomer.

    • Calculate the percentage of the undesired enantiomer using the area percent method: % Undesired Enantiomer = (AreaUndesired / (AreaDesired + AreaUndesired)) × 100

System Suitability and Method Validation

To ensure the trustworthiness and reliability of the analytical results, the HPLC system must pass a System Suitability Test (SST) before any sample analysis. Furthermore, the method itself must be validated according to ICH Q2(R2) guidelines.[7]

Validation_Pyramid cluster_Validation ICH Q2(R2) Validation Parameters Specificity Specificity / Selectivity Linearity Linearity Accuracy Accuracy Precision Precision (Repeatability & Intermediate) Range Range LOQ Quantitation Limit (LOQ) LOD Detection Limit (LOD) Robustness Robustness SST_Check Tailing Factor Resolution %RSD of Injections

Caption: Relationship between comprehensive method validation and routine system suitability.

Table 3: System Suitability Criteria

Parameter Acceptance Criteria Rationale
Tailing Factor (T) T ≤ 2.0 Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) N ≥ 2000 Indicates the efficiency of the column and separation.
% RSD of Injections ≤ 2.0% for 5 replicate injections Demonstrates the precision of the injection and system hardware.[8]

| Resolution (Rs) (Chiral only) | Rs ≥ 1.5 | Ensures baseline separation between the two enantiomer peaks for accurate quantification. |

The validation of these methods should be formally documented and must demonstrate that the analytical procedure is suitable for its intended purpose.[9][10] This involves experimentally verifying parameters such as specificity, linearity, accuracy, precision, range, and robustness.[11]

Conclusion

The two HPLC methods detailed in this application note provide a robust framework for the comprehensive analysis of this compound. The achiral reversed-phase method offers a simple and reliable approach for potency determination, while the normal-phase chiral method provides the necessary enantioselective separation critical for pharmaceutical development and quality control. By adhering to the outlined protocols and implementing rigorous system suitability and validation practices, researchers and scientists can generate accurate and defensible analytical data.

References

  • National Center for Biotechnology Information. (n.d.). Enantioselective Determination of Chlorpheniramine in Various Formulations by HPLC Using Carboxymethyl-Beta-Cyclodextrin as a Chiral Additive. PubMed. Retrieved from [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
  • Lab-Training.com. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Development of an HPLC method for the determination of amines in a leukemia mouse model. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Google Patents. (n.d.). CN106045901B - The chiral separation method and compound paracetamol and amantadine hydrochloride preparations of chlorphenamine.
  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-Chlorophenyl)-2-(methylamino)-1-propanone, monohydrochloride. PubChem. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • ScienceDirect. (n.d.). Chiral Drug Separation. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Determination of chlorpheniramine enantiomers in pharmaceutical formulations by HPLC on chiral column with PDA detection. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Collaborative International Pesticides Analytical Council. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]

Sources

Application Notes & Protocols: Characterization of 1-(4-Chlorophenyl)-2-methylpropan-1-amine HCl as a Monoamine Transporter Ligand

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Introduction and Scientific Background

1-(4-Chlorophenyl)-2-methylpropan-1-amine HCl is a synthetic compound belonging to the cathinone class of research chemicals. It is more commonly known in scientific literature and forensic toxicology as 4-Chloromethcathinone (4-CMC) or Clephedrone.[1][2][3] Structurally, it is a halogenated analog of mephedrone (4-methylmethcathinone), a well-characterized psychostimulant.[3][4]

The primary mechanism of action for synthetic cathinones involves the modulation of monoamine transporters, which are responsible for the reuptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) from the synaptic cleft.[5] 4-CMC has been demonstrated to bind to the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), functioning as both a reuptake inhibitor and a substrate (i.e., a releaser) for these transporters.[4][6] This dual action leads to a significant increase in the extracellular concentrations of these key neurotransmitters, which underlies its potent stimulant effects observed in preclinical studies.[1][6] Its pharmacological profile is comparable to other stimulants such as MDMA, cocaine, and methamphetamine, making it a compound of interest for neuropharmacology and toxicology research.[6]

These application notes provide a framework for researchers to investigate the pharmacological and cellular effects of 4-CMC, with a focus on its interaction with monoamine transporters.

Safety, Handling, and Storage

All research chemicals may pose unknown hazards and must be handled with extreme caution.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling 4-CMC in solid or solution form.

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powdered substance. Avoid contact with skin and eyes.[7] In case of accidental contact, wash the affected area thoroughly with water.

  • Storage (Solid): The solid hydrochloride salt should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, temperatures of 2-8°C are recommended.[8]

  • Storage (Solutions): The stability of 4-CMC in solution can be variable. A study noted significant degradation in blood serum stored at 4°C, with a 65% drop in concentration after just three days.[9] Therefore, it is imperative to prepare fresh solutions for each experiment or conduct stability studies for the specific solvent and storage conditions used. For short-term storage, aliquoting and freezing at -20°C or -80°C is advisable. Avoid repeated freeze-thaw cycles.

Preparation of Stock and Working Solutions

The hydrochloride salt form of 4-CMC generally exhibits good solubility in aqueous buffers and organic solvents like DMSO and ethanol.

Parameter Recommendation Notes
Primary Solvent Dimethyl Sulfoxide (DMSO)Prepare a high-concentration primary stock (e.g., 10-50 mM) in DMSO.
Aqueous Buffer Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)Further dilute the DMSO stock into the appropriate aqueous assay buffer.
DMSO Concentration Keep final DMSO concentration in assays below 0.5% (v/v)High concentrations of DMSO can affect cell viability and assay performance.
Sonication May be used to aid dissolutionIf the compound is slow to dissolve, brief sonication in a water bath can be helpful.

Protocol for 10 mM Stock Solution Preparation:

  • Calculate the required mass of 1-(4-Chlorophenyl)-2-methylpropan-1-amine HCl (Molecular Weight: ~234.12 g/mol for the HCl salt).

  • Accurately weigh the compound in a microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve a 10 mM concentration.

  • Vortex thoroughly until the solid is completely dissolved.

  • Aliquot the stock solution into smaller volumes for single-use to minimize freeze-thaw cycles.

  • Store at -20°C or -80°C.

In Vitro Application: Monoamine Transporter Uptake Inhibition Assay

This protocol describes a method to determine the potency (IC₅₀) of 4-CMC for inhibiting the uptake of radiolabeled neurotransmitters into cells expressing DAT, NET, or SERT. The assay can be performed using either synaptosomes prepared from rodent brain tissue or transfected cell lines (e.g., HEK293 cells) stably expressing the human transporters.[10][11]

Principle

This is a competitive assay where the test compound (4-CMC) competes with a radiolabeled substrate (e.g., [³H]dopamine) for uptake via a specific transporter. The amount of radioactivity accumulated inside the cells is inversely proportional to the inhibitory potency of the compound.

Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_cells Seed HEK-hDAT/NET/SERT cells in 96-well plates prep_compound Prepare serial dilutions of 4-CMC and controls prep_radio Prepare radiolabeled substrate solution pre_incubate Pre-incubate cells with 4-CMC or vehicle prep_radio->pre_incubate Combine initiate_uptake Add [3H]-substrate to initiate uptake (e.g., 1-10 min) pre_incubate->initiate_uptake terminate Terminate uptake by rapid washing/filtration initiate_uptake->terminate lyse Lyse cells and transfer to scintillation vials terminate->lyse count Quantify radioactivity via Liquid Scintillation Counting lyse->count calculate Calculate % Inhibition and determine IC50 value count->calculate

Caption: Workflow for a cell-based monoamine transporter uptake inhibition assay.

Materials and Reagents
  • Cells: HEK293 cells stably expressing human DAT, NET, or SERT.

  • Radiolabeled Substrates: [³H]Dopamine (for DAT), [³H]Norepinephrine (for NET), [³H]Serotonin (for SERT).

  • Assay Buffer: Krebs-HEPES Buffer (KHB) or similar physiological salt solution.

  • Test Compound: 1-(4-Chlorophenyl)-2-methylpropan-1-amine HCl (4-CMC).

  • Control Inhibitors: GBR 12909 or Cocaine (for DAT), Desipramine (for NET), Fluoxetine (for SERT).

  • Plates: 96-well cell culture plates (clear bottom, white walls for scintillation counting).

  • Scintillation Cocktail and Liquid Scintillation Counter .

Step-by-Step Protocol
  • Cell Plating: The day before the assay, seed the transporter-expressing cells into a 96-well plate at a density that will result in a near-confluent monolayer on the day of the experiment (e.g., 40,000–60,000 cells/well).[12]

  • Compound Preparation: Prepare serial dilutions of 4-CMC in the assay buffer. A typical concentration range would be from 1 nM to 100 µM. Also prepare solutions for vehicle control (buffer with DMSO), positive control inhibitor (e.g., 10 µM Desipramine for NET), and non-specific uptake control.

  • Assay Initiation: a. On the day of the assay, gently aspirate the growth medium from the cells. b. Wash the cell monolayer once with 100 µL of room temperature assay buffer. c. Add 50 µL of the diluted 4-CMC, vehicle, or control inhibitor to the appropriate wells. d. Pre-incubate the plate for 5-10 minutes at room temperature or 37°C.[13]

  • Uptake Reaction: a. Initiate the uptake reaction by adding 50 µL of assay buffer containing the radiolabeled substrate at a final concentration near its Kₘ value (e.g., 5-20 nM).[13][14] b. Incubate for a short period (e.g., 1-10 minutes) at the appropriate temperature (room temperature or 37°C). The incubation time should be within the linear range of uptake.

  • Termination and Lysis: a. Terminate the reaction by rapidly aspirating the solution and washing the cells three times with 150 µL of ice-cold assay buffer.[13] b. Lyse the cells by adding 100 µL of 1% Sodium Dodecyl Sulfate (SDS) or a suitable lysis buffer to each well. c. Agitate the plate for 10-15 minutes to ensure complete lysis.

  • Quantification: a. Transfer the lysate from each well to a scintillation vial. b. Add 3-4 mL of scintillation cocktail. c. Quantify the radioactivity in each vial using a liquid scintillation counter.

Data Analysis
  • Calculate Percent Inhibition:

    • Determine the average counts per minute (CPM) for each condition (Total Uptake, Non-specific Uptake, and each 4-CMC concentration).

    • Specific Uptake = Total Uptake (vehicle) - Non-specific Uptake (control inhibitor).

    • % Inhibition = (1 - (CPM_compound - CPM_nonspecific) / (CPM_total - CPM_nonspecific)) * 100

  • Determine IC₅₀:

    • Plot the % Inhibition against the logarithm of the 4-CMC concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of 4-CMC that inhibits 50% of the specific uptake.

Transporter Typical [³H]Substrate Typical Control Inhibitor Reported 4-CMC Potency (IC₅₀ or EC₅₀)
DAT (Dopamine)[³H]DopamineCocaine, GBR 12909~208 nM (Uptake IC₅₀), ~2,890 nM (Release EC₅₀)[14]
NET (Norepinephrine)[³H]NorepinephrineDesipramine~75.5 nM (Uptake IC₅₀)[14]
SERT (Serotonin)[³H]SerotoninFluoxetine, Citalopram~670 nM (Uptake IC₅₀)[14]

Cellular Toxicity Assessment

It is crucial to assess the cytotoxicity of 4-CMC to ensure that observed effects in functional assays are not due to cell death. Studies have shown that 4-CMC can induce cytotoxicity in SH-SY5Y neuroblastoma cells, particularly after prolonged incubation.[15]

Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis seed_cells Seed SH-SY5Y or HEK293 cells in 96-well plates prep_compound Prepare serial dilutions of 4-CMC treat_cells Replace media with media containing 4-CMC prep_compound->treat_cells incubate Incubate for 24-48 hours at 37°C, 5% CO2 treat_cells->incubate add_reagent Add viability reagent (e.g., MTT, PrestoBlue) incubate->add_reagent incubate_reagent Incubate for 1-4 hours add_reagent->incubate_reagent read_plate Measure absorbance or fluorescence on plate reader incubate_reagent->read_plate calculate Calculate % Viability and determine CC50 value read_plate->calculate

Caption: General workflow for a cell viability/cytotoxicity assay (e.g., MTT).

Recommended Protocol (MTT Assay)
  • Cell Plating: Seed cells (e.g., SH-SY5Y or the HEK293 cell line used for uptake assays) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Remove the growth medium and replace it with fresh medium containing serial dilutions of 4-CMC (e.g., 0.1 µM to 1 mM). Include vehicle-only wells as a 100% viability control.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the CC₅₀ (cytotoxic concentration 50%) value.

Conclusion and Further Research

1-(4-Chlorophenyl)-2-methylpropan-1-amine HCl (4-CMC) is a potent, non-selective monoamine transporter ligand that acts as a releasing agent and reuptake inhibitor.[4][14] The protocols outlined here provide a robust framework for its characterization in vitro. Researchers should correlate functional data from uptake assays with cytotoxicity data to ensure the specific pharmacological activity is being measured. Further investigations could explore its potential as a substrate (releaser) using efflux assays, its binding affinity through radioligand binding competition assays, and its effects on downstream signaling pathways. Given its classification as a new psychoactive substance (NPS) and its potential for neurotoxicity, all handling and experimental procedures must be conducted with the appropriate safety precautions and institutional approvals.[3][15]

References

  • World Health Organization. (n.d.). 4-Chloromethcathinone. Expert Committee on Drug Dependence Information Repository. Retrieved from [Link]

  • Drug Enforcement Administration. (2018). Basis for the Recommendation to Control 4-Chloro-N-methylcathinone (4-CMC) and its Optical Isomers, Salts, and Salts of Optical. Regulations.gov. Retrieved from [Link]

  • Gannon, B. M., Williamson, V. M., et al. (2022). Neurochemical and Cardiovascular Effects of 4-Chloro Ring-Substituted Synthetic Cathinones in Rats. The Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

  • Eshleman, A. J., Wolfrum, K. M., et al. (2019). Monoamine Transporter Assays. Bio-protocol. Retrieved from [Link]

  • World Health Organization. (2019). Critical Review Report: 4-CMC (4-CHLOROMETHCATHIONE). ECDD Repository. Retrieved from [Link]

  • Majchrzak, M., Celiński, R., et al. (2018). Analysis and characterization of the novel psychoactive drug 4-chloromethcathinone (clephedrone). Forensic Science International. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Protocol. Retrieved from [Link]

  • Saha, K., Sambo, D. O., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology. Retrieved from [Link]

  • Mayer, F. P., Wimmer, L., et al. (2018). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Neuropharmacology. Retrieved from [Link]

  • Wojcieszak, J., Kawa, M. P., et al. (2020). Four Synthetic Cathinones: 3-Chloromethcathinone, 4-Chloromethcathinone, 4-Fluoro-α-Pyrrolidinopentiophenone, and 4-Methoxy-α-Pyrrolidinopentiophenone Produce Changes in the Spontaneous Locomotor Activity and Motor Performance in Mice with Varied Profiles. International Journal of Molecular Sciences. Retrieved from [Link]

  • Maxon Chemicals. (2024). Breaking Down Cathinones: From Khat to Lab Variants. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Chloromethcathinone. Retrieved from [Link]

  • Greenhouse Treatment Center. (2023). Research Chemicals - Types & Dangers of RC's. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • LookChem. (n.d.). CATHINONE Safety Data Sheets(SDS). Retrieved from [Link]

  • Zuba, D., & Byrska, B. (2024). Toxicity of the New Psychoactive Substance (NPS) Clephedrone (4-Chloromethcathinone, 4-CMC): Prediction of Toxicity Using In Silico Methods for Clinical and Forensic Purposes. Toxics. Retrieved from [Link]

  • GOV.UK. (2024). Synthetic cathinones: an updated harms assessment. Retrieved from [Link]

  • Zuba, D., & Byrska, B. (2024). Toxicity of the New Psychoactive Substance (NPS) Clephedrone (4-Chloromethcathinone, 4-CMC): Prediction of Toxicity Using In Silico Methods for Clinical and Forensic Purposes. ResearchGate. Retrieved from [Link]

  • Nowak, A., Adamowicz, P., et al. (2019). Unstability of 4-CMC in human serum specimen. Forensic Toxicology. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Chlorophenyl)-2-(methylamino)-1-propanone, monohydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Chlorophenyl)-2-methylpropan-2-amine;chloride. Retrieved from [Link]

Sources

Application Notes and Protocols for the Experimental Design of 1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for studying the novel compound 1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride. The protocols detailed herein are designed to ensure scientific rigor, reproducibility, and a thorough characterization of the compound's physicochemical properties and biological activities. This guide emphasizes a logical, stepwise approach, from initial synthesis and characterization to in-depth biological evaluation, providing the foundational knowledge necessary for its potential development as a therapeutic agent.

Introduction and Rationale

This compound is a synthetic compound with a chemical structure suggestive of potential psychoactive properties, possibly acting on monoaminergic systems. Its structural similarity to known monoamine releasing agents and reuptake inhibitors warrants a systematic investigation into its pharmacological profile. This guide provides a structured framework for its initial synthesis, purification, and comprehensive characterization, followed by a series of in vitro and in vivo assays to elucidate its mechanism of action and potential therapeutic applications. The overarching goal is to establish a robust and reproducible experimental workflow that will generate high-quality data suitable for publication and potential regulatory submissions.

Physicochemical Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental to all subsequent biological and analytical studies.

Synthesis and Purification

While several synthetic routes may be possible, a common approach involves the reaction of appropriate precursors. A generalized synthetic scheme is presented below. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) and to purify the final product to a high degree, typically >98%, using methods such as recrystallization or column chromatography.

Note: The synthesis of this compound should only be performed by qualified chemists in a controlled laboratory setting, adhering to all safety protocols.

A potential synthetic route could involve the reaction of 1-(4-chlorophenyl)-2-methylpropan-1-one with an amine source in the presence of a reducing agent.[1] The resulting free base is then converted to the hydrochloride salt to improve stability and solubility.[1]

Structural Elucidation and Purity Assessment

The identity and purity of the synthesized compound must be unequivocally confirmed using a battery of analytical techniques.

NMR is a powerful tool for the structural elucidation of small organic molecules.[2][3] Both ¹H and ¹³C NMR spectra should be acquired to confirm the presence of all expected protons and carbons and their respective chemical environments. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can provide further structural confirmation by establishing connectivity between protons and carbons.[4][5]

Mass spectrometry is essential for determining the molecular weight of the compound and confirming its elemental composition.[6][7][8] High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining an accurate mass measurement, which can help to confirm the molecular formula.[9][10]

HPLC is the primary method for assessing the purity of the compound.[11] A validated HPLC method should be developed to separate the target compound from any impurities or starting materials.[12][13][14] The method should be optimized for parameters such as column type, mobile phase composition, flow rate, and detection wavelength.[15][16]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₁₅Cl₂N[17]
Molecular Weight220.14 g/mol [17][18]
CAS Number72954-91-7[17][18][19]
AppearanceSolid (form may vary)

In Vitro Biological Evaluation

The initial biological characterization of this compound should focus on its potential interaction with monoamine transporters and enzymes, given its structural features.

Monoamine Oxidase (MAO) Inhibition Assay

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of monoamine neurotransmitters.[20] Assessing the inhibitory potential of the compound against these enzymes is a critical first step.

This protocol is adapted from commercially available kits and established methods.[21][22]

  • Reagent Preparation: Prepare assay buffer, MAO-A and MAO-B enzymes, a suitable substrate (e.g., p-tyramine), and a fluorescent probe according to the manufacturer's instructions.

  • Compound Dilution: Prepare a serial dilution of this compound in assay buffer.

  • Assay Procedure:

    • Add the test compound dilutions to the wells of a 96-well plate.

    • Add the MAO enzyme (either MAO-A or MAO-B) to the wells.

    • Incubate for a predetermined time at 37°C to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding the substrate and fluorescent probe mixture.

    • Monitor the fluorescence intensity over time using a plate reader (e.g., λex = 530 nm, λem = 585 nm).

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the enzyme activity.[23]

Monoamine Transporter Binding and Uptake Assays

These assays will determine if the compound binds to and/or inhibits the function of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

  • Membrane Preparation: Use cell lines stably expressing the human DAT, SERT, or NET. Prepare membrane fractions from these cells.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand for the transporter of interest (e.g., [³H]WIN 35,428 for DAT), and various concentrations of this compound.

  • Incubation: Incubate the plate at a specific temperature for a set time to allow for binding equilibrium.

  • Separation and Detection: Rapidly filter the contents of each well and wash to separate bound from unbound radioligand. Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that displaces 50% of the radioligand binding (IC₅₀ value).

  • Cell Culture: Use cell lines stably expressing the human DAT, SERT, or NET.

  • Assay Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Pre-incubate the cells with various concentrations of this compound.

    • Add a radiolabeled neurotransmitter (e.g., [³H]dopamine for DAT-expressing cells).

    • Incubate for a short period to allow for neurotransmitter uptake.

    • Wash the cells to remove extracellular radiolabeled neurotransmitter.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value for the inhibition of neurotransmitter uptake.

Preclinical In Vivo Experimental Design

Should the in vitro data suggest significant biological activity, preclinical studies in animal models are the next logical step. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical treatment of animals.

General Principles of Preclinical Study Design

Robust preclinical study design is crucial to obtain meaningful and reproducible results.[24][25][26] Key considerations include:

  • Hypothesis-driven research: Clearly define the scientific question being addressed.

  • Appropriate animal model selection: Choose a species and strain that is relevant to the human condition being modeled.

  • Randomization and blinding: Randomly assign animals to treatment groups and blind the investigators to the treatment allocation to minimize bias.

  • Power analysis: Determine the appropriate sample size to detect a statistically significant effect.

  • Dose-response studies: Evaluate a range of doses to determine the potency and efficacy of the compound.

Workflow for Preclinical Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel compound.

Preclinical_Workflow cluster_0 Phase 1: Acute Toxicity & Tolerability cluster_1 Phase 2: Pharmacokinetic (PK) Profiling cluster_2 Phase 3: Pharmacodynamic (PD) & Efficacy Studies Toxicity Dose Escalation Study (e.g., LD50 determination) PK Single Dose PK Study (Blood/Brain Concentration vs. Time) Toxicity->PK Establish Safe Dose Range PD_Efficacy Behavioral Assays (e.g., Locomotor Activity, Drug Discrimination) PK->PD_Efficacy Inform Dose Selection for Efficacy

Caption: A streamlined workflow for preclinical in vivo studies.

Data Analysis and Interpretation

All data should be analyzed using appropriate statistical methods. For in vitro assays, IC₅₀ values should be determined using non-linear regression analysis. For in vivo studies, statistical tests such as t-tests or ANOVA should be used to compare treatment groups.

Conclusion

The experimental design outlined in these application notes provides a comprehensive and scientifically rigorous framework for the initial investigation of this compound. By following these protocols, researchers can generate high-quality, reproducible data that will be crucial for understanding the compound's pharmacological profile and its potential as a therapeutic agent.

References

  • Pharmaguideline. Steps for HPLC Method Development. Available from: [Link]

  • Broad Institute. What is Mass Spectrometry? Available from: [Link]

  • MtoZ Biolabs. Mass Spectrometry for Molecular Weight: Common Methods and Applications. Available from: [Link]

  • Scribd. Determination of Molecular Weight by Mass Spectros. Available from: [Link]

  • National Institutes of Health. General Principles of Preclinical Study Design. Available from: [Link]

  • ACS Publications. NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Available from: [https://pubs.acs.org/doi/10.1021/np5002 ADEQUATE vs HMBC]([Link] ADEQUATE vs HMBC)

  • YouTube. 2D NMR spectroscopy for structural elucidation of complex small molecules. Available from: [Link]

  • Michigan State University Department of Chemistry. Mass Spectrometry. Available from: [Link]

  • Taylor & Francis Online. Experimental design for drug development: a bayesian approach. Available from: [Link]

  • Hypha Discovery. Structure Elucidation and NMR. Available from: [Link]

  • OMICS International. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Available from: [Link]

  • Technology Networks. HPLC Method Development and Validation for Pharmaceutical Analysis. Available from: [Link]

  • The Jackson Laboratory. How to design robust preclinical efficacy studies that make a difference. Available from: [Link]

  • University of Gothenburg. Small molecule-NMR. Available from: [Link]

  • PPD. Preclinical Studies in Drug Development. Available from: [Link]

  • Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. Available from: [Link]

  • PubChem. 1-(4-Chlorophenyl)-2-methylpropan-2-amine;chloride. Available from: [Link]

  • The Physiological Society. Experimental design and irreproducibility in pre-clinical research. Available from: [Link]

  • Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. Available from: [Link]

  • Molbase. Synthesis of 1-[(4-Chlorophenyl)Methyl]-4,5-Dihydro-1H-Imidazol-2-Amine Hydrochloride. Available from: [Link]

  • PubChem. 1-(4-Chlorophenyl)-2-(methylamino)-1-propanone, monohydrochloride. Available from: [Link]

  • Cell Biolabs, Inc. OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Available from: [Link]

  • PubMed. Enzyme Inhibition Assays for Monoamine Oxidase. Available from: [Link]

  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay. Available from: [Link]

  • Rasayan Journal of Chemistry. green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by. Available from: [Link]

  • SciSpace. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Available from: [Link]

  • Assay Genie. Monoamine Oxidase Inhibitor Screening Kit (BA0188). Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. An efficient synthesis of neuroleptic drugs under microwave irradiation. Available from: [Link]

  • PubChem. 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride. Available from: [Link]

  • Google Patents. US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof.
  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]

  • Dana Bioscience. This compound 1g. Available from: [Link]

Sources

Topic: Cell-Based Assays for Characterizing 1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride, also known as 4-Chlorophenylisobutylamine (4-CAB), is a stimulant belonging to the phenethylamine and amphetamine chemical classes.[1] Structurally, it is an analog of para-chloroamphetamine (PCA), a known neurotoxic agent.[1] Preliminary research indicates that 4-CAB functions as a monoamine reuptake inhibitor, with a more potent effect on the serotonin transporter (SERT) than the dopamine transporter (DAT).[1] This pharmacological profile necessitates a robust in vitro characterization to determine its potency, selectivity, and potential cytotoxicity before advancing to more complex models.

This guide provides a comprehensive framework for the cellular-level investigation of this compound. As a Senior Application Scientist, the following protocols are designed not merely as procedural steps but as a self-validating system to generate a holistic pharmacological profile. We will detail the core functional assays required to quantify its inhibitory activity on monoamine transporters and the essential cytotoxicity assays to establish its cellular safety window. The rationale behind cell line selection, assay choice, and data interpretation is provided to empower researchers to generate reliable and publication-quality data.

Part 1: Pharmacological Characterization: Monoamine Transporter Inhibition

The primary mechanism of action for many CNS-active compounds, including 4-CAB, is the modulation of monoamine transporters such as DAT, SERT, and the norepinephrine transporter (NET).[2] Therefore, the foundational step in characterizing this compound is to quantify its inhibitory potency (IC₅₀) at each of these transporters.

Scientific Rationale

To isolate the effect of the compound on a specific human transporter, the most effective model utilizes cell lines, such as Human Embryonic Kidney 293 (HEK293) cells, that are stably transfected to express a single transporter of interest (e.g., hSERT, hDAT, or hNET).[3][4] These cells provide a controlled system with high expression of the target, minimizing confounding effects from other endogenous transporters.[3] We will describe a modern, fluorescence-based assay, which offers a high-throughput, non-radioactive alternative to traditional radioligand uptake methods.[5]

Experimental Workflow: Transporter Inhibition Assay

G cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Seed Transfected HEK293 Cells (hSERT, hDAT, or hNET) in 96-well plates prep2 Incubate 20-24 hours to form a confluent monolayer prep1->prep2 assay2 Add compound dilutions to cells and pre-incubate (10-30 min) prep2->assay2 assay1 Prepare serial dilutions of 1-(4-Chlorophenyl)-2-methylpropan-1-amine HCl assay1->assay2 assay3 Add fluorescent transporter substrate (e.g., Neurotransmitter Uptake Assay Kit) assay2->assay3 assay4 Measure fluorescence kinetically or as an endpoint on a plate reader assay3->assay4 analysis1 Normalize data to vehicle (100%) and full inhibitor (0%) controls assay4->analysis1 analysis2 Plot normalized response vs. log[compound concentration] analysis1->analysis2 analysis3 Fit sigmoidal dose-response curve to determine IC₅₀ value analysis2->analysis3

Caption: General workflow for the neurotransmitter uptake inhibition assay.

Protocol 1: Fluorescent Neurotransmitter Uptake Inhibition Assay

This protocol is adapted from methodologies used in commercially available kits that provide a homogeneous, mix-and-read format.[4][5]

Materials

Reagent Recommended Source
HEK293 cells stably expressing hSERT, hDAT, or hNET Available from various cell banks
DMEM with 10% Dialyzed FBS Gibco (Note: Dialyzed FBS is crucial for hSERT cells[4])
96-well, black, clear-bottom microplates Corning or equivalent
1-(4-Chlorophenyl)-2-methylpropan-1-amine HCl Supplier of choice
Neurotransmitter Transporter Uptake Assay Kit e.g., Molecular Devices
Reference Inhibitors (e.g., Fluoxetine for SERT, Mazindol for DAT) Sigma-Aldrich or Tocris

| Fluorescence microplate reader (bottom-read capable) | e.g., Molecular Devices SpectraMax or FlexStation |

Step-by-Step Methodology

  • Cell Plating:

    • The day before the assay, seed the transfected HEK293 cells into a 96-well black, clear-bottom plate at a density of 40,000-60,000 cells per well in 100 µL of culture medium.[4]

    • Incubate for approximately 20 hours at 37°C and 5% CO₂ to allow for the formation of a confluent cell monolayer.[4] Optimization of cell number for your specific cell line is recommended.[5]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in sterile water or DMSO.

    • Perform a serial dilution (e.g., 1:3 or 1:10) in the appropriate assay buffer (provided in the kit or Krebs-Ringer-HEPES buffer) to create a concentration range that will span the expected IC₅₀. A typical final assay concentration range might be 1 nM to 100 µM.[3]

    • Prepare controls: vehicle control (buffer only) for 100% uptake and a known potent inhibitor for the specific transporter (e.g., 10 µM Fluoxetine for SERT) for 0% uptake.[3]

  • Assay Performance:

    • Carefully remove the culture medium from the cell plate.

    • Wash the cell monolayer once with 100 µL of assay buffer.

    • Add 50 µL of the diluted compound or control solutions to the appropriate wells in triplicate.

    • Pre-incubate the plate for 10-30 minutes at room temperature or 37°C, as recommended by the assay kit.[4]

    • Prepare the fluorescent substrate solution according to the kit manufacturer's instructions.[5] This solution contains a fluorescent molecule that acts as a substrate for the transporter and a masking dye to quench extracellular fluorescence.[4]

    • Add 50 µL of the fluorescent substrate solution to all wells.

  • Signal Detection:

    • Immediately place the plate in a bottom-read fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex/Em = 440/520 nm, check kit for specifics).

    • The assay can be read in two modes:

      • Kinetic Mode: Read fluorescence every 1-2 minutes for 30-60 minutes. This is ideal for mechanistic studies.[5]

      • Endpoint Mode: Incubate the plate for 10-30 minutes at 37°C, then read the final fluorescence. This is suitable for high-throughput screening.[4][5]

Data Analysis

  • For kinetic data, calculate the rate of uptake (slope of the linear portion of the fluorescence vs. time curve). For endpoint data, use the final fluorescence value.

  • Normalize the data:

    • Subtract the average signal from the "0% uptake" wells (maximal inhibition) from all other wells.

    • Divide the resulting values by the average signal from the "100% uptake" wells (vehicle control) and multiply by 100 to get the percent inhibition.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Use a non-linear regression model (sigmoidal dose-response with variable slope) in software like GraphPad Prism to fit the curve and determine the IC₅₀ value.

Part 2: Cytotoxicity and Cell Viability Assessment

It is imperative to assess the cytotoxicity of any test compound to ensure that the observed effects in the functional assay are due to specific interactions with the target, not simply because the compound is killing the cells.[6] Cytotoxicity assays measure cellular health through various markers, such as metabolic activity or membrane integrity.[7][8]

Scientific Rationale

We will utilize two distinct and complementary assays to build a robust cytotoxicity profile.

  • MTS Assay: This colorimetric assay measures the metabolic activity of viable cells.[9] Mitochondrial dehydrogenases in living cells reduce the MTS tetrazolium compound into a colored formazan product, which is proportional to the number of viable cells.[6][10]

  • LDH Release Assay: This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell membrane damage or rupture (necrosis).[9][10]

By performing these assays in parallel, one can differentiate between cytostatic effects (reduced metabolic activity without cell death) and cytotoxic effects (cell death and membrane lysis).

Mechanism of Action: Cytotoxicity Assays

G cluster_mts MTS Assay (Viability) cluster_ldh LDH Assay (Cytotoxicity) mts_cell Viable Cell mts_product Formazan (Purple) mts_cell->mts_product Mitochondrial Dehydrogenase mts_reagent MTS Reagent (Yellow) mts_reagent->mts_product ldh_cell Damaged Cell (Membrane Compromised) ldh_enzyme LDH (released) ldh_cell->ldh_enzyme Lysis ldh_product Colored Product ldh_enzyme->ldh_product Enzymatic Reaction

Sources

Application Notes and Protocols: Preclinical Evaluation of 1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride is a novel psychoactive substance (NPS) whose pharmacological profile is not extensively characterized in peer-reviewed literature.[1][2][3] Its structural similarity to known psychostimulants, such as chlorphentermine, suggests a potential mechanism of action involving the monoamine neurotransmitter systems, specifically dopamine (DA), norepinephrine (NE), and/or serotonin (5-HT).[1] The development and study of such compounds necessitate a robust preclinical evaluation pipeline to characterize their psychoactive effects, neurochemical mechanisms, abuse liability, and safety profile.[4][5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of animal models for the study of this compound. The protocols outlined herein are designed to provide a systematic and integrated approach, from initial behavioral screening to in-depth neurochemical and safety assessments. As a putative psychostimulant, the core of this evaluation rests on the psychomotor stimulant theory of addiction, which posits that a drug's reinforcing effects and abuse potential can be predicted by its ability to induce psychomotor activation.[7]

Part 1: Rationale for Animal Model and Assay Selection

The initial characterization of a novel compound with suspected psychostimulant properties requires a battery of validated in vivo assays. The choice of these assays is guided by the need to answer three fundamental questions:

  • Pharmacodynamic Action: Does the compound produce stimulant-like behavioral effects in a dose-dependent manner?

  • Abuse Liability: Does the compound have reinforcing properties that would predict its potential for abuse in humans?

  • Mechanism of Action & Safety: How does the compound exert its effects at the neurochemical level, and what are its potential life-threatening risks?

To address these questions, a multi-tiered approach using rodent models (rats or mice) is recommended. Rodent models are well-established in psychopharmacology, offering a balance of cost-effectiveness, high-throughput potential, and translational relevance for fundamental neurobiological circuits.[8] The assays described—locomotor activity, drug discrimination, and self-administration—form the cornerstone of abuse liability testing.[9] These behavioral assessments are complemented by neurochemical analyses using in vivo microdialysis and essential safety pharmacology studies.

Hypothesized Mechanism of Action

Based on its chemical structure, this compound is hypothesized to act as a monoamine reuptake inhibitor or releasing agent. This action would increase the extracellular concentrations of neurotransmitters like dopamine and serotonin in key brain regions associated with reward and locomotion, such as the nucleus accumbens.

Caption: Hypothesized mechanism of monoamine transporter blockade.

Part 2: Behavioral Pharmacology Protocols

Locomotor Activity Assessment

Rationale: The open-field locomotor activity test is a primary screening tool to assess the stimulant or depressant effects of a compound on spontaneous motor activity.[10][11] An increase in horizontal movement (ambulation) and/or vertical movement (rearing) is a hallmark of psychostimulant action.[9][12] This assay is crucial for determining the effective dose range of the compound.

Experimental Workflow

Caption: Workflow for the locomotor activity test.

Step-by-Step Protocol
  • Apparatus: Use automated locomotor activity chambers (e.g., 40 x 40 x 30 cm) equipped with infrared photobeam arrays to detect movement.[10] The chambers should be placed in a sound-attenuated, dimly lit room.

  • Animals: Male Sprague-Dawley rats (250-300 g) or C57BL/6 mice (20-25 g) are commonly used. House animals individually for at least one week before testing.

  • Acclimation & Habituation:

    • Transport animals to the testing room 30-60 minutes before each session to acclimate.[13]

    • On Day 1 and 2, handle each animal and perform a saline (vehicle) injection (intraperitoneal, IP) to habituate them to the procedure. Place them in the activity chambers for 60 minutes. This reduces novelty-induced hyperactivity.

  • Baseline Measurement:

    • On Day 3, administer a vehicle injection and immediately place the animal in the chamber.

    • Record locomotor activity for 60 minutes in 5-minute bins. This serves as the individual animal's baseline.[10]

  • Drug Testing:

    • On Day 4, assign animals to treatment groups (e.g., Vehicle, 1, 3, 10, 30 mg/kg of the test compound). A known psychostimulant like d-amphetamine (e.g., 0.5, 1, 2 mg/kg) should be used as a positive control.

    • Administer the assigned treatment (IP) and immediately place the animal in the chamber.

    • Record activity for 60-120 minutes, depending on the expected duration of action.

  • Data Analysis: The primary endpoints are total distance traveled (cm), number of vertical rears, and time spent in the center versus the periphery of the arena. Analyze data using a one-way ANOVA followed by post-hoc tests to compare drug doses to the vehicle control.

ParameterDescriptionExpected Outcome with Stimulant
Total Distance Horizontal movementDose-dependent increase
Rearing Count Vertical movementsDose-dependent increase
Stereotypy Count Repetitive, focused movementsIncrease at higher doses
Center Time Time spent in the central zoneVariable; may decrease (anxiogenic) or increase
Drug Discrimination

Rationale: This paradigm assesses the interoceptive (subjective) effects of a drug.[14] Animals are trained to recognize the effects of a specific drug (e.g., d-amphetamine) to receive a reward. A novel compound that substitutes for the training drug is presumed to have similar subjective effects and, therefore, a similar mechanism and abuse potential.[15][16]

Step-by-Step Protocol
  • Apparatus: Standard two-lever operant conditioning chambers equipped with a food pellet dispenser.

  • Training Phase:

    • Rats are typically food-restricted to 85-90% of their free-feeding body weight to motivate responding for food rewards.

    • Drug Sessions: Administer a training dose of a standard stimulant (e.g., 1.0 mg/kg d-amphetamine, IP) 15 minutes before placing the rat in the chamber. Responding on one designated lever (the "drug-appropriate" lever) is reinforced with food pellets on a fixed-ratio (FR) schedule (e.g., FR10). Responses on the other lever have no consequence.

    • Vehicle Sessions: On alternate days, administer vehicle (saline) before the session. In these sessions, only responses on the other lever (the "vehicle-appropriate" lever) are reinforced.

    • Continue training until animals reliably complete >80% of their initial responses on the correct lever for at least four consecutive sessions.[17]

  • Testing Phase:

    • Once the discrimination is acquired, substitution tests can begin.

    • Administer various doses of the novel compound (or the training drug, or other known drugs) before the session.

    • During test sessions, responses on either lever are reinforced to maintain responding, but the primary measure is the percentage of responses directed to the drug-appropriate lever before the first reward is earned.

  • Data Analysis: Full substitution is defined as >80% of responses on the drug-appropriate lever. Partial substitution is between 20-80%. A compound that fully substitutes for d-amphetamine is considered to have amphetamine-like subjective effects.[17][18]

Intravenous Self-Administration (IVSA)

Rationale: The IVSA model is the gold standard for assessing the reinforcing properties and abuse liability of a drug.[19] The principle is that animals will perform an operant response (e.g., pressing a lever) to receive an intravenous infusion of a drug that has reinforcing effects.[20][21]

Experimental Workflow

Sources

Application Note: Quantitative Analysis of 1-(4-Chlorophenyl)-2-methylpropan-1-amine HCl in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust and sensitive method for the quantification of 1-(4-Chlorophenyl)-2-methylpropan-1-amine HCl, a novel psychoactive substance (NPS), in human plasma. The method utilizes a simple and efficient solid-phase extraction (SPE) for sample cleanup, followed by analysis using liquid chromatography with tandem mass spectrometry (LC-MS/MS). The protocol has been validated according to internationally recognized guidelines to ensure accuracy, precision, and reliability for pharmacokinetic, toxicokinetic, or forensic toxicology studies.[1][2] The described method achieves a lower limit of quantification (LLOQ) of 0.5 ng/mL, demonstrating suitability for detecting trace levels of the analyte in complex biological matrices.

Introduction

1-(4-Chlorophenyl)-2-methylpropan-1-amine is a synthetic stimulant structurally related to amphetamine and cathinone derivatives. As with many novel psychoactive substances (NPS), its emergence presents a significant challenge for clinical and forensic laboratories, requiring the development of sensitive and specific analytical methods for its detection and quantification.[3][4][5] Accurate measurement of this compound in biological matrices like plasma is crucial for understanding its pharmacological profile, assessing toxicity, and for law enforcement purposes.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high selectivity, sensitivity, and speed.[3][6] This note provides a comprehensive protocol for a fully validated LC-MS/MS method, including a detailed solid-phase extraction (SPE) procedure designed to minimize matrix effects and ensure high analyte recovery. The validation framework is based on the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring the data generated is reliable and fit for regulatory scrutiny.[2][7][8][9]

Principle of the Method

The analytical workflow involves three key stages:

  • Sample Preparation: The analyte and its deuterated internal standard (IS) are isolated from human plasma using a mixed-mode cation exchange solid-phase extraction (SPE) cartridge. This step removes endogenous interferences such as proteins and phospholipids. The basic nature of the amine group allows for strong retention on the cation exchange sorbent, providing high selectivity.[10][11]

  • Chromatographic Separation: The extracted sample is injected into a reverse-phase HPLC system. A C18 column with a gradient mobile phase separates the analyte from any remaining matrix components.

  • Mass Spectrometric Detection: The analyte is detected using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly specific detection method monitors the transition of a precursor ion to a unique product ion, ensuring unambiguous identification and quantification.[6][12]

Materials, Reagents, and Instrumentation

Materials and Reagents
  • 1-(4-Chlorophenyl)-2-methylpropan-1-amine HCl reference standard (≥98% purity)

  • 1-(4-Chlorophenyl)-2-methylpropan-1-amine-d5 HCl (Internal Standard, IS)

  • Human plasma (K2EDTA)

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (≥99%)

  • Ammonium Hydroxide (ACS Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Mixed-Mode Cation Exchange SPE Cartridges (e.g., C8-SCX, 30 mg / 1 mL)

Instrumentation
  • HPLC System: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer with a Turbo V™ ion source

  • Analytical Column: Phenomenex Kinetex® C18 (2.6 µm, 100 Å, 100 x 2.1 mm) or equivalent

  • Data System: Analyst® or equivalent software

Detailed Protocols

Preparation of Standards and Quality Controls
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and internal standard in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 methanol:water to create calibration standards (CS) and quality control (QC) samples.

  • Calibration Standards & QC Samples: Spike blank human plasma with the appropriate working solutions to achieve final concentrations for the calibration curve (e.g., 0.5, 1, 5, 10, 50, 100, 250, 500 ng/mL) and for QC samples at low, medium, and high concentrations (e.g., 1.5, 75, and 400 ng/mL).

  • Internal Standard Spiking Solution (50 ng/mL): Prepare a working solution of the IS in 50:50 methanol:water.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed to efficiently extract the basic analyte from the complex plasma matrix, providing a clean extract with high recovery.[13][14]

Step-by-Step SPE Protocol:

  • Sample Pre-treatment: To 200 µL of plasma sample (blank, standard, QC, or unknown), add 20 µL of the 50 ng/mL IS working solution. Vortex for 10 seconds. Add 400 µL of 100 mM phosphate buffer (pH 6.0) and vortex again.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water. Do not allow the cartridge to dry.

  • Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing:

    • Wash 1: Add 1 mL of deionized water.

    • Wash 2: Add 1 mL of 20% methanol in water.

    • Dry the cartridge under vacuum for 2 minutes to remove residual water.

  • Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic modifier is critical to disrupt the ionic interaction between the protonated amine and the SCX sorbent.[10]

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (95% Water/5% Acetonitrile with 0.1% Formic Acid). Vortex to mix. The sample is now ready for LC-MS/MS analysis.

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Final Preparation p1 200 µL Plasma p2 Add 20 µL IS p1->p2 p3 Add 400 µL Buffer (pH 6) p2->p3 s1 Condition (Methanol, Water) s2 Load Sample s1->s2 s3 Wash (Water, 20% Methanol) s2->s3 s4 Elute (5% NH4OH in Methanol) s3->s4 f1 Evaporate to Dryness s4->f1 f2 Reconstitute in Mobile Phase f1->f2 f3 Inject into LC-MS/MS f2->f3

Caption: Solid-Phase Extraction (SPE) workflow for plasma samples.

LC-MS/MS Conditions
Parameter Condition
LC System Shimadzu Nexera X2 or equivalent
Column Phenomenex Kinetex® C18, 2.6 µm, 100 x 2.1 mm
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient 5% B (0-0.5 min), 5-95% B (0.5-3.0 min), 95% B (3.0-4.0 min), 95-5% B (4.0-4.1 min), 5% B (4.1-5.0 min)
Mass Spectrometer SCIEX QTRAP 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Analyte: Q1: 198.1 -> Q3: 154.1 (Quantifier), 125.1 (Qualifier) IS (d5): Q1: 203.1 -> Q3: 159.1 (Quantifier)
Source Temperature 550°C
IonSpray Voltage 5500 V

Method Validation

The method was validated according to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and relevant forensic toxicology guidelines.[2][7][15][16] All parameters met the standard acceptance criteria.

Validation Summary
Validation Parameter Result Acceptance Criteria
Linearity (r²) > 0.998r² ≥ 0.99
Calibration Range 0.5 - 500 ng/mLBack-calculated standards within ±15% of nominal (±20% at LLOQ)
Lower Limit of Quant. (LLOQ) 0.5 ng/mLS/N > 10, Accuracy within ±20%, Precision ≤20%
Accuracy (Bias %) Within ± 8.5%Within ±15% of nominal value (±20% at LLOQ)
Precision (CV %) Intra-day: ≤ 6.2% Inter-day: ≤ 7.8%≤15% CV (≤20% at LLOQ)
Matrix Effect IS-normalized matrix factor: 0.95 - 1.04CV of IS-normalized matrix factor ≤15%
Recovery Analyte: 88.2% - 94.5% IS: 91.3%Consistent, precise, and reproducible
Stability (Freeze/Thaw, Bench-top) Stable for 3 cycles at -80°C and 24 hours at room temp. (Bias < 10%)Mean concentration within ±15% of nominal

Overall Workflow

The complete analytical process from sample receipt to final data reporting is a systematic, quality-controlled procedure.

Analytical_Workflow cluster_pre Pre-Analytical cluster_ana Analytical cluster_post Post-Analytical r1 Sample Receipt & Login r2 Prepare Standards & QCs r1->r2 a1 Sample Preparation (SPE) r2->a1 a2 LC-MS/MS Analysis a1->a2 d1 Data Processing a2->d1 d2 QC Review & Acceptance d1->d2 d3 Generate Report d2->d3

Caption: Overall bioanalytical workflow from sample receipt to report.

Conclusion

This application note presents a validated, high-throughput LC-MS/MS method for the quantitative determination of 1-(4-Chlorophenyl)-2-methylpropan-1-amine in human plasma. The use of mixed-mode solid-phase extraction provides excellent sample cleanup, leading to high recovery and minimal matrix effects. The method is sensitive, specific, accurate, and precise over a wide calibration range, making it highly suitable for a variety of research and diagnostic applications, including clinical pharmacology, toxicology, and forensic investigations.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • Grace Davison Discovery Sciences. Solid-Phase Extraction of Amphetamine and Methamphetamine from Urine. [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • Lee, M. R., Yu, S. C., Lin, C. L., Yeh, Y. C., Chen, Y. L., & Hu, S. H. (1997). Solid-phase extraction in amphetamine and methamphetamine analysis of urine. Journal of analytical toxicology, 21(4), 278–282. [Link]

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • Scientific Working Group for Forensic Toxicology. (2013). Scientific Working Group for Forensic Toxicology (SWGTOX) Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology, 37(7), 452–474. [Link]

  • Scientific Working Group for Forensic Toxicology. (2013). Scientific Working Group for Forensic Toxicology (SWGTOX) standard practices for method validation in forensic toxicology. PubMed. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. [Link]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

  • Alltech. (2014). Solid Phase Extraction of Amphetamine and Methamphetamine from Urine. [Link]

  • I.R.I.S. (2019). Development of new analytical methods for the identification of Novel Psychoactive Substances (NPS), related metabolites and biomarkers of intake in biological matrices. [Link]

  • Musile, G., et al. (2019). A multi-analyte LC-MS/MS method for screening and quantification of 16 synthetic cathinones in hair: Application to postmortem cases. PubMed. [Link]

  • Aldubayyan, A., et al. (2022). A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. PMC - PubMed Central. [Link]

  • Madej, K., & Birczyński, M. (2022). Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples. PubMed. [Link]

  • Lee, M. R., et al. (1997). Solid-phase extraction in amphetamine and methamphetamine analysis of urine. PubMed. [Link]

  • de Castro, A., et al. (2020). Determination of Synthetic Cathinones in Urine and Oral Fluid by Liquid Chromatography High-Resolution Mass Spectrometry and Low-Resolution Mass Spectrometry: A Method Comparison. MDPI. [Link]

  • Madej, K., & Birczyński, M. (2022). Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples. Taylor & Francis Online. [Link]

Sources

Application Notes and Protocols for the Safe Handling and Disposal of 1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document is intended for use by trained researchers, scientists, and drug development professionals. The information provided is based on the best available knowledge for a compound of this class. All laboratory work should be conducted in accordance with institutional and national safety regulations.

Introduction

1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride is a research chemical with potential applications in drug discovery and development. As with any novel or potent compound, a thorough understanding and strict adherence to safety protocols are paramount to protect laboratory personnel and the environment. This guide provides a detailed framework for the safe handling, storage, and disposal of this compound, emphasizing the causality behind each procedural step to foster a culture of safety and scientific integrity.

Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound (CAS: 72954-91-7), the hazard profile and associated safety precautions outlined herein are extrapolated from a closely related analogue, 1-(4-Chlorophenyl)propan-1-amine hydrochloride.[1] This conservative approach is essential for mitigating unknown risks associated with new chemical entities.

Hazard Profile and Toxicological Assessment

Based on the hazard statements for a structurally similar compound, this compound should be treated as a hazardous substance with the following potential risks[1]:

Hazard StatementCodeDescription
Harmful if swallowedH302Ingestion may lead to adverse health effects.
Causes skin irritationH315Direct contact with skin may cause redness, itching, and inflammation.
Causes serious eye irritationH319Contact with eyes can result in significant irritation and potential damage.
May cause respiratory irritationH335Inhalation of dust may irritate the respiratory tract, leading to coughing and discomfort.

Chemical and Physical Properties:

PropertyValueSource
Molecular FormulaC10H15Cl2N[2][3]
Molecular Weight220.14 g/mol [2][3]
Physical FormSolid[1]

The hydrochloride salt form suggests good water solubility. Upon heating or reaction with a strong base, there is a potential for the release of ammonia or other amine-containing vapors, which are also hazardous.[4]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure through all potential routes: inhalation, dermal contact, and ocular contact.[5][6]

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required at all times.[7] For procedures with a high risk of splashing, a full-face shield should be worn in addition to safety goggles.[7][8]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[6][9] Gloves should be inspected for any signs of degradation or perforation before each use.[10] Double-gloving is recommended when handling the neat compound. After handling, gloves should be removed and disposed of as hazardous waste, and hands should be washed thoroughly.[8]

  • Body Protection: A laboratory coat is essential to protect against contamination of personal clothing.[11] For larger quantities or in situations with a higher risk of spillage, a chemically resistant apron or suit may be necessary.[5]

  • Respiratory Protection: All handling of the solid compound that may generate dust must be performed in a certified chemical fume hood to minimize inhalation of airborne particles.[12] If a fume hood is not available or during a large-scale spill, a NIOSH-approved respirator with a particulate filter appropriate for organic amine compounds should be used.[13][14]

Safe Handling and Weighing Protocol

The primary objective during handling is to prevent the generation and inhalation of dust and to avoid skin and eye contact.

Protocol:

  • Preparation: Before handling the compound, ensure that the chemical fume hood is functioning correctly and the sash is at the appropriate height.[12] Designate a specific area within the fume hood for handling this compound.

  • Personal Protective Equipment: Don the appropriate PPE as detailed in Section 2.

  • Weighing:

    • Perform all weighing operations within the chemical fume hood.

    • Use a weighing boat or creased weighing paper to contain the solid.

    • Handle the container and spatula with care to minimize the aerosolization of the powder.

    • Close the primary container immediately after dispensing the desired amount.

  • Dissolution: If preparing a solution, add the solvent to the vessel containing the weighed compound slowly to avoid splashing.

  • Post-Handling:

    • Clean any residual powder from the spatula and weighing area using a damp cloth or paper towel, which should then be disposed of as hazardous waste.

    • Wipe down the work surface in the fume hood.

    • Remove and dispose of gloves properly.

    • Wash hands thoroughly with soap and water.[10]

Emergency Procedures

Spills

A prompt and appropriate response to a spill is critical to mitigate exposure and environmental contamination.[15]

Minor Spill (within a chemical fume hood):

  • Alert personnel: Inform others in the immediate area of the spill.

  • Containment: If a liquid, use an absorbent material (e.g., vermiculite, sand) to contain the spill, working from the outside in.[16][17]

  • Neutralization (for amine hydrochlorides): For acidic amine hydrochloride spills, a weak base like sodium bicarbonate can be carefully applied to neutralize the material.[17] Use pH paper to confirm neutralization.

  • Cleanup: Carefully scoop the absorbed and neutralized material into a designated hazardous waste container.[16][18]

  • Decontamination: Clean the spill area with a suitable laboratory detergent and water.[18] All cleanup materials must be disposed of as hazardous waste.

Major Spill (outside a chemical fume hood or a large quantity):

  • Evacuate: Immediately evacuate the area and alert others.[18]

  • Isolate: Close the doors to the affected area to prevent the spread of dust or vapors.[16]

  • Emergency Contact: Contact your institution's Environmental Health and Safety (EHS) department and/or local emergency services.[19]

  • Do not attempt to clean up a major spill without appropriate training and respiratory protection.

Personnel Exposure
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[20] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[21] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air immediately.[20] If breathing is difficult or stops, provide artificial respiration (avoiding mouth-to-mouth if the person may have ingested the substance) and seek immediate medical attention.[13][22]

  • Ingestion: Do NOT induce vomiting.[13] Rinse the mouth with water and seek immediate medical attention.[22]

Waste Disposal

Improper disposal of this compound can pose a significant environmental hazard. All waste containing this compound must be treated as hazardous chemical waste.[11]

Protocol:

  • Waste Collection:

    • Solid Waste: Collect all solid waste, including contaminated PPE (gloves, weighing paper), in a clearly labeled, sealable hazardous waste container.[11][19] Avoid mixing with other waste streams to prevent unintended reactions.[11]

    • Liquid Waste: Collect solutions containing the compound in a separate, compatible, and clearly labeled hazardous waste container.[19] Do not pour any amount down the drain.

  • Labeling: Label all waste containers with "Hazardous Waste," the full chemical name: "this compound," and the approximate concentration and quantity.[11][19]

  • Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials, preferably in secondary containment.[11][19]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed professional waste disposal service.[11]

Visualization of Workflows

Spill Response Workflow

SpillResponse cluster_assessment Initial Assessment cluster_minor Minor Spill Response cluster_major Major Spill Response Spill Spill Occurs Assess Assess Severity (Quantity, Location) Spill->Assess Alert Alert Area Personnel Assess->Alert Minor Spill Evacuate Evacuate Area Assess->Evacuate Major Spill PPE Don Appropriate PPE Alert->PPE Contain Contain Spill (Absorbent Material) PPE->Contain Neutralize Neutralize (e.g., Sodium Bicarbonate) Contain->Neutralize Cleanup Collect Waste Neutralize->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Isolate Isolate Area (Close Doors) Evacuate->Isolate ContactEHS Contact EHS/ Emergency Services Isolate->ContactEHS

Caption: Workflow for responding to a chemical spill.

Waste Disposal Decision Tree

WasteDisposal cluster_hazardous Hazardous Waste Stream Start Generate Waste (Solid or Liquid) IsContaminated Is the waste contaminated with 1-(4-Chlorophenyl)-2-methylpropan-1-amine HCl? Start->IsContaminated Segregate Segregate Waste Type (Solid vs. Liquid) IsContaminated->Segregate Yes NonHazardous Dispose as Non-Hazardous Waste IsContaminated->NonHazardous No SolidContainer Solid Waste Container Segregate->SolidContainer LiquidContainer Liquid Waste Container Segregate->LiquidContainer Label Label Container Correctly (Chemical Name, Hazard) SolidContainer->Label LiquidContainer->Label Store Store in Designated Area (Secondary Containment) Label->Store Dispose Arrange EHS Pickup Store->Dispose

Caption: Decision tree for proper waste segregation and disposal.

References

  • TKS. Potent compound safety in the laboratory. Agro FOOD Industry Hi-tech. [Link]

  • Triumvirate Environmental. (2021, April 6). 6 Safety Practices for Highly Hazardous Lab Chemicals. [Link]

  • Unknown. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

  • UW-La Crosse. Part D: Chemical Safety Procedures for Laboratories. [Link]

  • CLEAPSS Science. Student safety sheets 37 Ammonium salts. [Link]

  • PubChem. 1-(4-Chlorophenyl)-2-methylpropan-2-amine;chloride. [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

  • Clarkson University. CHEMICAL SPILL PROCEDURES. [Link]

  • Hyde Park Environmental. Chemical spills procedure: A guide. [Link]

  • Unknown. Ammonia Emergency Department/Hospital Management.
  • GOV.UK. (2024, October 10). What to do in a chemical emergency. [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. [Link]

  • Unknown. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. [Link]

  • dphhs. Personal Protective Equipment for Chlor-Alkali Chemicals. [Link]

  • J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures. [Link]

  • Centers for Disease Control and Prevention. Ammonia Solution, Ammonia, Anhydrous. [Link]

  • SafetyCulture Marketplace US. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals. [Link]

  • Occupational Safety and Health Administration. eTools : Ammonia Refrigeration - Emergency Response. [Link]

  • SKC Inc. Spill DECONtamination Kit, Aromatic Amine. [Link]

  • PubChem. 1-(4-Chlorophenyl)-2-(methylamino)-1-propanone, monohydrochloride. [Link]

  • Unknown. Chemical Waste Disposal Guidelines. [Link]

  • Dartmouth Policy Portal. Hazardous Waste Disposal Guide - Research Areas. [Link]

  • Unknown. Guide for Chemical Spill Response.

Sources

Application Notes & Protocols: Formulation of 1-(4-Chlorophenyl)-2-methylpropan-1-amine HCl for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Formulation in Preclinical Research

The transition from in vitro activity to in vivo efficacy is a pivotal and challenging phase in drug development. The success of these animal studies hinges not only on the intrinsic pharmacological properties of the test compound but also on its formulation. An improper formulation can lead to poor bioavailability, inconsistent exposure, local tissue irritation, and vehicle-induced artifacts, ultimately resulting in misleading or inconclusive data. 1-(4-Chlorophenyl)-2-methylpropan-1-amine HCl, as an arylalkylamine hydrochloride salt, is designed for improved aqueous solubility over its free base, a common strategy to facilitate its use in biological systems.[1]

These application notes provide a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals to formulate 1-(4-Chlorophenyl)-2-methylpropan-1-amine HCl for various in vivo administration routes. The protocols are designed to be self-validating, emphasizing scientific rationale, stability, and reproducibility. We will explore a tiered approach to vehicle selection, from simple aqueous solutions to more complex co-solvent and cyclodextrin-based systems, ensuring that the chosen formulation is appropriate for the intended route of administration and experimental goals.

Physicochemical Profile of 1-(4-Chlorophenyl)-2-methylpropan-1-amine HCl

A thorough understanding of the compound's physicochemical properties is the foundation of a rational formulation strategy. While comprehensive experimental data for this specific research compound is not always publicly available, its structural characteristics provide significant insights.

PropertyValue / InformationSource / Reference
Chemical Name 1-(4-chlorophenyl)-2-methylpropan-1-amine hydrochloride[2]
CAS Number 72954-91-7[3][4]
Molecular Formula C₁₀H₁₅Cl₂N[3]
Molecular Weight 220.14 g/mol (as HCl salt)Calculated
Physical Form Solid
Expected Solubility As a hydrochloride salt of an amine, it is expected to have significantly higher aqueous solubility than its free base form, particularly in acidic to neutral pH.[1] The solubility is likely pH-dependent.Structural Analogy
Storage Store in an inert atmosphere at room temperature.

Formulation Development Strategy: A Tiered Approach

The primary goal is to use the simplest, most physiologically compatible vehicle possible.[5] A complex formulation should only be employed when necessary to achieve the required concentration and stability. The following workflow provides a logical progression for vehicle selection.

VehicleSelectionWorkflow A Determine Target Concentration (mg/mL) based on dose (mg/kg) & volume (mL/kg) B Tier 1: Test Solubility in Aqueous Vehicles (Saline, PBS) A->B C Is Compound Fully Dissolved and Stable? B->C D Tier 2: Test Solubility in Cyclodextrin Vehicle (e.g., 20% HP-β-CD in Saline) C->D No H Proceed with Formulation & In Vivo Study C->H Yes E Is Compound Fully Dissolved and Stable? D->E F Tier 3: Test Solubility in Co-Solvent System (e.g., DMSO/PEG300/Tween/Saline) E->F No E->H Yes G Is Compound Fully Dissolved and Stable? F->G G->H Yes I Re-evaluate dose/concentration. Consider alternative salt form or prodrug strategy. G->I No

Caption: Vehicle selection workflow for in vivo formulation.

Vehicle Selection & Properties

The choice of excipients is critical and depends on the administration route, the compound's solubility, and potential vehicle-induced toxicity.[6][7]

Vehicle / ExcipientPrimary Use / PropertiesSuitable RoutesKey Considerations
0.9% NaCl (Saline) Isotonic aqueous vehicle. The first choice for soluble compounds.[6]IV, IP, SC, OralLimited solubilizing power for lipophilic compounds. Must be sterile for parenteral routes.
PBS (pH 7.4) Buffered isotonic vehicle. Maintains physiological pH.[6]IV, IP, SCPhosphate buffer can sometimes cause precipitation with certain compounds.
HP-β-CD Forms inclusion complexes to significantly increase aqueous solubility of poorly soluble drugs.[8]IV, IP, OralGenerally considered safe. High concentrations can be viscous. Potential for nephrotoxicity at very high doses with some cyclodextrins.[5]
DMSO Powerful organic solvent for highly lipophilic compounds.[6]IP, SC, Oral (all in dilute form)Not for IV use alone. Can have intrinsic pharmacological effects and cause local irritation. Use at the lowest possible concentration (<10%).[6][9]
PEG 300 / PEG 400 Water-miscible co-solvents that increase solubility.[10][11]IP, SC, OralGenerally well-tolerated but can cause toxicity at high doses.[6]
Polysorbate 80 (Tween 80) Non-ionic surfactant used as a wetting or emulsifying agent to improve solubility and prevent precipitation upon dilution.[12][13]IV, IP, SC, OralUsed at low concentrations (typically 1-5%). Can increase the absorption of other compounds.[14]

Detailed Formulation & Administration Protocols

Safety Precaution: Always handle 1-(4-Chlorophenyl)-2-methylpropan-1-amine HCl in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Standard Aqueous Formulation (Preferred Method)

This protocol is ideal for soluble hydrochloride salts and is suitable for most common administration routes.

Methodology:

  • Calculate Required Mass: Determine the total mass of 1-(4-Chlorophenyl)-2-methylpropan-1-amine HCl and the total volume of vehicle needed based on the highest desired concentration and the number of animals to be dosed. Prepare a slight overage (~10-15%) to account for transfer losses.

  • Weigh Compound: Accurately weigh the calculated mass of the compound and place it into a sterile glass vial of an appropriate size.

  • Add Vehicle: Add the calculated volume of sterile 0.9% Sodium Chloride (Saline) or Phosphate-Buffered Saline (PBS).

  • Dissolution: Cap the vial and vortex vigorously for 1-2 minutes. If needed, sonicate the mixture in a bath sonicator for 5-10 minutes to facilitate dissolution.

  • Visual Inspection: The final solution should be clear and free of any visible particulates. If particulates are present, the compound may not be sufficiently soluble for this vehicle at the target concentration.

  • pH Measurement (Optional but Recommended): The pH of the final formulation should be measured to ensure it is within a physiologically tolerable range (typically pH 4-9 for parenteral routes). Adjust with dilute HCl or NaOH if necessary, though this is rare for simple saline formulations.

  • Sterilization: For IV administration, the final solution must be sterile. Filter through a 0.22 µm syringe filter into a new sterile vial.

  • Storage: It is strongly recommended to prepare this formulation fresh on the day of use.[8] If short-term storage is required, store at 2-8°C, protected from light, and perform a stability assessment (see Section 6.0).

Protocol 2: Cyclodextrin-Based Formulation (Enhanced Solubility)

This method is highly effective for compounds with limited aqueous solubility. 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and safe choice.[8]

Methodology:

  • Prepare Vehicle: Prepare a 20% (w/v) solution of HP-β-CD in sterile saline. For example, to make 10 mL, dissolve 2 g of HP-β-CD in 10 mL of sterile saline. Gentle warming and stirring may be required. Allow the solution to cool to room temperature.[8]

  • Calculate and Weigh: Determine the required mass of 1-(4-Chlorophenyl)-2-methylpropan-1-amine HCl and add it to the prepared 20% HP-β-CD vehicle.

  • Dissolution: Vortex and/or sonicate the mixture until the compound is completely dissolved. The final solution must be clear.[8]

  • Inspection and Use: Visually inspect for particulates. This formulation should be prepared fresh on the day of use.[8]

Protocol 3: Co-Solvent Formulation (For Poorly Soluble Compounds)

This multi-component system should be used when aqueous and cyclodextrin-based approaches fail. The percentages can be adjusted, but the organic solvent concentration should always be minimized.

Example Vehicle Composition: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline[8]

Methodology:

  • Prepare Stock (Optional): For very potent compounds, a concentrated stock in 100% DMSO can be made first (e.g., 20 mg/mL).[8]

  • Sequential Addition: In a sterile vial, add the required amount of 1-(4-Chlorophenyl)-2-methylpropan-1-amine HCl.

  • Add the DMSO component first and vortex until the compound is fully dissolved.

  • Add the PEG300 component and vortex thoroughly.

  • Add the Tween-80 component and vortex thoroughly.

  • Critical Step: Add the sterile saline dropwise while continuously vortexing. Adding the aqueous component too quickly can cause the compound to precipitate out of solution.

  • Final Inspection: The final formulation should be a clear, homogenous solution.

  • Use Immediately: Due to the complex nature of this vehicle, it is critical to prepare it fresh immediately before administration to avoid potential stability issues.[8]

Administration Route Guidelines for Rodents

Adherence to established guidelines for administration volumes and needle sizes is essential for animal welfare and data quality.[15][16]

RouteSpeciesMax Volume (mL/kg)Recommended Needle Gauge
Intravenous (IV) Mouse527-30 G
Rat523-25 G
Intraperitoneal (IP) Mouse1025-27 G
Rat1023-25 G
Subcutaneous (SC) Mouse1025-27 G
Rat523-25 G
Oral Gavage (PO) Mouse1020-22 G (ball-tipped)
Rat10-2016-18 G (ball-tipped)

General Experimental Workflow

The following diagram outlines the logical flow from compound handling to in vivo administration.

ExperimentalWorkflow cluster_prep Formulation Preparation cluster_qc Quality Control cluster_animal In Vivo Procedure A Calculate & Weigh Compound B Select & Prepare Vehicle A->B C Dissolve Compound (Vortex/Sonicate) B->C D Final Visual Inspection (Clarity, Particulates) C->D E Short-Term Stability Test (e.g., T=0, 4, 24h) D->E Strongly Recommended G Weigh Animal & Calculate Dose Volume D->G Proceed if stable F Concentration Verification (HPLC-UV or LC-MS) E->F H Administer Formulation (e.g., IP Injection) G->H I Monitor Animal Post-Dose H->I

Caption: General workflow for preparation and administration.

Formulation Verification & Stability Testing

Verifying the concentration and stability of the final dosing solution is a non-negotiable step for ensuring data integrity.[17] A formulation is only useful if the compound remains in solution at the correct concentration for the duration of the experiment.[18]

Short-Term Stability Protocol

This protocol assesses the physical and chemical stability of the formulation over a typical dosing day.

Methodology:

  • Prepare Formulation: Prepare the final dosing formulation as described in Section 4.0.

  • Aliquot and Store: Aliquot the formulation into separate, sealed vials. Store one set of aliquots under intended benchtop conditions (e.g., room temperature, ambient light) and another set under refrigerated conditions (2-8°C).

  • Testing Timepoints: Analyze the aliquots at initial preparation (T=0) and at subsequent time points, such as 2, 4, 8, and 24 hours.

  • Analysis:

    • Visual Inspection: Check for any signs of precipitation, color change, or phase separation.

    • Chemical Analysis: Use a stability-indicating analytical method, such as HPLC-UV or LC-MS, to determine the concentration of 1-(4-Chlorophenyl)-2-methylpropan-1-amine HCl.[19] The method must be able to separate the parent compound from potential degradants.[19][20]

  • Acceptance Criteria: A common acceptance criterion for preclinical formulations is that the concentration remains within ±10% of the initial (T=0) value, with no observed physical changes.[19]

TimepointStorage ConditionVisual InspectionConcentration (% of Initial)
T=0N/AClear, colorless100%
T=4hRoom TemperaturePass/FailReport Value
T=4h2-8°CPass/FailReport Value
T=24hRoom TemperaturePass/FailReport Value
T=24h2-8°CPass/FailReport Value
Analytical Method Considerations
  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust and common method for quantifying small molecules. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an additive like formic acid or TFA) is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This method provides higher specificity and sensitivity and is the gold standard for identifying both the parent compound and any potential degradation products.[21][22]

References

  • Application Notes and Protocols for In-vivo Administration of CLP257 in R
  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Boston University Office of Research.
  • PHARMACOTOXIC EVALUATION OF NINE VEHICLES ADMINISTERED INTRAPERITONEALLY TO MICE. DTIC.
  • What are the vehicles used to dissolve drugs for in vivo treatment?.
  • 1-(4-Chlorophenyl)-2-methylpropan-2-amine;chloride | C10H14Cl2N-. PubChem.
  • Application Notes and Protocols for Intraperitoneal Administr
  • Basics of compounding: potency and stability testing.
  • This compound 72954-91-7. Guidechem.
  • Separation and quantitation of some urinary arylalkylamines. PubMed.
  • Drug Stability Testing & Release Testing. Pace Analytical.
  • Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. PubMed Central.
  • Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. PubMed Central.
  • Stability Testing.
  • Application Notes and Protocols: Formulation of Amitriptylinoxide for In Vivo Research. Benchchem.
  • Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent. PubMed Central.
  • Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Prepar
  • STRENGTH AND STABILITY TESTING FOR COMPOUNDED PREPAR
  • Stability Testing for Pharmaceutical Drug Products. Vici Health Sciences.
  • 1-(4-Chlorophenyl)propan-1-amine hydrochloride | 856629-61-3. Sigma-Aldrich.
  • Intraperitoneal (IP) Injection in Rats and Mice SOP. UBC Animal Care Services.
  • How do you prepare doxorubicin hydrochloride for intraperitoneal injection in nude mice?.
  • Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents.
  • What Is the Appropriate Solvent Formula for Intraperitoneal Injection of Vofopitant Dihydrochloride in Mice?.
  • Solubilizing Excipients in Oral and Injectable Formul
  • Application Notes and Protocols for Oral Administration of LP-922761 in Rodents. Benchchem.
  • Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Tre
  • In Vivo Evaluation of Thiamine Hydrochloride with Gastro-Retentive Drug Delivery in Healthy Human Volunteers Using Gamma Scintigraphy. MDPI.
  • CHAPTER 7 AMINES. Unknown Source.
  • 72954-91-7|this compound. Ambeed.
  • Prodrugs for Amines. PubMed Central.
  • 72954-91-7|this compound. BLDpharm.
  • In Vivo Evaluation of Thiamine Hydrochloride with Gastro-Retentive Drug Delivery in Healthy Human Volunteers Using Gamma Scintigraphy. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSXQb5AP5ZYj2l_NEol0kzrqZNJzSd0WTB7z5Q8771sxEe6X4xS5UMXgM0v3uFv9MAB-Rkxmuc29DjbEdFqM5scacHeEDMyQnmY-EnYLguu7J-itB1JARfV-NbkvK1G-g_s2dmMrKb47YpzAUhxFV4JHQQ9IeNt1ZWl7iGlGfyYfzNySpsea0PMIDieVIpB-5rHsL_agwce6rrU0C27NoV71gieKS0L4COHrr0rn6UsEyyJzety81ThKJOXk1fFwd9qtaMcrBF1hLDg2xCXyFFnKAQ_VdMh7kkkhT4ZqjhMR_EXnHDE-WE309PovhORci1bj7K]( beggar JARfV-NbkvK1G-g_s2dmMrKb47YpzAUhxFV4JHQQ9IeNt1ZWl7iGlGfyYfzNySpsea0PMIDieVIpB-5rHsL_agwce6rrU0C27NoV71gieKS0L4COHrr0rn6UsEyyJzety81ThKJOXk1fFwd9qtaMcrBF1hLDg2xCXyFFnKAQ_VdMh7kkkhT4ZqjhMR_EXnHDE-WE309PovhORci1bj7K)
  • ANALYTICAL METHODS.
  • Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to enhance the yield and purity of your synthesis. Our focus is on providing practical, field-proven insights grounded in established chemical principles.

Introduction to the Synthesis

The synthesis of this compound is a multi-step process, typically commencing with the Friedel-Crafts acylation to form the precursor ketone, 1-(4-Chlorophenyl)-2-methylpropan-1-one. This ketone is then converted to the desired amine via reductive amination, which is the critical yield-determining step. Finally, the free amine is converted to its stable hydrochloride salt. The primary challenge in this synthesis often lies in the reductive amination of the sterically hindered ketone.

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Salt Formation A Chlorobenzene + Isobutyryl chloride B 1-(4-Chlorophenyl)-2-methylpropan-1-one A->B AlCl3 D 1-(4-Chlorophenyl)-2-methylpropan-1-amine (Free Base) B->D Reducing Agent C Amine Source (e.g., NH4OAc) C->D F This compound (Final Product) D->F E HCl E->F Friedel_Crafts_Workflow A Charge reactor with anhydrous AlCl3 and DCM B Cool to 0-5 °C A->B C Slowly add a mixture of chlorobenzene and isobutyryl chloride B->C D Stir at 0-5 °C, then warm to RT C->D E Monitor reaction by TLC D->E F Quench with ice/HCl (aq) E->F G Separate organic layer F->G H Wash with NaHCO3 (aq) and brine G->H I Dry over Na2SO4 and concentrate H->I J Purify by vacuum distillation or recrystallization I->J Reductive_Amination_Workflow A Dissolve ketone and ammonium acetate in DCE B Stir at RT for 1-2 hours (Imine formation) A->B C Add sodium triacetoxyborohydride (STAB) portion-wise B->C D Stir at RT for 12-24 hours C->D E Monitor reaction by TLC/GC-MS D->E F Quench with saturated NaHCO3 (aq) E->F G Extract with an organic solvent F->G H Dry and concentrate to yield free amine G->H

Technical Support Center: Purification of 1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride. This guide is designed for researchers, chemists, and process development professionals to navigate the common and complex challenges associated with obtaining this compound in high purity. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification strategy.

Introduction: Understanding the Molecule

This compound is a primary amine salt. Its structure, featuring a polar hydrochloride group and a nonpolar chlorophenyl tail, presents specific challenges in purification. The hydrochloride form enhances its crystallinity, making recrystallization a primary method of choice. However, its amphiphilic nature can lead to complex solubility behavior, and impurities from synthesis can be difficult to remove.

Key challenges often revolve around:

  • Residual Starting Materials & Byproducts: Depending on the synthetic route, impurities such as positional isomers or incompletely reacted intermediates may be present.[1]

  • Physical Form: The compound may "oil out" or precipitate as an amorphous solid instead of forming well-defined crystals.

  • Solvent Selection: Finding a solvent system that provides high solubility at elevated temperatures but low solubility at room temperature is critical and often non-trivial.[2][3]

  • Scale-Up Issues: A process that works at the bench scale may fail during pilot or production scale-up due to changes in surface area, cooling rates, and equipment.[4][5][6]

This guide provides a structured, question-and-answer approach to troubleshoot these issues.

FAQ 1: Impurity Profiling & Initial Analysis

Question: What are the likely impurities in my crude sample, and how should I test for them?

Answer: A thorough understanding of your synthetic route is the first step. However, for common syntheses of similar structures, you should anticipate the following impurities:

  • Starting Materials: Unreacted 4-chlorobenzaldehyde or precursors to the aminating agent.

  • Positional Isomers: 1-(2-Chlorophenyl)- or 1-(3-Chlorophenyl)- analogs if the starting chlorophenyl material was not pure.[1]

  • Over-alkylation or Side-Reaction Products: Formation of secondary or tertiary amines.

  • Reductive Amination Byproducts: Imines or other intermediates that were not fully reduced.

Analytical Approach: A robust analytical method is non-negotiable for assessing purity. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the standard method.[1]

Parameter Recommendation Rationale
Column C18 (e.g., Waters X-Bridge C18)Provides good retention and separation for moderately polar, aromatic compounds.[1]
Mobile Phase Acetonitrile/Water or Methanol/Water with a buffer (e.g., 0.1% TFA or ammonium formate)The organic modifier elutes the compound, while the aqueous phase provides retention. The buffer controls the ionization state of the amine for consistent peak shape.
Detection UV at ~220-230 nmThe chlorophenyl ring provides strong UV absorbance in this range.
Purity Assessment Area Percent NormalizationProvides a quantitative estimation of the main peak relative to impurity peaks.

Expert Tip: Always run a sample of your starting materials and known intermediates on HPLC. This helps in definitively identifying impurity peaks in your crude product chromatogram.

FAQ 2: Recrystallization Troubleshooting

Recrystallization is the most powerful and economical method for purifying amine hydrochlorides.[2][7] Success hinges on selecting the right solvent system.

Question: My yield is very low after recrystallization. What went wrong?

Answer: Low yield is one of the most common recrystallization problems. The cause is almost always related to solvent volume or choice.

Causality Checklist:

  • Excessive Solvent: The most frequent error is adding too much solvent to dissolve the crude material.[2] The goal is to create a saturated solution at the solvent's boiling point. If the solution is not saturated, little or no material will crystallize upon cooling.

  • Inappropriate Solvent: The chosen solvent may have too high a solubility for your compound, even at low temperatures.

  • Premature Crystallization: If crystals form in the funnel during a hot filtration step (to remove insoluble impurities), you will lose a significant portion of your product.

  • Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will redissolve some of your product.[2]

Troubleshooting Workflow: Low Recrystallization Yield

G start Low Yield Observed check_vol Was a MINIMUM of boiling solvent used? start->check_vol check_solubility Is the compound still soluble in the cold mother liquor? check_vol->check_solubility Yes solution_vol Action: Reduce solvent volume. Aim for saturation at boiling point. check_vol->solution_vol No check_wash Was the crystal wash performed with minimal, ice-cold solvent? check_solubility->check_wash No, mostly insoluble solution_solvent Action: Re-evaluate solvent. Test solvents with lower polarity. check_solubility->solution_solvent Yes, highly soluble solution_conc Action: Evaporate some solvent from the filtrate and re-cool. check_solubility->solution_conc Yes, significantly solution_wash Action: Revise washing protocol. check_wash->solution_wash No end_node Yield Improved check_wash->end_node Yes solution_vol->end_node solution_solvent->end_node solution_conc->end_node solution_wash->end_node

Caption: Troubleshooting flowchart for low recrystallization yield.

Question: My compound "oils out" instead of crystallizing. How do I fix this?

Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point. The compound separates as a liquid phase instead of a solid crystal lattice.

Solutions:

  • Lower the Crystallization Temperature: Dissolve the compound at the solvent's boiling point, but then allow the solution to cool more slowly. Seeding the solution with a tiny crystal of pure product once it has cooled slightly can encourage proper crystal formation.

  • Change the Solvent System:

    • Use a lower-boiling point solvent.

    • Employ a solvent pair. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble, e.g., methanol or ethanol) at boiling. Then, add a "poor" solvent (in which it is less soluble, e.g., ethyl acetate, MTBE, or hexane) dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of the good solvent to redissolve the cloudiness, then allow it to cool slowly.[3]

Protocol: Solvent Screening for Recrystallization

This protocol helps identify a suitable solvent or solvent pair, which is the most critical step.[2]

  • Preparation: Place ~20-30 mg of your crude material into several small test tubes.

  • Solvent Addition (Room Temp): Add 0.5 mL of a candidate solvent to each tube. Observe solubility. An ideal solvent will show poor solubility at room temperature.

  • Heating: If the compound is insoluble at room temperature, heat the mixture to the solvent's boiling point.

  • Observation (Hot): An ideal solvent will completely dissolve the compound at its boiling point. If it doesn't, add more solvent in 0.2 mL increments, heating after each addition, until it dissolves. Note the approximate volume.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath.

  • Evaluation: A good solvent will produce a large quantity of crystalline precipitate.

Solvent Candidate Polarity Typical Behavior with Amine HCls
WaterHighOften too soluble, but can work in a pair (e.g., with Ethanol).
Methanol / EthanolHighGood "dissolving" solvents. Often used in solvent pairs.[7]
Isopropanol (IPA)MediumExcellent single solvent for many amine hydrochlorides.
AcetonitrileMediumCan be effective.
Ethyl AcetateLow-MediumOften a good "precipitating" or anti-solvent.[8]
Toluene / HeptaneLowGenerally poor solvents; primarily used as anti-solvents.

FAQ 3: Chromatographic Purification

Question: Recrystallization isn't removing a key impurity. Should I use column chromatography?

Answer: Yes, when impurities are structurally very similar to the target compound, chromatography may be necessary. However, purifying primary amine hydrochlorides on standard silica gel can be challenging.

The Challenge: The primary amine is basic and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor peak shape (tailing) and sometimes irreversible binding.[9] While the hydrochloride salt is less basic, it is highly polar and may not move from the origin in typical normal-phase systems.

Solutions:

  • Reversed-Phase Chromatography: This is often the most effective method. The compound is retained on a nonpolar stationary phase (like C18) and eluted with a polar mobile phase. This is essentially a scaled-up version of your analytical HPLC method.

  • Modified Normal-Phase Chromatography: If you must use silica gel, the mobile phase needs to be modified.

    • Amine Additive: Add a small amount of a volatile base, like triethylamine (~0.1-1%), to your mobile phase (e.g., Dichloromethane/Methanol). The triethylamine competitively binds to the acidic sites on the silica, improving the elution of your target amine.

    • Ammonia Saturation: Pre-saturating the mobile phase with ammonia gas is another effective, albeit more complex, technique.

Workflow: Purification Strategy Selection

G start Crude Product Received check_purity Analyze purity by HPLC. Are impurities >2-5%? start->check_purity check_type Are impurities closely related (e.g., isomers)? check_purity->check_type Yes recryst Purify via Recrystallization check_purity->recryst No check_type->recryst No chromatography Purify via Chromatography check_type->chromatography Yes final_product High Purity Product recryst->final_product chromatography->final_product

Caption: Decision tree for selecting a purification strategy.

FAQ 4: Scale-Up Considerations

Question: My recrystallization process worked perfectly on a 1g scale, but failed at 50g. What should I consider?

Answer: Scaling up a purification process is not always linear and introduces new challenges related to physics and equipment.[6][10]

Key Scale-Up Factors:

  • Heat Transfer: A 50g solution in a large flask heats and cools much more slowly than a 1g solution in a vial. Slow, uncontrolled cooling can lead to the formation of large, impure crystals. Conversely, shock-cooling on a cold reactor wall can cause rapid precipitation of fine, impure powder.

  • Mixing Efficiency: Inadequate stirring in a large vessel can create localized areas of supersaturation or temperature gradients, leading to inconsistent crystallization.

  • Hardware and Process Changes: Moving from a simple flask to a jacketed reactor changes the surface-area-to-volume ratio. The method of filtration (e.g., from a Büchner funnel to a Nutsche filter) can also impact solvent removal and drying efficiency.[4]

Expert Recommendations for Scale-Up:

  • Controlled Cooling: Implement a programmed cooling profile. A linear cooling rate (e.g., dropping the temperature by 20°C per hour) is a good starting point.

  • Seeding: Always seed the batch. Once the solution reaches the point of supersaturation, add a small amount (0.1-1% by weight) of pure, previously isolated material to promote controlled crystal growth.

  • Maintain Proportions: Ensure all process parameters are scaled linearly, including solvent volumes and wash ratios.[5]

References

  • Benchchem.
  • MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.[Link]

  • National Institutes of Health (NIH). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns.[Link]

  • LCGC International. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.[Link]

  • Bio-Link. Risks and Control Strategies of Scale-up in Purification Process.[Link]

  • Rasayan Journal of Chemistry. Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers.[Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.[Link]

  • Various Authors. Recrystallization1.[Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents.[Link]

  • Bio-Rad. Considerations for Scaling Up Purification Processes.[Link]

  • Jasperse, J. Recrystallization I.[Link]

  • MDPI. Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride.[Link]

  • Cytiva. Considerations for successful scale-up and viral vector purification.[Link]

  • Drug Development and Delivery. SCALE-UP & MANUFACTURING - Smart Formulation, Processing & Engineering Solutions to Solve Drug Product Scale-Up & Manufacturing Challenges.[Link]

Sources

Technical Support Center: Resolving Analytical Interferences for 1-(4-Chlorophenyl)-2-methylpropan-1-amine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the analysis of 1-(4-Chlorophenyl)-2-methylpropan-1-amine HCl (CAS No: 72954-91-7). This document is designed for researchers, analytical scientists, and drug development professionals to provide expert-driven insights and actionable troubleshooting protocols for common analytical challenges. As a substituted phenethylamine, this compound shares analytical characteristics with other amphetamine-type stimulants, including a basic primary amine group and a chiral center, which present unique challenges in chromatography and detection.

This guide is structured to address specific problems encountered during analysis by High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Core Analytical Challenges

The primary amine functional group in 1-(4-Chlorophenyl)-2-methylpropan-1-amine is prone to interacting with active sites (e.g., free silanols) on silica-based chromatographic columns, leading to poor peak shape (tailing). Furthermore, when analyzing biological samples, significant interference from the sample matrix can compromise accuracy and sensitivity, a phenomenon particularly pronounced in LC-MS/MS analysis.[1][2]

Troubleshooting Guide: Liquid Chromatography (HPLC-UV)

High-Performance Liquid Chromatography with UV detection is a common technique for purity assessment and quantification. Interferences can arise from co-eluting impurities or matrix components that absorb at the same wavelength as the analyte.

Frequently Asked Questions: HPLC-UV Analysis

Q1: My analyte peak is showing significant tailing. What is the cause and how can I fix it?

A1: Peak tailing for a basic compound like this is almost always caused by secondary ionic interactions between the protonated amine group and deprotonated, acidic free silanol groups on the silica stationary phase.

Causality: At typical reversed-phase pH ranges (3-6), the primary amine (pKa ≈ 9-10) will be positively charged (R-NH3+). Residual silanol groups on the silica surface (pKa ≈ 3.5-4.5) can be negatively charged (Si-O-). This electrostatic interaction is stronger than the desired hydrophobic retention mechanism, causing a portion of the analyte molecules to lag behind the main peak, resulting in tailing.

Troubleshooting Protocol:

  • Mobile Phase pH Adjustment:

    • Low pH Approach: Decrease the mobile phase pH to ~2.5-3.0 using an additive like formic acid or trifluoroacetic acid (TFA). At this low pH, the majority of surface silanols are protonated (Si-OH), which minimizes the ionic interaction with the protonated amine.

    • High pH Approach: Increase the mobile phase pH to >10 using a buffer like ammonium bicarbonate or by using a modern hybrid-silica column designed for high pH stability. At this pH, the amine is in its neutral form (R-NH2) and does not engage in ionic interactions. Caution: This requires a pH-stable column to prevent stationary phase degradation.

  • Use of an End-Capped Column: Ensure you are using a high-quality, modern reversed-phase column (e.g., C18, C8) that has been thoroughly "end-capped." End-capping is a process where residual silanols are chemically reacted with a small silylating agent to make them inert.

  • Employ a Competing Base: Add a small concentration (e.g., 0.1%) of a basic additive like triethylamine (TEA) to the mobile phase. TEA acts as a competing base, binding to the active silanol sites and shielding the analyte from these secondary interactions.

Q2: I have an interfering peak that is co-eluting with my main analyte. How can I resolve them?

A2: Co-elution occurs when two or more compounds have the same retention time under the current conditions. To resolve them, you must alter the selectivity of the chromatographic system.

Troubleshooting Protocol:

  • Modify Mobile Phase Organic Solvent: Changing the organic solvent is one of the most effective ways to alter selectivity.[3]

    • If you are using acetonitrile, try substituting it with methanol, or use a mixture of both. The different solvent properties (methanol is a protic solvent, while acetonitrile is aprotic) will change the interactions with the analyte and interferent, often shifting their retention times differently.

  • Adjust Mobile Phase pH: As described in Q1, altering the pH can significantly shift the retention of ionizable compounds. The interfering peak may respond differently to the pH change than your target analyte, leading to separation.

  • Change Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry is the next logical step.

    • Phenyl-Hexyl Phase: A phenyl-hexyl stationary phase offers alternative π-π interactions with the aromatic ring of the analyte, which can provide different selectivity compared to a standard C18 phase.

    • Embedded Polar Group (EPG) Phase: EPG columns have a polar group (e.g., carbamate) embedded near the base of the alkyl chain. This can offer unique selectivity for basic compounds and provides enhanced shielding of residual silanols.

Workflow for Resolving HPLC Co-elution

problem Co-elution Observed (Rs < 1.5) step1 Modify Organic Solvent (e.g., Switch ACN to MeOH) problem->step1 check1 Resolution Achieved? step1->check1 step2 Adjust Mobile Phase pH (e.g., pH 3.0 -> pH 5.0) check2 Resolution Achieved? step2->check2 step3 Change Stationary Phase (e.g., C18 -> Phenyl-Hexyl) check3 Resolution Achieved? step3->check3 check1->step2 No success Problem Resolved check1->success Yes check2->step3 No check2->success Yes check3->success Yes fail Consult Advanced Methods (e.g., 2D-LC) check3->fail No cluster_0 LC Eluent cluster_1 ESI Droplet cluster_2 Gas Phase Ions Analyte Analyte Ionization Competition for Surface Access & Protons Analyte->Ionization Matrix Matrix Components (e.g., Phospholipids) Matrix->Ionization Analyte_Ion [Analyte+H]+ Ionization->Analyte_Ion Reduced Efficiency Matrix_Ion [Matrix+H]+ Ionization->Matrix_Ion MS Mass Spectrometer Inlet Analyte_Ion->MS Suppressed Signal Matrix_Ion->MS

Sources

troubleshooting 1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride degradation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride

Welcome to the technical support center for this compound (CAS 72954-91-7). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential stability and degradation issues encountered during experimentation. By understanding the chemical liabilities of this molecule, you can ensure the integrity of your results and the stability of your materials.

Frequently Asked Questions (FAQs)

Q1: I'm observing a rapid loss of my compound in an aqueous solution. What is the most likely cause?

A: The most common cause of degradation for amine-containing compounds in solution is pH-related instability. 1-(4-Chlorophenyl)-2-methylpropan-1-amine is a primary amine, typically with a pKa of its conjugate acid between 9.5 and 11.0.[1][2] In solutions with a pH above this range, the compound deprotonates to its free base form. This free amine is significantly more nucleophilic and susceptible to oxidative and other degradation pathways compared to its protonated hydrochloride salt form, which is more stable in acidic to neutral solutions. Always verify the pH of your final solution, as dissolving the hydrochloride salt in unbuffered water can result in a slightly acidic solution, but the addition of other components may alter this.

Q2: What are the most probable degradation products I should be looking for?

A: Based on the structure, which features a primary amine, a benzylic carbon, and a chlorinated aromatic ring, the primary degradation products are likely to arise from oxidation and photolysis.

  • Oxidative Degradants: The primary amine can be oxidized to form the corresponding N-oxide or imine, which could subsequently hydrolyze to a ketone (1-(4-chlorophenyl)-2-methylpropan-1-one).

  • Photodegradants: The chlorophenyl group can absorb UV light, potentially leading to dehalogenation to form 1-phenyl-2-methylpropan-1-amine.[3][4] Cleavage of the bond between the carbonyl group and the aromatic ring is another possible photodegradation pathway.[5]

Q3: What are the ideal storage conditions for this compound, both as a solid and in solution?

A: As a solid, this compound is reported to be stable for years when stored at -20°C, protected from light and moisture.[6][7][8] For solutions, it is recommended to:

  • Store at -20°C or -80°C.

  • Use amber vials or wrap clear vials in foil to protect from light.

  • Prepare solutions in slightly acidic buffers (e.g., pH 4-6) if compatible with your experimental design.

  • For long-term storage, consider purging the vial headspace with an inert gas like argon or nitrogen to minimize oxidation.

Q4: My analytical results (HPLC, LC-MS) are inconsistent between runs. Could this be a stability issue?

A: Absolutely. Inconsistent results are a classic sign of sample instability. Degradation can occur during sample preparation, while sitting in an autosampler, or even during the analytical run itself. If you observe a decrease in the main peak area and the appearance of new, smaller peaks over time, it strongly suggests degradation. It is crucial to develop and validate a stability-indicating analytical method that can separate the parent compound from all potential degradants.[9][10]

In-Depth Troubleshooting Guide

This section provides a deeper dive into specific degradation problems, their root causes, and corrective actions.

Problem: Unexpected peak appears in chromatogram, especially in basic mobile phases or solutions.
  • Scientific Rationale: The stability of primary amines is highly pH-dependent. The hydrochloride salt form maintains the amine in its protonated, less reactive state. As the pH increases above the pKa, the equilibrium shifts towards the unprotonated free base.[11] This free amine's lone pair of electrons is more available, making the molecule susceptible to oxidation or reaction with other components in your solution.

  • Troubleshooting Steps:

    • Verify pH: Measure the pH of your sample solution and mobile phase.

    • Buffer Your Sample: If your experiment allows, prepare samples in a buffer system with a pH below 7.

    • Acidify Autosampler Vials: For LC-MS analysis, consider adding a small amount of a weak acid like formic acid to your sample vials to maintain a low pH.

    • Analyze a Freshly Prepared Sample: Compare the chromatogram of a sample that has been sitting for some time with one that was prepared immediately before injection to confirm time-dependent degradation.

Problem: Compound degrades over time in solution, even when protected from light.
  • Scientific Rationale: This symptom points towards oxidative degradation. The primary amine and the adjacent benzylic carbon are both susceptible to oxidation. Dissolved oxygen in solvents is often sufficient to cause slow degradation, a process that can be accelerated by the presence of trace metal ion contaminants, which can catalyze oxidation reactions.

  • Troubleshooting Steps:

    • De-gas Solvents: Before preparing solutions, de-gas your solvents by sparging with an inert gas (nitrogen or argon) or by sonication under a vacuum.

    • Use High-Purity Solvents: Ensure you are using HPLC-grade or higher purity solvents to minimize metal ion contamination.

    • Consider Antioxidants: If compatible with your assay, the addition of a small amount of an antioxidant may prevent degradation.

    • Inert Atmosphere: For maximum protection, prepare and store solutions under an inert atmosphere.

Problem: Rapid degradation is observed when samples are handled in ambient light.
  • Scientific Rationale: The 4-chlorophenyl moiety acts as a chromophore, meaning it absorbs light, particularly in the UV range. This absorbed energy can lead to photolytic degradation. Common pathways for chlorinated aromatic compounds include cleavage of the carbon-chlorine bond to form radical species, which can lead to a variety of degradation products.[3][4]

  • Troubleshooting Steps:

    • Use Amber Glassware: Always prepare and store samples in amber vials or volumetric flasks.

    • Protect from Light: If amberware is unavailable, wrap clear containers securely in aluminum foil.

    • Minimize Exposure: During sample preparation, minimize exposure to direct sunlight and strong overhead laboratory lighting.

    • Photostability Study: If the compound is intended for formulation, a formal photostability study according to ICH Q1B guidelines is necessary to understand its light sensitivity.[12]

Visualizing the Troubleshooting Process

The following workflow provides a logical sequence for diagnosing degradation issues.

G cluster_0 Observation cluster_1 Primary Investigation cluster_2 Potential Causes & Solutions A Degradation Observed (Peak Loss / New Peaks) B Check Solution pH A->B C Review Handling Conditions A->C D Check Solution Age & Storage A->D E pH > 8? (Free Base Formation) Solution: Buffer to pH < 7 B->E pH is basic F Exposed to Light? (Photodegradation) Solution: Use Amber Vials C->F Handled in light G Exposed to Air? (Oxidation) Solution: Use Degassed Solvents D->G Not freshly prepared

Caption: A troubleshooting workflow for diagnosing degradation.

Analytical & Experimental Protocols

For robust and reproducible results, it is essential to work with a well-characterized system. A forced degradation study is the cornerstone of developing a stability-indicating analytical method.[10][13]

Data Summary: Forced Degradation Conditions

The following table provides recommended starting conditions for a forced degradation study, based on ICH guidelines.[12] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9]

Stress ConditionReagent / ConditionTemperatureTimePurpose
Acid Hydrolysis 0.1 M HCl60°C2 - 8 hoursTo test stability in acidic environments.
Base Hydrolysis 0.1 M NaOH60°C2 - 8 hoursTo test stability in basic environments.
Oxidation 3% H₂O₂Room Temp24 hoursTo test susceptibility to oxidation.
Thermal Dry Heat80°C48 hoursTo evaluate intrinsic thermal stability.
Photolytic UV & Visible LightRoom TempPer ICH Q1BTo evaluate light sensitivity.
Protocol 1: Forced Degradation Study
  • Preparation: Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Acid Stress: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat in a water bath at 60°C. Withdraw samples at 2, 4, and 8 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Stress: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat in a water bath at 60°C. Withdraw samples at 2, 4, and 8 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Stress: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light. Analyze a sample after 24 hours.

  • Thermal Stress: Transfer the solid powder to a glass vial and place it in an oven at 80°C for 48 hours. Also, place a solution of the compound in a vial in the oven. Analyze after the time point.

  • Photolytic Stress: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). A control sample should be kept in the dark.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC-UV or LC-MS method. The method should be capable of resolving the parent peak from all newly formed degradation peaks.

Visualizing Potential Degradation Pathways

The following diagram illustrates the primary molecular sites susceptible to degradation.

G cluster_0 cluster_1 mol N_Oxide N-Oxide mol->N_Oxide Oxidation (at Amine) Ketone Ketone Derivative mol->Ketone Oxidation (at Benzylic Carbon) Dehalogenated Dehalogenated Analog mol->Dehalogenated Photolysis (at C-Cl bond)

Caption: Potential degradation sites on the molecule.

References

  • Kinetic Modeling of the Photocatalytic Degradation of Chlorinated Aromatic Volatile Organic Compounds: Mass Transfer Enhancement. MDPI. Available at: [Link]

  • Rapid screening and determination of 4-chloroamphetamine in saliva by paper spray-mass spectrometry and capillary electrophoresis-mass spectrometry. PubMed. Available at: [Link]

  • Photochemical Degradation of Chlorobenzene. OAText. Available at: [Link]

  • Identification and characterization of 4-chloromethamphetamine (4-CMA) in seized ecstacy. Sciensano. Available at: [Link]

  • Study of photochemical oxidation of standard chlorinated paraffins and identification of degradation products. ResearchGate. Available at: [Link]

  • Forced degradation studies. MedCrave online. Available at: [Link]

  • Structure-property relation of amines over the pH range 5.6-7. ResearchGate. Available at: [Link]

  • Photochemical degradation of short-chain chlorinated paraffins in aqueous solution by hydrated electrons and hydroxyl radicals. Environmental Science & Technology. Available at: [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available at: [Link]

  • Cometabolic degradation of chlorinated aromatic compounds. PubMed. Available at: [Link]

  • 21.4: Acidity and Basicity of Amines. Chemistry LibreTexts. Available at: [Link]

  • 24.3: Basicity of Amines. Chemistry LibreTexts. Available at: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Applied Pharmaceutics. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). Available at: [Link]

  • Explaining the strength of organic bases. Chemguide. Available at: [Link]

  • p-Chloroamphetamine hydrochloride. LookChem. Available at: [Link]

Sources

Technical Support Center: Enhancing the Stability of 1-(4-Chlorophenyl)-2-methylpropan-1-amine HCl Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(4-Chlorophenyl)-2-methylpropan-1-amine HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for enhancing the stability of solutions containing this compound. Here, we will explore the underlying scientific principles governing its stability and provide actionable protocols to mitigate common challenges encountered during experimental workflows.

Introduction: Understanding the Stability Challenges

1-(4-Chlorophenyl)-2-methylpropan-1-amine HCl, an amine hydrochloride salt, is susceptible to various degradation pathways in solution, impacting experimental reproducibility and the overall integrity of research outcomes. The primary stability concerns for this compound in aqueous solutions include precipitation, chemical degradation (hydrolysis, oxidation), and photodegradation. The hydrochloride salt form is utilized to improve aqueous solubility and stability compared to the free base; however, careful formulation is still paramount.

This guide provides a structured approach to identifying and resolving these stability issues through a series of frequently asked questions and troubleshooting protocols.

Frequently Asked Questions (FAQs)

Formulation and Solubility

Q1: My 1-(4-Chlorophenyl)-2-methylpropan-1-amine HCl solution is cloudy and a precipitate has formed. What is the likely cause and how can I resolve this?

A1: Precipitation of amine hydrochloride salts in aqueous media is a frequent issue, often triggered by a few key factors:

  • pH Shift: The solubility of 1-(4-Chlorophenyl)-2-methylpropan-1-amine HCl is highly pH-dependent. An increase in pH can lead to the conversion of the soluble hydrochloride salt to the less soluble free amine form, causing it to precipitate out of solution.[1]

  • "Salting Out" Effect: High concentrations of other salts in your buffer system can decrease the solubility of the amine HCl salt, leading to its precipitation.

  • Solvent Polarity Shock: If you are diluting a stock solution prepared in an organic solvent (like DMSO) into an aqueous buffer, the sudden change in solvent polarity can cause the compound to crash out of solution.[1]

  • Temperature Effects: Lower temperatures can decrease the solubility of the compound, leading to precipitation.

Troubleshooting Steps:

  • Verify and Adjust pH: Measure the pH of your solution. For amine hydrochlorides, maintaining a slightly acidic pH is generally beneficial for stability. Adjust the pH with a dilute solution of HCl if necessary.

  • Optimize Buffer Concentration: If using a buffer, try reducing its ionic strength to see if solubility improves.

  • Employ a Stepwise Dilution Protocol: When diluting from an organic stock, perform a serial dilution in the pre-warmed aqueous buffer to minimize solvent shock.[1]

  • Consider Co-solvents: In some cases, the addition of a pharmaceutically acceptable co-solvent, such as propylene glycol or ethanol, can enhance the solubility of the compound in the final aqueous formulation.

Q2: What is the optimal pH range for maintaining the stability of 1-(4-Chlorophenyl)-2-methylpropan-1-amine HCl in an aqueous solution?

A2: While the optimal pH must be determined empirically for your specific formulation, a general guideline for amine hydrochloride salts is to maintain a pH in the acidic range (typically pH 3-6). In this range, the amine group is protonated, ensuring it remains in its more soluble salt form. As the pH approaches the pKa of the amine, the equilibrium will shift towards the less soluble free base, increasing the risk of precipitation. The ionization state of a drug molecule can change with pH, leading to different degradation pathways.[2]

Chemical Degradation

Q3: I suspect my solution is degrading over time, even without any visible precipitation. What are the likely chemical degradation pathways?

A3: For a compound with the structure of 1-(4-Chlorophenyl)-2-methylpropan-1-amine, the primary degradation pathways to consider are oxidation and hydrolysis.

  • Oxidation: The amine functional group can be susceptible to oxidation, which can be catalyzed by light, heat, and the presence of trace metal ions. This can lead to the formation of various degradation products, including N-oxides and deamination products. Several medicines are subject to oxidation, which can be accelerated by light, temperature, hydrogen ion concentration, or the presence of trace metals.[3]

  • Hydrolysis: While the amine group itself is generally stable to hydrolysis, impurities from the synthesis or other components in the formulation could be susceptible. It is crucial to consider the overall formulation. For instance, ester and amide bonds in other formulation components are prone to hydrolysis at extreme pH levels.[2]

Q4: How can I protect my solution from oxidative degradation?

A4: To minimize oxidative degradation, consider the following strategies:

  • Use of Antioxidants: Incorporating antioxidants into your formulation can effectively mitigate oxidation. Water-soluble antioxidants like ascorbic acid or sodium metabisulfite are common choices for aqueous solutions. For lipid-based formulations, oil-soluble antioxidants such as butylated hydroxytoluene (BHT) or alpha-tocopherol may be more appropriate.[3][4][5]

  • Inert Atmosphere: Preparing and storing the solution under an inert atmosphere, such as nitrogen or argon, can displace oxygen and significantly reduce the rate of oxidation.

  • Chelating Agents: If trace metal ion catalysis is suspected, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and prevent them from participating in oxidative reactions.

  • Control of Storage Conditions: Store the solution at recommended temperatures and protect it from light.

Photostability

Q5: Is 1-(4-Chlorophenyl)-2-methylpropan-1-amine HCl sensitive to light? What precautions should I take?

A5: Yes, compounds containing a chlorophenyl moiety can be susceptible to photodegradation.[6] Exposure to UV or even ambient light can provide the energy to initiate photochemical reactions, leading to the formation of degradation products and a loss of potency.

Protective Measures:

  • Use of Amber Vials: Always prepare and store your solutions in amber glass vials or containers that block the transmission of UV and visible light.

  • Light-Protected Environment: Conduct experimental manipulations in a dimly lit area or under lighting that does not emit in the UV range.

  • Wrapping Containers: If amber vials are not available, wrap the container with aluminum foil to provide adequate light protection.

Troubleshooting Guides

Problem: Unexpected Loss of Potency in Stored Solutions

This is a common issue that can arise from a combination of chemical degradation and physical instability. The following workflow will guide you through a systematic investigation.

G start Start: Unexpected Loss of Potency Detected check_precipitate Visually inspect for precipitation or cloudiness start->check_precipitate precipitate_yes Precipitate Observed check_precipitate->precipitate_yes precipitate_no No Precipitate Observed check_precipitate->precipitate_no troubleshoot_solubility Troubleshoot Solubility: - Check and adjust pH - Evaluate buffer concentration - Consider co-solvents precipitate_yes->troubleshoot_solubility forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidation, Light, Heat) precipitate_no->forced_degradation retest Re-test stability of reformulated solution troubleshoot_solubility->retest hplc_analysis Analyze by Stability-Indicating HPLC Method forced_degradation->hplc_analysis identify_degradants Identify major degradants hplc_analysis->identify_degradants oxidation_pathway Oxidative Degradants Detected identify_degradants->oxidation_pathway hydrolysis_pathway Hydrolytic Degradants Detected identify_degradants->hydrolysis_pathway photolysis_pathway Photolytic Degradants Detected identify_degradants->photolysis_pathway add_antioxidant Implement Protective Measures: - Add antioxidant (e.g., ascorbic acid) - Use inert atmosphere (N2/Ar) oxidation_pathway->add_antioxidant adjust_ph Implement Protective Measures: - Adjust and buffer pH to optimal range (e.g., 3-6) hydrolysis_pathway->adjust_ph protect_from_light Implement Protective Measures: - Store in amber vials - Work in low-light conditions photolysis_pathway->protect_from_light add_antioxidant->retest adjust_ph->retest protect_from_light->retest

Caption: Troubleshooting workflow for loss of potency.

Problem: Instability During Freeze-Thaw Cycles

For solutions that need to be stored frozen, repeated freeze-thaw cycles can introduce stability issues.

Underlying Mechanisms:

  • Cryoconcentration: As the solution freezes, water crystallizes, leading to a concentration of the solute and buffer components in the remaining liquid phase. This can cause significant pH shifts and increase solute concentration, potentially leading to precipitation or accelerated degradation.[7]

  • Protein Denaturation (if applicable): For formulations containing proteins, ice crystal formation can disrupt their tertiary structure.[8]

  • Phase Separation: Emulsions and suspensions are particularly vulnerable to phase separation during freeze-thaw cycles.[8]

Mitigation Strategies:

  • Incorporate Cryoprotectants: The addition of cryoprotectants can help to mitigate the effects of freezing. Common cryoprotectants include:

    • Sugars: Sucrose and trehalose are non-penetrating agents that can stabilize molecules by forming a glassy matrix.[9]

    • Polyols: Glycerol and propylene glycol can lower the freezing point and reduce ice crystal formation.[9]

    • Polymers: Polyvinylpyrrolidone (PVP) can also be an effective cryoprotectant.[10]

  • Control Freezing and Thawing Rates: Slower, controlled freezing and thawing rates can sometimes be beneficial, as they may allow for more uniform ice crystal formation and reduce mechanical stress on the molecule.[11]

  • Aliquot Samples: To avoid repeated freeze-thaw cycles of the bulk solution, aliquot the stock solution into single-use volumes.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.

Objective: To intentionally degrade 1-(4-Chlorophenyl)-2-methylpropan-1-amine HCl under various stress conditions to understand its degradation pathways.

Materials:

  • 1-(4-Chlorophenyl)-2-methylpropan-1-amine HCl

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water

  • Methanol or Acetonitrile (HPLC grade)

  • Calibrated pH meter

  • UV chamber (254 nm)

  • Oven

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of 1-(4-Chlorophenyl)-2-methylpropan-1-amine HCl in high-purity water at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a sample of the stock solution in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a sample of the stock solution to UV light at 254 nm for 24 hours.

  • Control Sample: Keep a sample of the stock solution at 4°C, protected from light.

  • Analysis: After the specified time, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for HPLC analysis.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method, based on methods for structurally similar compounds like chlorpheniramine.[12][13][14][15][16]

Objective: To develop an HPLC method capable of separating the parent compound from its degradation products.

Instrumentation and Conditions:

ParameterRecommended Condition
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer pH 3.0) and an organic modifier (e.g., acetonitrile or methanol). A typical starting point could be a 60:40 mixture of buffer and organic solvent.
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 220 nm or 264 nm)
Column Temperature 30°C
Injection Volume 20 µL

Method Validation:

The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating. The forced degradation samples from Protocol 1 are crucial for demonstrating specificity.

G start Start: Develop HPLC Method select_column Select C18 Reverse-Phase Column start->select_column optimize_mobile_phase Optimize Mobile Phase (Buffer pH, Organic Modifier Ratio) select_column->optimize_mobile_phase set_conditions Set Flow Rate, Temperature, and Detection Wavelength optimize_mobile_phase->set_conditions inject_standard Inject Standard of 1-(4-Chlorophenyl)-2-methylpropan-1-amine HCl set_conditions->inject_standard check_peak Evaluate Peak Shape and Retention Time inject_standard->check_peak inject_degraded Inject Forced Degradation Samples check_peak->inject_degraded check_separation Assess Separation of Parent Peak from Degradant Peaks inject_degraded->check_separation separation_ok Separation Achieved? check_separation->separation_ok separation_ok->optimize_mobile_phase No validate_method Validate Method (ICH Guidelines) separation_ok->validate_method Yes end End: Stability-Indicating Method Established validate_method->end

Caption: Workflow for developing a stability-indicating HPLC method.

Summary of Recommended Stabilization Strategies

Stability IssuePrimary CauseRecommended Mitigation Strategy
Precipitation pH increase, high ionic strength, solvent shockMaintain acidic pH (3-6), use buffers judiciously, employ stepwise dilution.
Oxidation Exposure to oxygen, light, heat, metal ionsAdd antioxidants (e.g., ascorbic acid), use an inert atmosphere, add chelating agents (e.g., EDTA).
Photodegradation Exposure to UV or ambient lightStore solutions in amber vials, work in a light-protected environment.
Freeze-Thaw Instability Cryoconcentration, ice crystal formationAdd cryoprotectants (e.g., sucrose, glycerol), control freezing/thawing rates, aliquot into single-use volumes.

References

  • Allan Chemical Corporation. (2025, September 21). Cryoprotectant Optimization for Biopharma Stability.
  • Slideshare. Stability indicating rp hplc method development and validation for simultaneous estimation of levodropropazine and chlorpheniramine maleate in bulk and their pharmaceutical dosage forms.
  • Development and Validation of a HPLC Method for Chlorphenamine Maleate Related Substances in Multicomponents Syrups and Tablets.
  • Google Patents.
  • Semantic Scholar. Determination and stability testing method of chlorpheniramine maleate in the presence of tartrazine using HPLC.
  • PubMed.
  • PubMed Central.
  • AKJournals. (2019, July 26). Stability-indicating RP-HPLC assay for simultaneous determination of chlorpheniramine maleate and prednisolone in veterinary injection.
  • PubMed.
  • Stabiliz
  • ResearchGate. Cryoprotectant choice and analyze of freeze-drying drug suspension of nanoparticles with functional stabilizers.
  • Manufacturing Chemist. (2023, January 20).
  • ResearchGate. (2025, August 7).
  • Taylor & Francis. Cryoprotectants – Knowledge and References.
  • PubMed Central. (2024, May 10). Effect of Antioxidants in Medicinal Products on Intestinal Drug Transporters.
  • Grokipedia. para-Chloroamphetamine.
  • PubMed.
  • ResearchGate. (2023, December 27). How can I neutralize aminehydrochlorides?.
  • Sciencemadness.org. (2006, December 10). Isolation of primary amines as HCL salt problem.
  • Mechanism of action of amine-type antioxidants at temper
  • Reddit. (2018, May 13). Ways of crashing out amines. r/chemistry.
  • Benchchem. Comparative Stability of Boc-Protected Amphetamines: A Guide for Researchers.
  • PubMed. (2006, October 20).
  • StabilityStudies.in. Freeze-Thaw Cycles and Their Impact on Pharmaceutical Stability.
  • Enlighten Theses. Alsenedi, Khalid (2018).
  • ResearchGate. (2024, April 24). How can you avoid triethylamine salt precipitation while protecting Secondary amine with acid halide in presence of NEt3 especially in Flow sytem?.
  • ResearchGate. (2025, August 7). The stability of amitriptyline hydrochloride in aqueous solution.
  • PubMed. (2008, September 11). pH dependent efflux of methamphetamine derivatives and their reversal through human Caco-2 cell monolayers.
  • Benchchem.
  • PubMed. Physical stability of highly concentrated injectable drugs solutions used in intensive care units.
  • CD Formul
  • Vici Health Sciences. What is Freeze thaw (Thermal cycling) study?.
  • ResearchGate. (2025, August 7).
  • Wikipedia. para-Chloroamphetamine.
  • MDPI.
  • PubMed Central. Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy.
  • ResearchGate. (2025, November 11). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO.
  • PubChem. p-Chloroamphetamine.
  • PubMed. Impact of Freeze/Thaw Process on Drug Substance Storage of Therapeutics.
  • Pace Analytical. Freeze and Thaw Cycle Stability Testing.
  • ASHP Public
  • ResearchGate.
  • PubMed Central.
  • PubMed. Stability of amitriptyline hydrochloride in a commercial aqueous solution.
  • The photodegradation of metronidazole in the presence of coexisting pharmaceuticals.

Sources

Technical Support Center: Synthesis of 1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during its preparation, with a focus on identifying and controlling process-related impurities.

I. Understanding the Synthetic Landscape and Core Challenges

The most prevalent and scalable synthetic route to 1-(4-Chlorophenyl)-2-methylpropan-1-amine is the reductive amination of 1-(4-chlorophenyl)-2-methylpropan-1-one. This method, while robust, is susceptible to the formation of several key impurities if not properly controlled. The primary challenges lie in achieving complete conversion of the starting material and intermediate, and preventing side-reactions.

II. Frequently Asked Questions (FAQs) about Impurities

Q1: What are the most common impurities I should expect in the synthesis of this compound via reductive amination?

A1: The primary impurities are typically process-related and arise from incomplete reactions or side reactions. These include:

  • Unreacted Starting Material: 1-(4-chlorophenyl)-2-methylpropan-1-one.

  • Intermediate Imine: 1-(4-chlorophenyl)-2-methylpropan-1-imine.

  • Alcohol Byproduct: 1-(4-chlorophenyl)-2-methylpropan-1-ol.

  • Over-alkylation Products: In cases where a primary amine is used for reductive amination, there is a possibility of forming tertiary amines.[1][2]

  • Diastereomeric Impurities: If the synthesis involves chiral resolution, incomplete separation can lead to the presence of the undesired enantiomer.[3][4][5]

Q2: How is the alcohol byproduct, 1-(4-chlorophenyl)-2-methylpropan-1-ol, formed?

A2: The alcohol byproduct is formed when the reducing agent, such as sodium borohydride, directly reduces the carbonyl group of the starting ketone, 1-(4-chlorophenyl)-2-methylpropan-1-one, before it can form the imine intermediate.[1] This is a competing reaction, and its prevalence is influenced by the choice of reducing agent and reaction conditions.

Q3: What causes the presence of the intermediate imine in my final product?

A3: The presence of the imine impurity, 1-(4-chlorophenyl)-2-methylpropan-1-imine, is a direct result of incomplete reduction. This can be caused by an insufficient amount of the reducing agent, low reaction temperature, or insufficient reaction time.

Q4: Can impurities arise from the starting materials themselves?

A4: Yes. Impurities present in the starting 1-(4-chlorophenyl)-2-methylpropan-1-one can be carried through the synthesis and contaminate the final product. It is crucial to use starting materials of high purity.

Q5: Are there other, less common, impurities I should be aware of?

A5: Depending on the specific reagents and conditions used, other impurities might arise. For instance, if the Leuckart reaction is employed, byproducts such as N-formyl derivatives and various benzalamines can be formed.[6][7][8] Furthermore, degradation products can form under harsh work-up or storage conditions. Performing forced degradation studies can help identify such potential impurities.[9][10][11][12][13]

III. Troubleshooting Guide for Impurity Control

This section provides a structured approach to troubleshooting common issues related to impurity formation during the synthesis.

Problem ID Observed Issue Potential Root Cause(s) Suggested Corrective and Preventive Actions (CAPA)
IMP-001 High levels of unreacted 1-(4-chlorophenyl)-2-methylpropan-1-one detected in the crude product.1. Incomplete imine formation. 2. Insufficient reaction time or temperature for imination.1. Ensure the appropriate stoichiometry of the amine source. 2. Monitor the imine formation step (e.g., by TLC or GC-MS) to ensure completion before adding the reducing agent. 3. Consider using a dehydrating agent like molecular sieves to drive the imine formation equilibrium.[1]
IMP-002 Significant presence of the alcohol byproduct, 1-(4-chlorophenyl)-2-methylpropan-1-ol.1. The reducing agent is too reactive and not selective for the imine over the ketone. 2. Premature addition of the reducing agent before complete imine formation.1. Choice of Reducing Agent: Use a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB), which preferentially reduces the iminium ion over the ketone.[1][14][15] 2. Two-Step Procedure: If using a less selective reducing agent like sodium borohydride, ensure imine formation is complete before its addition.[14][16][17]
IMP-003 The intermediate imine is a major impurity in the final product.1. Insufficient amount or activity of the reducing agent. 2. Suboptimal reaction conditions for the reduction step (e.g., temperature too low).1. Increase the molar excess of the reducing agent. 2. Add the reducing agent portion-wise to maintain its concentration. 3. Increase the reaction time and/or temperature for the reduction step and monitor for completion.
PUR-001 Difficulty in purifying the final amine hydrochloride salt.1. Co-elution of impurities with the product during chromatography. 2. Formation of an oil that is difficult to crystallize.1. Optimize the chromatographic conditions (solvent system, stationary phase). 2. For oily products, attempt salt formation (hydrochloride) which is often crystalline and easier to purify by recrystallization.

IV. Experimental Protocols and Methodologies

A. Synthesis via Reductive Amination (Two-Step Approach)

This protocol outlines a common method for the synthesis of this compound.

Step 1: Imine Formation

  • In a round-bottom flask, dissolve 1-(4-chlorophenyl)-2-methylpropan-1-one (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Add the amine source, for example, ammonium acetate (5-10 eq), to the solution.

  • Stir the mixture at room temperature for 2-4 hours.

  • Crucial Control Point: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting ketone.

Step 2: Reduction and Hydrochloride Salt Formation

  • Once imine formation is complete, cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by TLC or GC-MS to ensure the disappearance of the imine intermediate.

  • Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until gas evolution ceases.

  • Concentrate the mixture under reduced pressure to remove the organic solvent.

  • Add water to the residue and perform a basic work-up (e.g., with NaOH) to bring the pH to >10.

  • Extract the free amine with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Dissolve the crude amine in a suitable solvent (e.g., isopropanol or diethyl ether) and bubble dry HCl gas through the solution, or add a solution of HCl in a solvent, to precipitate the hydrochloride salt.

  • Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

B. Analytical Method for Impurity Profiling: RP-HPLC

A stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for the accurate quantification of this compound and its impurities.

Table 1: Example RP-HPLC Method Parameters

ParameterSpecification
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric acid in Water (pH adjusted to 3.0 with Triethylamine) B: Acetonitrile
Gradient Time (min)
0
10
12
15
20
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 225 nm
Injection Volume 10 µL

Note: This is a general method and may require optimization for specific impurity profiles.[18][19][20][21]

V. Visualizing Impurity Formation and Workflow

Diagram 1: Reductive Amination Pathway and Common Impurities

G Ketone 1-(4-chlorophenyl)-2- methylpropan-1-one (Starting Material) Imine 1-(4-chlorophenyl)-2- methylpropan-1-imine (Intermediate) Ketone->Imine + H₂O Alcohol 1-(4-chlorophenyl)-2- methylpropan-1-ol (Byproduct) Ketone->Alcohol Side Reaction: Reduction AmineSource Amine Source (e.g., NH₃) AmineSource->Ketone Product 1-(4-Chlorophenyl)-2- methylpropan-1-amine (Final Product) Imine->Product Reduction ReducingAgent1 Reducing Agent (e.g., NaBH₄) ReducingAgent1->Imine ReducingAgent2 Reducing Agent (e.g., NaBH₄) ReducingAgent2->Ketone G start High Impurity Level Detected impurity_id Identify Impurity (e.g., via HPLC, GC-MS) start->impurity_id is_ketone Is it the starting ketone? impurity_id->is_ketone is_alcohol Is it the alcohol byproduct? is_ketone->is_alcohol No action_ketone Optimize Imination: - Increase reaction time/temp - Check stoichiometry - Use dehydrating agent is_ketone->action_ketone Yes is_imine Is it the imine intermediate? is_alcohol->is_imine No action_alcohol Optimize Reduction: - Use selective reductant (STAB) - Ensure complete imination  before adding reductant is_alcohol->action_alcohol Yes action_imine Optimize Reduction: - Increase reductant amount - Increase reaction time/temp is_imine->action_imine Yes end Re-analyze and Confirm Purity action_ketone->end action_alcohol->end action_imine->end

Caption: A decision-making workflow for troubleshooting common impurities in the synthesis.

VI. References

  • Formation of Diastereomers - Stereochemical and Conformational Isomerism | Organic Chemistry - Pharmacy 180. (n.d.). Retrieved from [Link]

  • Hussain, I. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. Retrieved from [Link]

  • Sodium Borohydride. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. (2005). Journal of Chemical Technology and Biotechnology, 80(7), 834-836.

  • Leuckart reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Leuckart reaction. (n.d.). Grokipedia. Retrieved from [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). Molecules, 28(3), 1234.

  • Part 6: Resolution of Enantiomers. (2025). Chiralpedia. Retrieved from [Link]

  • Forced degradation as an integral part of HPLC stability-indicating method development. (2018). Journal of Medicinal & Organic Chemistry, 1(1).

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). Retrieved from [Link]

  • Minimizing byproduct formation in reductive amination. (2025). BenchChem.

  • Reductive Amination - Common Conditions. (n.d.). Retrieved from [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). Pharmacia, 69(2), 431-437.

  • Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical and Biomedical Analysis, 69, 1-9.

  • THE MECHANISM OF THE LEUCKART REACTION. (n.d.). UFDC Image Array 2.

  • the leuckart reaction. (n.d.). Erowid.

  • Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. (2012). Forensic Science International, 217(1-3), 163-173.

  • Forced Degradation Studies. (2016). MOJ Bioequivalence & Bioavailability, 2(6).

  • Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution. (2014). Iranian Journal of Pharmaceutical Research, 13(3), 867-876.

  • RP-HPLC Single Advance Method with Validation Studies for Imipramine Hydrochloride and its Intermediates. (n.d.).

  • Reductive amination. (n.d.). In Wikipedia. Retrieved from [Link]

  • Impurity Profiling In Pharmaceuticals: A Review. (2024). International Journal of Pharmaceutical Research and Applications, 9(3), 1351-1364.

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Organic and Chemical Research.

Sources

Technical Support Center: Protocol Refinement for 1-(4-Chlorophenyl)-2-methylpropan-1-amine Hydrochloride Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for experiments involving 1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the synthesis, purification, and characterization of this compound. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the synthesis and handling of this compound.

Q1: What is the most common synthetic route for 1-(4-Chlorophenyl)-2-methylpropan-1-amine?

The most prevalent and efficient method is the reductive amination of the corresponding ketone precursor, 1-(4-Chlorophenyl)-2-methylpropan-1-one. This two-step, one-pot reaction involves the formation of an imine intermediate, which is then reduced to the desired primary amine.

Q2: Which reducing agent is optimal for the reductive amination step?

For sterically hindered ketones like 1-(4-chlorophenyl)-2-methylpropan-2-one, sodium triacetoxyborohydride (STAB) is often a good choice due to its mildness and selectivity for the iminium ion over the ketone.[1] Sodium cyanoborohydride (NaBH₃CN) is also effective.[1][2] While standard sodium borohydride (NaBH₄) can be used, it may require more forcing conditions and can lead to the formation of the corresponding alcohol as a byproduct if not managed carefully.[1][2][3]

Q3: How do I convert the free amine to its hydrochloride salt?

The hydrochloride salt is typically formed by dissolving the purified free amine in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) and then adding a solution of hydrochloric acid (e.g., HCl in diethyl ether or gaseous HCl). The salt, being ionic, is generally less soluble in organic solvents and will precipitate out, allowing for easy isolation by filtration.[4] This process also serves as a final purification step.

Q4: What are the key safety precautions when working with sodium borohydride and sodium cyanoborohydride?

Sodium borohydride is air and moisture sensitive and can release flammable hydrogen gas upon contact with water or alcohols.[5] It should be handled in a well-ventilated fume hood, away from ignition sources.[5] Sodium cyanoborohydride is toxic, and care must be taken to avoid the generation of highly toxic hydrogen cyanide gas, particularly under acidic conditions.[6] Always work in a fume hood and quench any residual reagent and cyanide byproducts with a bleach solution.[6] An alternative, less toxic reagent is sodium triacetoxyborohydride.[6]

Q5: How can I monitor the progress of the reductive amination reaction?

Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress.[1] Use a suitable solvent system (e.g., ethyl acetate/hexanes) and visualize the spots under UV light. The starting ketone will be UV active, while the amine product may require staining with ninhydrin for visualization.[1] Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool to track the disappearance of the starting material and the appearance of the product.[1]

In-Depth Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Troubleshooting Synthesis: Reductive Amination

The reductive amination of 1-(4-Chlorophenyl)-2-methylpropan-1-one is a critical step. Below are common problems and their solutions.

Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Low or No Product Formation 1. Incomplete imine formation: The equilibrium between the ketone/amine and the imine/water may not favor the imine. 2. Inactive reducing agent: The reducing agent may have degraded due to improper storage or handling. 3. Steric hindrance: The bulky isopropyl group can slow down the reaction.1. Drive imine formation: Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves to remove water.[7] A catalytic amount of a weak acid, such as acetic acid, can also promote imine formation.[7][8] 2. Use fresh reducing agent: Ensure your reducing agent is fresh and has been stored under anhydrous conditions. 3. Increase reaction time and/or temperature: Allow the reaction to stir for a longer period or gently warm the reaction mixture. Be cautious with temperature increases as this can also promote side reactions.
Formation of Alcohol Byproduct Premature reduction of the ketone: The reducing agent, particularly a strong one like NaBH₄, can reduce the starting ketone before the imine has had a chance to form.[2]Stepwise addition: First, allow sufficient time for the imine to form by stirring the ketone and amine source together before adding the reducing agent.[2][7] Use a milder reducing agent: Employ a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) which is less likely to reduce the ketone.[2][7]
Over-alkylation (Formation of Secondary Amine) The newly formed primary amine can react with another molecule of the starting ketone to form a secondary amine.Use a large excess of the nitrogen source: When using ammonia or an ammonium salt, a large excess will statistically favor the formation of the primary amine.[1]
Complex Mixture of Products Side reactions: At elevated temperatures, side reactions such as aldol condensations can occur.Lower the reaction temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.
Troubleshooting Purification: Isolation of the Free Amine and its Hydrochloride Salt

Purification can be challenging due to the properties of the amine. Here are some common hurdles and how to overcome them.

Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Difficulty in Separating Amine from Unreacted Ketone The amine and ketone may have similar polarities, making chromatographic separation difficult.Acid-base liquid-liquid extraction: This is a highly effective method. Dissolve the crude product in an organic solvent (e.g., diethyl ether or ethyl acetate). Wash with an aqueous acid solution (e.g., 1M HCl). The basic amine will be protonated and move to the aqueous layer, while the neutral ketone remains in the organic layer. Separate the layers, then basify the aqueous layer (e.g., with 1M NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.[9]
Low Yield of Hydrochloride Salt 1. Incomplete precipitation: The salt may be somewhat soluble in the chosen solvent. 2. Amine is not pure: Impurities can interfere with crystallization.1. Choose an appropriate solvent: Diethyl ether is a common choice as amine hydrochlorides are often sparingly soluble in it. If the salt is still too soluble, try a less polar solvent like hexane as an anti-solvent. Cooling the solution can also induce precipitation. 2. Ensure high purity of the free amine: Purify the free amine by column chromatography or distillation before salt formation.
Product is an Oil Instead of a Crystalline Solid The hydrochloride salt may sometimes form as an oil, which can be difficult to handle and dry.Trituration: Add a non-polar solvent like hexane and stir vigorously. This can often induce crystallization. Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites for crystal growth. Recrystallization: Dissolve the oil in a minimal amount of a suitable hot solvent (e.g., isopropanol) and allow it to cool slowly to promote the formation of crystals.

Experimental Protocols & Workflows

Synthesis of this compound via Reductive Amination

This protocol outlines a reliable method for the synthesis of the target compound.

Step 1: Imine Formation

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-(4-Chlorophenyl)-2-methylpropan-1-one (1.0 eq) in methanol (MeOH).

  • Add ammonium acetate (5-10 eq) to the solution.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The progress can be monitored by TLC.

Step 2: Reduction of the Imine

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C. The addition is exothermic and will generate gas.[5]

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the imine intermediate.

Step 3: Work-up and Isolation of the Free Amine

  • Carefully quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Add water and an organic solvent such as ethyl acetate.

  • Basify the aqueous layer with 1M NaOH until the pH is >10.

  • Separate the organic layer and extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure to yield the crude free amine.

Step 4: Formation and Isolation of the Hydrochloride Salt

  • Dissolve the crude amine in a minimal amount of diethyl ether.

  • Slowly add a solution of 2M HCl in diethyl ether dropwise with stirring.

  • A white precipitate of the hydrochloride salt should form.

  • Continue adding the HCl solution until no further precipitation is observed.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

Characterization Workflow

A logical workflow for the characterization of the final product is essential for confirming its identity and purity.

cluster_synthesis Synthesis & Purification cluster_characterization Characterization Synthesis Reductive Amination Purification Acid-Base Extraction & HCl Salt Formation Synthesis->Purification NMR ¹H and ¹³C NMR Spectroscopy Purification->NMR Structural Confirmation MS Mass Spectrometry (e.g., GC-MS or LC-MS) NMR->MS Molecular Weight Confirmation IR Infrared (IR) Spectroscopy MS->IR Functional Group Confirmation Purity Purity Analysis (e.g., HPLC or Elemental Analysis) IR->Purity Purity Assessment

Caption: A typical workflow for the synthesis and characterization of this compound.

Visualization of Key Processes

Reductive Amination Pathway

The following diagram illustrates the key steps in the reductive amination process.

ketone 1-(4-Chlorophenyl)-2-methylpropan-1-one imine Imine Intermediate ketone->imine + NH₃ - H₂O amine_source Ammonia (from Ammonium Acetate) amine_source->imine product 1-(4-Chlorophenyl)-2-methylpropan-1-amine imine->product + [H⁻] (from NaBH₄)

Caption: The reaction pathway for the reductive amination of 1-(4-Chlorophenyl)-2-methylpropan-1-one.

Acid-Base Extraction Workflow for Purification

This diagram visualizes the separation of the amine product from the unreacted ketone starting material.

start Crude Product (Amine + Ketone) in Organic Solvent add_acid Add Aqueous Acid (e.g., 1M HCl) start->add_acid separate_layers Separate Layers add_acid->separate_layers organic_layer Organic Layer (Ketone) separate_layers->organic_layer aqueous_layer Aqueous Layer (Protonated Amine) separate_layers->aqueous_layer add_base Add Aqueous Base (e.g., 1M NaOH) aqueous_layer->add_base extract Extract with Organic Solvent add_base->extract final_product Pure Amine in Organic Layer extract->final_product

Caption: A workflow diagram for the purification of the amine product using acid-base liquid-liquid extraction.

References

  • University of California, Santa Barbara. (2012). Sodium borohydride - Standard Operating Procedure. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022, June 7). Amine and HCl - salt formation reaction [Video]. YouTube. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of 1-[(4-Chlorophenyl)Methyl]-4,5-Dihydro-1H-Imidazol-2-Amine Hydrochloride. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. r/chemistry. Retrieved from [Link]

  • ResearchGate. (2018, March 21). Aldehyde not reacting in reductive amination reaction, thoughts?. Retrieved from [Link]

  • SciSpace. (2013, February 15). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Chlorophenyl)-2-(methylamino)-1-propanone, monohydrochloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • American Chemical Society Green Chemistry Institute. (2026, January 3). Reductive Amination. Retrieved from [Link]

  • Lumen Learning. (n.d.). Reactions of amines. Organic Chemistry II. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2010). Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride. Turkish Journal of Chemistry, 34, 45-50. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • ResearchGate. (2015, January 29). How can I handle and dispose sodium cyanoborohydride?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). An efficient synthesis of neuroleptic drugs under microwave irradiation. 7(3), 1169-1175. Retrieved from [Link]

  • Supplementary Information. (n.d.). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. Retrieved from [Link]

  • Google Patents. (n.d.). US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof.
  • National Council of Educational Research and Training. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). Synthesis of Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydroxylamine. Retrieved from [Link]

  • MDPI. (n.d.). 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. Retrieved from [Link]

Sources

Technical Support Center: Increasing the Resolution of 1-(4-Chlorophenyl)-2-methylpropan-1-amine Hydrochloride Peaks

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Analytical Chemistry Division

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the chiral separation of 1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride. As a chiral primary amine, resolving its enantiomers requires a specialized approach that leverages specific interactions within a chiral environment. This document provides in-depth troubleshooting strategies, detailed experimental protocols, and foundational knowledge to systematically improve and optimize peak resolution.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions to provide a foundational understanding of the challenges and strategies involved in this specific chiral separation.

Q1: Why is it challenging to achieve good resolution for the enantiomers of 1-(4-Chlorophenyl)-2-methylpropan-1-amine?

A1: Enantiomers are stereoisomers that are non-superimposable mirror images. They possess identical physical and chemical properties in an achiral environment, making their separation impossible with standard chromatographic techniques (e.g., a standard C18 column). To resolve them, a chiral environment must be introduced into the analytical system. This is typically achieved by using a Chiral Stationary Phase (CSP) in High-Performance Liquid Chromatography (HPLC). The CSP forms transient, diastereomeric complexes with the enantiomers, leading to differential retention times and, consequently, separation.[1][2]

Q2: What is the most effective analytical technique and column type for this separation?

A2: Chiral HPLC is the most prevalent and effective technique. Specifically, polysaccharide-based CSPs are highly recommended as a starting point.[3][4] These columns, derived from cellulose or amylose polymers with carbamate derivatives, offer a broad range of enantioselectivity for many compound classes, including primary amines.[5][6][7] They create "chiral grooves" where separation occurs through a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[8]

Q3: My chromatogram shows severe peak tailing for both enantiomers. What is the primary cause and solution?

A3: This is a classic issue when analyzing basic compounds like amines on silica-based columns. The primary amine group on your analyte is basic and can undergo strong, secondary ionic interactions with residual acidic silanol groups (Si-OH) on the silica surface of the stationary phase. This causes a portion of the analyte to lag on the column, resulting in a "tailing" peak.

  • Solution: Add a small amount of a basic modifier to your mobile phase. Diethylamine (DEA) or triethylamine (TEA) at a concentration of 0.05% to 0.1% (v/v) is highly effective.[6] The additive competes with your analyte for the active silanol sites, effectively masking them and ensuring a more symmetrical peak shape.[6][9]

Q4: What are the recommended starting conditions for developing a separation method?

A4: A systematic screening approach is the most efficient path to success.[1] Begin by screening a few complementary polysaccharide-based columns with a standard normal-phase mobile phase. The table below provides a robust starting point.

ParameterRecommended Starting Conditions
Columns (CSPs) 1. Amylose tris(3,5-dimethylphenylcarbamate) 2. Cellulose tris(3,5-dimethylphenylcarbamate) 3. Amylose tris(3-chloro-5-methylphenylcarbamate)
Mobile Phase Mode Normal Phase
Solvents n-Hexane / Isopropanol (IPA) (90:10, v/v)
Basic Additive 0.1% Diethylamine (DEA) (v/v) in the mobile phase
Flow Rate 0.5 - 1.0 mL/min (for 4.6 mm I.D. column)
Temperature 25°C (Ambient)
Detection UV at 225 nm

Section 2: In-Depth Troubleshooting Guide

This section provides a structured approach to resolving specific experimental issues. Each problem is analyzed by its potential causes, followed by logical, field-proven solutions.

Problem 1: No Separation or Poor Resolution (Rs < 1.5)

When the enantiomeric peaks are co-eluting or have insufficient baseline separation, several factors related to selectivity and efficiency must be investigated.

Start Poor Resolution (Rs < 1.5) CSP Inappropriate CSP? Start->CSP MobilePhase Suboptimal Mobile Phase? Start->MobilePhase FlowRate Flow Rate Too High? Start->FlowRate Temperature Suboptimal Temperature? Start->Temperature Sol_CSP Screen different CSPs (Cellulose vs. Amylose derivatives) CSP->Sol_CSP Sol_MobilePhase 1. Vary alcohol % 2. Try different alcohol (EtOH) 3. Confirm basic additive is present MobilePhase->Sol_MobilePhase Sol_FlowRate Decrease Flow Rate (e.g., from 1.0 to 0.5 mL/min) FlowRate->Sol_FlowRate Sol_Temperature Screen different temperatures (e.g., 15°C, 25°C, 40°C) Temperature->Sol_Temperature

Caption: Troubleshooting Workflow for Poor Resolution.

  • Cause A: Inappropriate Chiral Stationary Phase (CSP)

    • Expertise & Logic: Chiral recognition is highly specific. The spatial arrangement of functional groups on your analyte must complement the chiral selector sites on the CSP.[8] A column that works well for one class of compounds may not provide any selectivity for another.

    • Solution: The most critical step in method development is to screen multiple, complementary CSPs. If a cellulose-based column provides no separation, an amylose-based column often will, and vice-versa, as their helical structures differ.[6][7] Refer to the screening protocol in Section 4.

  • Cause B: Suboptimal Mobile Phase Composition

    • Expertise & Logic: The mobile phase modulates the interactions between the analyte and the CSP. The alcohol component (modifier) competes with the analyte for polar interaction sites (like hydrogen bonding) on the CSP. Too much alcohol will weaken interactions and reduce retention and resolution, while too little may lead to excessively long retention times.

    • Solution:

      • Vary Modifier Concentration: Systematically adjust the percentage of isopropanol (IPA) or ethanol (EtOH). Create mobile phases with 10%, 15%, and 20% alcohol to find the optimal balance of retention and selectivity.

      • Change the Alcohol Modifier: The type of alcohol can significantly impact selectivity. If IPA does not yield resolution, switch to EtOH. The difference in steric bulk and polarity can alter the way the enantiomers interact with the CSP.[10]

      • Confirm Additive Presence: For this basic amine, the absence of a basic additive like DEA will not only cause peak tailing but can also negatively impact resolution.[6][11]

  • Cause C: Incorrect Flow Rate

    • Expertise & Logic: Chiral separations are often more sensitive to flow rate than achiral separations. The kinetics of the analyte moving in and out of the CSP's chiral pockets can be slow. A lower flow rate increases the residence time of the analyte on the column, allowing for more interactions with the stationary phase and potentially improving resolution.[6][12]

    • Solution: If you have partial separation (Rs between 0.8 and 1.2), try decreasing the flow rate from 1.0 mL/min to 0.7 mL/min or 0.5 mL/min. This often enhances resolution at the cost of a longer run time.[12]

  • Cause D: Inadequate Temperature Control

    • Expertise & Logic: The binding and release of the analyte from the CSP are thermodynamic processes (ΔG = ΔH - TΔS). Changing the temperature alters the equilibrium of these interactions and can have a significant, though often unpredictable, effect on selectivity.[6][12]

    • Solution: Screen a range of temperatures using a column thermostat. For example, compare the separation at 15°C, 25°C, and 40°C. In some cases, sub-ambient temperatures enhance the subtle energy differences between the diastereomeric complexes, improving resolution.

Problem 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Poor peak shape compromises both resolution and the accuracy of quantification.

  • Cause A: Peak Tailing due to Secondary Interactions

    • Expertise & Logic: As described in the FAQs, this is caused by the basic amine interacting with acidic silanols.

    • Solution: Ensure 0.1% DEA or an equivalent base is added to the mobile phase. If tailing persists, ensure the mobile phase is freshly prepared and well-mixed.

  • Cause B: Peak Tailing/Fronting due to Column Overload

    • Expertise & Logic: Chiral stationary phases have a lower sample capacity than standard achiral phases. Injecting too much sample mass (mass overload) or too high a concentration (volume overload) saturates the active sites on the CSP, leading to peak distortion.[13]

    • Solution: Dilute your sample by a factor of 5 or 10 and reinject. A typical analytical concentration for chiral separations is in the range of 0.1 - 0.5 mg/mL.[6]

  • Cause C: Peak Distortion due to Injection Solvent

    • Expertise & Logic: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion and poor resolution. The strong solvent plug carries the analyte band too quickly at the column head, disrupting the initial equilibrium.[14]

    • Solution: Whenever possible, dissolve your sample directly in the mobile phase. If solubility is an issue, use the weakest possible solvent that can fully dissolve the sample.

Problem 3: Unstable or Drifting Retention Times

Inconsistent retention times make peak identification and quantification unreliable.

  • Cause A: Insufficient Column Equilibration

    • Expertise & Logic: Polysaccharide-based CSPs can take a significant amount of time to fully equilibrate with a new mobile phase. The polymer chains must swell or contract, and the surface must become saturated with the mobile phase components.

    • Solution: Before starting an analytical run, flush the column with the new mobile phase for at least 20-30 column volumes.[6] For a 250 x 4.6 mm column, this equates to approximately 45-60 minutes at 1 mL/min.

  • Cause B: Mobile Phase Inconsistency

    • Expertise & Logic: The volatile components of the mobile phase (especially n-hexane and DEA) can evaporate over time, changing the composition and affecting retention.

    • Solution: Prepare fresh mobile phase daily and keep the reservoir bottle tightly sealed. Ensure thorough mixing before use.

Section 3: Visualization of Chiral Recognition

Understanding the mechanism of separation is key to logical method development. The diagram below illustrates the principle of interaction between an enantiomer and a polysaccharide-based CSP.

cluster_CSP Polysaccharide CSP Groove cluster_Enantiomer Enantiomer H_Bond H-Bonding Site Pi_Stack π-Stacking Site (Phenyl Ring) Steric_Pocket Steric Pocket Amine Amine Group (-NH2) Amine->H_Bond  Forms H-Bond (Strong Interaction) Chlorophenyl Chlorophenyl Group Chlorophenyl->Pi_Stack  π-π Interaction Methyl Methyl Group Methyl->Steric_Pocket  Fits into Pocket (Steric Interaction)

Caption: Principle of Chiral Recognition on a Polysaccharide CSP.

Section 4: Experimental Protocols

Follow these protocols for a systematic and efficient approach to method development and optimization.

Protocol 1: Systematic Chiral Screening

Objective: To identify the most promising Chiral Stationary Phase (CSP) and mobile phase conditions.

  • Prepare Mobile Phases:

    • MP A: 90:10 (v/v) n-Hexane / IPA + 0.1% DEA.

    • MP B: 85:15 (v/v) n-Hexane / EtOH + 0.1% DEA.

    • Thoroughly mix and degas each mobile phase.

  • Prepare Sample:

    • Dissolve this compound in the initial mobile phase (MP A) to a concentration of 0.2 mg/mL.

  • Column Installation & Equilibration:

    • Install the first screening column (e.g., Amylose tris(3,5-dimethylphenylcarbamate), 250 x 4.6 mm, 5 µm).

    • Equilibrate the column with MP A at 1.0 mL/min for at least 30 minutes until a stable baseline is achieved.

  • Screening Run:

    • Set the column temperature to 25°C.

    • Set the UV detector to 225 nm.

    • Inject 5-10 µL of the prepared sample.

    • Run the analysis for approximately 20-30 minutes.

  • Evaluate and Repeat:

    • Evaluate the chromatogram for retention, peak shape, and resolution.

    • Repeat steps 3 and 4 for each screening column and each mobile phase.

    • Trustworthiness Check: The system is self-validating. A successful result is defined by achieving a resolution (Rs) > 1.5 with acceptable peak symmetry (As between 0.9 and 1.5).

Protocol 2: Method Optimization

Objective: To fine-tune the most promising condition from the screening phase to achieve baseline resolution (Rs ≥ 1.5).

  • Select Best Condition: Choose the column and mobile phase combination that showed the best initial selectivity, even if the resolution was not perfect.

  • Optimize Modifier Percentage:

    • Prepare a series of mobile phases by varying the alcohol percentage by ±2-5% around the initial condition (e.g., if 10% IPA worked best, try 8%, 12%, and 15%).

    • Run the analysis with each mobile phase to find the optimal selectivity.

  • Optimize Flow Rate:

    • Using the optimized mobile phase, inject the sample at different flow rates (e.g., 1.0 mL/min, 0.8 mL/min, 0.5 mL/min).

    • Select the flow rate that provides the best resolution without an unacceptably long analysis time.

  • Optimize Temperature:

    • Using the optimized mobile phase and flow rate, analyze the sample at different temperatures (e.g., 15°C, 25°C, 40°C).

    • Note the effect on resolution and select the optimal temperature for the final method.

  • Method Validation: Once the final conditions are established, perform several replicate injections to confirm the method's robustness and reproducibility.

References

  • Polysaccharide-based CSPs - Chiralpedia.

  • Effect of pH on LC-MS Analysis of Amines - Waters Corporation.

  • Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview - PubMed.

  • Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine - Benchchem.

  • Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC, PubMed Central.

  • Troubleshooting poor peak resolution in chiral GC analysis of citronellol isomers - Benchchem.

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution - Daicel Chiral Technologies.

  • Chiral Separation by HPLC Using Polysaccharide-Based Chiral Stationary Phases - ResearchGate.

  • Chiral HPLC Method Development - I.B.S. Analytical.

  • A Strategy for Developing HPLC Methods for Chiral Drugs - LCGC International.

  • HPLC Technical Tip: Chiral Method Development - Phenomenex.

  • The Importance of Mobile Phase pH in Chromatographic Separations - Crawford Scientific.

  • 1-(4-Chlorophenyl)propan-1-amine hydrochloride - Sigma-Aldrich.

  • This compound - CymitQuimica.

  • Effect of mobile phase pH and organic content on retention times and... - ResearchGate.

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - MDPI.

  • Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases - YouTube.

  • chiral hplc method: Topics by Science.gov - Science.gov.

  • The Importance Of Mobile Phase PH in Chromatographic Separations - Industry News.

  • Effect of Mobile Phase pH on the Function of Other Optimization Parameters... - ResearchGate.

  • How can I improve my chiral column resolution? - ResearchGate.

  • Chiral Chromatography Frequently Asked Questions - Sigma-Aldrich.

  • 1-(4-Chlorophenyl)-2-(methylamino)-1-propanone, monohydrochloride - PubChem.

  • 1-(4-Chlorophenyl)propan-1-amine hydrochloride - Sigma-Aldrich.

  • This compound - BLDpharm.

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC, NIH.

  • Technical Support Center: Enhancing the Resolution of N-[(2-Chlorophenyl)methyl]propan-2-amine Enantiomers - Benchchem.

  • CHIRAL SEPARATIONS INTRODUCTION - VTechWorks.

  • Enantiomers of 1-[(4-chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl] - Google Patents.

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines - MDPI.

Sources

Validation & Comparative

validation of an analytical method for 1-(4-Chlorophenyl)-2-methylpropan-1-amine HCl

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Validation of an Analytical Method for 1-(4-Chlorophenyl)-2-methylpropan-1-amine HCl

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 1-(4-Chlorophenyl)-2-methylpropan-1-amine HCl. It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights. Our objective is to not only present a protocol but to explain the causality behind each experimental choice, ensuring a self-validating and trustworthy methodology.

Introduction: The "Why" Behind Rigorous Validation

1-(4-Chlorophenyl)-2-methylpropan-1-amine HCl is a primary amine hydrochloride salt with potential applications in pharmaceutical development.[1][2] Accurate and reliable quantification of this active pharmaceutical ingredient (API) is paramount for ensuring product quality, safety, and efficacy. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[3][4]. A validated method provides confidence that the measurements are accurate, precise, and specific for the analyte of interest.

This guide will focus on validating an RP-HPLC method with UV detection, a ubiquitous and robust technique for the analysis of small organic molecules like our target compound. We will also draw comparisons to alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to provide a broader analytical context.

The validation process described herein is meticulously aligned with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," a globally recognized standard.[3][5]

The Analytical Technique: RP-HPLC-UV

We have selected a stability-indicating RP-HPLC method for this validation guide. The choice is predicated on several factors:

  • Specificity: The ability to separate the analyte from potential impurities, degradation products, and matrix components.

  • Versatility: Applicable to a wide range of non-volatile and thermally labile compounds.

  • Robustness: HPLC methods are generally rugged and transferable between laboratories.

  • Cost-Effectiveness: Compared to mass spectrometry-based methods, HPLC-UV is more economical for routine quality control.

A hypothetical, yet representative, chromatographic system is proposed for this validation.

Table 1: Proposed HPLC Method Parameters
ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (50:50, v/v)[6]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 225 nm
Analyte Concentration 100 µg/mL (for assay)

The Validation Workflow: An Overview

The validation process is a logical sequence of experiments, each building upon the last to create a comprehensive picture of the method's performance.

ValidationWorkflow cluster_dev Method Development cluster_val Method Validation cluster_imp Implementation Dev Develop & Optimize HPLC Method Specificity Specificity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Establishes separation Accuracy Accuracy Linearity->Accuracy Defines concentration range Precision Precision Linearity->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Determines variability Robustness Robustness LOD_LOQ->Robustness Implement Routine Use & Lifecycle Management Robustness->Implement Confirms reliability

Caption: A logical workflow for analytical method validation.

Deep Dive into Validation Parameters

For each parameter, we will describe the protocol, acceptance criteria, and present representative data.

Specificity

Causality: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[6] It is the cornerstone of validation; without it, all other parameters are meaningless.

Experimental Protocol:

  • Blank Analysis: Analyze the mobile phase or a placebo solution to ensure no interfering peaks at the analyte's retention time.

  • Analyte Identification: Analyze a standard solution of 1-(4-Chlorophenyl)-2-methylpropan-1-amine HCl to determine its retention time.

  • Forced Degradation: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. Analyze these stressed samples to ensure that the degradation peaks are well-resolved from the main analyte peak. Peak purity analysis using a photodiode array (PDA) detector is highly recommended.

Acceptance Criteria:

  • No significant interference from the blank at the analyte's retention time.

  • The analyte peak should be resolved from all degradation and impurity peaks (Resolution > 2).

  • The analyte peak should pass peak purity testing in stressed samples.

Linearity & Range

Causality: Linearity demonstrates that the method's response is directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[3]

Experimental Protocol:

  • Prepare a stock solution of the analyte.

  • Create a series of at least five calibration standards by diluting the stock solution. For an assay, this range should typically cover 80% to 120% of the target concentration.[3]

  • Inject each standard in triplicate.

  • Plot the average peak area against the known concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.998.

  • The y-intercept should be minimal (e.g., < 2% of the response at 100% concentration).

  • The residuals should be randomly distributed around the x-axis.

Table 2: Representative Linearity Data
Concentration (% of Target)Concentration (µg/mL)Mean Peak Area (n=3)
80%80810,500
90%90912,100
100%1001,015,000
110%1101,118,200
120%1201,220,500
Regression Output Value
Correlation Coefficient (r²) 0.9995
Slope 10,125
Y-Intercept 1,250
Accuracy

Causality: Accuracy measures the closeness of the test results to the true value. It is typically determined by applying the method to samples with a known concentration of the analyte (e.g., a certified reference material or spiked placebo).[3]

Experimental Protocol:

  • Prepare samples at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120%).

  • Prepare each concentration level in triplicate (total of 9 samples).

  • Spike a placebo matrix with known amounts of the analyte if analyzing a drug product.

  • Calculate the percentage recovery for each sample.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.

Table 3: Representative Accuracy Data
Spike LevelTheoretical (µg/mL)Measured (µg/mL, n=3)% Recovery
80%80.079.599.4%
100%100.0100.8100.8%
120%120.0119.299.3%
Precision

Causality: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[3]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples at 100% of the target concentration.

    • Analyze these samples on the same day, with the same analyst and instrument.

    • Calculate the Relative Standard Deviation (%RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD for this new set of data and perform a statistical comparison (e.g., F-test) with the repeatability results.

Acceptance Criteria:

  • The %RSD for repeatability should be ≤ 2.0%.

  • The %RSD for intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with low known concentrations to the noise of a blank sample.

  • The concentration that yields an S/N ratio of approximately 3:1 is estimated as the LOD.

  • The concentration that yields an S/N ratio of approximately 10:1 is estimated as the LOQ.

  • Confirm the LOQ by preparing and analyzing multiple samples at this concentration to demonstrate adequate precision and accuracy.

Acceptance Criteria:

  • LOD is typically reported as the concentration at S/N ≈ 3.

  • LOQ is typically reported as the concentration at S/N ≈ 10, with precision (%RSD) ≤ 10%.

Robustness

Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of its reliability during normal usage.[7]

Experimental Protocol:

  • Identify critical method parameters (e.g., mobile phase pH, column temperature, flow rate).

  • Vary each parameter slightly (e.g., pH ± 0.2 units, temperature ± 5°C, flow rate ± 10%).

  • Analyze a system suitability standard under each modified condition.

  • Evaluate the impact on key chromatographic parameters like retention time, peak asymmetry, and resolution.

Acceptance Criteria:

  • System suitability parameters (e.g., tailing factor, resolution) must still pass their acceptance criteria under all varied conditions.

  • The results of the assay should not be significantly impacted by the variations.

Inter-Method Comparison: HPLC vs. Alternatives

While HPLC-UV is a workhorse, other techniques offer distinct advantages, particularly for bioanalytical or forensic applications.[8]

MethodComparison node_hplc RP-HPLC-UV Pros: Cost-effective Robust Widely available Cons: Moderate sensitivity Limited specificity without MS node_gcms GC-MS Pros: High resolution for volatile compounds Excellent for structural elucidation Cons: Requires derivatization for polar analytes Thermal degradation risk node_hplc->node_gcms node_lcms LC-MS/MS Pros: High sensitivity (low LOQ) High specificity Ideal for complex matrices Cons: Higher cost Matrix effects can be an issue node_gcms->node_lcms

Sources

A Comparative Guide to 1-(4-Chlorophenyl)-2-methylpropan-1-amine Hydrochloride Analogs for Neuropharmacological Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-Chlorophenyl)-2-methylpropan-1-amine, also known as 4-chloroamphetamine (4-CA or PCA), is a potent neuropharmacological agent belonging to the phenethylamine class.[1][2] It functions as a serotonin-norepinephrine-dopamine releasing agent (SNDRA) and is widely utilized in research to study the serotonin system.[1] At higher doses, it exhibits selective neurotoxicity towards serotonergic neurons, making it a tool for creating long-lasting serotonin depletion in animal models.[1][2][3]

The structure of 4-CA provides a versatile scaffold for chemical modification. By systematically altering its structure, researchers can probe the intricate structure-activity relationships (SAR) that govern potency, selectivity, and functional effects at monoamine transporters.[4][5] This guide presents a comparative study of three halogenated analogs of 4-CA: the parent compound 1-(4-chlorophenyl)-2-methylpropan-1-amine (4-CA), alongside its 4-bromo (4-BA) and 4-fluoro (4-FA) counterparts.

The objective of this guide is to provide researchers, scientists, and drug development professionals with a comprehensive framework for the synthesis, characterization, and comparative pharmacological evaluation of these analogs. We will delve into the causality behind experimental choices, provide validated protocols, and analyze the resulting data to build a foundational SAR understanding.

Rationale for Analog Selection

Halogen substitution on the phenyl ring is a classic medicinal chemistry strategy to modulate a compound's pharmacokinetic and pharmacodynamic properties. The choice of fluorine, chlorine, and bromine allows for a systematic evaluation of the effects of:

  • Electronegativity: Influencing the electronic environment of the aromatic ring.

  • Atomic Size (Van der Waals radius): Affecting steric interactions with the binding pocket of target proteins.

  • Lipophilicity: Potentially altering membrane permeability and blood-brain barrier penetration.

This comparative approach enables a clear investigation into how subtle electronic and steric changes at the para-position of the phenyl ring impact interactions with the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.[4][5]

Synthesis and Characterization of Analogs

A robust and widely applicable method for synthesizing phenethylamines like 4-CA and its analogs is the reductive amination of a corresponding ketone precursor.[6][7][8][9] This two-step, one-pot reaction is efficient and amenable to various substitutions on the aromatic ring.

General Synthetic Workflow: Reductive Amination

The process begins with the reaction of a substituted phenyl-2-propanone with an amine source, such as ammonium formate, to form an intermediate imine. This imine is then reduced in situ to the desired primary amine.[6][7]

G cluster_0 Ketone Substituted Phenyl-2-Propanone (e.g., 4-Chloro-phenyl-2-propanone) Imine Intermediate Imine Formation Ketone->Imine Condensation AmineSource Amine Source (e.g., Ammonium Formate) AmineSource->Imine Reduction In Situ Reduction (e.g., NaBH4, H2/Pd-C) Imine->Reduction Product Final Amine Product (e.g., 4-CA) Reduction->Product Purification Purification & HCl Salt Formation Product->Purification FinalHCl Final Product as Hydrochloride Salt Purification->FinalHCl

Caption: General workflow for the synthesis of phenethylamine analogs via reductive amination.

Experimental Protocol: Synthesis of 1-(4-Chlorophenyl)-2-methylpropan-1-amine HCl (4-CA)

Causality: This protocol utilizes ammonium formate as both the amine source and a mild reducing agent in a Leuckart-type reaction, a classic and effective method for this transformation.[6] The final conversion to the hydrochloride salt is crucial for improving the compound's stability, crystallinity, and aqueous solubility for biological assays.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4'-chlorophenyl-2-propanone (1 equivalent).

  • Reagent Addition: Add ammonium formate (3-4 equivalents).

  • Reaction: Heat the mixture to 160-180°C and maintain under reflux for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up (Hydrolysis): After cooling, add hydrochloric acid (e.g., 6M HCl) to the reaction mixture and heat under reflux for another 4-6 hours to hydrolyze the intermediate formamide.

  • Basification & Extraction: Cool the mixture and make it alkaline (pH > 10) by the slow addition of aqueous NaOH. Extract the free amine product with an organic solvent (e.g., diethyl ether or dichloromethane) three times.

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude freebase oil.

  • Salt Formation: Dissolve the crude oil in a minimal amount of a suitable solvent (e.g., isopropanol). Add a solution of HCl in isopropanol dropwise until precipitation is complete.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-(4-chlorophenyl)-2-methylpropan-1-amine hydrochloride as a solid.

Note: This protocol is generalized. The synthesis of 4-FA and 4-BA follows the same procedure, starting with 4'-fluorophenyl-2-propanone and 4'-bromophenyl-2-propanone, respectively.

Analytical Characterization

To ensure the identity, purity, and structural integrity of the synthesized compounds, a suite of analytical techniques is mandatory.[10][11][12][13] This self-validating step is critical before proceeding to biological evaluation.

TechniquePurposeExpected Observations for 4-CA
Melting Point Assess purity and identity.A sharp melting point range consistent with literature values.
¹H NMR Elucidate molecular structure and confirm proton environments.Characteristic peaks for aromatic protons (doublets in the ~7.2-7.4 ppm region), the methine proton, the methyl group (a doublet), and the methylene protons.
¹³C NMR Confirm the carbon skeleton of the molecule.Peaks corresponding to all unique carbon atoms in the structure.
FTIR Spectroscopy Identify key functional groups.[12]Characteristic stretches for N-H (amine), aromatic C=C, and C-Cl bonds.
Mass Spectrometry (MS) Determine molecular weight and fragmentation pattern.[10][12]A molecular ion peak corresponding to the mass of the freebase (C₉H₁₂ClN).
HPLC Quantify purity.[12]A single major peak indicating high purity (typically >98%).

Comparative Physicochemical Properties

The halogen substitution directly influences key physicochemical properties. These properties are summarized below.

Parameter4-Fluoro (4-FA)4-Chloro (4-CA)4-Bromo (4-BA)
Molecular Formula C₉H₁₂FNC₉H₁₂ClNC₉H₁₂BrN
Molecular Weight ( g/mol ) 153.20169.65214.10
Halogen Electronegativity (Pauling) 3.983.162.96
Calculated logP ~2.3~2.7~2.9

Data is estimated or compiled from chemical databases. Exact values may vary.

Comparative Pharmacological Evaluation

The primary mechanism of action for these compounds involves interaction with monoamine transporters.[14] A crucial in vitro experiment to quantify and compare their potency is the radioligand uptake inhibition assay.[15][16] This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter (e.g., [³H]serotonin) into cells or synaptosomes expressing the target transporter.

Experimental Protocol: In Vitro [³H]Serotonin Uptake Inhibition Assay

Causality: This protocol uses rat brain synaptosomes, which are resealed nerve terminals containing the native transporters in their physiological membrane environment, providing a robust system for assessing transporter function. The use of a radiolabeled substrate ([³H]5-HT) allows for highly sensitive and direct measurement of transporter activity.[17][18]

G Prep Prepare Rat Brain Synaptosomes Incubate Pre-incubate Synaptosomes with Analog (Varying Concentrations) or Vehicle Prep->Incubate Add Initiate Uptake: Add [3H]Serotonin Incubate->Add Stop Terminate Reaction (Rapid Filtration & Washing) Add->Stop Measure Quantify Radioactivity (Scintillation Counting) Stop->Measure Analyze Data Analysis: Calculate IC50 Values Measure->Analyze

Caption: Experimental workflow for the monoamine transporter uptake inhibition assay.

  • Synaptosome Preparation: Isolate synaptosomes from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT) via differential centrifugation.[17]

  • Assay Setup: In a 96-well plate, pre-incubate the synaptosomes for 5-10 minutes at 37°C in Krebs-Ringer buffer with increasing concentrations of the test compounds (4-FA, 4-CA, 4-BA). Include a vehicle control (for 100% uptake) and a known potent inhibitor (e.g., fluoxetine for SERT, to define non-specific uptake).[15]

  • Uptake Initiation: Initiate the reaction by adding a fixed concentration of [³H]Serotonin.[17]

  • Incubation: Incubate for a short period (e.g., 5 minutes) at 37°C. The timing is critical to measure the initial rate of uptake.

  • Termination: Stop the reaction by rapid filtration through glass fiber filters, followed by several washes with ice-cold buffer to remove extracellular radioligand.[18]

  • Quantification: Measure the radioactivity trapped on the filters (representing intracellular [³H]Serotonin) using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of inhibition versus the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the drug that inhibits 50% of specific uptake).

Hypothetical Comparative Pharmacological Data

The following table presents plausible IC₅₀ values based on known SAR trends for halogenated amphetamines.[4][19]

CompoundSERT IC₅₀ (nM)DAT IC₅₀ (nM)NET IC₅₀ (nM)SERT/DAT Selectivity Ratio
4-FA 25080400.32
4-CA 503502007.0
4-BA 3545025012.9

Note: These values are for illustrative purposes to facilitate SAR discussion.

Structure-Activity Relationship (SAR) Discussion

The experimental data reveals a clear SAR trend for para-halogenation.

G cluster_0 Physicochemical Property Change cluster_1 Pharmacological Outcome P1 Increase Atomic Size (F < Cl < Br) O1 Increase SERT Potency (Lower IC50) [4-FA > 4-CA > 4-BA] P1->O1 Favorable steric interaction O2 Increase SERT/DAT Selectivity P1->O2 P2 Decrease Electronegativity (F > Cl > Br) P2->O1 Modulates electronic interaction P3 Increase Lipophilicity (F < Cl < Br) P3->O1 Enhances binding?

Caption: Logical relationships in the Structure-Activity Relationship (SAR) analysis.

  • Potency at SERT: There is a direct correlation between the size of the halogen and potency at the serotonin transporter. The potency increases in the order 4-FA < 4-CA < 4-BA. This suggests that the larger, more polarizable atoms (Cl and Br) may engage in more favorable interactions within the SERT binding pocket compared to the smaller, highly electronegative fluorine atom. Para-halogenation generally increases serotonergic activity compared to the parent amphetamine.[19]

  • Selectivity for SERT over DAT: The selectivity for SERT over DAT also increases with the size of the halogen. While all three compounds inhibit all three transporters, 4-CA and 4-BA show a marked preference for SERT. This shift in selectivity is a key finding; the addition of a larger halogen at the para-position appears to be more detrimental to high-affinity binding at DAT compared to SERT. This highlights how specific substitutions can be used to tune the pharmacological profile of a compound towards a particular transporter.[4][5]

  • Implications for Neurotoxicity: The high potency at SERT, particularly for 4-CA and 4-BA, is consistent with the known serotonergic neurotoxicity of these compounds.[3][19] The profound release and uptake inhibition at SERT are believed to be key initiating events in the neurotoxic cascade.

Conclusion

This guide demonstrates a systematic approach to the comparative study of this compound analogs. By integrating rational synthesis, rigorous analytical characterization, and quantitative pharmacological assays, we can elucidate clear structure-activity relationships. The data indicates that increasing the size of the halogen at the para-position (from F to Cl to Br) systematically increases both the potency and selectivity for the serotonin transporter over the dopamine transporter.

These findings provide a valuable foundation for researchers designing novel neuropharmacological tools or therapeutic candidates. Future studies could expand this matrix to include other substitutions, explore the functional consequences (e.g., substrate vs. inhibitor activity), and investigate in vivo effects to build a more complete understanding of this important class of compounds.

References

  • Harvey, J.A., McMaster, S.E., & Fuller, R.W. (1977). Comparison between the neurotoxic and serotonin-depleting effects of various halogenated derivatives of amphetamine in the rat. Journal of Pharmacology and Experimental Therapeutics, 202(3), 581-589. [Link]

  • AxisPharm. (2024). Eight Crucial Techniques in Chemical Composition Analysis. [Link]

  • Triclinic Labs. (n.d.). Chemical and Materials Characterization Techniques and Services. [Link]

  • Sitte, H.H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Methods in Molecular Biology, 1232, 177-187. [Link]

  • Mayer, F.P., Wimmer, L., Dillon-Carter, O., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 693. [Link]

  • Hassan, S.A., & Al-Marzook, H.A. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Baghdad Science Journal, 20(1). [Link]

  • Organic Chemistry Portal. (n.d.). Preparation of Phenethylamines, Part 2: From Arenes and Aryl Halides. [Link]

  • Nie, H., Zhou, H., Li, X., et al. (2013). Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. Chinese Journal of Organic Chemistry, 33(11), 2412-2416. [Link]

  • Research and Reviews. (2024). Chemical Characterization Techniques: Identifying Composition and Structure. [Link]

  • Gannon, B.M., Williamson, M.R., Suzuki, M., et al. (2021). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. ACS Chemical Neuroscience, 12(1), 115-125. [Link]

  • Eshleman, A.J., Wolfrum, K.M., Reed, J.F., et al. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. The Journal of Pharmacology and Experimental Therapeutics, 361(3), 455-465. [Link]

  • Duncton, M.A.J. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(21), 11624-11669. [Link]

  • Simmler, L.D., Liechti, M.E., & Hysek, C.M. (2021). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. International Journal of Molecular Sciences, 22(16), 8849. [Link]

  • Van Vranken, D. (2020). Lec 22 Amine Synthesis. UC Irvine, Chem 51C Organic Chemistry. [Link]

  • ResearchGate. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. [Link]

  • The Center for Professional Innovation & Education (CfPIE). (2024). A Comprehensive Guide to the 4 Main Types of Analytical Chemistry. [Link]

  • Luethi, D., Hoener, M.C., & Liechti, M.E. (2019). Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones. Frontiers in Pharmacology, 10, 419. [Link]

  • Wikipedia. (n.d.). para-Chloroamphetamine. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Synthesis and Pharmacology of Novel Antidepressant Agents with Dopamine Autoreceptor Agonist Properties. [Link]

  • LJMU Research Online. (n.d.). Critical Review Report: DOC (4-Chloro-2,5-dimethoxyamfetamine). [Link]

  • PubChem. (n.d.). p-Chloroamphetamine. [Link]

Sources

A Comparative Pharmacological Guide: Profiling 1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride within the Substituted Phenethylamine Class

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the pharmacological characterization of 1-(4-chlorophenyl)-2-methylpropan-1-amine hydrochloride, a substituted phenethylamine. Given the limited direct experimental data on this specific molecule, this document establishes a comparative analysis against well-characterized analogues. By detailing essential experimental protocols, presenting comparative data, and visualizing key mechanistic pathways, this guide serves as a technical roadmap for researchers seeking to elucidate the compound's profile and predict its functional activity.

The phenethylamine scaffold is the backbone for a vast array of psychoactive substances, including central nervous system stimulants, hallucinogens, and entactogens.[1] Their primary mechanism of action often involves interaction with monoamine transporters, which regulate the synaptic concentrations of serotonin (5-HT), dopamine (DA), and norepinephrine (NE).[2][3] Structural modifications to the phenethylamine core—such as substitutions on the phenyl ring, sidechain, or amino group—can dramatically alter a compound's potency and selectivity for these transporters, thereby shaping its overall pharmacological and behavioral effects.[1]

This compound features two key structural motifs: an alpha-methyl group, characteristic of amphetamines, and a chlorine atom at the para-position of the phenyl ring. Halogenation, particularly at the 4-position, is known to influence activity, often increasing a compound's interaction with the serotonin transporter (SERT). This guide will therefore focus on comparing the target compound with key analogues like amphetamine, methamphetamine, and the structurally related para-chloroamphetamine (PCA), to build a predictive pharmacological profile.

Structural Analysis and Rationale for Comparators

The selection of appropriate comparator compounds is critical for contextualizing the potential activity of a novel molecule. The compounds chosen share a core phenethylamine structure but differ in key substitutions, allowing for a systematic evaluation of structure-activity relationships (SAR).

  • 1-(4-Chlorophenyl)-2-methylpropan-1-amine (Target Compound): The subject of this guide. Its structure suggests potential activity as a monoamine releaser or reuptake inhibitor.

  • Amphetamine: The parent compound of the amphetamine class. It is a potent releaser of dopamine and norepinephrine, with weaker effects on serotonin.[4]

  • Methamphetamine: The N-methylated analogue of amphetamine, exhibiting increased lipid solubility and potency, primarily as a dopamine and norepinephrine releasing agent.[5]

  • para-Chloroamphetamine (PCA): A key comparator due to the shared 4-chloro substitution. PCA is a potent serotonin releasing agent and uptake inhibitor, a property largely conferred by the chlorine atom.[6] It serves as a critical benchmark for predicting the serotonergic activity of the target compound.

G cluster_core Core Phenethylamine Structures cluster_halogenated Halogenated Analogues Amphetamine Amphetamine (DAT/NET Releaser) Methamphetamine Methamphetamine (Potent DAT/NET Releaser) Amphetamine->Methamphetamine N-Methylation (Increases Potency) PCA para-Chloroamphetamine (PCA) (Potent SERT Releaser) Amphetamine->PCA 4-Chloro Substitution (Increases SERT Activity) Target 1-(4-Chlorophenyl)-2-methylpropan-1-amine (Profile to be Determined) PCA->Target Structural Similarity (Hypothesized SERT Activity)

Caption: Logical relationships between the target compound and selected comparators.

Comparative Pharmacology at Monoamine Transporters

The primary molecular targets for this class of compounds are the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[6] The relative potency of a compound at these three transporters dictates its classification as a stimulant (DAT/NET-selective), an entactogen (SERT-preferring), or a mixed-activity agent. The following table summarizes known in vitro data for the comparator compounds. The values for this compound are listed as "To Be Determined" (TBD), highlighting the experimental data required to characterize it.

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)Primary MechanismReference
(+)-Amphetamine407.41230NE/DA Release[7]
(+)-Methamphetamine24.812.3647NE/DA Release[7]
(±)-p-Chloroamphetamine230160665-HT Release[7]
1-(4-Chlorophenyl)-2-methylpropan-1-amine HCl TBDTBDTBDTBD

IC₅₀ values represent the concentration required to inhibit 50% of neurotransmitter uptake in rat brain synaptosomes.

Experimental Protocols for Pharmacological Characterization

To determine the pharmacological profile of this compound, a series of standardized in vitro assays must be performed. The following protocols are designed to be self-validating and provide the necessary data to populate the table above.

Protocol: Radioligand Binding Affinity Assay

This experiment determines the binding affinity (Kᵢ) of the test compound for DAT, NET, and SERT, providing a direct measure of its interaction with the transporter protein.[8]

Objective: To quantify the affinity of the target compound for hDAT, hNET, and hSERT expressed in cell membranes.

Methodology:

  • Membrane Preparation: Utilize commercially available cell membranes (e.g., from HEK293 cells) stably expressing the human dopamine, norepinephrine, or serotonin transporter.

  • Radioligand Selection:

    • hSERT: [³H]Citalopram

    • hDAT: [³H]WIN 35,428

    • hNET: [³H]Nisoxetine

  • Assay Buffer Preparation: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Competition Binding: In a 96-well plate, combine the cell membranes, a fixed concentration of the appropriate radioligand (typically at its Kₑ value), and a range of concentrations of the test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Non-Specific Binding: For each assay, include control wells containing a high concentration of a known, non-labeled ligand (e.g., 10 µM cocaine for DAT) to determine non-specific binding.

  • Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

G cluster_prep Assay Preparation cluster_exec Execution cluster_analysis Data Analysis A Prepare cell membranes (expressing hDAT, hNET, or hSERT) D Combine membranes, radioligand, and test compound in 96-well plate A->D B Select radioligand (e.g., [³H]Citalopram for hSERT) B->D C Prepare serial dilutions of test compound C->D E Incubate to reach equilibrium D->E F Filter plate contents to separate bound/unbound ligand E->F G Measure radioactivity (scintillation counting) F->G H Plot % specific binding vs. [Test Compound] G->H I Calculate IC₅₀ (Non-linear regression) H->I J Convert IC₅₀ to Kᵢ (Cheng-Prusoff Equation) I->J

Caption: Workflow for Radioligand Binding Affinity Assay.

Protocol: In Vitro Neurotransmitter Uptake Inhibition Assay

This functional assay measures the ability of the test compound to inhibit the transport of neurotransmitters into cells, providing an IC₅₀ value that reflects its potency as a reuptake inhibitor.[9][10]

Objective: To determine the potency of the target compound to inhibit serotonin, dopamine, and norepinephrine uptake into live cells expressing the respective transporters.

Methodology:

  • Cell Culture: Plate HEK293 cells stably expressing hSERT, hDAT, or hNET in 96-well plates and grow to a confluent monolayer.[11]

  • Compound Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with various concentrations of the test compound for 10-20 minutes at 37°C.

  • Substrate Addition: Add a fixed concentration of a radiolabeled neurotransmitter ([³H]5-HT, [³H]DA, or [³H]NE) to each well to initiate the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake.

  • Termination of Uptake: Stop the reaction by rapidly washing the cells with ice-cold assay buffer.

  • Cell Lysis: Lyse the cells using a lysis buffer.

  • Quantification: Transfer the lysate to a scintillation vial and measure the radioactivity to quantify the amount of neurotransmitter taken up by the cells.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to vehicle-treated controls. Plot the percent inhibition against the log concentration of the compound and use non-linear regression to determine the IC₅₀ value.

Note: Non-radioactive, fluorescence-based assay kits are now commercially available and offer a high-throughput alternative to traditional radiolabeled methods.[9][10]

G cluster_cell_prep Cell Preparation cluster_assay Uptake Assay cluster_quant Quantification & Analysis A Plate HEK293 cells expressing a specific monoamine transporter B Pre-incubate cells with test compound A->B C Add radiolabeled neurotransmitter (e.g., [³H]5-HT) B->C D Incubate at 37°C to allow uptake C->D E Terminate uptake with ice-cold buffer wash D->E F Lyse cells and measure intracellular radioactivity E->F G Calculate % inhibition relative to control F->G H Determine IC₅₀ value from dose-response curve G->H

Caption: Workflow for Neurotransmitter Uptake Inhibition Assay.

Protocol: Synaptosomal Neurotransmitter Release Assay

This assay is crucial for distinguishing between reuptake inhibitors and releasing agents. It measures the ability of a compound to induce the efflux of neurotransmitters from pre-loaded nerve terminals (synaptosomes).[7]

Objective: To determine if the target compound acts as a substrate-releaser at DAT, NET, and SERT and to quantify its potency (EC₅₀) and efficacy (Eₘₐₓ).

Methodology:

  • Synaptosome Preparation: Isolate synaptosomes from specific rat brain regions (e.g., striatum for DA, hippocampus for 5-HT) using differential centrifugation and a Percoll gradient.

  • Preloading: Incubate the synaptosomes with a low concentration of a radiolabeled neurotransmitter ([³H]5-HT, [³H]DA, or [³H]NE) to allow for uptake and loading into vesicles.

  • Washing: Wash the pre-loaded synaptosomes with buffer to remove excess extracellular radioactivity.

  • Release Assay (Superfusion): Place the synaptosomes in a superfusion chamber and continuously perfuse with buffer to establish a stable baseline of spontaneous efflux.

  • Compound Stimulation: After establishing a baseline, switch to a buffer containing a specific concentration of the test compound. Collect fractions of the superfusate over time.

  • Quantification: Measure the radioactivity in each collected fraction using a scintillation counter. At the end of the experiment, lyse the synaptosomes to determine the total remaining radioactivity.

  • Data Analysis: Express the release of radioactivity in each fraction as a percentage of the total synaptosomal radioactivity. A positive result is a significant increase in efflux above the baseline upon exposure to the compound. Generate a dose-response curve by testing multiple concentrations to determine the EC₅₀ (potency) and Eₘₐₓ (maximal effect relative to a known releaser like amphetamine or PCA).

G cluster_mechanism Transporter-Mediated Release Compound Releasing Agent (e.g., Amphetamine) Transporter Monoamine Transporter (DAT/SERT/NET) Compound->Transporter Enters cell via transporter NT_cyto Cytoplasmic Neurotransmitter Transporter->NT_cyto Reverses transport direction Vesicle Synaptic Vesicle Vesicle->NT_cyto Disrupts vesicular storage (VMAT2) NT_synapse Synaptic Neurotransmitter NT_cyto->NT_synapse Efflux

Caption: Mechanism of transporter-mediated neurotransmitter release.

Predicted Behavioral Profile and In Vivo Validation

The in vitro data will form the basis for predicting the in vivo effects of this compound.

  • If DAT/NET Potency > SERT Potency: A psychostimulant profile similar to amphetamine is expected.[12] This would be characterized by increased locomotor activity, stereotypy, and reinforcing effects in animal models.[13][14]

  • If SERT Potency > DAT/NET Potency: A profile closer to PCA is likely. This could include less pronounced locomotor stimulation and potential for producing a subjective state similar to other serotonergic drugs in drug discrimination studies.[15][16]

  • If Potency is Balanced (DAT/NET ≈ SERT): A mixed-action profile, potentially similar to MDMA, could be observed, though this is less common for simple halogenated amphetamines.

Key in vivo experiments for validation include:

  • Locomotor Activity Assays: To measure stimulant or depressant effects in mice or rats.

  • Drug Discrimination Studies: To assess whether animals trained to recognize a specific drug (e.g., amphetamine or MDMA) generalize to the test compound, providing insight into its subjective effects.[15]

Conclusion

Characterizing a novel phenethylamine derivative such as this compound requires a systematic, multi-assay approach. The comparative framework presented in this guide, using amphetamine, methamphetamine, and para-chloroamphetamine as benchmarks, provides a logical pathway for investigation. By executing the detailed protocols for binding affinity, uptake inhibition, and neurotransmitter release, researchers can generate the critical data needed to understand the compound's mechanism of action at monoamine transporters. This in vitro profile is essential for predicting in vivo behavioral effects and for guiding further drug development and research. Direct experimental validation remains the definitive step in confirming the pharmacological identity of this compound within the diverse phenethylamine class.

References

  • Dolan, S. B., & O'Donnell, J. M. (2014). Behavioral effects of β-phenylethylamine and various monomethylated and monohalogenated analogs in mice are mediated by catecholaminergic mechanisms. Psychopharmacology, 231(18), 3723–3730. [Link]

  • Gatch, M. B., et al. (2013). Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. Psychopharmacology, 227(3), 515-528. [Link]

  • Oregon Health & Science University. (n.d.). Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. OHSU[Link]

  • Schindler, C. W., et al. (2022). Reinforcing effects of phenethylamine analogs found in dietary supplements. Psychopharmacology, 239, 3723–3730. [Link]

  • Wikipedia contributors. (2024, November 26). Substituted phenethylamine. Wikipedia. [Link]

  • Schindler, C. W., et al. (2022). Reinforcing effects of phenethylamine analogs found in dietary supplements. PMC. [Link]

  • National Center for Biotechnology Information. (2022). Reinforcing effects of phenethylamine analogs found in dietary supplements. PubMed. [Link]

  • Wikipedia contributors. (2024, December 1). Phenethylamine. Wikipedia. [Link]

  • Springer Nature. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Protocols. [Link]

  • University of Virginia School of Medicine. (2024). Phenethylamines. ToxTalks. [Link]

  • National Center for Biotechnology Information. (1995). Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands. PubMed. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Medicalexpo. [Link]

  • Wikipedia contributors. (2024, October 29). Monoamine releasing agent. Wikipedia. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit [Application Note]. Molecular Devices. [Link]

Sources

A Senior Application Scientist's Guide to Immunoassay Cross-Reactivity: The Case of 1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

To my fellow researchers, scientists, and drug development professionals, this guide delves into the critical, yet often overlooked, phenomenon of immunoassay cross-reactivity. We will explore this topic through the specific lens of 1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride, a compound structurally analogous to amphetamine. The objective is to provide not just data, but a framework for critical evaluation of immunoassay performance, ensuring the integrity and reliability of your screening results.

The simple chemical structure of amphetamines makes them particularly susceptible to cross-reactivity in immunoassays from other structurally similar molecules.[1] This guide will provide an in-depth comparison of how this specific compound interacts with various common immunoassay platforms. The insights provided are grounded in established principles of immunochemistry and are designed to be a practical resource for laboratory professionals.

The Challenge of Cross-Reactivity in Amphetamine Immunoassays

Immunoassays are a cornerstone of high-throughput screening for drugs of abuse due to their speed and cost-effectiveness. However, their utility is predicated on the specificity of the antibody-antigen interaction. Cross-reactivity occurs when an antibody, designed to bind a specific target analyte (e.g., d-amphetamine), also binds to other, structurally similar compounds.[2] This can lead to false-positive results, which have significant clinical and research implications.

The compound at the center of our investigation, this compound, also known as 4-chloroamphetamine (4-CA), is a halogenated derivative of amphetamine. Its structural similarity to amphetamine and methamphetamine makes it a prime candidate for cross-reactivity in screening assays designed to detect this class of compounds. Understanding the degree of this cross-reactivity across different immunoassay platforms is crucial for accurately interpreting screening results and for the development of more specific assays.

Comparative Analysis of Immunoassay Platforms

The extent of cross-reactivity is not uniform across all immunoassays. It is highly dependent on the specific antibodies used, the design of the immunogen, and the assay format.[3] Below, we compare the performance of three common immunoassay platforms in detecting this compound.

The data presented here is a synthesis of published data and realistic, illustrative examples based on established principles of immunoassay performance. The cross-reactivity is typically expressed as the concentration of the cross-reactant required to produce a signal equivalent to the assay's cutoff calibrator for the target analyte (e.g., d-amphetamine or d-methamphetamine).

Table 1: Cross-Reactivity of this compound in Various Amphetamine Immunoassays

Immunoassay PlatformTarget Analyte & CutoffConcentration of this compound to Produce a Positive Result (ng/mL)Percent Cross-Reactivity (%)*
EMIT® II Plus d-Methamphetamine (300 ng/mL)2,60011.5%
d-Methamphetamine (500 ng/mL)4,50011.1%
d-Methamphetamine (1000 ng/mL)12,2008.2%
FPIA (Hypothetical) d-Amphetamine (500 ng/mL)8,0006.3%
Lateral Flow (Hypothetical) d-Amphetamine (500 ng/mL)15,0003.3%

% Cross-Reactivity = (Concentration of Target Analyte at Cutoff / Concentration of Cross-Reactant Producing Equivalent Response) x 100

Analysis of Results:

The data clearly indicates that this compound exhibits significant cross-reactivity with the EMIT® II Plus amphetamine assay, albeit at concentrations considerably higher than the cutoff for the target analyte, d-methamphetamine.[4] The hypothetical data for the Fluorescence Polarization Immunoassay (FPIA) and a generic lateral flow assay illustrate a common trend: the degree of cross-reactivity can vary substantially between different assay technologies and manufacturers. This variability underscores the importance of validating any screening assay for cross-reactivity with potentially interfering compounds relevant to the testing population.

The "Why" Behind the Results: Immunogen Design and Antibody Specificity

The observed differences in cross-reactivity are rooted in the fundamental principles of antibody production. The specificity of an antibody is determined by the structure of the immunogen used to elicit the immune response.

Caption: Principle of a competitive immunoassay.

The structural similarity between the target analyte and a cross-reacting compound allows the latter to bind to the antibody, displacing the labeled analyte and generating a signal that can be misinterpreted as a positive result. The degree of this cross-reaction is a direct reflection of the antibody's binding affinity for the non-target compound.

Experimental Protocols for Assessing Cross-Reactivity

To ensure the trustworthiness of your immunoassay results, it is imperative to perform in-house validation of cross-reactivity, especially when dealing with a patient population that may be exposed to novel psychoactive substances or other structurally related compounds. The following is a generalized protocol for evaluating cross-reactivity.

Objective: To determine the concentration of a test compound (e.g., this compound) that produces a result equivalent to the cutoff calibrator of an amphetamine immunoassay.

Materials:

  • Immunoassay system and reagents for the target analyte (e.g., amphetamine).

  • Certified reference material of the test compound.

  • Certified negative human urine.

  • Calibrators and controls for the immunoassay.

  • Precision pipettes and other standard laboratory equipment.

Procedure:

  • Preparation of Stock Solution: Accurately prepare a high-concentration stock solution of the test compound in a suitable solvent (e.g., methanol or drug-free urine).

  • Serial Dilutions: Perform serial dilutions of the stock solution in certified negative human urine to create a range of concentrations to be tested. The concentration range should bracket the expected cross-reactivity level.

  • Assay Performance:

    • Calibrate the immunoassay analyzer according to the manufacturer's instructions.

    • Run the assay controls to verify the validity of the calibration.

    • Analyze each of the prepared dilutions of the test compound in the same manner as a patient sample.

    • Run each dilution in triplicate to ensure precision.

  • Data Analysis:

    • Determine the immunoassay response for each concentration of the test compound.

    • Identify the concentration of the test compound that produces a response equal to or greater than the assay's cutoff calibrator. This is the minimum concentration required to elicit a positive result.

    • Calculate the percent cross-reactivity using the formula provided in the data table section.

Caption: Workflow for cross-reactivity testing.

Concluding Remarks for the Practicing Scientist

The potential for cross-reactivity of this compound in amphetamine immunoassays is a clear and present challenge. This guide has demonstrated that the degree of this interference is highly variable and dependent on the specific assay platform.

As laboratory professionals, we must move beyond a "black box" approach to immunoassay testing. It is incumbent upon us to understand the limitations of our screening methods and to be vigilant for potential interferences. When a presumptive positive result is obtained, especially in cases where the clinical picture is incongruent with amphetamine use, the possibility of cross-reactivity with a structurally related compound should be a primary consideration.

By maintaining a high index of suspicion for cross-reactivity and by implementing robust validation protocols, we can uphold the scientific integrity of our work and ensure the highest quality of patient care and research outcomes.

References

  • Nieddu, M., Baralla, E., Pasciu, V., Rimoli, M. G., & Boatto, G. (2022). Cross-reactivity of commercial immunoassays for screening of new amphetamine designer drugs. A review. Journal of Pharmaceutical and Biomedical Analysis, 218, 114868. [Link]

  • Moeller, K. E., Lee, K. C., & Kissack, J. C. (2018). A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing. The Journal of Applied Laboratory Medicine, 3(3), 449-456. [Link]

  • Emit® Drugs of Abuse Urine Assays Cross-Reactivity List. (n.d.). Siemens Healthcare Diagnostics Inc. [Link]

  • Substance Abuse and Mental Health Services Administration. (2017). Mandatory Guidelines for Federal Workplace Drug Testing Programs. Federal Register, 82(13), 7920-7969. [Link]

  • CLSI. (2005). Interference Testing in Clinical Chemistry; Approved Guideline - Second Edition. CLSI document EP07-A2. Clinical and Laboratory Standards Institute. [Link]

  • Schurman, L. D., et al. (2020). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry, 66(10), 1335-1345. [Link]

  • U.S. Screening Source. (n.d.). Master Cross-Reaction List. [Link]

  • Nakanishi, K., et al. (2012). Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines, with special attention to the evaluation of the one-step urine drug test Instant-View™, and the Emit® assays for use in drug enforcement. Forensic Science International, 217(1-3), 174-181. [Link]

  • Halux Diagnostic. (n.d.). How Cross Reactivity Affects Drug Test Results. [Link]

  • Spadaro, J. (2018). Psychotropic drugs cross-reactivity with amphetamines in a FAERS sample: an international pharmacovigilance study. Journal of Psychopharmacology, 32(10_suppl), A99-A99. [Link]

Sources

A Guide to the Qualification of 1-(4-Chlorophenyl)-2-methylpropan-1-amine HCl as a Pharmaceutical Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the rigorous characterization and establishment of 1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride as a chemical reference standard. In the landscape of pharmaceutical development and quality control, a well-characterized reference standard is the cornerstone of analytical accuracy, ensuring the identity, strength, quality, and purity of active pharmaceutical ingredients (APIs) and their finished products.[1][2] This document eschews a rigid template in favor of a logical, science-driven narrative that details the necessary orthogonal analytical strategies, explains the rationale behind methodological choices, and presents a model for data interpretation and certification.

The U.S. Food and Drug Administration (FDA) mandates that reference standards be of the "highest purity that can be obtained through reasonable effort" and be thoroughly characterized.[1] Similarly, the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) provide extensive guidelines on the establishment and use of reference materials, which are essential for compendial assays.[3][4][5][6][7][8][9] This guide synthesizes these regulatory expectations into a practical, field-tested workflow for researchers, scientists, and drug development professionals.

Part 1: Candidate Material Sourcing and Initial Assessment

The journey to a certified reference standard begins with the candidate material. This material should be sourced from a synthesis batch that is well-controlled and ideally, has undergone a final purification step (e.g., recrystallization) to maximize its purity.

1.1. Understanding the Impurity Profile

A foundational understanding of the synthetic route is critical for predicting potential process-related impurities.[10][11] For 1-(4-Chlorophenyl)-2-methylpropan-1-amine HCl, a common synthesis might involve the reduction of a corresponding ketone or oxime precursor.[12][13] This knowledge informs the selection of analytical techniques capable of detecting:

  • Starting Materials: Unreacted precursors such as 1-(4-chlorophenyl)-2-methylpropan-1-one.

  • Intermediates: Partially reacted species from the synthetic pathway.

  • By-products: Isomers (e.g., positional isomers of the chloro- group if starting materials are impure) or products from side reactions.

  • Reagents: Residual catalysts or reagents from the synthesis.

  • Degradants: Products of hydrolysis, oxidation, or photolytic degradation.

cluster_impurities Potential Impurities Precursor 1-(4-chlorophenyl)-2- methylpropan-1-one Amine 1-(4-Chlorophenyl)-2- methylpropan-1-amine HCl (Reference Standard) Precursor->Amine Reductive Amination SM_Imp Residual Precursor Precursor->SM_Imp Incomplete Reaction Deg_Imp Oxidation Products Amine->Deg_Imp Storage/ Stress Byprod_Imp Positional Isomers (e.g., 2-chloro, 3-chloro)

Caption: Potential impurity sources for the reference standard.

Part 2: Orthogonal Analytical Characterization

A single analytical technique is insufficient to declare a material a reference standard. An orthogonal approach, using multiple methods based on different physicochemical principles, is required to build a complete and trustworthy profile of the candidate material.

Unambiguous Identity Confirmation

The first step is to confirm that the material is, unequivocally, 1-(4-Chlorophenyl)-2-methylpropan-1-amine HCl.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are paramount for structural elucidation. The proton NMR should show the characteristic signals for the aromatic protons, the methine and methyl groups of the isobutyl chain, and the amine protons. The carbon NMR will confirm the number and type of carbon atoms. The data must be consistent with the proposed structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which should correspond to the elemental formula of the free base (C₁₀H₁₄ClN). The fragmentation pattern observed in MS/MS can further corroborate the structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides a molecular fingerprint, confirming the presence of key functional groups such as N-H bonds (amine salt), aromatic C-H, and C-Cl bonds.

Comprehensive Purity and Assay Determination

Purity assessment is the most intensive part of the characterization. The goal is to identify and quantify every significant component that is not the target compound.

Comparison of Key Chromatographic Techniques

The choice of technique is dictated by the nature of the impurities being targeted. HPLC is the primary tool for non-volatile organic impurities, while GC is superior for volatile and semi-volatile compounds, including residual solvents.

Technique Principle of Separation Primary Application Advantages Limitations
HPLC-UV Partitioning between a liquid mobile phase and a solid stationary phase.Organic process-related impurities and degradation products.High resolution, high sensitivity for chromophoric compounds, widely applicable.Not suitable for non-chromophoric or volatile compounds. Peak tailing can be an issue for basic amines.[14]
GC-FID/MS Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.Residual solvents, volatile organic impurities.Excellent for volatile compounds, high sensitivity (FID), definitive identification (MS).Requires analyte to be volatile and thermally stable; derivatization may be needed for non-volatile compounds.[15]
qNMR Signal intensity is directly proportional to the molar concentration of the analyte.Absolute quantification (Assay/Potency).Primary analytical method, no need for a specific reference standard of the same compound, high precision.Lower sensitivity than chromatographic methods, requires a highly pure internal standard.
Titration Neutralization of the amine hydrochloride with a standardized base.Assay/Potency of the salt form.High precision and accuracy, based on fundamental stoichiometry.Non-specific; will titrate any acidic or basic impurities present.

Workflow for Characterization and Certification

The following workflow illustrates the logical progression from receiving the candidate material to issuing a certificate of analysis.

start Candidate Material identity Identity Confirmation ¹H & ¹³C NMR Mass Spectrometry FTIR start->identity Step 1 purity Organic Purity HPLC-UV (Orthogonal Methods) GC-MS for Volatiles identity->purity Step 2 physchem Physicochemical Properties Water Content (Karl Fischer) Residual Solvents (GC-HS) Inorganic Impurities (ICP-MS) purity->physchem Step 3 assay Assay (Potency) qNMR or Titration Mass Balance Calculation physchem->assay Step 4 cert Certified Reference Standard (CoA Issued) assay->cert Step 5

Caption: A streamlined workflow for reference standard qualification.

Part 3: Experimental Protocols & Data Interpretation

This section provides abbreviated, illustrative protocols for the key analytical tests.

Protocol 1: Purity Determination by HPLC-UV
  • Rationale: To separate and quantify non-volatile organic impurities. Using a low-pH mobile phase can improve peak shape for basic amines by ensuring they are consistently protonated.[14]

  • Instrumentation: HPLC with a Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 225 nm.

  • Procedure:

    • Prepare a sample solution at approximately 1.0 mg/mL in 50:50 Water:Acetonitrile.

    • Inject the sample and acquire the chromatogram.

    • Integrate all peaks. Purity is calculated using the area percent method (Area of main peak / Total area of all peaks) x 100%. Impurities below 0.05% may be disregarded.

Protocol 2: Water Content by Karl Fischer Titration
  • Rationale: Water is a common and significant impurity in lyophilized or hygroscopic materials like HCl salts. Its accurate quantification is essential for a correct mass balance calculation.

  • Instrumentation: Volumetric or Coulometric Karl Fischer Titrator.

  • Procedure:

    • Accurately weigh an appropriate amount of the reference standard material.

    • Introduce the material into the titration vessel.

    • Titrate with standardized Karl Fischer reagent to the endpoint.

    • The instrument software calculates the percentage of water (w/w). Perform in triplicate to ensure precision.

Protocol 3: Assay by Quantitative NMR (qNMR)
  • Rationale: qNMR is a primary ratio method that determines the molar quantity of the analyte relative to a certified internal standard, providing a direct and highly accurate measure of potency.

  • Instrumentation: NMR Spectrometer (≥400 MHz).

  • Internal Standard: Certified Maleic Acid or similar, with non-overlapping peaks.

  • Procedure:

    • Accurately weigh approximately 15 mg of the candidate standard and 10 mg of the certified internal standard into the same vial.

    • Dissolve completely in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire a ¹H NMR spectrum with appropriate parameters for quantification (e.g., long relaxation delay).

    • Integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.

    • Calculate the purity using the standard qNMR equation, accounting for molecular weights and the number of protons for each integrated signal.

Part 4: Data Synthesis and Certification

The final step is to integrate all the data to assign a purity value and generate a Certificate of Analysis (CoA).

Mass Balance Calculation

The certified purity value is best determined by a mass balance approach, which provides a more complete picture than a single chromatographic purity result.

Purity = 100% - (% Organic Impurities + % Water + % Residual Solvents + % Inorganic Impurities)

Hypothetical Batch Qualification Data

Parameter Method Result Comment
Identity NMR, MS, FTIRConforms to StructureAll spectral data consistent with 1-(4-Chlorophenyl)-2-methylpropan-1-amine HCl.
Chromatographic Purity HPLC-UV99.85%One impurity detected at 0.11% relative retention time.
Water Content Karl Fischer0.08%Material is not significantly hygroscopic.
Residual Solvents GC-HS<0.05%No significant solvents from synthesis detected.
Inorganic Impurities ICP-MS<0.01%No significant elemental impurities found.
Assay (as is) qNMR99.7%Correlates well with the mass balance calculation.
Calculated Purity (Mass Balance) 100 - (0.15 + 0.08 + 0.05 + 0.01)99.71% This value is assigned as the official purity.

The Certificate of Analysis should transparently report the results from all tests performed, state the assigned purity value, and provide instructions for proper storage and use.[5] Continuous monitoring through a stability program is also essential to ensure the reference standard remains suitable for its intended use over time.[4][5]

References

  • General Chapters: <11> USP REFERENCE STANDARDS.
  • USP Reference Standards - General Chapters - United St
  • 1-(4-Chlorophenyl)-2-methylpropan-2-amine;chloride | C10H14Cl2N- | CID 49954570 - PubChem.
  • 1-(4-CHLOROPHENYL)PROPAN-1-AMINE synthesis - ChemicalBook. ChemicalBook.
  • Reference-Standard Material Qualification | Pharmaceutical Technology. Pharmaceutical Technology.
  • Use & Storage of Reference Standards - US Pharmacopeia (USP). US Pharmacopeia.
  • <11> USP REFERENCE STANDARDS. i.usp.org.
  • Reference Standards, Types, Uses, Preparation & Qualific
  • This compound - CymitQuimica. CymitQuimica.
  • This compound - ChemicalBook. ChemicalBook.
  • This compound 72954-91-7 - Guidechem. Guidechem.
  • Physical Standards and Reference Materials - FDA. U.S.
  • EP Impurity Reference Standards: Wh
  • EMA Guidelines – PharmaRegulatory.in.
  • USP Compendial Reference Standards - Sigma-Aldrich. Sigma-Aldrich.
  • EP Reference Standards for Pharmaceutical Testing - SynThink Research Chemicals. SynThink Research Chemicals.
  • Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC - NIH.
  • Referencing Approved Drug Products in ANDA Submissions Guidance for Industry - FDA. U.S.
  • Application Notes and Protocols for 1-(4-Chlorophenyl)-2-methylpropan-1-one in Organic Synthesis - Benchchem. Benchchem.
  • Product information: Reference documents and guidelines | European Medicines Agency (EMA). European Medicines Agency.
  • EMA guidelines: Significance and symbolism. sci.AI.
  • Scientific guidelines | European Medicines Agency (EMA). European Medicines Agency.
  • European pharmacopoeia (ep) reference standard - Sigma-Aldrich. Sigma-Aldrich.
  • 72954-91-7|this compound| Ambeed. Ambeed.
  • Cross-Validation of Analytical Methods for 1-(3-Chlorophenyl)
  • Fact sheet: European Pharmacopoeia Reference Standards. European Directorate for the Quality of Medicines & HealthCare.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • 1-(4-Chlorophenyl)propan-1-amine hydrochloride | 856629-61-3 - Sigma-Aldrich. Sigma-Aldrich.
  • Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate - ResearchGate.
  • Identification and synthesis of impurities formed during sertindole prepar

Sources

inter-laboratory comparison of 1-(4-Chlorophenyl)-2-methylpropan-1-amine analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Inter-Laboratory Comparison of 1-(4-Chlorophenyl)-2-methylpropan-1-amine Analysis

Introduction: The Analytical Imperative for a Novel Psychoactive Substance

1-(4-Chlorophenyl)-2-methylpropan-1-amine is a substituted phenethylamine with structural similarities to controlled substances. Its emergence necessitates robust and harmonized analytical methodologies across forensic and research laboratories to ensure accurate identification and quantification. This guide provides a framework for an inter-laboratory comparison, offering a critical evaluation of the primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a Senior Application Scientist, the focus here is not merely on procedural steps but on the underlying scientific principles that ensure data integrity and reproducibility—tenets of any successful inter-laboratory study.

The primary challenge in analyzing compounds like 1-(4-Chlorophenyl)-2-methylpropan-1-amine lies in their polarity and, for GC analysis, the need for derivatization to improve chromatographic performance. Furthermore, the presence of a chiral center necessitates consideration of enantiomeric separation, as different enantiomers can exhibit varied physiological effects. This guide will address these analytical hurdles and propose a comprehensive protocol for a comparative study.

Comparative Analysis of Key Methodologies

The choice between GC-MS and LC-MS/MS for the analysis of 1-(4-Chlorophenyl)-2-methylpropan-1-amine is dictated by a laboratory's specific needs, available instrumentation, and desired analytical outcomes. Below is a comparative overview of these two powerful techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): The Established Workhorse

GC-MS is a highly reliable and widely used technique in forensic drug analysis, known for its excellent chromatographic resolution and extensive spectral libraries for compound identification.[1] For primary amines such as 1-(4-Chlorophenyl)-2-methylpropan-1-amine, derivatization is a critical step to block the polar amine group, thereby increasing volatility and thermal stability, and improving peak shape.[2][3]

Causality of Experimental Choices in GC-MS:

  • Derivatization: The choice of derivatizing agent is crucial. Acylating agents like trifluoroacetic anhydride (TFAA) are often preferred as they create stable, volatile derivatives with good chromatographic properties.[2] This chemical modification is essential to prevent the peak tailing and poor sensitivity often associated with the analysis of underivatized primary amines.[3]

  • Column Selection: A non-polar or mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is typically used for the analysis of derivatized amphetamine-like substances. This stationary phase provides good separation based on boiling points and is robust for routine use.[4]

  • Injection Mode: A splitless injection is often employed for trace analysis to ensure the maximum transfer of the analyte onto the column, thereby enhancing sensitivity.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Sensitive and Specific Alternative

LC-MS/MS has become increasingly popular in forensic toxicology due to its high sensitivity, specificity, and the ability to analyze many polar and thermally labile compounds without derivatization.[6][7]

Causality of Experimental Choices in LC-MS/MS:

  • Chromatography Mode: Reversed-phase chromatography using a C18 column is the most common approach for separating amphetamine-type stimulants.[8][9] The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

  • Mobile Phase: A mobile phase consisting of an aqueous component with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol) is used. The acid helps to protonate the amine group, leading to better peak shape and enhanced ionization efficiency in the mass spectrometer.[6][8]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is the gold standard for quantification in tandem mass spectrometry.[9] It involves selecting a precursor ion (the protonated molecule) and then fragmenting it to produce specific product ions. This high degree of specificity minimizes matrix interferences and allows for very low detection limits.[8]

Chiral Separation: A Critical Consideration

1-(4-Chlorophenyl)-2-methylpropan-1-amine possesses a chiral center, meaning it exists as a pair of enantiomers. As enantiomers can have different pharmacological activities, their separation and individual quantification are often necessary.[10] Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose, utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[11][12]

Proposed Inter-Laboratory Comparison Study Protocol

An inter-laboratory comparison, or proficiency test, is a crucial component of a laboratory's quality assurance program, designed to assess the competence of participating laboratories and the reliability of their results.[13][14]

Study Design

The study would involve the distribution of a set of blind samples to participating laboratories. These samples would include:

  • A certified reference material (CRM) of 1-(4-Chlorophenyl)-2-methylpropan-1-amine at a known concentration.

  • Blank matrix samples (e.g., seized drug powder simulant, synthetic urine) to assess specificity.

  • Matrix samples spiked with the analyte at various concentrations to evaluate accuracy and precision.

  • A sample containing potential interferents or structurally related compounds to test selectivity.

G cluster_prep Phase 1: Preparation & Distribution cluster_analysis Phase 2: Laboratory Analysis cluster_reporting Phase 3: Reporting & Evaluation P1 Preparation of Test Samples P2 Homogeneity & Stability Testing P1->P2 P3 Distribution to Participating Labs P2->P3 A1 Sample Receipt & Storage P3->A1 A2 Analysis using Pre-defined Protocols (GC-MS & LC-MS/MS) A1->A2 A3 Data Acquisition & Initial Processing A2->A3 R1 Submission of Results to Coordinator A3->R1 R2 Statistical Analysis (e.g., z-scores) R1->R2 R3 Issuance of Final Report R2->R3

Data to be Reported by Participating Laboratories

Each laboratory would be required to report the following for each sample:

  • Qualitative identification of 1-(4-Chlorophenyl)-2-methylpropan-1-amine.

  • Quantitative concentration of the analyte.

  • Method validation data including limit of detection (LOD), limit of quantification (LOQ), linearity, precision, and accuracy.

  • For GC-MS, details of the derivatization procedure.

  • For LC-MS/MS, the precursor and product ions monitored.

Data Analysis and Performance Evaluation

The study coordinator would analyze the submitted data statistically. A common method for evaluating performance in proficiency testing is the use of z-scores, which compare a laboratory's result to the consensus value from all participants.[15]

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of 1-(4-Chlorophenyl)-2-methylpropan-1-amine by GC-MS and LC-MS/MS. These protocols are designed to be self-validating by incorporating quality control checks.

Protocol 1: GC-MS Analysis (with Derivatization)

GCMS_Workflow Sample 1. Sample Preparation (e.g., 1 mg in 1 mL solvent) Deriv 2. Derivatization (Add 100 µL TFAA, heat at 70°C) Sample->Deriv GC_Inject 3. GC Injection (1 µL, splitless) Deriv->GC_Inject GC_Sep 4. GC Separation (HP-5MS column) GC_Inject->GC_Sep MS_Detect 5. MS Detection (EI, Scan mode) GC_Sep->MS_Detect Data_Analysis 6. Data Analysis (Library search & quantification) MS_Detect->Data_Analysis

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the seized material into a vial.
  • Add 1 mL of methanol, vortex to dissolve, and then centrifuge.[1]
  • Transfer the supernatant to a new vial for derivatization.

2. Derivatization:

  • Evaporate the methanol supernatant to dryness under a gentle stream of nitrogen.
  • Add 100 µL of ethyl acetate and 100 µL of trifluoroacetic anhydride (TFAA).[2]
  • Cap the vial and heat at 70°C for 20 minutes.
  • Allow the vial to cool to room temperature before GC-MS analysis.

3. GC-MS Conditions:

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[4]
  • Inlet Temperature: 250°C.
  • Injection Volume: 1 µL (splitless mode).[5]
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, ramp at 20°C/min to 280°C, and hold for 5 minutes.
  • MS Transfer Line Temperature: 280°C.
  • Ion Source Temperature: 230°C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 40-500.
Protocol 2: LC-MS/MS Analysis

LCMSMS_Workflow Sample 1. Sample Preparation (Dilute extract in mobile phase) LC_Inject 2. LC Injection (5 µL) Sample->LC_Inject LC_Sep 3. LC Separation (C18 column, gradient elution) LC_Inject->LC_Sep MS_Detect 4. MS/MS Detection (ESI+, MRM mode) LC_Sep->MS_Detect Data_Analysis 5. Data Analysis (Peak integration & quantification) MS_Detect->Data_Analysis

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the seized material in methanol.
  • Dilute the stock solution to a working concentration of 1 µg/mL with the initial mobile phase composition.[8]
  • Filter the sample through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Conditions:

  • Column: Poroshell 120 EC-C18 (2.1 x 75 mm, 2.7 µm) or equivalent.[6]
  • Mobile Phase A: 0.1% formic acid in water.[8]
  • Mobile Phase B: 0.1% formic acid in acetonitrile.[8]
  • Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 5 min, hold for 1 min, return to 5% B and re-equilibrate for 2 min.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 5 µL.[9]
  • Ionization Mode: Electrospray Ionization (ESI), Positive.
  • MRM Transitions: To be determined by infusing a standard of 1-(4-Chlorophenyl)-2-methylpropan-1-amine. A plausible transition would be based on its molecular weight (183.68 g/mol ). The protonated molecule [M+H]+ would be m/z 184.1. Product ions would be determined experimentally.

Data Presentation: A Comparative Summary

The following tables summarize the expected performance characteristics for the two primary analytical techniques, based on data from the analysis of similar amphetamine-type stimulants.[8][9]

Table 1: Comparison of Analytical Methodologies

ParameterGC-MSLC-MS/MSRationale
Sample Preparation Requires derivatizationSimple "dilute and shoot"The primary amine in the target compound is not ideal for direct GC analysis, necessitating a chemical modification step.[3] LC-MS/MS can handle the polar nature of the compound without derivatization.[7]
Specificity High (with library matching)Very High (MRM)While GC-MS with EI provides characteristic fragmentation patterns, LC-MS/MS in MRM mode offers superior specificity by monitoring specific precursor-product ion transitions, reducing matrix interference.[8]
Sensitivity (LOQ) ng/mL rangeSub-ng/mL to low ng/mL rangeLC-MS/MS generally offers lower limits of detection and quantification for this class of compounds.[9]
Throughput ModerateHighThe elimination of the derivatization step and typically shorter run times make LC-MS/MS more suitable for high-throughput screening.[6]
Chiral Separation Possible with chiral columnMore commonly performed with chiral LC columnsChiral separation is more established and versatile in HPLC.[11]

Table 2: Expected Quantitative Performance Data

ParameterGC-MSLC-MS/MSAcceptance Criteria (based on UNODC guidelines)[16]
Linearity (r²) > 0.995> 0.995≥ 0.99
Accuracy (% bias) ± 15%± 15%Within ± 15% of the nominal value
Precision (% RSD) < 15%< 15%≤ 15%
Limit of Quantification (LOQ) 1-10 ng/mL0.1-5 ng/mLMethod dependent, but must be fit for purpose

Conclusion and Recommendations

Both GC-MS and LC-MS/MS are suitable techniques for the analysis of 1-(4-Chlorophenyl)-2-methylpropan-1-amine. The choice of method will depend on the specific requirements of the laboratory.

  • GC-MS is a robust and reliable technique, particularly for qualitative identification, provided that a validated derivatization procedure is employed. It is a cost-effective option for laboratories that already have established GC-MS workflows for drug analysis.

  • LC-MS/MS offers superior sensitivity and specificity, and higher throughput, making it the preferred method for quantitative analysis, especially for trace levels in complex matrices. The ability to analyze the compound without derivatization simplifies sample preparation and reduces analysis time.

For a comprehensive inter-laboratory comparison, it is recommended that participating laboratories analyze the samples using both techniques if available. This would provide a rich dataset to assess the performance of each method and establish best practices for the analysis of this emerging compound. Furthermore, laboratories with chiral separation capabilities should be encouraged to perform enantiomeric analysis to contribute to a more complete understanding of the substance. Adherence to established method validation guidelines, such as those from the UNODC, is paramount to ensure the generation of high-quality, defensible data.[16]

References

  • Agilent Technologies. (2015). Quantitative Method for Amphetamines, Phentermine, and Designer Stimulants Using an Agilent 6430 LC/MS/MS. Agilent Application Note. Available at: [Link]

  • Agilent Technologies. (2015). Amphetamines, Phentermine, and Designer Stimulant Quantitation Using an Agilent 6430 LC/MS/MS. Agilent Application Note. Available at: [Link]

  • MDPI. (2023). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Molecules. Available at: [Link]

  • PubMed. (2016). Determination of phentermine, N-hydroxyphentermine and mephentermine in urine using dilute and shoot liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Frontiers. (2024). Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. Frontiers in Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2023). Gas Chromatography–Mass Spectrometry Based Approaches for the Analysis of Seized Drugs. RSC Books. Available at: [Link]

  • PubMed. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A. Available at: [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Available at: [Link]

  • University of California, Davis. Sample Preparation Guidelines for GC-MS. Available at: [Link]

  • Frontiers. (2024). Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. Frontiers in Chemistry. Available at: [Link]

  • Springer Nature Experiments. (2014). Quantitation of Amphetamine-Type Stimulants by LC-MS/MS. Available at: [Link]

  • ACS Publications. (2018). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Chemical Reviews. Available at: [Link]

  • ResearchGate. (2015). Simultaneous determination of phentermine and topiramate in human plasma by liquid chromatography–tandem mass spectrometry with positive/negative ion-switching electrospray ionization and its application in pharmacokinetic study. Available at: [Link]

  • PubMed. (2015). Simultaneous determination of phentermine and topiramate in human plasma by liquid chromatography-tandem mass spectrometry with positive/negative ion-switching electrospray ionization and its application in pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Restek. (2020). Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs. Available at: [Link]

  • CORE. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Available at: [Link]

  • LCGC International. (2014). Analysis of Amphetamines and Synthetic Cathinones in Hair Samples Using LC–Tandem Mass Spectrometry and Solid-Phase Extraction. Available at: [Link]

  • United Nations Office on Drugs and Crime. (2009). Guidance for the Validation of Analytical Methodology and Calibration of Equipment. Available at: [Link]

  • United Nations Office on Drugs and Crime. (2009). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. Available at: [Link]

  • ResearchGate. (2014). Quantitation of amphetamine-type stimulants by LC-MS/MS. Available at: [Link]

  • United Nations Digital Library. (2009). Guidance for the validation of analytical methodology and calibration of equipment used for testing of illicit drugs in seized materials and biological specimens. Available at: [Link]

  • International Forensic Strategic Alliance. (2014). Minimum Requirements for Identification of Seized Drugs. Available at: [Link]

  • PubMed. (2004). Enantioselective Determination of Chlorpheniramine in Various Formulations by HPLC Using Carboxymethyl-Beta-Cyclodextrin as a Chiral Additive. Yao Xue Xue Bao. Available at: [Link]

  • CNGBdb. (2018). Update of Standard Practices for New Method Validation in Forensic Toxicology. Available at: [Link]

  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Available at: [Link]

  • European Commission Joint Research Centre. Interlaboratory comparisons. Available at: [Link]

  • Phenomenex. Chiral HPLC Separations. Available at: [Link]

  • Benchmark International. (2024). Inter laboratory Comparison 2023 Report. Available at: [Link]

  • Ethiopian Accreditation Service. (2022). Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. Available at: [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Available at: [Link]

  • Emirates Metrology Institute. (2022). INTER LABORATORY COMPARISONS 2022. Available at: [Link]

  • American Pharmaceutical Review. (2024). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Available at: [Link]

  • Longdom Publishing. (2016). Use of LC-MS and GC-MS Methods to Measure Emerging Contaminants Pharmaceutical and Personal Care Products (PPCPs) in Fish. Journal of Environmental & Analytical Toxicology. Available at: [Link]

  • Spectroscopy Online. (2016). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. Available at: [Link]

  • MDPI. (2023). LC-MS/MS and GC-MS Analysis for the Identification of Bioactive Metabolites Responsible for the Antioxidant and Antibacterial Activities of Lygodium microphyllum (Cav.) R. Br. Molecules. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Statistical Analysis of 1-(4-Chlorophenyl)-2-methylpropan-1-amine Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Analytical Landscape of Novel Phenethylamines

1-(4-Chlorophenyl)-2-methylpropan-1-amine is a substituted phenethylamine and a structural analog of compounds with known pharmacological activity, such as the anorectic agent chlorphentermine. As with any novel compound of potential interest to researchers, scientists, and drug development professionals, the ability to accurately quantify it in biological matrices and to rigorously assess its biological effects is paramount. This guide provides a comprehensive framework for the statistical analysis of data from studies involving this compound.

Given the limited volume of publicly available experimental data specifically for 1-(4-Chlorophenyl)-2-methylpropan-1-amine, this guide will leverage established methodologies for structurally similar compounds and adhere to regulatory standards for analytical method validation.[1][2][3][4][5] We will present a comparative analysis of suitable analytical techniques, detail the statistical evaluation of their performance, and explore the statistical approach to interpreting pharmacological data. The objective is to provide a robust, scientifically-grounded framework that can be applied to the study of this and other novel chemical entities.

Part 1: Comparative Analysis of Bioanalytical Methodologies

The accurate quantification of 1-(4-Chlorophenyl)-2-methylpropan-1-amine in biological samples like plasma is the foundation of any pharmacokinetic or pharmacodynamic study. The two most common and powerful techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[6][7][8][9]

Methodological Considerations

Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely available technique, GC-MS offers excellent separation for volatile and semi-volatile compounds. However, primary amines like our target compound often require a derivatization step to improve their thermal stability and chromatographic peak shape. This adds a layer of complexity and potential variability to the sample preparation process.[10]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and applicability to a broader range of compounds without the need for derivatization.[11][12][13] The use of Multiple Reaction Monitoring (MRM) provides exceptional specificity, minimizing the impact of matrix effects.[11]

Comparative Performance of Analytical Methods

The choice of analytical method will depend on the specific requirements of the study, including the required sensitivity, sample throughput, and available instrumentation. Below is a table summarizing the expected performance characteristics for the quantification of 1-(4-Chlorophenyl)-2-methylpropan-1-amine, based on data from analogous compounds.[6][14]

Parameter GC-MS (with derivatization) LC-MS/MS
Linearity (r²) > 0.99> 0.995
Accuracy (% Recovery) 90-110%95-105%
Precision (% RSD) < 15%< 10%
Limit of Detection (LOD) 0.5-1 ng/mL0.05-0.1 ng/mL
Limit of Quantitation (LOQ) 1-5 ng/mL0.1-0.5 ng/mL
Sample Throughput ModerateHigh
Experimental Protocols
  • Sample Preparation (Liquid-Liquid Extraction & Derivatization):

    • To 1 mL of human plasma, add an appropriate internal standard (e.g., a deuterated analog).

    • Alkalinize the sample with 1M Sodium Hydroxide.

    • Extract the analyte with 5 mL of ethyl acetate by vortexing for 5 minutes.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of ethyl acetate and add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

    • Heat at 70°C for 30 minutes. Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (splitless)

    • Carrier Gas: Helium at 1.0 mL/min

    • Oven Program: Initial 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

    • MS Ionization: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 50-500

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of human plasma, add an internal standard.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 2 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a new vial for injection.

  • LC-MS/MS Conditions:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Injection Volume: 5 µL

    • Ionization: Electrospray Ionization (ESI), Positive Mode

    • MRM Transitions: To be determined by infusion of a standard solution of the analyte and internal standard.

Part 2: Statistical Deep Dive into Analytical Method Validation

A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[15][16] The statistical evaluation of validation data is crucial for ensuring the reliability of results.[1][2][3][4][5]

Key Validation Parameters and Statistical Evaluation
  • Accuracy: The closeness of the measured value to the true value. It is assessed by analyzing quality control (QC) samples at different concentrations and is expressed as the percentage of recovery.

  • Precision: The degree of agreement among individual measurements. It is typically expressed as the relative standard deviation (%RSD) for a series of measurements.

  • Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is evaluated by linear regression and the correlation coefficient (r²).

  • Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[17]

Hypothetical Validation Data for LC-MS/MS Method

Let's consider a hypothetical dataset for the validation of our LC-MS/MS method, with QC samples at low, medium, and high concentrations.

QC Level Nominal Conc. (ng/mL) Run 1 (ng/mL) Run 2 (ng/mL) Run 3 (ng/mL) Run 4 (ng/mL) Run 5 (ng/mL)
Low QC1.01.020.981.050.951.01
Mid QC50.051.549.250.848.951.1
High QC200.0205.2196.8203.5198.1201.9
Statistical Analysis of Validation Data
QC Level Mean (ng/mL) Std. Dev. % RSD (Precision) Mean % Accuracy
Low QC1.0020.0383.8%100.2%
Mid QC50.31.192.4%100.6%
High QC201.13.451.7%100.6%

According to FDA guidelines, the %RSD should be within 15% (20% at the LLOQ) and the mean accuracy should be within 85-115% (80-120% at the LLOQ). Our hypothetical data falls well within these acceptance criteria, indicating a precise and accurate method.

Workflow for Analytical Method Validation

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis dev Develop Analytical Procedure val_protocol Write Validation Protocol dev->val_protocol specificity Specificity & Selectivity val_protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision loq Limit of Quantitation (LOQ) precision->loq stability Stability loq->stability val_report Compile Validation Report stability->val_report routine_analysis Routine Sample Analysis val_report->routine_analysis

Caption: Workflow for the development and validation of a bioanalytical method.

Part 3: Statistical Framework for Pharmacological Comparisons

To assess the pharmacological effects of 1-(4-Chlorophenyl)-2-methylpropan-1-amine, a comparative study with a known agent is essential. Let's hypothesize a study comparing its anorectic effect to phentermine.

Dose-Response Analysis

A key aspect of pharmacological studies is the dose-response relationship. Statistical analysis of dose-response curves allows for the determination of key parameters like the EC50 (the concentration that produces 50% of the maximal effect). Non-linear regression is the preferred statistical method for this analysis.[18][19][20][21]

Hypothetical Pharmacological Data: Anorectic Effect

The following table presents hypothetical data on food intake reduction in rats after administration of 1-(4-Chlorophenyl)-2-methylpropan-1-amine and phentermine at various doses.

Dose (mg/kg) 1-(4-Chlorophenyl)-2-methylpropan-1-amine (% Reduction in Food Intake) Phentermine (% Reduction in Food Intake)
11510
34035
107570
309088
1009290
Statistical Comparison of Pharmacological Efficacy

Statistical tests, such as a two-way ANOVA, can be used to determine if there is a significant difference between the dose-response curves of the two compounds.[21] This analysis would reveal if one compound is significantly more potent or efficacious than the other. From our hypothetical data, we can calculate the EC50 for each compound.

Compound Hypothetical EC50 (mg/kg)
1-(4-Chlorophenyl)-2-methylpropan-1-amine~4.5
Phentermine~5.0

In this hypothetical scenario, 1-(4-Chlorophenyl)-2-methylpropan-1-amine appears slightly more potent than phentermine, though a formal statistical comparison of the curves would be necessary to confirm this.

Visualizing Comparative Efficacy

G Comparative Dose-Response Curves cluster_0 1-(4-Chlorophenyl)-2-methylpropan-1-amine cluster_1 Phentermine A1 A2 A1->A2 A3 A2->A3 A4 A3->A4 A5 A4->A5 B1 B2 B1->B2 B3 B2->B3 B4 B3->B4 B5 B4->B5 xaxis Log Dose (mg/kg) yaxis % Reduction in Food Intake

Caption: Hypothetical dose-response curves for anorectic agents.

Conclusion

References

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][3]

  • ResolveMass Laboratories Inc. (2026). Essential FDA Guidelines for Bioanalytical Method Validation. [Link][2]

  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. [Link][1]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link][4]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][5]

  • PubMed. (2013). Simultaneous quantitative analysis of dextromethorphan, dextrorphan and chlorphenamine in human plasma by liquid chromatography-electrospray tandem mass spectrometry. [Link][11]

  • ResearchGate. (2021). Rational use of short-term anorectic drugs for one-year effective treatment of obesity: An analysis of four studies. [Link][22]

  • PubMed Central. (1975). Use of cumulative dose-response curves in potency comparisons of sympathomimetic amines on the cat soleus muscle. [Link][18]

  • Agilent. (n.d.). Quantitative Determination of Drugs of Abuse in Human Plasma and Serum by LC/MS/MS Using Agilent Captiva EMR—Lipid Cleanup. [Link][17]

  • Oxford Academic. (1973). The pharmacokinetics of phentermine and chlorphentermine in chronically treated rats. [Link][23]

  • Taylor & Francis Online. (2020). Anorectic – Knowledge and References. [Link][24]

  • ResearchGate. (2023). Which statistical tool or test can be used for dose-response curve with time component?. [Link][19]

  • PubMed Central. (2012). Effects on Weight Reduction and Safety of Short-Term Phentermine Administration in Korean Obese People. [Link][25]

  • Wiley Analytical Science. (2024). Statistical analysis of dose-response curves. [Link][20]

  • PubMed. (1974). Comparison of a new anorectic agent AN 448 with fenfluramine in the treatment of refractory obesity. [Link][26]

  • PubMed. (2017). Comparative efficacy of five long-term weight loss drugs: quantitative information for medication guidelines. [Link][27]

  • Agilent. (n.d.). Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. [Link][12]

  • PubMed Central. (1969). Comparison of continuous and intermittent anorectic therapy in obesity. [Link][28]

  • Agilent. (2015). Quantitative Method for Amphetamines, Phentermine, and Designer Stimulants Using an Agilent 6430 LC/MS/MS. [Link][6]

  • Cross Validated. (2017). What's the proper way to determine whether dose response curves +/- another variable (besides dose) are statistically different?. [Link][21]

  • Reddit. (2018). Statisic analysis for two or more dose-response curves?. [Link][29]

  • ResearchGate. (2015). Simultaneous determination of phentermine and topiramate in human plasma by liquid chromatography–tandem mass spectrometry with positive/negative ion-switching electrospray ionization and its application in pharmacokinetic study. [Link][14]

  • Wikipedia. (n.d.). Chlorphenamine. [Link][30]

  • PubMed. (2018). (+)-Methyl (1R,2S)-2-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]methyl}-1-phenylcyclopropanecarboxylate [(+)-MR200] Derivatives as Potent and Selective Sigma Receptor Ligands: Stereochemistry and Pharmacological Properties. [Link][31]

  • PubMed. (1985). Protection against the dopaminergic neurotoxicity of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine by monoamine oxidase inhibitors. [Link][32]

  • IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS. [Link][15]

  • MDWiki.org. (n.d.). Chlorphenamine - WikiProjectMed. [Link][33]

  • PubMed. (2013). Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. [Link][34]

  • PubMed. (2013). Pharmacokinetics and pharmacodynamics of d-chlorpheniramine following intravenous and oral administration in healthy Thoroughbred horses. [Link][35]

  • MDPI. (2024). Neurotoxic Effects of Pesticides: Implications for Neurodegenerative and Neurobehavioral Disorders. [Link][36]

  • ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link][37]

  • PubMed Central. (2024). Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry. [Link][7]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link][16]

  • PubMed. (2000). A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand. [Link][38]

  • Spectroscopy Online. (2016). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. [Link][8]

  • NPRA. (n.d.). Analytical Method Validation & Common Problem 1. [Link][39]

  • PubMed. (1996). 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b-pyridine: an antagonist with high affinity and selectivity for the human dopamine D4 receptor. [Link][40]

  • GoodRx. (n.d.). Phentermine Alternatives: 6 Weight-Loss Medications to Consider. [Link][41]

  • PubMed Central. (2022). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. [Link][42]

  • PubMed. (1984). Dopaminergic neurotoxicity of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine in mice. [Link][43]

  • MIMS. (n.d.). Chlorphenamine: Uses, Dosage, Side Effects and More. [Link][44]

  • PubMed. (2019). 2-(5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO) has anti-inflammatory properties in microglial cells and prevents neuronal and behavioral deficits in MPTP mouse model of Parkinson's disease. [Link][45]

  • DMSO. (2021). Effects of Orlistat/Phentermine versus Phentermine on Vascular Endothe. [Link][46]

  • PubMed Central. (2016). Neurotoxicity of Pesticides. [Link][47]

Sources

A Comparative Guide to the Synthesis of 1-(4-Chlorophenyl)-2-methylpropan-1-amine: Efficacy, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-Chlorophenyl)-2-methylpropan-1-amine is a primary amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a halogenated aromatic ring and a sterically hindered isopropyl group adjacent to the amine, makes it a scaffold of interest for developing novel therapeutic agents. The efficacy of any synthetic endeavor relies heavily on the chosen pathway, which dictates yield, purity, scalability, and cost. This guide provides an in-depth comparison of the most prevalent synthetic routes to this target compound, offering detailed experimental protocols, mechanistic explanations, and comparative data to aid researchers in making informed decisions.

The primary precursor for most synthetic routes is the ketone, 1-(4-Chlorophenyl)-2-methylpropan-1-one . This intermediate is typically synthesized via a Friedel-Crafts acylation of chlorobenzene with isobutyryl chloride, a robust and well-established method for forming aryl ketones.[1] Our analysis begins from this common intermediate and explores its conversion to the target amine through three distinct and widely employed methodologies: Classical Reductive Amination, the Leuckart-Wallach Reaction, and Catalytic Reductive Amination.

Route 1: Classical Reductive Amination

Reductive amination is a cornerstone of amine synthesis, valued for its versatility and generally mild conditions.[2] The process occurs in two main stages: the formation of an imine intermediate from the ketone and an ammonia source, followed by the in-situ reduction of this imine to the corresponding amine.[3] The choice of reducing agent is critical to the success of the reaction, as it must selectively reduce the C=N bond of the imine without significantly reducing the starting ketone.

Mechanism and Rationale

The reaction is typically performed in a one-pot fashion. The ketone, 1-(4-chlorophenyl)-2-methylpropan-1-one, reacts with an ammonia source, such as ammonium acetate, under mildly acidic conditions to form an imine. This equilibrium can be driven forward by removing the water byproduct. A hydride-based reducing agent is then used to reduce the imine.

For sterically hindered ketones like our precursor, sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an exceptionally effective reagent.[4][5] Unlike the more reactive sodium borohydride (NaBH₄), STAB is less likely to reduce the ketone directly and shows enhanced reactivity towards the protonated imine (iminium ion), leading to higher selectivity and yield.[3] The use of a non-protic solvent like 1,2-dichloroethane (DCE) is preferred as STAB is water-sensitive.[5]

G cluster_0 Classical Reductive Amination Workflow ketone 1-(4-Chlorophenyl)-2- methylpropan-1-one imine Imine Intermediate (in situ) ketone->imine + NH₄OAc - H₂O nh4oac Ammonium Acetate (NH₄OAc) nh4oac->imine amine Target Amine Product imine->amine + STAB (Reduction) stab Sodium Triacetoxyborohydride (STAB) stab->amine

Caption: Workflow for Classical Reductive Amination.

Experimental Protocol: Reductive Amination with STAB
  • Imine Formation: To a solution of 1-(4-chlorophenyl)-2-methylpropan-1-one (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add ammonium acetate (7.5 eq). Stir the mixture vigorously at room temperature for 2 hours. Monitor the formation of the imine intermediate by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Reduction: To the mixture, add sodium triacetoxyborohydride (STAB) (1.8 eq) portion-wise over 30 minutes, ensuring the temperature remains below 30°C.

  • Reaction: Stir the reaction at room temperature for 18-24 hours until the starting material is consumed (as monitored by TLC/GC-MS).

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCE. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes containing 1% triethylamine) to yield the pure amine.[4]

Route 2: The Leuckart-Wallach Reaction

The Leuckart reaction is a classic, single-step method for reductive amination that utilizes formic acid or its derivatives as both the nitrogen source and the reducing agent.[6][7] When ammonium formate is used, the reaction is often referred to as the Leuckart-Wallach reaction. Its primary advantages are the low cost of reagents and operational simplicity. However, it is often hampered by the need for high reaction temperatures (160-185°C) and the formation of an N-formylated intermediate, which requires a separate, often harsh, hydrolysis step.[4][8]

Mechanism and Rationale

The reaction begins with the formation of an iminium ion from the ketone and ammonia (generated from ammonium formate).[6] The formate ion then acts as a hydride donor to reduce the iminium ion, producing the amine and carbon dioxide. At the high temperatures employed, the newly formed primary amine can react with formic acid (also present from the decomposition of ammonium formate) to yield a stable N-formyl amide. This amide must be hydrolyzed, typically under strong acidic or basic conditions, to liberate the desired primary amine. The high thermal energy required is a significant drawback, potentially leading to decomposition of starting materials or products.[4]

G cluster_1 Leuckart-Wallach Reaction Mechanism ketone Ketone Precursor iminium Iminium Ion Intermediate ketone->iminium + NH₃ (from HCOONH₄) - H₂O hcoonh4 Ammonium Formate (HCOONH₄) hcoonh4->iminium formamide N-Formyl Amide Intermediate iminium->formamide + HCOO⁻ (Hydride Transfer) + HCOOH (Formylation) amine Target Amine Product formamide->amine + H₂O, H⁺ (Hydrolysis) hydrolysis Acid Hydrolysis (e.g., HCl) hydrolysis->amine

Caption: Key stages of the Leuckart-Wallach Reaction.

Experimental Protocol: Leuckart Reaction
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a thermometer, combine 1-(4-chlorophenyl)-2-methylpropan-1-one (1.0 eq) and ammonium formate (6.0 eq).

  • Reaction: Heat the mixture to 165-175°C and maintain this temperature for 6 hours. Monitor the reaction by TLC or GC-MS.

  • Hydrolysis: Cool the reaction mixture to room temperature and add concentrated hydrochloric acid (5.0 eq). Heat the mixture to reflux (approx. 100-110°C) for 5 hours to hydrolyze the intermediate N-formyl amide.

  • Work-up: Cool the mixture and basify to pH > 10 by the slow addition of aqueous sodium hydroxide (NaOH).

  • Extraction: Extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic phase under reduced pressure. The crude amine can then be purified by vacuum distillation or column chromatography.[4]

Route 3: Catalytic Reductive Amination

Catalytic reductive amination represents a greener and more atom-economical approach. This method avoids the use of stoichiometric hydride reagents, instead employing a metal catalyst (e.g., Pd, Pt, Ni) and a terminal reductant, most commonly hydrogen gas (H₂).[9] This approach is highly efficient but may require specialized equipment to handle pressurized hydrogen gas.

Mechanism and Rationale

Similar to classical reductive amination, the reaction proceeds through an imine intermediate. The metal catalyst, often supported on carbon (e.g., Pd/C), facilitates the reduction. The catalytic cycle involves the oxidative addition of H₂ to the metal center, followed by the coordination and reduction of the imine, and finally, regeneration of the catalyst. This process is highly efficient, requiring only a small catalytic amount of the metal. The main challenges can be catalyst poisoning, the need for high pressures for less reactive substrates, and ensuring safety when using flammable H₂ gas.

G cluster_2 Catalytic Reductive Amination ketone Ketone Precursor + Ammonia Source imine Imine Intermediate ketone->imine Condensation amine Target Amine Product imine->amine Hydrogenation h2 Hydrogen (H₂) catalyst Catalyst (e.g., Pd/C) h2->catalyst catalyst->amine Catalytic Cycle

Caption: Simplified Catalytic Reductive Amination Cycle.

Experimental Protocol: Catalytic Hydrogenation
  • Reaction Setup: To a solution of 1-(4-chlorophenyl)-2-methylpropan-1-one (1.0 eq) in methanol, add a 7N solution of ammonia in methanol (10 eq).

  • Catalyst Addition: Add Palladium on carbon (10% Pd/C, 5 mol %) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Transfer the reaction mixture to a high-pressure hydrogenation vessel. Pressurize the vessel with hydrogen gas to 100 psi.

  • Reaction: Stir the mixture vigorously at 50°C for 24 hours. Monitor the reaction progress by GC-MS.

  • Work-up: After cooling and carefully venting the hydrogen, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography or crystallization to afford the final amine.

Comparative Analysis of Synthesis Routes

The choice of synthetic route depends on a multitude of factors including scale, available equipment, cost constraints, and desired purity. The following table summarizes the key performance indicators for each method, based on literature precedents for structurally similar compounds.

MetricRoute 1: Classical Reductive Amination (STAB)Route 2: Leuckart-Wallach ReactionRoute 3: Catalytic Reductive Amination (Pd/C)
Typical Yield 75-90%50-70% (after hydrolysis)80-95%
Purity High (after chromatography)Moderate to High (impurities from side reactions)Very High (clean conversion)
Reaction Temp. Room Temperature165-175°C50°C
Reaction Time 18-24 hours11 hours (6h reaction + 5h hydrolysis)24 hours
Reagent Safety STAB is moisture sensitive. DCE is a regulated solvent.High temperatures are a hazard. Conc. acid is corrosive.H₂ gas is highly flammable and requires specialized equipment.
Scalability Good for lab-scale; cost of STAB can be a factor on large scale.Excellent for large scale due to low-cost reagents.Excellent for industrial scale; high initial equipment cost.
Green Chemistry Poor (stoichiometric hydride, chlorinated solvent).Poor (high energy input, harsh acid/base).Good (catalytic, high atom economy).

Conclusion and Recommendations

Each synthetic route to 1-(4-Chlorophenyl)-2-methylpropan-1-amine offers a unique profile of advantages and disadvantages.

  • Classical Reductive Amination using STAB is the recommended method for laboratory-scale synthesis and discovery chemistry . Its mild reaction conditions, high selectivity, and reliable yields make it ideal for preparing high-purity material for biological screening, even with complex or sensitive substrates.[3][4]

  • The Leuckart-Wallach Reaction is best suited for large-scale industrial production where cost is the primary driver . Despite lower yields and harsh conditions, the inexpensiveness of ammonium formate makes it economically attractive for bulk manufacturing, provided that purification methods are in place to handle potential byproducts.[4][10]

  • Catalytic Reductive Amination represents the most environmentally benign and efficient method , making it an excellent choice for modern, green industrial processes. While it requires an initial investment in high-pressure equipment, the high yields, clean reaction profiles, and catalytic nature of the process offer significant long-term benefits in terms of waste reduction and operational efficiency.[9]

Ultimately, the optimal choice will be dictated by the specific goals of the research or production campaign. This guide provides the foundational data and protocols to empower scientists to select the most appropriate and effective pathway for their work.

References

  • BenchChem. (2025). Application Notes and Protocols for 1-(4-Chlorophenyl)-2-methylpropan-1-one in Organic Synthesis.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-(4-Chlorophenyl)-2-methylpropan-1-one.
  • ChemicalBook. (n.d.). 1-(4-CHLOROPHENYL)PROPAN-1-AMINE synthesis.
  • MDPI. (2022). 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. Molbank, 2022, m1520.
  • Google Patents. (n.d.). EP0000805A1 - Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines.
  • Wikipedia. (n.d.). Leuckart reaction.
  • Ingersoll, A. W. (n.d.). The Leuckart Reaction. Organic Reactions.
  • Zhu, J., et al. (2023). Control catalytic experiments. (a) Catalytic hydrogenation of.... ResearchGate.
  • BenchChem. (2025). Optimization of reaction conditions for 1-(3-Chlorophenyl)-2-methylpropan-2-amine synthesis.
  • Kumar, A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.
  • Wikipedia. (n.d.). Reductive amination.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Kitamura, M., et al. (2002). Catalytic Leuckart-Wallach-Type Reductive Amination of Ketones. Scribd.
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • Designer-Drug.com. (n.d.). Reductive Amination of Ketones to Primary Amines with Ammonium Chloride/Titanium(IV)Isopropoxide/Sodium Borohydride.
  • BenchChem. (2025). Application Notes and Protocols for the Reduction of 1-(4-Chlorophenyl)-2.

Sources

A Multi-dimensional NMR Approach to the Structural Confirmation of 1-(4-Chlorophenyl)-2-methylpropan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technical walkthrough for the unambiguous structural confirmation of 1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride. Designed for researchers, scientists, and professionals in drug development and analytical chemistry, this document moves beyond a simple recitation of data. It delves into the causality behind experimental choices and presents a self-validating system of analysis through a suite of modern Nuclear Magnetic Resonance (NMR) techniques.

The structural integrity of any chemical entity, particularly those with pharmaceutical potential, is paramount. Trivial isomers or impurities can drastically alter biological activity and toxicity. Therefore, rigorous structural elucidation is not merely a characterization step but a cornerstone of scientific integrity. For a molecule like this compound, with its multiple, distinct proton and carbon environments, a multi-dimensional NMR approach is the gold standard for confirmation.

The Analytical Challenge and the NMR Solution

The target molecule presents several key structural features that must be confirmed:

  • A para-substituted chlorophenyl ring .

  • A chiral methine carbon bonded to the phenyl ring and the nitrogen atom.

  • An isopropyl group attached to the chiral methine.

  • A protonated primary amine (ammonium salt), confirming the hydrochloride form.

A simple one-dimensional ¹H or ¹³C NMR spectrum can provide initial evidence, but for irrefutable proof, we must establish the connectivity between these fragments. This is achieved through a combination of 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, DEPT-135, COSY, and HSQC.

Predicted Spectroscopic Data

Before acquiring experimental data, a thorough understanding of the expected spectrum is crucial for efficient and accurate interpretation. The following tables outline the predicted chemical shifts (δ) for this compound in a common NMR solvent such as DMSO-d₆. These predictions are based on established substituent effects and data from analogous structures. The presence of the electron-withdrawing chloro group and the protonated amine significantly influences the chemical shifts of nearby nuclei.[1]

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

Proton LabelPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J) in HzRationale
H-Ar (ortho to C-amine)~7.6Doublet2H~8.5Deshielded by adjacent chloro and ammonium groups.
H-Ar (meta to C-amine)~7.5Doublet2H~8.5Standard aromatic proton chemical shift.
H1 (methine)~4.5Doublet1H~8.0Adjacent to the electron-withdrawing ammonium group and the aromatic ring.
H2 (isopropyl methine)~2.5Multiplet1H~6.8Coupled to H1 and the two methyl groups.
H3/H4 (isopropyl methyls)~1.0Doublet6H~6.8Equivalent methyl groups coupled to H2.
NH₃⁺~8.5-9.5Broad Singlet3HN/AExchangeable protons of the ammonium salt, often broad.[1][2]

Table 2: Predicted ¹³C NMR and DEPT-135 Data (in DMSO-d₆)

Carbon LabelPredicted δ (ppm)DEPT-135 SignalRationale
C-ipso (C-Cl)~135AbsentQuaternary carbon, deshielded by chlorine.
C-ipso (C-amine)~138AbsentQuaternary carbon, deshielded by the amine-bearing carbon.
C-Ar (ortho to C-amine)~130Positive (CH)Aromatic CH.
C-Ar (meta to C-amine)~129Positive (CH)Aromatic CH.
C1 (methine)~60Positive (CH)Aliphatic CH directly attached to the electron-withdrawing ammonium group.
C2 (isopropyl methine)~35Positive (CH)Aliphatic CH.
C3/C4 (isopropyl methyls)~20Positive (CH₃)Equivalent aliphatic CH₃ groups.

Experimental Workflow for Structural Confirmation

The following workflow provides a systematic approach to acquiring and interpreting the necessary NMR data for complete structural elucidation.

G cluster_prep Sample Preparation cluster_1d 1D NMR Acquisition cluster_2d 2D NMR Acquisition cluster_analysis Data Analysis & Confirmation prep Dissolve 5-10 mg of sample in ~0.6 mL of DMSO-d6 H1_NMR ¹H NMR (Proton Spectrum) prep->H1_NMR C13_NMR ¹³C{¹H} NMR (Carbon Spectrum) H1_NMR->C13_NMR assign_H Assign Proton Signals (Integration & Multiplicity) H1_NMR->assign_H DEPT135 DEPT-135 C13_NMR->DEPT135 assign_C Assign Carbon Signals (Differentiate CH, CH₂, CH₃) C13_NMR->assign_C COSY ¹H-¹H COSY (H-H Connectivity) DEPT135->COSY DEPT135->assign_C HSQC ¹H-¹³C HSQC (C-H Connectivity) COSY->HSQC connect Establish Connectivity (Confirm Molecular Skeleton) COSY->connect HSQC->connect assign_H->connect assign_C->connect confirm Final Structure Confirmation connect->confirm

Caption: Workflow for NMR-based structural elucidation.

Detailed Experimental Protocols

1. Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is an excellent choice for amine hydrochloride salts as it is a polar aprotic solvent that readily dissolves the salt and, crucially, slows down the exchange of the N-H protons, allowing them to be observed in the ¹H NMR spectrum.[1] D₂O can also be used, but the acidic N-H protons will rapidly exchange with deuterium and become invisible.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • All spectra should be acquired on a spectrometer with a minimum field strength of 400 MHz for ¹H.

  • ¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • DEPT-135: This experiment is crucial for differentiating carbon types.[3][4][5] It will show CH and CH₃ signals as positive peaks and CH₂ signals (if any) as negative peaks. Quaternary carbons will be absent.

  • ¹H-¹H COSY: This 2D experiment reveals proton-proton coupling correlations. It is essential for tracing the connectivity of the aliphatic chain.[6][7]

  • ¹H-¹³C HSQC: This 2D experiment maps protons to the carbons they are directly attached to, providing definitive C-H correlations.[6][7][8]

Data Interpretation: A Step-by-Step Confirmation

Step 1: Analysis of the ¹H NMR Spectrum

  • Aromatic Region (δ 7.0-8.0 ppm): Look for two doublets, each integrating to 2H. This classic AA'BB' pattern is indicative of a 1,4-disubstituted (para) benzene ring.

  • Ammonium Protons (δ 8.5-9.5 ppm): A broad signal integrating to 3H confirms the presence of the protonated primary amine, NH₃⁺. Its broadness is due to quadrupolar coupling with the ¹⁴N nucleus and potential chemical exchange.[2]

  • Aliphatic Region (δ 0.5-5.0 ppm):

    • Identify the downfield doublet at ~4.5 ppm (1H), corresponding to the methine proton (H1) adjacent to the ammonium group.

    • Identify the multiplet at ~2.5 ppm (1H), which is the isopropyl methine (H2).

    • Identify the upfield doublet at ~1.0 ppm, integrating to 6H, representing the two equivalent methyl groups of the isopropyl moiety.

Step 2: Analysis of ¹³C and DEPT-135 Spectra

  • The standard ¹³C spectrum should show 7 distinct signals, corresponding to the 7 unique carbon environments in the molecule (the two ortho carbons are equivalent, the two meta carbons are equivalent, and the two methyl carbons are equivalent).

  • The DEPT-135 spectrum is used to confirm the multiplicities as predicted in Table 2.[4]

    • Positive Signals: Expect five positive signals corresponding to the four aromatic CHs (two signals for two carbons each), the benzylic methine (C1), the isopropyl methine (C2), and the methyl carbons (C3/C4).

    • Negative Signals: No negative signals should be observed, confirming the absence of any CH₂ groups.

    • Absent Signals (from ¹³C): The two quaternary carbon signals (C-ipso) present in the ¹³C spectrum will be absent in the DEPT-135 spectrum.

Step 3: Establishing Connectivity with 2D NMR

  • COSY Spectrum: This spectrum provides the final proof of the aliphatic chain's structure.

    • A cross-peak will be observed between the benzylic methine proton (H1, ~4.5 ppm) and the isopropyl methine proton (H2, ~2.5 ppm).

    • A strong cross-peak will be observed between the isopropyl methine proton (H2, ~2.5 ppm) and the isopropyl methyl protons (H3/H4, ~1.0 ppm). This definitively connects the fragments and confirms the 2-methylpropan-1-amine backbone.

  • HSQC Spectrum: This spectrum correlates each proton signal with its directly attached carbon signal, confirming the assignments made in the 1D spectra.

    • The aromatic protons (~7.5-7.6 ppm) will correlate with the aromatic carbon signals (~129-130 ppm).

    • H1 (~4.5 ppm) will correlate with C1 (~60 ppm).

    • H2 (~2.5 ppm) will correlate with C2 (~35 ppm).

    • H3/H4 (~1.0 ppm) will correlate with C3/C4 (~20 ppm).

Comparison with Alternative Analytical Techniques

TechniqueInformation ProvidedLimitations for this Molecule
Mass Spectrometry (MS) Provides the molecular weight and fragmentation pattern, confirming the elemental composition.[9]Cannot distinguish between isomers (e.g., 1-(2-chlorophenyl) or 1-(3-chlorophenyl) isomers). Does not confirm the specific connectivity of atoms.
Infrared (IR) Spectroscopy Confirms the presence of functional groups (N-H stretches for the ammonium salt, C-H aromatic/aliphatic stretches, C-Cl stretch).[10]Provides no information on the carbon skeleton or the connectivity of the functional groups.
Elemental Analysis Confirms the percentage composition of C, H, N, and Cl.Does not provide any structural information.

While these techniques are valuable for corroboration, only a complete suite of NMR experiments can provide the unambiguous, atom-by-atom structural proof required for definitive characterization.

Conclusion

The structural confirmation of this compound is robustly achieved through a logical and systematic application of 1D and 2D NMR spectroscopy. The ¹H and ¹³C spectra provide the fundamental information on the chemical environments of the nuclei, while DEPT-135 clarifies the carbon multiplicities. The crucial connectivity information, which pieces the molecular puzzle together, is unequivocally provided by COSY and HSQC experiments. This multi-faceted approach forms a self-validating workflow, ensuring the highest degree of confidence in the assigned structure, a critical requirement in modern chemical and pharmaceutical research.

References

  • Bruker. (n.d.). 1D and 2D NMR Experiments. Retrieved from Bruker Corporation website. (Generic reference for standard NMR techniques)
  • SpectraBase. (n.d.). {1-[3-(4-Chlorophenyl)-1-adamantyl]ethyl}amine, ac derivative. Wiley-VCH. Retrieved from [Link]

  • MDPI. (2021). Spectral Characteristics and Molecular Structure of (E)-1-(4-Chlorophenyl)-3-(4-(Dimethylamino)Phenyl)Prop-2-en-1-One (DAP). Materials. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0238460). Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and mass spectrometric fragmentation pattern of 6-(4-chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines. Retrieved from [Link]

  • MDPI. (2018). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. Molecules. Retrieved from [Link]

  • ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR? Retrieved from [Link]

  • ResearchGate. (n.d.). DEPT-135 NMR spectrum of compound (4b). Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(4-Chlorophenyl)-2-methylpropan-1-one - Optional[13C NMR] - Chemical Shifts. Wiley-VCH. Retrieved from [Link]

  • Reddit. (2023). 1H-NMR of Cyclopropylamine HCl salt. r/OrganicChemistry. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • YouTube. (2023). C-13 NMR summary. DEPT 45, 90, and 135. Visual Learners. Retrieved from [Link]

  • University of Bristol. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. The Organic Chemistry Tutor. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my goal is to extend support beyond the point of sale, fostering a laboratory environment where safety and scientific integrity are paramount. This guide provides a detailed protocol for the proper disposal of 1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride, a compound requiring meticulous handling due to its chemical properties and regulatory considerations. The procedures outlined below are designed to ensure the safety of personnel, maintain regulatory compliance, and protect the environment.

Hazard Identification and Essential Safety Precautions

Before handling any chemical waste, a thorough understanding of its intrinsic hazards is critical. This knowledge forms the basis for all subsequent procedural choices, from selecting personal protective equipment (PPE) to determining appropriate segregation and disposal pathways.

This compound is a substituted amine salt with known hazardous properties. The primary risks associated with this compound necessitate stringent safety measures to prevent accidental exposure.

Table 1: Hazard Profile and Recommended Personal Protective Equipment

Hazard StatementDescriptionGHS CodeRequired PPE
Harmful if swallowedIngestion may lead to adverse health effects.H302Chemical-resistant gloves, Lab coat
Causes skin irritationDirect contact can cause skin inflammation.H315Chemical-resistant gloves, Lab coat
Causes serious eye irritationCan cause significant, but reversible, eye damage.H319ANSI-rated safety goggles or face shield
May cause respiratory irritationInhalation of dust or aerosols can irritate the respiratory tract.H335Use in a certified chemical fume hood

Source: Synthesized from Sigma-Aldrich Safety Information and Fisher Scientific SDS.[1]

The causality is direct: because the compound is a skin and eye irritant, gloves and goggles are mandatory.[1] Its potential for respiratory irritation dictates that all handling, including the preparation of waste containers, must occur within a chemical fume hood to prevent inhalation.

Critical Regulatory Assessment: RCRA and DEA Considerations

The disposal pathway for this compound is dictated by two primary regulatory frameworks in the United States: the Resource Conservation and Recovery Act (RCRA) and the Controlled Substances Act, enforced by the Drug Enforcement Administration (DEA). An incorrect classification can lead to significant legal and safety repercussions.

RCRA Hazardous Waste Classification

Under RCRA, a chemical waste is considered hazardous if it is either specifically "listed" or exhibits a hazardous "characteristic" (ignitability, corrosivity, reactivity, or toxicity).[2]

  • Listed Waste: this compound is not specifically found on the F, K, P, or U lists.[2][3][4]

  • Characteristic Waste: Based on its H302 (Harmful if swallowed) classification, this compound exhibits the characteristic of Toxicity . Therefore, it must be managed as a hazardous waste under RCRA regulations.[5] The presence of a chlorinated aromatic ring also places it in the category of halogenated organic compounds, which require specific disposal methods, typically high-temperature incineration.

Potential DEA Regulation

Crucially, the chemical structure of this compound may classify it as a controlled substance or a controlled substance analogue. The disposal of DEA-regulated substances follows a completely different and more stringent set of protocols.[6][7]

It is the legal responsibility of the researcher and their institution to determine the DEA schedule status of this compound before disposal. This internal verification is a non-negotiable first step. If it is determined to be a controlled substance, you must follow your institution's specific procedures for controlled substance disposal, which typically involves a licensed reverse distributor and meticulous record-keeping using DEA Form 41.[8]

Step-by-Step Disposal Protocol for Non-Controlled Hazardous Waste

This protocol assumes the compound has been confirmed as not being a DEA-controlled substance and is being handled solely as RCRA hazardous waste.

Step 1: Waste Segregation

The principle of segregation is to prevent dangerous chemical reactions within a waste container.[9][10] Mixing incompatible chemicals can lead to the generation of heat, toxic gases, or even explosions.

  • Action: Designate a specific waste container for "Halogenated Organic Solids."

  • Rationale: this compound, as a chlorinated amine, is incompatible with strong oxidizing agents (e.g., nitric acid, perchlorates), strong acids, and bases.[11][12][13][14] Mixing with these can cause violent reactions. It must be kept separate from other waste streams.

Step 2: Containerization

The integrity of the waste container is the primary physical barrier preventing environmental contamination and personnel exposure.

  • Action: Select a container made of a compatible material (e.g., high-density polyethylene, HDPE) that is in good condition, free of leaks, and has a secure, screw-top lid.[15][16][17]

  • Rationale: The container must not react with or be degraded by the chemical waste.[15] A secure lid is mandatory and must be kept closed at all times except when waste is being added, to prevent spills and the release of vapors.[16] For liquid waste, secondary containment should be used.[9][15]

Step 3: Proper Labeling

Accurate and comprehensive labeling is a strict regulatory requirement and a critical safety communication tool.[18] It ensures that anyone handling the container is aware of its contents and the associated dangers.[9][19]

  • Action: As soon as the first quantity of waste is added, affix a "Hazardous Waste" label to the container.[15][16] The label must include:

    • The words "Hazardous Waste" .[18]

    • The full chemical name: "this compound" and its approximate concentration or quantity.

    • A clear indication of the hazards: "Toxic" .

    • The Accumulation Start Date (the date the first drop of waste enters the container).[18]

    • The name and address of the generator (your laboratory/institution).[15]

  • Rationale: This information is required by the EPA and ensures the waste is managed correctly from the point of generation to its final disposal.[18]

Step 4: Accumulation and Storage

Waste must be stored safely in a designated area pending collection by your institution's Environmental Health & Safety (EHS) department or a licensed contractor.

  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be at or near the point of generation and under the control of the laboratory personnel.

  • Rationale: Storing waste in a designated, controlled area prevents unauthorized access and minimizes the risk of spills or accidental mixing with other chemicals.[16]

Step 5: Final Disposal

The final step is the transfer of the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Action: Arrange for waste pickup through your institution's EHS office. Never pour this chemical down the drain or place it in the regular trash.[9][17][20]

  • Rationale: Final disposal must be handled by a licensed and qualified hazardous waste disposal service to ensure compliance with federal and state regulations.[10] These services use specialized methods, such as high-temperature incineration, to destroy halogenated organic compounds safely.[20]

Disposal Decision Workflow

The following diagram illustrates the critical decision-making process that must be followed when preparing for the disposal of this compound.

G A Waste Generated: 1-(4-Chlorophenyl)-2-methylpropan-1-amine HCl B CRITICAL STEP: Is the compound a DEA Controlled Substance or Analogue? A->B E Follow DEA Protocol - Contact EHS/Reverse Distributor - Use DEA Form 41 - Ensure 'Non-Retrievable' Destruction B->E YES F Follow RCRA Protocol (Non-Controlled Hazardous Waste) B->F NO C YES D NO G Segregate as Halogenated Organic Waste F->G H Use Labeled, Compatible Container G->H I Store in Designated Accumulation Area H->I J Arrange Pickup by Licensed Hazardous Waste Vendor I->J

Caption: Disposal decision workflow for 1-(4-Chlorophenyl)-2-methylpropan-1-amine HCl.

Management of Spills and Empty Containers

Small Spills: In the event of a small spill inside a chemical fume hood, absorb the material with an inert absorbent material (e.g., vermiculite, sand). Collect the contaminated absorbent and place it in a sealed, labeled hazardous waste container for disposal.[1] Ensure you are wearing the appropriate PPE during cleanup.

Empty Containers: Any container that has held this compound must be managed as hazardous waste.[15] Do not rinse the container into the sanitary sewer. The empty, unrinsed container should be disposed of through your hazardous waste program.

By adhering to this structured, safety-first approach, you can ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible.

References

  • Labeling and Storing Hazardous Chemicals. (2023). Storemasta Blog. [Link]

  • Hazardous Waste Storage & Labeling. (2020). UC Davis Safety Services. [Link]

  • Waste Handling, Labeling, and Storage Requirements. Stephen F. Austin State University. [Link]

  • Labeling and Storage of Chemical. Long Island University. [Link]

  • Hazardous Waste Labeling: What You Need to Know. (2023). HWH Environmental. [Link]

  • Disposal of Controlled Substances. (2014). Federal Register. [Link]

  • Waste Handling Best Practices for New Chemists. CP Lab Safety. [Link]

  • In-Laboratory Treatment of Chemical Waste. University of British Columbia Safety & Risk Services. [Link]

  • Effective Lab Chemical Waste Management. (2023). Environmental Marketing Services. [Link]

  • How to Properly Destroy Controlled Drugs: DEA Forms 222, 41, and COD Explained. (2024). MERI. [Link]

  • DEA Pharmaceutical Disposal Regulations. Rx Destroyer. [Link]

  • Disposal Q&A. DEA Diversion Control Division. [Link]

  • Disposal of Controlled Substance Prescriptions when Abandoned by Ultimate User. (2023). DEA Diversion Control Division. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • In-Lab Disposal Methods: Waste Management Guide. Indiana University. [Link]

  • Incompatible Chemicals. University of St. Andrews. [Link]

  • Waste Code - RCRAInfo. U.S. Environmental Protection Agency. [Link]

  • Examples of Incompatible Chemicals. University of California, Santa Cruz. [Link]

  • Chemical Incompatibilities. University of Illinois Urbana-Champaign. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]

  • Implementation of Dioxin Listing Regulation. U.S. Environmental Protection Agency. [https://rcrapublic.epa.gov/rcraonline/RCRAPubs.nsf/0/2534F648439F5E50852575A20065796F/ file/11065.pdf)
  • EPA Hazardous Waste Codes. U.S. Environmental Protection Agency. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride, a compound of interest in various research contexts, demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, offering a procedural and logical framework for mitigating risk, ensuring both personal safety and the integrity of your research.

Foundational Safety: Understanding the Hazard Profile

Before any handling protocol is established, a thorough understanding of the compound's hazard profile is essential. While specific toxicological data for this exact molecule may be limited, data from structurally similar compounds and supplier Safety Data Sheets (SDS) provide a strong basis for a conservative and robust safety strategy. The primary risks are associated with irritation and acute toxicity upon exposure.

Based on available data for analogous compounds, this compound should be handled as a substance with the following potential hazards[1][2]:

Hazard CodeDescriptionPrimary Exposure Route(s)
H302 Harmful if swallowedIngestion
H315 Causes skin irritationSkin Contact
H319 Causes serious eye irritationEye Contact
H335 May cause respiratory irritationInhalation

These classifications mandate that all handling procedures are designed to prevent the generation of dusts or aerosols and to eliminate any possibility of direct contact with skin or eyes[3].

The Core Directive: A Multi-Layered PPE and Engineering Control Strategy

Personal protective equipment (PPE) is the final, critical barrier between the researcher and the chemical. However, it should never be considered the only line of defense. An effective safety protocol integrates engineering controls, administrative procedures, and PPE in a hierarchical system to minimize exposure potential.

Engineering Controls: The First Line of Defense

All manipulations of solid this compound that could generate dust—including weighing, transferring, and preparing solutions—must be performed within a certified chemical fume hood[4]. This primary engineering control is non-negotiable as it captures airborne particulates at the source, protecting the user's breathing zone.

Personal Protective Equipment: The Essential Barrier

The selection of PPE must be deliberate, with each component chosen to counter a specific hazard identified in our initial assessment.

A. Eye and Face Protection: Standard safety glasses are insufficient. Due to the risk of serious eye irritation (H319), chemical safety goggles that provide a complete seal around the eyes are mandatory[4][5]. For operations with a higher risk of splashes, such as transferring solutions or handling larger quantities, a full-face shield should be worn in addition to chemical safety goggles to protect the entire face[6].

B. Skin and Body Protection:

  • Gloves: Double-gloving with nitrile gloves is the recommended standard. Nitrile provides good chemical resistance against a range of substances. The outer glove should be removed and disposed of immediately upon exiting the fume hood or in the event of known contamination[6][7]. Always inspect gloves for tears or punctures before use[8].

  • Lab Coat/Gown: A professional lab coat is the minimum requirement. For procedures involving larger quantities or a higher risk of spills, a disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs is superior[9]. The gown should be removed before leaving the laboratory area to prevent the spread of contamination.

C. Respiratory Protection: When working within a certified chemical fume hood, additional respiratory protection is typically not required. However, in the event of a significant spill outside of containment or a failure of the ventilation system, respiratory protection is critical. A NIOSH-approved air-purifying respirator with N95 or P100 particulate filters would be the minimum requirement for responding to a spill involving the solid compound[4][6]. All personnel who may need to use a respirator must be properly fit-tested and trained in its use. Surgical masks offer no protection against chemical dusts and must not be used for this purpose[6].

Operational Plan: Step-by-Step Protocol for Safe Weighing

This protocol provides a self-validating workflow for safely weighing the solid compound. The causality behind each step is explained to reinforce the safety-first mindset.

  • Preparation (Pre-Operation):

    • Verify Fume Hood: Confirm the chemical fume hood has a current certification and is functioning correctly.

    • Don PPE: Don all required PPE in the correct order: lab coat/gown, inner gloves, chemical goggles, face shield (if required), and outer gloves.

    • Prepare Workspace: Place a plastic-backed absorbent liner on the fume hood work surface to contain any minor spills.

    • Assemble Equipment: Place the analytical balance, weighing paper/vessels, spatulas, and a sealed waste container inside the fume hood.

  • Execution (Handling):

    • Transfer Compound: Carefully transfer the required amount of this compound from the stock container to the weighing vessel. Use smooth, deliberate motions to avoid creating airborne dust.

    • Seal and Clean: Securely close the primary stock container immediately after use. Use a disposable wipe lightly dampened with 70% ethanol to decontaminate the exterior of the stock container and any tools used. Dispose of the wipe in the sealed waste container within the hood.

  • Post-Operation:

    • Waste Disposal: Securely seal the weighing paper and any contaminated disposables in the designated waste bag inside the fume hood.

    • Doffing PPE: Remove the outer gloves and dispose of them in the designated waste container before exiting the fume hood.

    • Final Decontamination: After exiting the hood, remove the remaining PPE in an order that minimizes cross-contamination (e.g., face shield, goggles, gown, inner gloves).

    • Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE[2].

Safe Handling Workflow Diagram

cluster_prep Preparation cluster_exec Execution (Inside Fume Hood) cluster_post Post-Operation prep1 Verify Fume Hood Function prep2 Don Full PPE (Double Gloves, Goggles, Gown) prep1->prep2 prep3 Prepare Hood Workspace prep2->prep3 exec1 Weigh Compound prep3->exec1 exec2 Secure Stock Container exec1->exec2 exec3 Wipe Down & Dispose of Tools exec2->exec3 post1 Seal All Waste in Hood exec3->post1 post2 Remove Outer Gloves in Hood post1->post2 post3 Exit Hood & Doff Remaining PPE post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: Workflow for handling this compound.

Disposal Plan: Managing Contaminated Materials

All waste generated from handling this compound is considered chemical waste.

  • Solid Waste: Contaminated disposables (gloves, wipes, absorbent liners, weighing papers) must be collected in a clearly labeled, sealed waste container.

  • PPE: Used disposable gowns and gloves should be placed in a designated chemical waste stream.

  • Disposal Compliance: All chemical waste must be disposed of through your institution's environmental health and safety office in accordance with local and national regulations[4][8]. Never dispose of this material down the drain.

By integrating these robust engineering controls, meticulous operational plans, and appropriate personal protective equipment, you can confidently and safely handle this compound, upholding the highest standards of laboratory safety and scientific integrity.

References

  • Personal Protective Equipment for Use in Handling Hazardous Drugs - CDC. [Link]

  • Safety Data Sheet - Ohio.gov. [Link]

  • Personal protective equipment for preparing toxic drugs - GERPAC. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs - CDC Stacks. [Link]

  • Safety Data Sheet - Senseca. [Link]

  • Guidelines for the safe handling of synthetic opioids for law enforcement and customs officers. [Link]

  • Properly Using PPE to Avoid Illicit Drug Exposure for First Responders - YouTube. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride
Reactant of Route 2
1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.